molecular formula C23H27F2N5O4 B610802 Nesvategrast CAS No. 1621332-91-9

Nesvategrast

Cat. No.: B610802
CAS No.: 1621332-91-9
M. Wt: 475.5 g/mol
InChI Key: IGUVQCZYMKVWFL-SFHVURJKSA-N
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Description

Nesvategrast is under investigation in clinical trial NCT05409235 (this compound (OTT166) in Diabetic Retinopathy (DR)).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No.

1621332-91-9

Molecular Formula

C23H27F2N5O4

Molecular Weight

475.5 g/mol

IUPAC Name

(3S)-3-[6-(difluoromethoxy)-3-pyridinyl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid

InChI

InChI=1S/C23H27F2N5O4/c24-22(25)34-19-8-6-16(14-27-19)18(13-20(31)32)30-12-11-29(23(30)33)10-2-4-17-7-5-15-3-1-9-26-21(15)28-17/h5-8,14,18,22H,1-4,9-13H2,(H,26,28)(H,31,32)/t18-/m0/s1

InChI Key

IGUVQCZYMKVWFL-SFHVURJKSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SF-0166;  SF 0166;  SF0166

Origin of Product

United States

Foundational & Exploratory

Nesvategrast: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nesvategrast (formerly known as OTT166 or SF0166) is a novel, potent, and selective small molecule inhibitor of RGD-binding integrins, designed for topical ophthalmic administration. It primarily targets the αvβ3, αvβ6, and αvβ8 integrins, which are key regulators of cellular adhesion, signaling, and angiogenesis. Developed for the treatment of diabetic retinopathy, this compound aims to modulate the pathological vascular processes that characterize the disease. Preclinical studies have demonstrated its ability to inhibit neovascularization and vascular leakage in various animal models. However, the Phase 2 DR:EAM clinical trial in patients with diabetic retinopathy did not meet its primary efficacy endpoints, although the drug was found to be safe and well-tolerated. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective Integrin Inhibition

This compound is a synthetic, small molecule designed to mimic the Arg-Gly-Asp (RGD) motif present in many extracellular matrix (ECM) proteins.[1][2][3] This mimicry allows it to bind to and inhibit the function of specific integrins that recognize this sequence. Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions, playing a crucial role in cellular signaling, adhesion, migration, and proliferation.[4]

This compound exhibits high affinity and selectivity for the αvβ3, αvβ6, and αvβ8 integrins.[5] By blocking the binding of their natural ligands, this compound disrupts the downstream signaling cascades that promote pathological angiogenesis and vascular permeability, key drivers of diabetic retinopathy.

Downstream Signaling Pathways

The inhibition of αvβ3, αvβ6, and αvβ8 integrins by this compound is believed to interfere with multiple signaling pathways implicated in ocular neovascularization:

  • αvβ3 Integrin and VEGF Signaling: The αvβ3 integrin is highly expressed on activated endothelial cells during angiogenesis. It physically and functionally interacts with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of VEGF-induced angiogenesis. The binding of αvβ3 to its ligands is thought to be necessary for the full activation of VEGFR-2 and its downstream signaling through pathways such as Ras/MAP kinase, which promotes endothelial cell proliferation, migration, and survival. This compound, by blocking αvβ3, is hypothesized to attenuate these VEGF-driven pro-angiogenic signals.

VEGF_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 ECM ECM (e.g., Vitronectin) avb3 αvβ3 Integrin ECM->avb3 Ras Ras VEGFR2->Ras Activates avb3->Ras Co-activates This compound This compound This compound->avb3 Inhibits MAPK MAP Kinase (ERK) Ras->MAPK Activates Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Promotes

  • αvβ8 Integrin and TGF-β Activation: The αvβ8 integrin is a key activator of Transforming Growth Factor-β (TGF-β), a pleiotropic cytokine with complex roles in angiogenesis and fibrosis. αvβ8 binds to latent TGF-β on the cell surface, leading to its conformational change and subsequent activation, which can then signal through TGF-β receptors. In the context of retinal disease, dysregulated TGF-β signaling can contribute to pathological changes. By inhibiting αvβ8, this compound may modulate TGF-β activity, potentially reducing its detrimental effects.

TGFb_activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latent_TGFb Latent TGF-β avb8 αvβ8 Integrin Latent_TGFb->avb8 Binds Active_TGFb Active TGF-β TGFbR TGF-β Receptor Active_TGFb->TGFbR avb8->Active_TGFb Activates Signaling Downstream Signaling TGFbR->Signaling Initiates This compound This compound This compound->avb8 Inhibits

  • αvβ6 Integrin and Angiogenesis: While primarily studied in the context of epithelial cells and cancer, αvβ6 integrin has also been implicated in angiogenesis. Its expression can be induced in endothelial cells under certain pathological conditions. αvβ6-mediated signaling can influence the expression of pro- and anti-angiogenic factors, such as STAT1 and survivin. This compound's inhibition of αvβ6 may contribute to its overall anti-angiogenic effect by modulating these pathways.

Preclinical Data

A series of in vitro and in vivo preclinical studies have characterized the pharmacological profile of this compound.

Quantitative Data
ParameterIntegrin SubtypeValueCell Line/SystemReference
IC50 αvβ3 (human)0.6 nMPurified integrin
αvβ6 (human)8 nMPurified integrin
αvβ8 (human)13 nMPurified integrin
IC50 (Cell Adhesion) Vitronectin7.6 pM - 76 nMHuman, rat, rabbit, dog cell lines
Experimental Protocols
  • Objective: To determine the inhibitory activity of this compound against purified human αvβ3, αvβ6, and αvβ8 integrins.

  • Methodology: A competitive binding assay was performed using purified integrins and their respective biotinylated ligands (e.g., vitronectin for αvβ3). This compound was added at varying concentrations, and the displacement of the biotinylated ligand was measured to calculate the IC50 value.

  • Objective: To assess the ability of this compound to inhibit integrin-mediated cell adhesion.

  • Methodology: Various cell lines (human, rat, rabbit, and dog) were seeded onto plates coated with vitronectin. Cells were pre-incubated with different concentrations of this compound. After an incubation period, non-adherent cells were washed away, and the remaining adherent cells were quantified to determine the IC50 for inhibition of cell adhesion.

  • Objective: To evaluate the effect of this compound on retinal neovascularization in a model of ischemic retinopathy.

  • Methodology: Neonatal mice were exposed to a hyperoxic environment (75% oxygen) from postnatal day 7 (P7) to P12 to induce vaso-obliteration in the central retina. At P12, the mice were returned to normoxic conditions, which triggers retinal neovascularization. This compound (as a topical eye drop) or vehicle was administered daily. At P17, the retinas were dissected, flat-mounted, and stained to visualize the vasculature. The extent of neovascularization was quantified and compared between the treatment and control groups.

OIR_workflow P7 P7: Hyperoxia (75% O2) P12 P12: Return to Normoxia P7->P12 5 days Treatment Daily Topical This compound P12->Treatment Treatment Initiation P17 P17: Retinal Dissection Treatment->P17 5 days Analysis Quantification of Neovascularization P17->Analysis

  • Objective: To assess the efficacy of this compound in a model of exudative age-related macular degeneration.

  • Methodology: Laser photocoagulation was used to rupture Bruch's membrane in the eyes of adult mice, inducing the growth of new blood vessels from the choroid into the subretinal space. Topical this compound or vehicle was administered daily. After a defined period (typically 7-14 days), the eyes were enucleated, and choroidal flat mounts were prepared. The area of CNV was visualized by staining and quantified.

Clinical Development

This compound has been evaluated in clinical trials for diabetic eye disease.

Phase 1b Study in Diabetic Macular Edema (DME)

A Phase 1b clinical trial assessed the safety, tolerability, and biological activity of this compound eye drops in patients with DME. The study demonstrated that this compound was well-tolerated and showed preliminary evidence of biological activity, supporting further development.

Phase 2 DR:EAM Clinical Trial
  • Objective: To evaluate the safety and efficacy of two different doses of this compound eye drops compared to placebo in patients with diabetic retinopathy.

  • Design: A multicenter, randomized, double-masked, placebo-controlled study.

  • Patient Population: 225 adult patients with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with minimal vision loss.

  • Treatment: Patients were randomized to receive one of two concentrations of this compound or a placebo eye drop, administered daily for 24 weeks.

  • Primary Endpoint: The percentage of patients with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) score at 24 weeks.

  • Secondary Endpoints: Included the prevention of progression to vision-threatening events (VTEs) and the time to requirement for intravitreal injections or laser treatment.

Topline Results of the DR:EAM Trial

In March 2024, it was announced that the DR:EAM trial did not meet its primary endpoint of a statistically significant improvement in the DRSS score compared to placebo. The trial also did not meet its key secondary efficacy endpoints. However, this compound was found to be safe and well-tolerated. A post-hoc analysis of a key secondary endpoint suggested a statistically significant reduction in the development of VTEs in a subgroup of patients with moderately severe to severe NPDR at baseline. The full results of the DR:EAM trial have not yet been published in a peer-reviewed journal.

Conclusion

This compound is a selective RGD integrin inhibitor with a well-defined preclinical pharmacological profile, demonstrating potent inhibition of αvβ3, αvβ6, and αvβ8 integrins and efficacy in animal models of ocular neovascularization. Its mechanism of action is centered on the disruption of key signaling pathways involved in angiogenesis and vascular permeability. Despite the promising preclinical data, the Phase 2 DR:EAM clinical trial did not demonstrate a significant clinical benefit in the overall study population with diabetic retinopathy. Further analysis of the clinical data, particularly in specific patient subgroups, and potentially further research into its mechanism of action, will be necessary to determine the future of this compound in the treatment of retinal vascular diseases.

References

Nesvategrast: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nesvategrast (formerly known as OTT166 or SF0166) is a novel, potent, and selective small molecule inhibitor of RGD-binding integrins, designed for topical ophthalmic administration. It primarily targets the αvβ3, αvβ6, and αvβ8 integrins, which are key regulators of cellular adhesion, signaling, and angiogenesis. Developed for the treatment of diabetic retinopathy, this compound aims to modulate the pathological vascular processes that characterize the disease. Preclinical studies have demonstrated its ability to inhibit neovascularization and vascular leakage in various animal models. However, the Phase 2 DR:EAM clinical trial in patients with diabetic retinopathy did not meet its primary efficacy endpoints, although the drug was found to be safe and well-tolerated. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective Integrin Inhibition

This compound is a synthetic, small molecule designed to mimic the Arg-Gly-Asp (RGD) motif present in many extracellular matrix (ECM) proteins.[1][2][3] This mimicry allows it to bind to and inhibit the function of specific integrins that recognize this sequence. Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions, playing a crucial role in cellular signaling, adhesion, migration, and proliferation.[4]

This compound exhibits high affinity and selectivity for the αvβ3, αvβ6, and αvβ8 integrins.[5] By blocking the binding of their natural ligands, this compound disrupts the downstream signaling cascades that promote pathological angiogenesis and vascular permeability, key drivers of diabetic retinopathy.

Downstream Signaling Pathways

The inhibition of αvβ3, αvβ6, and αvβ8 integrins by this compound is believed to interfere with multiple signaling pathways implicated in ocular neovascularization:

  • αvβ3 Integrin and VEGF Signaling: The αvβ3 integrin is highly expressed on activated endothelial cells during angiogenesis. It physically and functionally interacts with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of VEGF-induced angiogenesis. The binding of αvβ3 to its ligands is thought to be necessary for the full activation of VEGFR-2 and its downstream signaling through pathways such as Ras/MAP kinase, which promotes endothelial cell proliferation, migration, and survival. This compound, by blocking αvβ3, is hypothesized to attenuate these VEGF-driven pro-angiogenic signals.

VEGF_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 ECM ECM (e.g., Vitronectin) avb3 αvβ3 Integrin ECM->avb3 Ras Ras VEGFR2->Ras Activates avb3->Ras Co-activates This compound This compound This compound->avb3 Inhibits MAPK MAP Kinase (ERK) Ras->MAPK Activates Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Promotes

  • αvβ8 Integrin and TGF-β Activation: The αvβ8 integrin is a key activator of Transforming Growth Factor-β (TGF-β), a pleiotropic cytokine with complex roles in angiogenesis and fibrosis. αvβ8 binds to latent TGF-β on the cell surface, leading to its conformational change and subsequent activation, which can then signal through TGF-β receptors. In the context of retinal disease, dysregulated TGF-β signaling can contribute to pathological changes. By inhibiting αvβ8, this compound may modulate TGF-β activity, potentially reducing its detrimental effects.

TGFb_activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latent_TGFb Latent TGF-β avb8 αvβ8 Integrin Latent_TGFb->avb8 Binds Active_TGFb Active TGF-β TGFbR TGF-β Receptor Active_TGFb->TGFbR avb8->Active_TGFb Activates Signaling Downstream Signaling TGFbR->Signaling Initiates This compound This compound This compound->avb8 Inhibits

  • αvβ6 Integrin and Angiogenesis: While primarily studied in the context of epithelial cells and cancer, αvβ6 integrin has also been implicated in angiogenesis. Its expression can be induced in endothelial cells under certain pathological conditions. αvβ6-mediated signaling can influence the expression of pro- and anti-angiogenic factors, such as STAT1 and survivin. This compound's inhibition of αvβ6 may contribute to its overall anti-angiogenic effect by modulating these pathways.

Preclinical Data

A series of in vitro and in vivo preclinical studies have characterized the pharmacological profile of this compound.

Quantitative Data
ParameterIntegrin SubtypeValueCell Line/SystemReference
IC50 αvβ3 (human)0.6 nMPurified integrin
αvβ6 (human)8 nMPurified integrin
αvβ8 (human)13 nMPurified integrin
IC50 (Cell Adhesion) Vitronectin7.6 pM - 76 nMHuman, rat, rabbit, dog cell lines
Experimental Protocols
  • Objective: To determine the inhibitory activity of this compound against purified human αvβ3, αvβ6, and αvβ8 integrins.

  • Methodology: A competitive binding assay was performed using purified integrins and their respective biotinylated ligands (e.g., vitronectin for αvβ3). This compound was added at varying concentrations, and the displacement of the biotinylated ligand was measured to calculate the IC50 value.

  • Objective: To assess the ability of this compound to inhibit integrin-mediated cell adhesion.

  • Methodology: Various cell lines (human, rat, rabbit, and dog) were seeded onto plates coated with vitronectin. Cells were pre-incubated with different concentrations of this compound. After an incubation period, non-adherent cells were washed away, and the remaining adherent cells were quantified to determine the IC50 for inhibition of cell adhesion.

  • Objective: To evaluate the effect of this compound on retinal neovascularization in a model of ischemic retinopathy.

  • Methodology: Neonatal mice were exposed to a hyperoxic environment (75% oxygen) from postnatal day 7 (P7) to P12 to induce vaso-obliteration in the central retina. At P12, the mice were returned to normoxic conditions, which triggers retinal neovascularization. This compound (as a topical eye drop) or vehicle was administered daily. At P17, the retinas were dissected, flat-mounted, and stained to visualize the vasculature. The extent of neovascularization was quantified and compared between the treatment and control groups.

OIR_workflow P7 P7: Hyperoxia (75% O2) P12 P12: Return to Normoxia P7->P12 5 days Treatment Daily Topical This compound P12->Treatment Treatment Initiation P17 P17: Retinal Dissection Treatment->P17 5 days Analysis Quantification of Neovascularization P17->Analysis

  • Objective: To assess the efficacy of this compound in a model of exudative age-related macular degeneration.

  • Methodology: Laser photocoagulation was used to rupture Bruch's membrane in the eyes of adult mice, inducing the growth of new blood vessels from the choroid into the subretinal space. Topical this compound or vehicle was administered daily. After a defined period (typically 7-14 days), the eyes were enucleated, and choroidal flat mounts were prepared. The area of CNV was visualized by staining and quantified.

Clinical Development

This compound has been evaluated in clinical trials for diabetic eye disease.

Phase 1b Study in Diabetic Macular Edema (DME)

A Phase 1b clinical trial assessed the safety, tolerability, and biological activity of this compound eye drops in patients with DME. The study demonstrated that this compound was well-tolerated and showed preliminary evidence of biological activity, supporting further development.

Phase 2 DR:EAM Clinical Trial
  • Objective: To evaluate the safety and efficacy of two different doses of this compound eye drops compared to placebo in patients with diabetic retinopathy.

  • Design: A multicenter, randomized, double-masked, placebo-controlled study.

  • Patient Population: 225 adult patients with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with minimal vision loss.

  • Treatment: Patients were randomized to receive one of two concentrations of this compound or a placebo eye drop, administered daily for 24 weeks.

  • Primary Endpoint: The percentage of patients with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) score at 24 weeks.

  • Secondary Endpoints: Included the prevention of progression to vision-threatening events (VTEs) and the time to requirement for intravitreal injections or laser treatment.

Topline Results of the DR:EAM Trial

In March 2024, it was announced that the DR:EAM trial did not meet its primary endpoint of a statistically significant improvement in the DRSS score compared to placebo. The trial also did not meet its key secondary efficacy endpoints. However, this compound was found to be safe and well-tolerated. A post-hoc analysis of a key secondary endpoint suggested a statistically significant reduction in the development of VTEs in a subgroup of patients with moderately severe to severe NPDR at baseline. The full results of the DR:EAM trial have not yet been published in a peer-reviewed journal.

Conclusion

This compound is a selective RGD integrin inhibitor with a well-defined preclinical pharmacological profile, demonstrating potent inhibition of αvβ3, αvβ6, and αvβ8 integrins and efficacy in animal models of ocular neovascularization. Its mechanism of action is centered on the disruption of key signaling pathways involved in angiogenesis and vascular permeability. Despite the promising preclinical data, the Phase 2 DR:EAM clinical trial did not demonstrate a significant clinical benefit in the overall study population with diabetic retinopathy. Further analysis of the clinical data, particularly in specific patient subgroups, and potentially further research into its mechanism of action, will be necessary to determine the future of this compound in the treatment of retinal vascular diseases.

References

Nesvategrast (OTT166): A Technical Guide to RGD Integrin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of nesvategrast (formerly known as SF0166 or OTT166), a novel, selective small-molecule inhibitor of RGD-binding integrins. This compound was developed as a topical eye drop for the treatment of retinal diseases, such as diabetic retinopathy, by targeting key pathways in angiogenesis and vascular leakage. This document details its mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the core biological pathways.

Core Mechanism of Action: RGD Integrin Inhibition

This compound is a potent antagonist of specific integrin subtypes that recognize the Arginine-Glycine-Aspartic acid (RGD) motif present in extracellular matrix (ECM) proteins like vitronectin and fibronectin.[1][2][3] Integrins are transmembrane heterodimeric receptors that play a crucial role in cell adhesion, migration, proliferation, and survival.[1] In pathological conditions like diabetic retinopathy, certain integrins, particularly αvβ3, are upregulated on endothelial cells and mediate angiogenesis.[4]

This compound selectively inhibits key RGD integrin subtypes, thereby modulating cellular responses to pro-angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF). By binding to these integrins, this compound competitively blocks their interaction with ECM ligands and disrupts the critical crosstalk between integrins and growth factor receptors like VEGFR2. This inhibition leads to the downregulation of key signaling cascades responsible for the development of new blood vessels and increased vascular permeability.

Signaling Pathway of RGD Integrin and VEGF Receptor Crosstalk

The binding of ECM proteins to RGD-recognizing integrins (e.g., αvβ3) and the binding of VEGF to its receptor (VEGFR2) trigger a synergistic signaling cascade essential for angiogenesis. This compound acts by disrupting the initial integrin-ECM interaction. The diagram below illustrates the downstream consequences of this inhibition.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds ECM ECM (e.g., Vitronectin) Integrin αvβ3 Integrin ECM->Integrin Binds FAK FAK VEGFR2->FAK Complex Formation & Phosphorylation PI3K PI3K VEGFR2->PI3K Activates Integrin->FAK Activates FAK->PI3K Activates MAPK MAPK/ERK Pathway FAK->MAPK Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Proliferation Promotes MAPK->Proliferation Promotes This compound This compound (RGD Antagonist) This compound->Integrin INHIBITS

This compound Inhibition of Integrin-VEGF Signaling.

Quantitative Data Summary

This compound has demonstrated potent and selective inhibition of target integrins in preclinical assays and was evaluated in a Phase 2 clinical trial for diabetic retinopathy.

Preclinical Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various human integrins and in cell-based adhesion assays.

Target / AssayIC50 Value
Integrin Binding Inhibition
Human αvβ3 Integrin0.6 nM
Human αvβ6 Integrin8 nM
Human αvβ8 Integrin13 nM
Cellular Adhesion Inhibition
Adhesion to Vitronectin (across species)7.6 pM - 76 nM
Phase 2 (DR:EAM) Clinical Trial Topline Results

The DR:EAM trial was a multicenter, randomized, double-masked study evaluating two doses of this compound eye drops against a placebo (vehicle) in patients with diabetic retinopathy over 24 weeks.

EndpointThis compound GroupPlacebo GroupOutcome
Primary Efficacy Endpoint
≥2-Step DRSS* ImprovementNot ReportedNot ReportedDid not meet endpoint (Not statistically significant)
Key Secondary Efficacy Endpoints
Disease Progression (by DRSS)Not ReportedNot ReportedDid not meet endpoint (Not statistically significant)
Onset of Vision-Threatening Events (VTEs) in NPDR** SubgroupLower IncidenceHigher IncidenceStatistically significant reduction (p=0.045)
Primary Safety Endpoint
Safety & TolerabilitySafe & Well-ToleratedSafe & Well-ToleratedMet primary safety endpoint

*DRSS: Diabetic Retinopathy Severity Scale **NPDR: Non-Proliferative Diabetic Retinopathy (specifically baseline DRSS levels 47 and 53)

Experimental Protocols and Methodologies

This compound's efficacy was evaluated in several well-established preclinical models of ocular neovascularization. The general methodologies are described below.

Preclinical Evaluation Workflow

The diagram below outlines the typical workflow for the preclinical assessment of an anti-angiogenic agent like this compound, from in vitro characterization to in vivo disease models.

G cluster_invitro Cellular & Binding Assays cluster_exvivo Tissue-Based Assay cluster_invivo Animal Models start Start: Candidate Compound (this compound) invitro In Vitro Characterization start->invitro exvivo Ex Vivo Angiogenesis Model invitro->exvivo assay1 Integrin-Ligand Binding Assays assay2 Cell Adhesion Assays (Vitronectin-coated plates) invivo_pk In Vivo Ocular PK/ Distribution Studies exvivo->invivo_pk cam Chick Chorioallantoic Membrane (CAM) Assay invivo_efficacy In Vivo Ocular Efficacy Models invivo_pk->invivo_efficacy end Data Analysis & Clinical Candidate Selection invivo_efficacy->end oir Oxygen-Induced Retinopathy (OIR) cnv Laser-Induced Choroidal Neovascularization (CNV) leakage VEGF-Induced Vascular Leakage Model

Workflow for Preclinical Evaluation of this compound.
Cell Adhesion Assay

  • Objective: To determine the potency of this compound in inhibiting the adhesion of cells to the ECM protein vitronectin.

  • Methodology: 96-well plates were coated with vitronectin. Various cell lines (human, rat, rabbit, dog) were pre-incubated with varying concentrations of this compound. The cells were then added to the coated plates and allowed to adhere. Non-adherent cells were washed away, and the remaining attached cells were quantified using a colorimetric assay. The IC50 value was calculated as the concentration of this compound required to inhibit 50% of cell adhesion compared to a vehicle control.

Chick Chorioallantoic Membrane (CAM) Assay
  • Objective: To assess the anti-angiogenic activity of this compound in a living tissue model.

  • Methodology: Fertilized chicken eggs were incubated to allow for the development of the chorioallantoic membrane. A filter disk saturated with a pro-angiogenic factor (e.g., bFGF or VEGF) and varying doses of this compound (or vehicle) was placed on the CAM. After a set incubation period, the CAM was examined microscopically, and the degree of new blood vessel formation branching toward the disk was scored. The reduction in vessel score relative to the control indicated anti-angiogenic activity.

Laser-Induced Choroidal Neovascularization (CNV) Model
  • Objective: To evaluate the efficacy of topically administered this compound in a model that mimics aspects of wet age-related macular degeneration.

  • Methodology: In pigmented rabbits or mice, a laser was used to rupture Bruch's membrane in the retina, inducing the growth of new, leaky blood vessels from the choroid. Animals were treated with topical this compound eye drops or a vehicle control. At the end of the study period, the area of the CNV lesion was measured using fluorescein (B123965) angiography or by histological analysis of retinal flat mounts. A reduction in lesion area compared to the vehicle group indicated efficacy.

Oxygen-Induced Retinopathy (OIR) Model
  • Objective: To assess the effect of this compound on retinal neovascularization in a model relevant to diabetic retinopathy.

  • Methodology: Newborn mouse pups were exposed to a hyperoxic environment (e.g., 75% oxygen), which causes vaso-obliteration in the central retina. Upon return to a normal air environment, the resulting hypoxia triggers robust retinal neovascularization. During the normoxic phase, pups were treated with this compound. At the study endpoint, retinas were dissected, stained, and flat-mounted. The area of neovascular tufts was quantified to determine the effect of the treatment compared to a control.

Clinical Development: The DR:EAM Phase 2 Trial

This compound's clinical efficacy was most notably investigated in the DR:EAM (Diabetic Retinopathy: Early Active Management) trial.

DR:EAM Trial Workflow

The diagram below illustrates the logical flow of a patient's journey through the DR:EAM clinical trial, from screening to the final analysis.

G Screening Patient Screening (n=225) Inclusion Inclusion Criteria Met: - Mod-Severe to Severe NPDR or Mild PDR - Minimal Vision Loss Screening->Inclusion Randomization Randomization (1:1:1) Inclusion->Randomization Eligible ScreenFail Screen Failure Inclusion->ScreenFail Not Eligible ArmA Arm A: This compound (High Dose) Topical, Daily Randomization->ArmA ArmB Arm B: This compound (Low Dose) Topical, Daily Randomization->ArmB ArmC Arm C: Placebo (Vehicle) Topical, Daily Randomization->ArmC Treatment 24-Week Treatment Period (Double-Masked) ArmA->Treatment ArmB->Treatment ArmC->Treatment Endpoint Primary Endpoint Analysis: % of Patients with ≥2-Step DRSS Improvement at Week 24 Treatment->Endpoint Analysis Topline Data Analysis: - Efficacy Endpoints - Safety & Tolerability Endpoint->Analysis

Logical Workflow of the Phase 2 DR:EAM Clinical Trial.

Conclusion and Future Outlook

This compound is a potent and selective RGD integrin inhibitor that effectively targets the αvβ3 integrin, a key mediator of pathological angiogenesis. Preclinical studies demonstrated its ability to inhibit neovascularization and vascular leakage in various relevant ocular models following topical administration.

The Phase 2 DR:EAM clinical trial established that this compound eye drops are safe and well-tolerated. While the study did not achieve its primary efficacy endpoint of a ≥2-step improvement on the DRSS, a pre-specified secondary analysis revealed a statistically significant benefit in reducing the risk of vision-threatening events in patients with more advanced non-proliferative diabetic retinopathy at baseline. This finding suggests a potential protective role for this compound in a specific patient subpopulation. The full dataset from the DR:EAM trial is being reviewed to determine the future of the this compound program.

References

Nesvategrast (OTT166): A Technical Guide to RGD Integrin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of nesvategrast (formerly known as SF0166 or OTT166), a novel, selective small-molecule inhibitor of RGD-binding integrins. This compound was developed as a topical eye drop for the treatment of retinal diseases, such as diabetic retinopathy, by targeting key pathways in angiogenesis and vascular leakage. This document details its mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the core biological pathways.

Core Mechanism of Action: RGD Integrin Inhibition

This compound is a potent antagonist of specific integrin subtypes that recognize the Arginine-Glycine-Aspartic acid (RGD) motif present in extracellular matrix (ECM) proteins like vitronectin and fibronectin.[1][2][3] Integrins are transmembrane heterodimeric receptors that play a crucial role in cell adhesion, migration, proliferation, and survival.[1] In pathological conditions like diabetic retinopathy, certain integrins, particularly αvβ3, are upregulated on endothelial cells and mediate angiogenesis.[4]

This compound selectively inhibits key RGD integrin subtypes, thereby modulating cellular responses to pro-angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF). By binding to these integrins, this compound competitively blocks their interaction with ECM ligands and disrupts the critical crosstalk between integrins and growth factor receptors like VEGFR2. This inhibition leads to the downregulation of key signaling cascades responsible for the development of new blood vessels and increased vascular permeability.

Signaling Pathway of RGD Integrin and VEGF Receptor Crosstalk

The binding of ECM proteins to RGD-recognizing integrins (e.g., αvβ3) and the binding of VEGF to its receptor (VEGFR2) trigger a synergistic signaling cascade essential for angiogenesis. This compound acts by disrupting the initial integrin-ECM interaction. The diagram below illustrates the downstream consequences of this inhibition.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds ECM ECM (e.g., Vitronectin) Integrin αvβ3 Integrin ECM->Integrin Binds FAK FAK VEGFR2->FAK Complex Formation & Phosphorylation PI3K PI3K VEGFR2->PI3K Activates Integrin->FAK Activates FAK->PI3K Activates MAPK MAPK/ERK Pathway FAK->MAPK Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Proliferation Promotes MAPK->Proliferation Promotes This compound This compound (RGD Antagonist) This compound->Integrin INHIBITS

This compound Inhibition of Integrin-VEGF Signaling.

Quantitative Data Summary

This compound has demonstrated potent and selective inhibition of target integrins in preclinical assays and was evaluated in a Phase 2 clinical trial for diabetic retinopathy.

Preclinical Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various human integrins and in cell-based adhesion assays.

Target / AssayIC50 Value
Integrin Binding Inhibition
Human αvβ3 Integrin0.6 nM
Human αvβ6 Integrin8 nM
Human αvβ8 Integrin13 nM
Cellular Adhesion Inhibition
Adhesion to Vitronectin (across species)7.6 pM - 76 nM
Phase 2 (DR:EAM) Clinical Trial Topline Results

The DR:EAM trial was a multicenter, randomized, double-masked study evaluating two doses of this compound eye drops against a placebo (vehicle) in patients with diabetic retinopathy over 24 weeks.

EndpointThis compound GroupPlacebo GroupOutcome
Primary Efficacy Endpoint
≥2-Step DRSS* ImprovementNot ReportedNot ReportedDid not meet endpoint (Not statistically significant)
Key Secondary Efficacy Endpoints
Disease Progression (by DRSS)Not ReportedNot ReportedDid not meet endpoint (Not statistically significant)
Onset of Vision-Threatening Events (VTEs) in NPDR** SubgroupLower IncidenceHigher IncidenceStatistically significant reduction (p=0.045)
Primary Safety Endpoint
Safety & TolerabilitySafe & Well-ToleratedSafe & Well-ToleratedMet primary safety endpoint

*DRSS: Diabetic Retinopathy Severity Scale **NPDR: Non-Proliferative Diabetic Retinopathy (specifically baseline DRSS levels 47 and 53)

Experimental Protocols and Methodologies

This compound's efficacy was evaluated in several well-established preclinical models of ocular neovascularization. The general methodologies are described below.

Preclinical Evaluation Workflow

The diagram below outlines the typical workflow for the preclinical assessment of an anti-angiogenic agent like this compound, from in vitro characterization to in vivo disease models.

G cluster_invitro Cellular & Binding Assays cluster_exvivo Tissue-Based Assay cluster_invivo Animal Models start Start: Candidate Compound (this compound) invitro In Vitro Characterization start->invitro exvivo Ex Vivo Angiogenesis Model invitro->exvivo assay1 Integrin-Ligand Binding Assays assay2 Cell Adhesion Assays (Vitronectin-coated plates) invivo_pk In Vivo Ocular PK/ Distribution Studies exvivo->invivo_pk cam Chick Chorioallantoic Membrane (CAM) Assay invivo_efficacy In Vivo Ocular Efficacy Models invivo_pk->invivo_efficacy end Data Analysis & Clinical Candidate Selection invivo_efficacy->end oir Oxygen-Induced Retinopathy (OIR) cnv Laser-Induced Choroidal Neovascularization (CNV) leakage VEGF-Induced Vascular Leakage Model

Workflow for Preclinical Evaluation of this compound.
Cell Adhesion Assay

  • Objective: To determine the potency of this compound in inhibiting the adhesion of cells to the ECM protein vitronectin.

  • Methodology: 96-well plates were coated with vitronectin. Various cell lines (human, rat, rabbit, dog) were pre-incubated with varying concentrations of this compound. The cells were then added to the coated plates and allowed to adhere. Non-adherent cells were washed away, and the remaining attached cells were quantified using a colorimetric assay. The IC50 value was calculated as the concentration of this compound required to inhibit 50% of cell adhesion compared to a vehicle control.

Chick Chorioallantoic Membrane (CAM) Assay
  • Objective: To assess the anti-angiogenic activity of this compound in a living tissue model.

  • Methodology: Fertilized chicken eggs were incubated to allow for the development of the chorioallantoic membrane. A filter disk saturated with a pro-angiogenic factor (e.g., bFGF or VEGF) and varying doses of this compound (or vehicle) was placed on the CAM. After a set incubation period, the CAM was examined microscopically, and the degree of new blood vessel formation branching toward the disk was scored. The reduction in vessel score relative to the control indicated anti-angiogenic activity.

Laser-Induced Choroidal Neovascularization (CNV) Model
  • Objective: To evaluate the efficacy of topically administered this compound in a model that mimics aspects of wet age-related macular degeneration.

  • Methodology: In pigmented rabbits or mice, a laser was used to rupture Bruch's membrane in the retina, inducing the growth of new, leaky blood vessels from the choroid. Animals were treated with topical this compound eye drops or a vehicle control. At the end of the study period, the area of the CNV lesion was measured using fluorescein angiography or by histological analysis of retinal flat mounts. A reduction in lesion area compared to the vehicle group indicated efficacy.

Oxygen-Induced Retinopathy (OIR) Model
  • Objective: To assess the effect of this compound on retinal neovascularization in a model relevant to diabetic retinopathy.

  • Methodology: Newborn mouse pups were exposed to a hyperoxic environment (e.g., 75% oxygen), which causes vaso-obliteration in the central retina. Upon return to a normal air environment, the resulting hypoxia triggers robust retinal neovascularization. During the normoxic phase, pups were treated with this compound. At the study endpoint, retinas were dissected, stained, and flat-mounted. The area of neovascular tufts was quantified to determine the effect of the treatment compared to a control.

Clinical Development: The DR:EAM Phase 2 Trial

This compound's clinical efficacy was most notably investigated in the DR:EAM (Diabetic Retinopathy: Early Active Management) trial.

DR:EAM Trial Workflow

The diagram below illustrates the logical flow of a patient's journey through the DR:EAM clinical trial, from screening to the final analysis.

G Screening Patient Screening (n=225) Inclusion Inclusion Criteria Met: - Mod-Severe to Severe NPDR or Mild PDR - Minimal Vision Loss Screening->Inclusion Randomization Randomization (1:1:1) Inclusion->Randomization Eligible ScreenFail Screen Failure Inclusion->ScreenFail Not Eligible ArmA Arm A: This compound (High Dose) Topical, Daily Randomization->ArmA ArmB Arm B: This compound (Low Dose) Topical, Daily Randomization->ArmB ArmC Arm C: Placebo (Vehicle) Topical, Daily Randomization->ArmC Treatment 24-Week Treatment Period (Double-Masked) ArmA->Treatment ArmB->Treatment ArmC->Treatment Endpoint Primary Endpoint Analysis: % of Patients with ≥2-Step DRSS Improvement at Week 24 Treatment->Endpoint Analysis Topline Data Analysis: - Efficacy Endpoints - Safety & Tolerability Endpoint->Analysis

Logical Workflow of the Phase 2 DR:EAM Clinical Trial.

Conclusion and Future Outlook

This compound is a potent and selective RGD integrin inhibitor that effectively targets the αvβ3 integrin, a key mediator of pathological angiogenesis. Preclinical studies demonstrated its ability to inhibit neovascularization and vascular leakage in various relevant ocular models following topical administration.

The Phase 2 DR:EAM clinical trial established that this compound eye drops are safe and well-tolerated. While the study did not achieve its primary efficacy endpoint of a ≥2-step improvement on the DRSS, a pre-specified secondary analysis revealed a statistically significant benefit in reducing the risk of vision-threatening events in patients with more advanced non-proliferative diabetic retinopathy at baseline. This finding suggests a potential protective role for this compound in a specific patient subpopulation. The full dataset from the DR:EAM trial is being reviewed to determine the future of the this compound program.

References

Nesvategrast (OTT166): A Technical Overview of a Novel RGD Integrin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesvategrast (also known as OTT166 and SF0166) is a small molecule, selective RGD integrin inhibitor that has been investigated for the treatment of ophthalmic diseases, particularly diabetic retinopathy. Developed as a topical eye drop, its design aims for optimal physicochemical properties to ensure distribution to the retina in high concentrations. This document provides a comprehensive technical overview of this compound, including its molecular structure, mechanism of action, and available preclinical data.

Molecular Structure and Properties

This compound is a potent and selective antagonist of αvβ3, αvβ6, and αvβ8 integrins. Its chemical and physical properties are summarized below.

PropertyValueSource
Molecular FormulaC23H27F2N5O4
Molecular Weight475.49 g/mol
IUPAC Name(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid
InChI KeyIGUVQCZYMKVWFL-SFHVURJKSA-N
Canonical SMILESC1CC2=C(NC1)N=C(C=C2)CCCN3CCN(C3=O)C(CC(=O)O)C4=CN=C(C=C4)OC(F)F
CAS Number1621332-91-9

Mechanism of Action: Integrin Antagonism

This compound functions as a selective inhibitor of key RGD (Arginine-Glycine-Aspartic acid) integrin subtypes, particularly αvβ3. Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is known to play a crucial role in angiogenesis (the formation of new blood vessels), a key pathological process in diabetic retinopathy and wet age-related macular degeneration.

By binding to αvβ3 integrins, this compound blocks the interaction with their natural ligands in the extracellular matrix, such as vitronectin. This inhibition disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in neovascularization.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway inhibited by this compound.

Nesvategrast_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Endothelial Cell cluster_drug Drug Action Vitronectin Vitronectin Integrin αvβ3 Integrin Vitronectin->Integrin Binds FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis This compound This compound (OTT166) This compound->Integrin Inhibits

This compound inhibits the αvβ3 integrin signaling cascade.

Preclinical Efficacy

Preclinical studies have demonstrated the potency and selective activity of this compound.

ParameterValueCell Lines/ModelSource
IC50 (αvβ3) 0.6 nMHuman
IC50 (αvβ6) 8 nMHuman
IC50 (αvβ8) 13 nMHuman
IC50 (Cellular Adhesion to Vitronectin) 7.6 pM to 76 nMHuman, rat, rabbit, and dog

This compound has also shown efficacy in in vivo models of ocular neovascularization. In a mouse model of oxygen-induced retinopathy, it was found to decrease neovascularization. Furthermore, in a chick chorioallantoic membrane (CAM) model, this compound inhibited angiogenesis stimulated by basic fibroblast growth factor (bFGF) in a dose-dependent manner.

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are proprietary and not publicly available. However, based on the reported preclinical data, a general workflow for evaluating a topical integrin antagonist like this compound can be outlined.

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials a Integrin Binding Assay (Determine IC50 values for αvβ3, αvβ6, αvβ8) b Cell Adhesion Assay (Measure inhibition of cell adhesion to vitronectin) a->b c Chorioallantoic Membrane (CAM) Assay (Assess anti-angiogenic activity) d Oxygen-Induced Retinopathy (OIR) Mouse Model (Quantify retinal neovascularization) e Pharmacokinetic Studies (Measure drug concentration in retina and choroid after topical administration) d->e f Laser-Induced Choroidal Neovascularization (CNV) Model (Evaluate inhibition of CNV) e->f g Phase 1: Safety and Tolerability h Phase 2: Efficacy and Dose-Ranging (e.g., DR:EAM Trial) g->h cluster_invitro cluster_invitro cluster_exvivo cluster_exvivo cluster_invitro->cluster_exvivo cluster_invivo cluster_invivo cluster_exvivo->cluster_invivo cluster_clinical cluster_clinical cluster_invivo->cluster_clinical

A generalized workflow for the development of this compound.

Clinical Development

This compound has been evaluated in a Phase 2 clinical trial, known as the DR:EAM (Diabetic Retinopathy: Early Active Management) study, for the treatment of diabetic retinopathy. The trial was a randomized, double-masked, vehicle-controlled, multicenter study designed to assess the safety and efficacy of OTT166 ophthalmic solution. While the drug was found to be safe and well-tolerated, the primary efficacy endpoint of a statistically significant improvement in the Diabetic Retinopathy Severity Scale (DRSS) was not met.

Conclusion

This compound (OTT166) is a potent and selective small molecule inhibitor of RGD integrins with a well-defined molecular structure and mechanism of action. Its design for topical administration to the eye for the treatment of retinal diseases like diabetic retinopathy is innovative. While preclinical studies demonstrated promising anti-angiogenic activity, it did not meet its primary efficacy endpoint in a Phase 2 clinical trial. Further analysis of the full dataset from the DR:EAM study will be crucial in determining the future development path for this compound.

Nesvategrast (OTT166): A Technical Overview of a Novel RGD Integrin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesvategrast (also known as OTT166 and SF0166) is a small molecule, selective RGD integrin inhibitor that has been investigated for the treatment of ophthalmic diseases, particularly diabetic retinopathy. Developed as a topical eye drop, its design aims for optimal physicochemical properties to ensure distribution to the retina in high concentrations. This document provides a comprehensive technical overview of this compound, including its molecular structure, mechanism of action, and available preclinical data.

Molecular Structure and Properties

This compound is a potent and selective antagonist of αvβ3, αvβ6, and αvβ8 integrins. Its chemical and physical properties are summarized below.

PropertyValueSource
Molecular FormulaC23H27F2N5O4
Molecular Weight475.49 g/mol
IUPAC Name(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid
InChI KeyIGUVQCZYMKVWFL-SFHVURJKSA-N
Canonical SMILESC1CC2=C(NC1)N=C(C=C2)CCCN3CCN(C3=O)C(CC(=O)O)C4=CN=C(C=C4)OC(F)F
CAS Number1621332-91-9

Mechanism of Action: Integrin Antagonism

This compound functions as a selective inhibitor of key RGD (Arginine-Glycine-Aspartic acid) integrin subtypes, particularly αvβ3. Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is known to play a crucial role in angiogenesis (the formation of new blood vessels), a key pathological process in diabetic retinopathy and wet age-related macular degeneration.

By binding to αvβ3 integrins, this compound blocks the interaction with their natural ligands in the extracellular matrix, such as vitronectin. This inhibition disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in neovascularization.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway inhibited by this compound.

Nesvategrast_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Endothelial Cell cluster_drug Drug Action Vitronectin Vitronectin Integrin αvβ3 Integrin Vitronectin->Integrin Binds FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis This compound This compound (OTT166) This compound->Integrin Inhibits

This compound inhibits the αvβ3 integrin signaling cascade.

Preclinical Efficacy

Preclinical studies have demonstrated the potency and selective activity of this compound.

ParameterValueCell Lines/ModelSource
IC50 (αvβ3) 0.6 nMHuman
IC50 (αvβ6) 8 nMHuman
IC50 (αvβ8) 13 nMHuman
IC50 (Cellular Adhesion to Vitronectin) 7.6 pM to 76 nMHuman, rat, rabbit, and dog

This compound has also shown efficacy in in vivo models of ocular neovascularization. In a mouse model of oxygen-induced retinopathy, it was found to decrease neovascularization. Furthermore, in a chick chorioallantoic membrane (CAM) model, this compound inhibited angiogenesis stimulated by basic fibroblast growth factor (bFGF) in a dose-dependent manner.

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are proprietary and not publicly available. However, based on the reported preclinical data, a general workflow for evaluating a topical integrin antagonist like this compound can be outlined.

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials a Integrin Binding Assay (Determine IC50 values for αvβ3, αvβ6, αvβ8) b Cell Adhesion Assay (Measure inhibition of cell adhesion to vitronectin) a->b c Chorioallantoic Membrane (CAM) Assay (Assess anti-angiogenic activity) d Oxygen-Induced Retinopathy (OIR) Mouse Model (Quantify retinal neovascularization) e Pharmacokinetic Studies (Measure drug concentration in retina and choroid after topical administration) d->e f Laser-Induced Choroidal Neovascularization (CNV) Model (Evaluate inhibition of CNV) e->f g Phase 1: Safety and Tolerability h Phase 2: Efficacy and Dose-Ranging (e.g., DR:EAM Trial) g->h cluster_invitro cluster_invitro cluster_exvivo cluster_exvivo cluster_invitro->cluster_exvivo cluster_invivo cluster_invivo cluster_exvivo->cluster_invivo cluster_clinical cluster_clinical cluster_invivo->cluster_clinical

A generalized workflow for the development of this compound.

Clinical Development

This compound has been evaluated in a Phase 2 clinical trial, known as the DR:EAM (Diabetic Retinopathy: Early Active Management) study, for the treatment of diabetic retinopathy. The trial was a randomized, double-masked, vehicle-controlled, multicenter study designed to assess the safety and efficacy of OTT166 ophthalmic solution. While the drug was found to be safe and well-tolerated, the primary efficacy endpoint of a statistically significant improvement in the Diabetic Retinopathy Severity Scale (DRSS) was not met.

Conclusion

This compound (OTT166) is a potent and selective small molecule inhibitor of RGD integrins with a well-defined molecular structure and mechanism of action. Its design for topical administration to the eye for the treatment of retinal diseases like diabetic retinopathy is innovative. While preclinical studies demonstrated promising anti-angiogenic activity, it did not meet its primary efficacy endpoint in a Phase 2 clinical trial. Further analysis of the full dataset from the DR:EAM study will be crucial in determining the future development path for this compound.

Preclinical Profile of Nesvategrast: A Technical Overview of a Novel Integrin Inhibitor for Ocular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical research findings for nesvategrast (formerly known as OTT166 and SF0166), a novel, selective small molecule RGD integrin inhibitor. Developed for topical administration, this compound has been investigated for its potential in treating retinal diseases characterized by neovascularization and vascular leakage. This document is intended for researchers, scientists, and drug development professionals, summarizing the core preclinical data, experimental methodologies, and mechanism of action of this compound.

This compound is designed to selectively target key RGD integrin subtypes, including αvβ3, αvβ6, and αvβ8.[1][2] These integrins are crucial mediators in cellular responses to vascular endothelial growth factor (VEGF) and other growth factors that contribute to the pathogenesis of diabetic retinopathy and other ocular diseases.[2][3] The preclinical development of this compound has focused on its ability to be delivered to the posterior segment of the eye in therapeutic concentrations via a topical eye drop formulation.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound
Assay TypeTargetSpeciesIC50 ValueReference
Integrin-Ligand BindingHuman αvβ3Human0.6 nM
Human αvβ6Human8 nM
Human αvβ8Human13 nM
Cellular Adhesion to VitronectinVarious Cell LinesHuman, Rat, Rabbit, Dog7.6 pM - 76 nM
Table 2: In Vivo Anti-Angiogenic Activity of this compound (Chick Chorioallantoic Membrane - CAM Assay)
Angiogenic StimulatorThis compound DoseReduction in Vessel Score (%)Positive ControlReference
bFGF0.5 µg36%Staurosporine (1 µg): 67%
1 µg42%
4 µg58%
VEGF2 µg61%Staurosporine (1 µg): 90%
5 µg88%
Table 3: In Vivo Efficacy of this compound in Animal Models of Retinal Disease
Animal ModelKey FindingComparisonReference
Oxygen-Induced Retinopathy (Mouse)Significantly decreased neovascularization-
Laser-Induced Choroidal NeovascularizationDecreased lesion areaComparable to bevacizumab injection
VEGF-Induced Vascular LeakageDose-dependent reduction in vascular leakageHighest doses showed comparable activity to bevacizumab injection
Table 4: Ocular Pharmacokinetics of this compound
SpeciesAdministration RoutePeak Concentration (Retina-Choroid)DurationReference
RabbitSingle topical ocular administration (5% solution)4438 ng/g (~8 µM)Concentrations maintained for >12 hours

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below.

In Vitro Integrin-Ligand Binding Assay
  • Objective: To determine the inhibitory activity of this compound against various human integrin subtypes.

  • Methodology: The specific details of the competitive binding assay used to determine the IC50 values for this compound against human αvβ3, αvβ6, and αvβ8 integrins were not available in the reviewed literature. Such assays typically involve purified integrin receptors and their respective radiolabeled or fluorescently-labeled ligands. The displacement of the labeled ligand by increasing concentrations of the test compound (this compound) is measured to calculate the IC50 value.

In Vitro Cellular Adhesion Assay
  • Objective: To evaluate the ability of this compound to inhibit the adhesion of various cell types to vitronectin.

  • Methodology: Specific cell lines for each species (human, rat, rabbit, dog) were not detailed in the available literature. Generally, in such an assay, microtiter plates are coated with vitronectin. The cell lines of interest are then added to the wells in the presence of varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified using a colorimetric or fluorometric assay. The IC50 value represents the concentration of this compound required to inhibit 50% of cell adhesion.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay
  • Objective: To assess the anti-angiogenic activity of this compound in a living biological system.

  • Methodology: Fertilized chicken eggs are incubated for a set period (typically 6-10 days) to allow for the development of the CAM. A small window is made in the eggshell to expose the CAM. A filter disk or sponge containing the substance to be tested (this compound, bFGF, VEGF, or staurosporine) is placed on the CAM. After a further incubation period (usually 2-3 days), the CAM is examined under a microscope. The degree of angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total vessel length within a defined area around the disk. The reduction in vessel score is calculated relative to a vehicle control.

In Vivo Oxygen-Induced Retinopathy (OIR) Mouse Model
  • Objective: To evaluate the efficacy of this compound in a model of proliferative retinopathy.

  • Methodology: Neonatal mice (typically at postnatal day 7, P7) and their nursing dam are exposed to a hyperoxic environment (e.g., 75% oxygen) for a period of five days. This leads to vaso-obliteration in the central retina. On P12, the mice are returned to room air (normoxia), which induces a relative hypoxia in the avascular retina, triggering robust neovascularization that peaks around P17. This compound (as a 5% topical eye drop) was administered bilaterally. The extent of retinal neovascularization is quantified at the peak of the disease by dissecting the retinas, staining the vasculature (e.g., with isolectin B4), and measuring the area of neovascular tufts relative to the total retinal area.

In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model
  • Objective: To assess the ability of this compound to inhibit the growth of new blood vessels from the choroid, a key feature of wet age-related macular degeneration.

  • Methodology: In this model, high-intensity laser photocoagulation is used to create small burns on the retina of anesthetized animals (typically mice or rabbits), which rupture Bruch's membrane. This injury stimulus leads to the growth of new blood vessels from the choroid into the subretinal space over a period of 1-2 weeks. This compound was administered topically to the eye. The size of the resulting CNV lesions is typically measured by imaging techniques such as fluorescein (B123965) angiography or by post-mortem analysis of choroidal flat mounts stained for vascular markers. The efficacy of this compound was compared to that of an intravitreal injection of bevacizumab, a standard anti-VEGF therapy.

In Vivo VEGF-Induced Vascular Leakage Model
  • Objective: To determine the effect of this compound on vascular permeability induced by VEGF.

  • Methodology: In this model, an intravitreal injection of VEGF is administered to an animal eye (e.g., rabbit) to induce a rapid and transient increase in retinal vascular permeability. The leakage of fluid and macromolecules from the blood vessels into the retinal tissue is quantified, often by measuring the extravasation of a fluorescent dye (like fluorescein) from the retinal vasculature. The ability of topically administered this compound to reduce this leakage in a dose-dependent manner was evaluated and compared to the effect of an intravitreal bevacizumab injection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed mechanism of action and experimental workflows for this compound.

Nesvategrast_Mechanism_of_Action cluster_0 Cell Membrane VEGF VEGF Integrin αvβ3/αvβ6/αvβ8 Integrin VEGF->Integrin Activates VEGFR VEGF Receptor VEGF->VEGFR Binds Downstream_Signaling Downstream Signaling (e.g., FAK, Src, MAPK) Integrin->Downstream_Signaling Activates VEGFR->Downstream_Signaling Activates This compound This compound (Topical Eye Drop) This compound->Integrin Inhibits Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Vascular_Leakage Vascular Leakage Downstream_Signaling->Vascular_Leakage Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Integrin Binding Assay (IC50 Determination) Adhesion_Assay Cell Adhesion Assay (Vitronectin, IC50) Binding_Assay->Adhesion_Assay CAM_Assay CAM Assay (Anti-Angiogenesis) Adhesion_Assay->CAM_Assay OIR_Model OIR Mouse Model (Neovascularization) CAM_Assay->OIR_Model CNV_Model CNV Rabbit Model (Neovascularization) OIR_Model->CNV_Model Leakage_Model Vascular Leakage Model (Permeability) CNV_Model->Leakage_Model Pharmacokinetics Pharmacokinetics (Ocular Distribution) Leakage_Model->Pharmacokinetics

References

Preclinical Profile of Nesvategrast: A Technical Overview of a Novel Integrin Inhibitor for Ocular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical research findings for nesvategrast (formerly known as OTT166 and SF0166), a novel, selective small molecule RGD integrin inhibitor. Developed for topical administration, this compound has been investigated for its potential in treating retinal diseases characterized by neovascularization and vascular leakage. This document is intended for researchers, scientists, and drug development professionals, summarizing the core preclinical data, experimental methodologies, and mechanism of action of this compound.

This compound is designed to selectively target key RGD integrin subtypes, including αvβ3, αvβ6, and αvβ8.[1][2] These integrins are crucial mediators in cellular responses to vascular endothelial growth factor (VEGF) and other growth factors that contribute to the pathogenesis of diabetic retinopathy and other ocular diseases.[2][3] The preclinical development of this compound has focused on its ability to be delivered to the posterior segment of the eye in therapeutic concentrations via a topical eye drop formulation.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound
Assay TypeTargetSpeciesIC50 ValueReference
Integrin-Ligand BindingHuman αvβ3Human0.6 nM
Human αvβ6Human8 nM
Human αvβ8Human13 nM
Cellular Adhesion to VitronectinVarious Cell LinesHuman, Rat, Rabbit, Dog7.6 pM - 76 nM
Table 2: In Vivo Anti-Angiogenic Activity of this compound (Chick Chorioallantoic Membrane - CAM Assay)
Angiogenic StimulatorThis compound DoseReduction in Vessel Score (%)Positive ControlReference
bFGF0.5 µg36%Staurosporine (1 µg): 67%
1 µg42%
4 µg58%
VEGF2 µg61%Staurosporine (1 µg): 90%
5 µg88%
Table 3: In Vivo Efficacy of this compound in Animal Models of Retinal Disease
Animal ModelKey FindingComparisonReference
Oxygen-Induced Retinopathy (Mouse)Significantly decreased neovascularization-
Laser-Induced Choroidal NeovascularizationDecreased lesion areaComparable to bevacizumab injection
VEGF-Induced Vascular LeakageDose-dependent reduction in vascular leakageHighest doses showed comparable activity to bevacizumab injection
Table 4: Ocular Pharmacokinetics of this compound
SpeciesAdministration RoutePeak Concentration (Retina-Choroid)DurationReference
RabbitSingle topical ocular administration (5% solution)4438 ng/g (~8 µM)Concentrations maintained for >12 hours

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below.

In Vitro Integrin-Ligand Binding Assay
  • Objective: To determine the inhibitory activity of this compound against various human integrin subtypes.

  • Methodology: The specific details of the competitive binding assay used to determine the IC50 values for this compound against human αvβ3, αvβ6, and αvβ8 integrins were not available in the reviewed literature. Such assays typically involve purified integrin receptors and their respective radiolabeled or fluorescently-labeled ligands. The displacement of the labeled ligand by increasing concentrations of the test compound (this compound) is measured to calculate the IC50 value.

In Vitro Cellular Adhesion Assay
  • Objective: To evaluate the ability of this compound to inhibit the adhesion of various cell types to vitronectin.

  • Methodology: Specific cell lines for each species (human, rat, rabbit, dog) were not detailed in the available literature. Generally, in such an assay, microtiter plates are coated with vitronectin. The cell lines of interest are then added to the wells in the presence of varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified using a colorimetric or fluorometric assay. The IC50 value represents the concentration of this compound required to inhibit 50% of cell adhesion.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay
  • Objective: To assess the anti-angiogenic activity of this compound in a living biological system.

  • Methodology: Fertilized chicken eggs are incubated for a set period (typically 6-10 days) to allow for the development of the CAM. A small window is made in the eggshell to expose the CAM. A filter disk or sponge containing the substance to be tested (this compound, bFGF, VEGF, or staurosporine) is placed on the CAM. After a further incubation period (usually 2-3 days), the CAM is examined under a microscope. The degree of angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total vessel length within a defined area around the disk. The reduction in vessel score is calculated relative to a vehicle control.

In Vivo Oxygen-Induced Retinopathy (OIR) Mouse Model
  • Objective: To evaluate the efficacy of this compound in a model of proliferative retinopathy.

  • Methodology: Neonatal mice (typically at postnatal day 7, P7) and their nursing dam are exposed to a hyperoxic environment (e.g., 75% oxygen) for a period of five days. This leads to vaso-obliteration in the central retina. On P12, the mice are returned to room air (normoxia), which induces a relative hypoxia in the avascular retina, triggering robust neovascularization that peaks around P17. This compound (as a 5% topical eye drop) was administered bilaterally. The extent of retinal neovascularization is quantified at the peak of the disease by dissecting the retinas, staining the vasculature (e.g., with isolectin B4), and measuring the area of neovascular tufts relative to the total retinal area.

In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model
  • Objective: To assess the ability of this compound to inhibit the growth of new blood vessels from the choroid, a key feature of wet age-related macular degeneration.

  • Methodology: In this model, high-intensity laser photocoagulation is used to create small burns on the retina of anesthetized animals (typically mice or rabbits), which rupture Bruch's membrane. This injury stimulus leads to the growth of new blood vessels from the choroid into the subretinal space over a period of 1-2 weeks. This compound was administered topically to the eye. The size of the resulting CNV lesions is typically measured by imaging techniques such as fluorescein angiography or by post-mortem analysis of choroidal flat mounts stained for vascular markers. The efficacy of this compound was compared to that of an intravitreal injection of bevacizumab, a standard anti-VEGF therapy.

In Vivo VEGF-Induced Vascular Leakage Model
  • Objective: To determine the effect of this compound on vascular permeability induced by VEGF.

  • Methodology: In this model, an intravitreal injection of VEGF is administered to an animal eye (e.g., rabbit) to induce a rapid and transient increase in retinal vascular permeability. The leakage of fluid and macromolecules from the blood vessels into the retinal tissue is quantified, often by measuring the extravasation of a fluorescent dye (like fluorescein) from the retinal vasculature. The ability of topically administered this compound to reduce this leakage in a dose-dependent manner was evaluated and compared to the effect of an intravitreal bevacizumab injection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed mechanism of action and experimental workflows for this compound.

Nesvategrast_Mechanism_of_Action cluster_0 Cell Membrane VEGF VEGF Integrin αvβ3/αvβ6/αvβ8 Integrin VEGF->Integrin Activates VEGFR VEGF Receptor VEGF->VEGFR Binds Downstream_Signaling Downstream Signaling (e.g., FAK, Src, MAPK) Integrin->Downstream_Signaling Activates VEGFR->Downstream_Signaling Activates This compound This compound (Topical Eye Drop) This compound->Integrin Inhibits Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Vascular_Leakage Vascular Leakage Downstream_Signaling->Vascular_Leakage Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Integrin Binding Assay (IC50 Determination) Adhesion_Assay Cell Adhesion Assay (Vitronectin, IC50) Binding_Assay->Adhesion_Assay CAM_Assay CAM Assay (Anti-Angiogenesis) Adhesion_Assay->CAM_Assay OIR_Model OIR Mouse Model (Neovascularization) CAM_Assay->OIR_Model CNV_Model CNV Rabbit Model (Neovascularization) OIR_Model->CNV_Model Leakage_Model Vascular Leakage Model (Permeability) CNV_Model->Leakage_Model Pharmacokinetics Pharmacokinetics (Ocular Distribution) Leakage_Model->Pharmacokinetics

References

Nesvategrast and its Impact on Endothelial Cell Migration: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesvategrast (also known as SF0166) is a potent and selective small-molecule antagonist of the αvβ3 integrin receptor. Integrins are critical cell adhesion molecules that mediate the interaction between cells and the extracellular matrix (ECM), playing a pivotal role in cell migration, proliferation, and survival. The αvβ3 integrin is of particular interest in ophthalmology and oncology due to its upregulation on activated endothelial cells during angiogenesis, the formation of new blood vessels. This technical guide provides a comprehensive overview of the known effects of this compound on endothelial cell function, with a focus on cell migration. It consolidates preclinical data, outlines relevant experimental methodologies, and illustrates the key signaling pathways involved. While direct quantitative data on this compound's effect on endothelial cell migration from in vitro assays are not extensively available in public literature, its mechanism as an αvβ3 antagonist allows for a thorough examination of its expected impact based on the well-established role of this integrin in cell motility.

Introduction to this compound and αvβ3 Integrin

This compound is an investigational drug that has been evaluated for the treatment of retinal diseases characterized by pathological neovascularization, such as diabetic retinopathy and age-related macular degeneration. Its primary mechanism of action is the competitive inhibition of the αvβ3 integrin receptor.

The αvβ3 integrin is a heterodimeric transmembrane receptor that binds to a variety of ECM proteins containing the arginine-glycine-aspartic acid (RGD) motif, most notably vitronectin. The engagement of αvβ3 with its ligands triggers a cascade of intracellular signaling events that are fundamental to the migratory process of endothelial cells, a key component of angiogenesis. By blocking this interaction, this compound is hypothesized to inhibit the downstream signaling necessary for endothelial cell migration and, consequently, suppress angiogenesis.

Quantitative Data on this compound's Bioactivity

Preclinical studies have provided quantitative data on the inhibitory effects of this compound on cellular adhesion and in vivo neovascularization. While these are not direct measures of cell migration, they are critical related processes.

Table 1: In Vitro Inhibition of Cellular Adhesion to Vitronectin by this compound (SF0166)[1]
Cell LineSpeciesIC50 (nM)
Human Umbilical Vein Endothelial Cells (HUVEC)Human0.076
Human Retinal Microvascular Endothelial Cells (HRMEC)HumanNot specified, but inhibited
Rat Aortic Endothelial Cells (RAEC)Rat0.0076
Rabbit Aortic Endothelial Cells (RbAEC)Rabbit0.025
Dog Aortic Endothelial Cells (DAEC)Dog0.026

IC50 values represent the concentration of this compound required to inhibit 50% of cellular adhesion to vitronectin.

Table 2: In Vivo Efficacy of this compound (SF0166) in Models of Ocular Neovascularization[1]
Animal ModelAssayTreatmentOutcome
MouseOxygen-Induced Retinopathy (OIR)Topical ocular administrationSignificantly decreased neovascularization
MouseLaser-Induced Choroidal Neovascularization (CNV)Topical ocular administrationDecreased lesion area, comparable to bevacizumab injection
RabbitVEGF-Induced Vascular LeakageTopical ocular administrationDose-dependent reduction in vascular leakage

Signaling Pathways in Endothelial Cell Migration Modulated by αvβ3 Integrin

The migration of endothelial cells is a complex process involving the coordinated action of cell adhesion, cytoskeletal rearrangement, and signal transduction. The αvβ3 integrin is a central player in orchestrating these events. Antagonism of αvβ3 by this compound is expected to disrupt these signaling cascades.

Overview of αvβ3 Integrin Downstream Signaling

Upon binding to its ECM ligand, αvβ3 integrin clustering initiates the recruitment and activation of several key signaling proteins to focal adhesions. This includes the non-receptor tyrosine kinases, Focal Adhesion Kinase (FAK) and Src. The activation of this initial complex triggers multiple downstream pathways that converge to regulate the actin cytoskeleton, leading to cell protrusion, contraction, and ultimately, directed migration.

G High-Level Overview of αvβ3 Integrin Signaling in Endothelial Cell Migration cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response avb3 αvβ3 Integrin FAK_Src FAK/Src Complex avb3->FAK_Src Activation ECM Extracellular Matrix (e.g., Vitronectin) ECM->avb3 PI3K_Akt PI3K/Akt Pathway FAK_Src->PI3K_Akt Rho_GTPases Rho GTPases (RhoA, Rac1) FAK_Src->Rho_GTPases Actin Actin Cytoskeleton Reorganization PI3K_Akt->Actin Rho_GTPases->Actin Migration Cell Migration Actin->Migration This compound This compound This compound->avb3 Inhibition

Caption: High-level overview of αvβ3 integrin signaling in endothelial cell migration.

Detailed Signaling Cascade

A more detailed view of the signaling pathway reveals the intricate interplay between FAK, Src, and downstream effectors.

  • FAK and Src Activation: Ligand binding to αvβ3 leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a docking site for Src. The resulting FAK/Src complex phosphorylates other substrates, including paxillin (B1203293) and p130Cas, which are crucial for the assembly and disassembly of focal adhesions.

  • PI3K/Akt Pathway: The FAK/Src complex can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a key regulator of cell survival and proliferation, and also contributes to cell migration.

  • Rho GTPases: The FAK/Src complex influences the activity of small Rho GTPases, primarily RhoA and Rac1. Rac1 promotes the formation of lamellipodia and membrane ruffles at the leading edge of the cell, driving forward protrusion. Conversely, RhoA is involved in the formation of stress fibers and focal adhesions, contributing to cell body contraction and tail retraction. The balanced activity of Rac1 and RhoA is essential for effective directional migration.

G Detailed αvβ3 Integrin Downstream Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response avb3 αvβ3 Integrin FAK FAK avb3->FAK Recruitment & Activation ECM Vitronectin ECM->avb3 Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Paxillin Paxillin FAK->Paxillin Phosphorylation PI3K PI3K FAK->PI3K Activation RhoA RhoA FAK->RhoA Inhibition via p190RhoGAP Src->FAK Src->p130Cas Phosphorylation Rac1 Rac1 p130Cas->Rac1 Activation Akt Akt PI3K->Akt Activation Migration Directed Cell Migration Akt->Migration Lamellipodia Lamellipodia Formation (Cell Protrusion) Rac1->Lamellipodia ROCK ROCK RhoA->ROCK Activation StressFibers Stress Fiber Formation (Cell Contraction) ROCK->StressFibers Lamellipodia->Migration StressFibers->Migration This compound This compound This compound->avb3 Inhibition

Caption: Detailed αvβ3 integrin downstream signaling pathway in endothelial cells.

Experimental Protocols

The following sections detail the methodologies for key in vivo assays used to evaluate the anti-angiogenic effects of compounds like this compound, as well as a standard in vitro protocol for assessing endothelial cell migration.

In Vitro Endothelial Cell Migration Assay (Scratch Assay)

This assay provides a straightforward method to assess the effect of a compound on endothelial cell migration in a two-dimensional culture.

Objective: To quantify the rate of "wound" closure by a monolayer of endothelial cells in the presence or absence of this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well culture plates (e.g., 24-well)

  • Pipette tips (e.g., p200)

  • Microscope with camera and image analysis software

Procedure:

  • Cell Seeding: Seed HUVECs into multi-well plates at a density that will result in a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Culture the cells until they form a confluent monolayer.

  • Scratch Creation: Using a sterile pipette tip, create a linear "scratch" or "wound" in the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh EGM containing various concentrations of this compound or a vehicle control.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations in each well (time 0).

  • Incubation: Incubate the plate under standard cell culture conditions.

  • Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6-12 hours) for up to 48 hours or until the scratch in the control wells is closed.

  • Data Analysis: Use image analysis software to measure the area of the scratch at each time point. The rate of migration can be calculated as the percentage of wound closure relative to the initial area.

G Workflow for In Vitro Scratch Assay A Seed Endothelial Cells in Multi-well Plate B Culture to Confluent Monolayer A->B C Create a Linear 'Scratch' B->C D Wash to Remove Debris C->D E Add Media with this compound or Vehicle Control D->E F Image Scratch at Time 0 E->F G Incubate and Image at Regular Time Intervals F->G H Analyze Wound Closure Area G->H

Caption: Workflow for the in vitro scratch assay to assess endothelial cell migration.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and anti-angiogenic compounds.

Objective: To evaluate the effect of this compound on blood vessel formation in a living embryo.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Small sterile discs (e.g., filter paper or biocompatible sponges)

  • This compound solution and vehicle control

  • Stereomicroscope

Procedure:

  • Egg Incubation: Incubate fertilized eggs at 37°C with appropriate humidity for 3-4 days.

  • Window Creation: On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Disc Application: Prepare sterile discs soaked in this compound solution or vehicle control and place them on the CAM.

  • Re-incubation: Seal the window and re-incubate the eggs for a defined period (e.g., 48-72 hours).

  • Observation and Quantification: Observe the area around the disc under a stereomicroscope. The degree of angiogenesis can be quantified by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the area.

In Vivo Oxygen-Induced Retinopathy (OIR) Mouse Model

The OIR model is a standard preclinical model for studying retinal neovascularization.

Objective: To assess the effect of this compound on pathological retinal neovascularization.

Materials:

  • Neonatal mouse pups (e.g., C57BL/6) and a nursing dam

  • Hyperoxia chamber

  • This compound formulation for topical ocular administration

  • Fluorescein-dextran

  • Fluorescence microscope

Procedure:

  • Hyperoxia Exposure: At postnatal day 7 (P7), place the mouse pups and their nursing dam in a hyperoxia chamber with 75% oxygen for 5 days.

  • Return to Normoxia: At P12, return the animals to room air. This induces relative hypoxia in the retina, stimulating neovascularization.

  • Treatment: Administer this compound or vehicle control topically to the eyes at specified time points (e.g., daily from P12 to P16).

  • Retinal Analysis: At P17, euthanize the pups and perfuse with fluorescein-dextran to visualize the retinal vasculature.

  • Quantification: Dissect and flat-mount the retinas. Capture fluorescent images and quantify the area of neovascularization and avascular regions using image analysis software.

Conclusion

This compound, as a potent and selective αvβ3 integrin antagonist, holds a strong mechanistic rationale for the inhibition of endothelial cell migration and angiogenesis. Preclinical data from in vivo models of ocular neovascularization support its anti-angiogenic activity. While direct quantitative evidence of its effect on in vitro endothelial cell migration is limited in the public domain, the well-established role of αvβ3 integrin in mediating cell migration through the FAK/Src, PI3K/Akt, and Rho GTPase signaling pathways provides a solid foundation for understanding its mode of action. Further studies focusing on in vitro migration assays and the direct measurement of downstream signaling events would provide a more complete picture of this compound's cellular effects and could further validate its therapeutic potential in diseases driven by pathological angiogenesis.

Nesvategrast and its Impact on Endothelial Cell Migration: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesvategrast (also known as SF0166) is a potent and selective small-molecule antagonist of the αvβ3 integrin receptor. Integrins are critical cell adhesion molecules that mediate the interaction between cells and the extracellular matrix (ECM), playing a pivotal role in cell migration, proliferation, and survival. The αvβ3 integrin is of particular interest in ophthalmology and oncology due to its upregulation on activated endothelial cells during angiogenesis, the formation of new blood vessels. This technical guide provides a comprehensive overview of the known effects of this compound on endothelial cell function, with a focus on cell migration. It consolidates preclinical data, outlines relevant experimental methodologies, and illustrates the key signaling pathways involved. While direct quantitative data on this compound's effect on endothelial cell migration from in vitro assays are not extensively available in public literature, its mechanism as an αvβ3 antagonist allows for a thorough examination of its expected impact based on the well-established role of this integrin in cell motility.

Introduction to this compound and αvβ3 Integrin

This compound is an investigational drug that has been evaluated for the treatment of retinal diseases characterized by pathological neovascularization, such as diabetic retinopathy and age-related macular degeneration. Its primary mechanism of action is the competitive inhibition of the αvβ3 integrin receptor.

The αvβ3 integrin is a heterodimeric transmembrane receptor that binds to a variety of ECM proteins containing the arginine-glycine-aspartic acid (RGD) motif, most notably vitronectin. The engagement of αvβ3 with its ligands triggers a cascade of intracellular signaling events that are fundamental to the migratory process of endothelial cells, a key component of angiogenesis. By blocking this interaction, this compound is hypothesized to inhibit the downstream signaling necessary for endothelial cell migration and, consequently, suppress angiogenesis.

Quantitative Data on this compound's Bioactivity

Preclinical studies have provided quantitative data on the inhibitory effects of this compound on cellular adhesion and in vivo neovascularization. While these are not direct measures of cell migration, they are critical related processes.

Table 1: In Vitro Inhibition of Cellular Adhesion to Vitronectin by this compound (SF0166)[1]
Cell LineSpeciesIC50 (nM)
Human Umbilical Vein Endothelial Cells (HUVEC)Human0.076
Human Retinal Microvascular Endothelial Cells (HRMEC)HumanNot specified, but inhibited
Rat Aortic Endothelial Cells (RAEC)Rat0.0076
Rabbit Aortic Endothelial Cells (RbAEC)Rabbit0.025
Dog Aortic Endothelial Cells (DAEC)Dog0.026

IC50 values represent the concentration of this compound required to inhibit 50% of cellular adhesion to vitronectin.

Table 2: In Vivo Efficacy of this compound (SF0166) in Models of Ocular Neovascularization[1]
Animal ModelAssayTreatmentOutcome
MouseOxygen-Induced Retinopathy (OIR)Topical ocular administrationSignificantly decreased neovascularization
MouseLaser-Induced Choroidal Neovascularization (CNV)Topical ocular administrationDecreased lesion area, comparable to bevacizumab injection
RabbitVEGF-Induced Vascular LeakageTopical ocular administrationDose-dependent reduction in vascular leakage

Signaling Pathways in Endothelial Cell Migration Modulated by αvβ3 Integrin

The migration of endothelial cells is a complex process involving the coordinated action of cell adhesion, cytoskeletal rearrangement, and signal transduction. The αvβ3 integrin is a central player in orchestrating these events. Antagonism of αvβ3 by this compound is expected to disrupt these signaling cascades.

Overview of αvβ3 Integrin Downstream Signaling

Upon binding to its ECM ligand, αvβ3 integrin clustering initiates the recruitment and activation of several key signaling proteins to focal adhesions. This includes the non-receptor tyrosine kinases, Focal Adhesion Kinase (FAK) and Src. The activation of this initial complex triggers multiple downstream pathways that converge to regulate the actin cytoskeleton, leading to cell protrusion, contraction, and ultimately, directed migration.

G High-Level Overview of αvβ3 Integrin Signaling in Endothelial Cell Migration cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response avb3 αvβ3 Integrin FAK_Src FAK/Src Complex avb3->FAK_Src Activation ECM Extracellular Matrix (e.g., Vitronectin) ECM->avb3 PI3K_Akt PI3K/Akt Pathway FAK_Src->PI3K_Akt Rho_GTPases Rho GTPases (RhoA, Rac1) FAK_Src->Rho_GTPases Actin Actin Cytoskeleton Reorganization PI3K_Akt->Actin Rho_GTPases->Actin Migration Cell Migration Actin->Migration This compound This compound This compound->avb3 Inhibition

Caption: High-level overview of αvβ3 integrin signaling in endothelial cell migration.

Detailed Signaling Cascade

A more detailed view of the signaling pathway reveals the intricate interplay between FAK, Src, and downstream effectors.

  • FAK and Src Activation: Ligand binding to αvβ3 leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a docking site for Src. The resulting FAK/Src complex phosphorylates other substrates, including paxillin and p130Cas, which are crucial for the assembly and disassembly of focal adhesions.

  • PI3K/Akt Pathway: The FAK/Src complex can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a key regulator of cell survival and proliferation, and also contributes to cell migration.

  • Rho GTPases: The FAK/Src complex influences the activity of small Rho GTPases, primarily RhoA and Rac1. Rac1 promotes the formation of lamellipodia and membrane ruffles at the leading edge of the cell, driving forward protrusion. Conversely, RhoA is involved in the formation of stress fibers and focal adhesions, contributing to cell body contraction and tail retraction. The balanced activity of Rac1 and RhoA is essential for effective directional migration.

G Detailed αvβ3 Integrin Downstream Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response avb3 αvβ3 Integrin FAK FAK avb3->FAK Recruitment & Activation ECM Vitronectin ECM->avb3 Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Paxillin Paxillin FAK->Paxillin Phosphorylation PI3K PI3K FAK->PI3K Activation RhoA RhoA FAK->RhoA Inhibition via p190RhoGAP Src->FAK Src->p130Cas Phosphorylation Rac1 Rac1 p130Cas->Rac1 Activation Akt Akt PI3K->Akt Activation Migration Directed Cell Migration Akt->Migration Lamellipodia Lamellipodia Formation (Cell Protrusion) Rac1->Lamellipodia ROCK ROCK RhoA->ROCK Activation StressFibers Stress Fiber Formation (Cell Contraction) ROCK->StressFibers Lamellipodia->Migration StressFibers->Migration This compound This compound This compound->avb3 Inhibition

Caption: Detailed αvβ3 integrin downstream signaling pathway in endothelial cells.

Experimental Protocols

The following sections detail the methodologies for key in vivo assays used to evaluate the anti-angiogenic effects of compounds like this compound, as well as a standard in vitro protocol for assessing endothelial cell migration.

In Vitro Endothelial Cell Migration Assay (Scratch Assay)

This assay provides a straightforward method to assess the effect of a compound on endothelial cell migration in a two-dimensional culture.

Objective: To quantify the rate of "wound" closure by a monolayer of endothelial cells in the presence or absence of this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well culture plates (e.g., 24-well)

  • Pipette tips (e.g., p200)

  • Microscope with camera and image analysis software

Procedure:

  • Cell Seeding: Seed HUVECs into multi-well plates at a density that will result in a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Culture the cells until they form a confluent monolayer.

  • Scratch Creation: Using a sterile pipette tip, create a linear "scratch" or "wound" in the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh EGM containing various concentrations of this compound or a vehicle control.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations in each well (time 0).

  • Incubation: Incubate the plate under standard cell culture conditions.

  • Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6-12 hours) for up to 48 hours or until the scratch in the control wells is closed.

  • Data Analysis: Use image analysis software to measure the area of the scratch at each time point. The rate of migration can be calculated as the percentage of wound closure relative to the initial area.

G Workflow for In Vitro Scratch Assay A Seed Endothelial Cells in Multi-well Plate B Culture to Confluent Monolayer A->B C Create a Linear 'Scratch' B->C D Wash to Remove Debris C->D E Add Media with this compound or Vehicle Control D->E F Image Scratch at Time 0 E->F G Incubate and Image at Regular Time Intervals F->G H Analyze Wound Closure Area G->H

Caption: Workflow for the in vitro scratch assay to assess endothelial cell migration.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and anti-angiogenic compounds.

Objective: To evaluate the effect of this compound on blood vessel formation in a living embryo.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Small sterile discs (e.g., filter paper or biocompatible sponges)

  • This compound solution and vehicle control

  • Stereomicroscope

Procedure:

  • Egg Incubation: Incubate fertilized eggs at 37°C with appropriate humidity for 3-4 days.

  • Window Creation: On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Disc Application: Prepare sterile discs soaked in this compound solution or vehicle control and place them on the CAM.

  • Re-incubation: Seal the window and re-incubate the eggs for a defined period (e.g., 48-72 hours).

  • Observation and Quantification: Observe the area around the disc under a stereomicroscope. The degree of angiogenesis can be quantified by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the area.

In Vivo Oxygen-Induced Retinopathy (OIR) Mouse Model

The OIR model is a standard preclinical model for studying retinal neovascularization.

Objective: To assess the effect of this compound on pathological retinal neovascularization.

Materials:

  • Neonatal mouse pups (e.g., C57BL/6) and a nursing dam

  • Hyperoxia chamber

  • This compound formulation for topical ocular administration

  • Fluorescein-dextran

  • Fluorescence microscope

Procedure:

  • Hyperoxia Exposure: At postnatal day 7 (P7), place the mouse pups and their nursing dam in a hyperoxia chamber with 75% oxygen for 5 days.

  • Return to Normoxia: At P12, return the animals to room air. This induces relative hypoxia in the retina, stimulating neovascularization.

  • Treatment: Administer this compound or vehicle control topically to the eyes at specified time points (e.g., daily from P12 to P16).

  • Retinal Analysis: At P17, euthanize the pups and perfuse with fluorescein-dextran to visualize the retinal vasculature.

  • Quantification: Dissect and flat-mount the retinas. Capture fluorescent images and quantify the area of neovascularization and avascular regions using image analysis software.

Conclusion

This compound, as a potent and selective αvβ3 integrin antagonist, holds a strong mechanistic rationale for the inhibition of endothelial cell migration and angiogenesis. Preclinical data from in vivo models of ocular neovascularization support its anti-angiogenic activity. While direct quantitative evidence of its effect on in vitro endothelial cell migration is limited in the public domain, the well-established role of αvβ3 integrin in mediating cell migration through the FAK/Src, PI3K/Akt, and Rho GTPase signaling pathways provides a solid foundation for understanding its mode of action. Further studies focusing on in vitro migration assays and the direct measurement of downstream signaling events would provide a more complete picture of this compound's cellular effects and could further validate its therapeutic potential in diseases driven by pathological angiogenesis.

Nesvategrast for Non-Ophthalmic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesvategrast (also known as OTT166 and SF0166) is a potent and selective small molecule inhibitor of RGD-binding integrins, with high affinity for αvβ3, αvβ6, and αvβ8.[1] Developed and investigated primarily for ophthalmic applications, specifically diabetic retinopathy, its mechanism of action holds significant potential for broader non-ophthalmic research, particularly in oncology and fibrosis.[2] This technical guide provides an in-depth overview of this compound's core pharmacology, its mechanism of action in non-ophthalmic contexts, and detailed hypothetical experimental protocols for its investigation in cancer and fibrosis models. While preclinical data for this compound in these areas are not publicly available, this guide leverages the extensive research on αvβ3 integrin signaling to provide a framework for future studies.

Introduction to this compound

This compound is a selective RGD integrin inhibitor.[2] Its development has been focused on an eye drop formulation for the treatment of diabetic retinopathy. The recent Phase 2 DR:EAM clinical trial for this indication did not meet its primary efficacy endpoints, though the drug was found to be safe and well-tolerated. The underlying mechanism of this compound, the inhibition of αvβ3 and other related integrins, is a well-validated target in various pathological processes beyond ophthalmology, including tumor angiogenesis, metastasis, and tissue fibrosis.

Core Pharmacology and Mechanism of Action

This compound functions by competitively binding to the RGD (Arginine-Glycine-Aspartic acid) binding site of specific integrins, primarily αvβ3.[2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell signaling, adhesion, migration, and proliferation. The αvβ3 integrin is of particular interest as its expression is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells and fibroblasts in fibrotic tissues.

By blocking the interaction of αvβ3 with its extracellular matrix (ECM) ligands, such as vitronectin, fibronectin, and osteopontin, this compound can modulate downstream signaling pathways. This interference can inhibit angiogenesis, reduce cell migration and invasion, and potentially decrease the activation of pro-fibrotic factors.

Quantitative Data: this compound Integrin Inhibition

The following table summarizes the known inhibitory concentrations (IC50) of this compound against various human integrin subtypes, as determined during its preclinical development for ophthalmic indications.

Integrin SubtypeIC50 (nM)Reference
αvβ30.6[1]
αvβ68
αvβ813

Non-Ophthalmic Research Applications: Oncology

The αvβ3 integrin is a key player in tumor progression, involved in angiogenesis, invasion, and metastasis. Its expression is elevated in numerous cancer types, making it an attractive therapeutic target.

Signaling Pathway in Oncology

In cancer, αvβ3 integrin signaling promotes tumor growth by supporting the formation of new blood vessels (angiogenesis) and facilitating the migration and invasion of tumor cells. Upon binding to ECM ligands, αvβ3 activates downstream signaling cascades, including Focal Adhesion Kinase (FAK), Src, and PI3K/Akt, which promote cell survival and proliferation.

G cluster_ecm Extracellular Matrix cluster_cell Tumor/Endothelial Cell ECM Vitronectin, Fibronectin avb3 αvβ3 Integrin ECM->avb3 binds FAK FAK avb3->FAK activates Angiogenesis Angiogenesis avb3->Angiogenesis Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Migration/ Invasion FAK->Migration Src->PI3K Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation This compound This compound This compound->avb3 inhibits

αvβ3 Integrin Signaling in Oncology and this compound Inhibition
Proposed Experimental Protocol: In Vivo Xenograft Model

This protocol describes a potential study to evaluate the efficacy of this compound in a murine cancer xenograft model.

G start Start implant Implant human tumor cells (e.g., U87MG glioblastoma) subcutaneously in nude mice start->implant measure Allow tumors to grow to a palpable size (e.g., 100-150 mm³) implant->measure randomize Randomize mice into treatment groups: 1. Vehicle Control 2. This compound (low dose) 3. This compound (high dose) measure->randomize treat Administer treatment (e.g., intraperitoneal injection) daily for 21 days randomize->treat monitor Monitor tumor volume (caliper measurements) and body weight 2-3x/week treat->monitor end End of study: - Euthanize mice - Excise tumors for  weight and analysis monitor->end analysis Tumor Analysis: - Immunohistochemistry  (CD31 for angiogenesis,   Ki67 for proliferation) - Western blot for  signaling proteins end->analysis stop Stop analysis->stop

Workflow for In Vivo Xenograft Efficacy Study of this compound

Methodology:

  • Cell Culture: Human glioblastoma cells (U87MG), which are known to express high levels of αvβ3 integrin, are cultured under standard conditions.

  • Animal Model: Athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 U87MG cells in 100 µL of PBS/Matrigel are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a volume of 100-150 mm³, mice are randomized into treatment groups. This compound, dissolved in a suitable vehicle, is administered daily via intraperitoneal injection at two different dose levels (e.g., 10 and 30 mg/kg). The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor volume is measured 2-3 times weekly using calipers. Body weight is also monitored as a measure of toxicity.

  • Endpoint Analysis: After 21 days of treatment, mice are euthanized. Tumors are excised, weighed, and processed for immunohistochemical analysis of microvessel density (CD31 staining) and proliferation (Ki67 staining). A portion of the tumor tissue is snap-frozen for Western blot analysis of downstream signaling proteins (e.g., p-FAK, p-Akt).

Non-Ophthalmic Research Applications: Fibrosis

Fibrosis is characterized by the excessive deposition of ECM, leading to organ scarring and dysfunction. Myofibroblasts are the primary cell type responsible for this process, and their activation and function are heavily influenced by integrin signaling, particularly αvβ3.

Signaling Pathway in Fibrosis

In fibrotic diseases, αvβ3 integrin on fibroblasts and other cell types can activate latent transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine. This activation leads to the differentiation of fibroblasts into myofibroblasts, which then excessively produce collagen and other ECM components.

G cluster_ecm Extracellular Matrix cluster_cell Fibroblast LatentTGFb Latent TGF-β avb3 αvβ3 Integrin LatentTGFb->avb3 binds ActiveTGFb Active TGF-β avb3->ActiveTGFb activates TGFbR TGF-β Receptor ActiveTGFb->TGFbR binds Smad Smad 2/3 TGFbR->Smad phosphorylates Myofibroblast Myofibroblast Differentiation Smad->Myofibroblast Collagen Collagen Production Myofibroblast->Collagen This compound This compound This compound->avb3 inhibits

αvβ3-Mediated TGF-β Activation in Fibrosis and this compound Inhibition
Proposed Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

This protocol outlines a potential study to assess the anti-fibrotic effects of this compound in a well-established model of lung fibrosis.

G start Start induce Induce lung injury in mice (e.g., C57BL/6) via intratracheal instillation of bleomycin start->induce randomize Randomize mice into treatment groups (Day 7 post-injury): 1. Vehicle Control 2. This compound (therapeutic dosing) induce->randomize treat Administer treatment (e.g., oral gavage or IP injection) daily from day 7 to day 21 randomize->treat end End of study (Day 21): - Euthanize mice - Collect bronchoalveolar  lavage fluid (BALF) - Harvest lungs treat->end analysis Lung Analysis: - Histology (Masson's Trichrome) - Hydroxyproline assay  (collagen content) - qPCR for fibrotic markers  (Col1a1, Acta2) end->analysis stop Stop analysis->stop

References

Nesvategrast for Non-Ophthalmic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesvategrast (also known as OTT166 and SF0166) is a potent and selective small molecule inhibitor of RGD-binding integrins, with high affinity for αvβ3, αvβ6, and αvβ8.[1] Developed and investigated primarily for ophthalmic applications, specifically diabetic retinopathy, its mechanism of action holds significant potential for broader non-ophthalmic research, particularly in oncology and fibrosis.[2] This technical guide provides an in-depth overview of this compound's core pharmacology, its mechanism of action in non-ophthalmic contexts, and detailed hypothetical experimental protocols for its investigation in cancer and fibrosis models. While preclinical data for this compound in these areas are not publicly available, this guide leverages the extensive research on αvβ3 integrin signaling to provide a framework for future studies.

Introduction to this compound

This compound is a selective RGD integrin inhibitor.[2] Its development has been focused on an eye drop formulation for the treatment of diabetic retinopathy. The recent Phase 2 DR:EAM clinical trial for this indication did not meet its primary efficacy endpoints, though the drug was found to be safe and well-tolerated. The underlying mechanism of this compound, the inhibition of αvβ3 and other related integrins, is a well-validated target in various pathological processes beyond ophthalmology, including tumor angiogenesis, metastasis, and tissue fibrosis.

Core Pharmacology and Mechanism of Action

This compound functions by competitively binding to the RGD (Arginine-Glycine-Aspartic acid) binding site of specific integrins, primarily αvβ3.[2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell signaling, adhesion, migration, and proliferation. The αvβ3 integrin is of particular interest as its expression is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells and fibroblasts in fibrotic tissues.

By blocking the interaction of αvβ3 with its extracellular matrix (ECM) ligands, such as vitronectin, fibronectin, and osteopontin, this compound can modulate downstream signaling pathways. This interference can inhibit angiogenesis, reduce cell migration and invasion, and potentially decrease the activation of pro-fibrotic factors.

Quantitative Data: this compound Integrin Inhibition

The following table summarizes the known inhibitory concentrations (IC50) of this compound against various human integrin subtypes, as determined during its preclinical development for ophthalmic indications.

Integrin SubtypeIC50 (nM)Reference
αvβ30.6[1]
αvβ68
αvβ813

Non-Ophthalmic Research Applications: Oncology

The αvβ3 integrin is a key player in tumor progression, involved in angiogenesis, invasion, and metastasis. Its expression is elevated in numerous cancer types, making it an attractive therapeutic target.

Signaling Pathway in Oncology

In cancer, αvβ3 integrin signaling promotes tumor growth by supporting the formation of new blood vessels (angiogenesis) and facilitating the migration and invasion of tumor cells. Upon binding to ECM ligands, αvβ3 activates downstream signaling cascades, including Focal Adhesion Kinase (FAK), Src, and PI3K/Akt, which promote cell survival and proliferation.

G cluster_ecm Extracellular Matrix cluster_cell Tumor/Endothelial Cell ECM Vitronectin, Fibronectin avb3 αvβ3 Integrin ECM->avb3 binds FAK FAK avb3->FAK activates Angiogenesis Angiogenesis avb3->Angiogenesis Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Migration/ Invasion FAK->Migration Src->PI3K Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation This compound This compound This compound->avb3 inhibits

αvβ3 Integrin Signaling in Oncology and this compound Inhibition
Proposed Experimental Protocol: In Vivo Xenograft Model

This protocol describes a potential study to evaluate the efficacy of this compound in a murine cancer xenograft model.

G start Start implant Implant human tumor cells (e.g., U87MG glioblastoma) subcutaneously in nude mice start->implant measure Allow tumors to grow to a palpable size (e.g., 100-150 mm³) implant->measure randomize Randomize mice into treatment groups: 1. Vehicle Control 2. This compound (low dose) 3. This compound (high dose) measure->randomize treat Administer treatment (e.g., intraperitoneal injection) daily for 21 days randomize->treat monitor Monitor tumor volume (caliper measurements) and body weight 2-3x/week treat->monitor end End of study: - Euthanize mice - Excise tumors for  weight and analysis monitor->end analysis Tumor Analysis: - Immunohistochemistry  (CD31 for angiogenesis,   Ki67 for proliferation) - Western blot for  signaling proteins end->analysis stop Stop analysis->stop

Workflow for In Vivo Xenograft Efficacy Study of this compound

Methodology:

  • Cell Culture: Human glioblastoma cells (U87MG), which are known to express high levels of αvβ3 integrin, are cultured under standard conditions.

  • Animal Model: Athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 U87MG cells in 100 µL of PBS/Matrigel are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a volume of 100-150 mm³, mice are randomized into treatment groups. This compound, dissolved in a suitable vehicle, is administered daily via intraperitoneal injection at two different dose levels (e.g., 10 and 30 mg/kg). The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor volume is measured 2-3 times weekly using calipers. Body weight is also monitored as a measure of toxicity.

  • Endpoint Analysis: After 21 days of treatment, mice are euthanized. Tumors are excised, weighed, and processed for immunohistochemical analysis of microvessel density (CD31 staining) and proliferation (Ki67 staining). A portion of the tumor tissue is snap-frozen for Western blot analysis of downstream signaling proteins (e.g., p-FAK, p-Akt).

Non-Ophthalmic Research Applications: Fibrosis

Fibrosis is characterized by the excessive deposition of ECM, leading to organ scarring and dysfunction. Myofibroblasts are the primary cell type responsible for this process, and their activation and function are heavily influenced by integrin signaling, particularly αvβ3.

Signaling Pathway in Fibrosis

In fibrotic diseases, αvβ3 integrin on fibroblasts and other cell types can activate latent transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine. This activation leads to the differentiation of fibroblasts into myofibroblasts, which then excessively produce collagen and other ECM components.

G cluster_ecm Extracellular Matrix cluster_cell Fibroblast LatentTGFb Latent TGF-β avb3 αvβ3 Integrin LatentTGFb->avb3 binds ActiveTGFb Active TGF-β avb3->ActiveTGFb activates TGFbR TGF-β Receptor ActiveTGFb->TGFbR binds Smad Smad 2/3 TGFbR->Smad phosphorylates Myofibroblast Myofibroblast Differentiation Smad->Myofibroblast Collagen Collagen Production Myofibroblast->Collagen This compound This compound This compound->avb3 inhibits

αvβ3-Mediated TGF-β Activation in Fibrosis and this compound Inhibition
Proposed Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

This protocol outlines a potential study to assess the anti-fibrotic effects of this compound in a well-established model of lung fibrosis.

G start Start induce Induce lung injury in mice (e.g., C57BL/6) via intratracheal instillation of bleomycin start->induce randomize Randomize mice into treatment groups (Day 7 post-injury): 1. Vehicle Control 2. This compound (therapeutic dosing) induce->randomize treat Administer treatment (e.g., oral gavage or IP injection) daily from day 7 to day 21 randomize->treat end End of study (Day 21): - Euthanize mice - Collect bronchoalveolar  lavage fluid (BALF) - Harvest lungs treat->end analysis Lung Analysis: - Histology (Masson's Trichrome) - Hydroxyproline assay  (collagen content) - qPCR for fibrotic markers  (Col1a1, Acta2) end->analysis stop Stop analysis->stop

References

Nesvategrast: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesvategrast (formerly known as SF0166 and OTT166) is a small molecule antagonist of the αvβ3, αvβ6, and αvβ8 integrins. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including angiogenesis. This compound was developed as a topical ophthalmic solution for the treatment of retinal diseases characterized by neovascularization, such as diabetic retinopathy. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies for key assays, and a visualization of its mechanism of action through signaling pathway diagrams.

Pharmacodynamics

This compound exerts its pharmacological effect by inhibiting the binding of integrins to their natural ligands, thereby modulating downstream signaling pathways involved in cell adhesion, migration, and proliferation.

Table 1: In Vitro Integrin Inhibition by this compound
Integrin SubtypeLigandAssay FormatIC50 (nM)Source
Human αvβ3VitronectinCompetitive ELISA0.6[1]
Human αvβ5VitronectinCompetitive ELISANo Inhibition[1]
Human αvβ6VitronectinCompetitive ELISA8[1]
Human αvβ8VitronectinCompetitive ELISA13[1]
Table 2: Inhibition of Cellular Adhesion to Vitronectin by this compound
Cell LineSpeciesIC50Source
HUVECHuman7.6 pM[2]
ARPE-19Human2.0 nM
RPERat76 nM
RPERabbit2.4 nM
RPEDog1.1 nM
In Vivo Angiogenesis Models

This compound has demonstrated efficacy in preclinical models of ocular neovascularization.

  • Chick Chorioallantoic Membrane (CAM) Assay: this compound inhibited angiogenesis stimulated by basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) in a dose-dependent manner. A 58% reduction in vessel score was observed at a 4 μg dose against bFGF-induced angiogenesis, and an 88% reduction was seen at a 5 μg dose against VEGF-induced angiogenesis.

  • Oxygen-Induced Retinopathy (OIR) Mouse Model: Topical administration of this compound significantly decreased retinal neovascularization.

  • Laser-Induced Choroidal Neovascularization (CNV) Rabbit Model: Topical ocular administration of this compound decreased the area of CNV lesions, with efficacy comparable to intravitreal bevacizumab injection.

  • VEGF-Induced Retinal Vascular Leakage Rabbit Model: this compound demonstrated a dose-dependent reduction in vascular leakage, with the highest doses showing comparable activity to intravitreal bevacizumab.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily evaluated in preclinical animal models, focusing on its distribution to the posterior segment of the eye following topical administration.

Table 3: Preclinical Ocular Pharmacokinetics of this compound (5% solution, single topical dose in Dutch-Belted Rabbits)
TissueCmax (ng/g)Tmax (hours)AUCHalf-lifeSource
Retina-Choroid4438Not ReportedNot ReportedDrug concentrations maintained for >12 hours
ScleraHigh LevelsNot ReportedNot ReportedNot Reported
Vitreous HumorLow LevelsNot ReportedNot ReportedNot Reported

Note: Comprehensive pharmacokinetic parameters (Tmax, AUC, half-life) are not publicly available in a structured format. The data indicates a scleral route of distribution to the back of the eye.

Experimental Protocols

Integrin-Ligand Binding Assay (Competitive ELISA)

This assay quantifies the ability of this compound to inhibit the binding of integrins to their ligands.

Methodology:

  • Plate Coating: 96-well ELISA plates are coated with a solution of the integrin ligand (e.g., vitronectin) in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition Reaction: A fixed concentration of the purified integrin receptor (e.g., αvβ3) is pre-incubated with varying concentrations of this compound for a defined period.

  • Binding: The integrin-nesvategrast mixture is then added to the ligand-coated and blocked wells and incubated for 1-2 hours at room temperature.

  • Detection: The plates are washed, and a primary antibody specific to the integrin is added, followed by incubation. After another wash step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated.

  • Signal Development: After a final wash, a substrate for the enzyme (e.g., TMB) is added, and the colorimetric reaction is allowed to develop. The reaction is stopped with a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance is read using a microplate reader at the appropriate wavelength. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of the integrin to its ligand.

Cellular Adhesion Assay

This assay measures the ability of this compound to inhibit cell adhesion to a vitronectin-coated surface.

Methodology:

  • Plate Coating: 96-well tissue culture plates are coated with vitronectin solution and incubated for at least 2 hours at 37°C or overnight at 4°C.

  • Cell Preparation: The cell line of interest (e.g., HUVECs) is harvested, washed, and resuspended in a serum-free medium.

  • Inhibition: The cells are pre-incubated with various concentrations of this compound for a specified time.

  • Adhesion: The cell-nesvategrast suspension is then added to the vitronectin-coated wells and incubated at 37°C to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing with PBS.

  • Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of the absorbance. Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., calcein-AM) before the assay, and the fluorescence of the adherent cells can be measured.

  • Data Analysis: The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell adhesion compared to the untreated control.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the αvβ3 integrin, which disrupts the downstream signaling cascade initiated by vascular endothelial growth factor (VEGF). The interaction between VEGFR2 and αvβ3 is crucial for full activation of pro-angiogenic pathways.

Nesvategrast_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Vitronectin Vitronectin avB3_Integrin αvβ3 Integrin Vitronectin->avB3_Integrin Binds FAK FAK VEGFR2->FAK Activates avB3_Integrin->FAK Activates This compound This compound This compound->avB3_Integrin Inhibits PI3K PI3K FAK->PI3K Activates ERK ERK FAK->ERK Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis Promotes ERK->Angiogenesis Promotes

Caption: this compound inhibits αvβ3 integrin, blocking pro-angiogenic signaling.

The following diagram illustrates the experimental workflow for determining the in vitro efficacy of this compound.

Nesvategrast_Experimental_Workflow cluster_elisa Integrin Binding Assay (ELISA) cluster_adhesion Cell Adhesion Assay Coat_Plate_Ligand Coat Plate with Vitronectin Block_Plate Block Plate (e.g., BSA) Coat_Plate_Ligand->Block_Plate Competition Incubate Integrin with this compound Block_Plate->Competition Add_to_Plate Add Mixture to Plate Competition->Add_to_Plate Detect_Binding Detect Bound Integrin (Antibody-based) Add_to_Plate->Detect_Binding Calculate_IC50_ELISA Calculate IC50 Detect_Binding->Calculate_IC50_ELISA Coat_Plate_Adhesion Coat Plate with Vitronectin Incubate_Cells Incubate Cells with this compound Coat_Plate_Adhesion->Incubate_Cells Add_Cells_to_Plate Add Cells to Plate Incubate_Cells->Add_Cells_to_Plate Wash_Unbound Wash Unbound Cells Add_Cells_to_Plate->Wash_Unbound Quantify_Adherent Quantify Adherent Cells Wash_Unbound->Quantify_Adherent Calculate_IC50_Adhesion Calculate IC50 Quantify_Adherent->Calculate_IC50_Adhesion

Caption: In vitro experimental workflow for this compound efficacy testing.

References

Nesvategrast: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesvategrast (formerly known as SF0166 and OTT166) is a small molecule antagonist of the αvβ3, αvβ6, and αvβ8 integrins. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including angiogenesis. This compound was developed as a topical ophthalmic solution for the treatment of retinal diseases characterized by neovascularization, such as diabetic retinopathy. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies for key assays, and a visualization of its mechanism of action through signaling pathway diagrams.

Pharmacodynamics

This compound exerts its pharmacological effect by inhibiting the binding of integrins to their natural ligands, thereby modulating downstream signaling pathways involved in cell adhesion, migration, and proliferation.

Table 1: In Vitro Integrin Inhibition by this compound
Integrin SubtypeLigandAssay FormatIC50 (nM)Source
Human αvβ3VitronectinCompetitive ELISA0.6[1]
Human αvβ5VitronectinCompetitive ELISANo Inhibition[1]
Human αvβ6VitronectinCompetitive ELISA8[1]
Human αvβ8VitronectinCompetitive ELISA13[1]
Table 2: Inhibition of Cellular Adhesion to Vitronectin by this compound
Cell LineSpeciesIC50Source
HUVECHuman7.6 pM[2]
ARPE-19Human2.0 nM
RPERat76 nM
RPERabbit2.4 nM
RPEDog1.1 nM
In Vivo Angiogenesis Models

This compound has demonstrated efficacy in preclinical models of ocular neovascularization.

  • Chick Chorioallantoic Membrane (CAM) Assay: this compound inhibited angiogenesis stimulated by basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) in a dose-dependent manner. A 58% reduction in vessel score was observed at a 4 μg dose against bFGF-induced angiogenesis, and an 88% reduction was seen at a 5 μg dose against VEGF-induced angiogenesis.

  • Oxygen-Induced Retinopathy (OIR) Mouse Model: Topical administration of this compound significantly decreased retinal neovascularization.

  • Laser-Induced Choroidal Neovascularization (CNV) Rabbit Model: Topical ocular administration of this compound decreased the area of CNV lesions, with efficacy comparable to intravitreal bevacizumab injection.

  • VEGF-Induced Retinal Vascular Leakage Rabbit Model: this compound demonstrated a dose-dependent reduction in vascular leakage, with the highest doses showing comparable activity to intravitreal bevacizumab.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily evaluated in preclinical animal models, focusing on its distribution to the posterior segment of the eye following topical administration.

Table 3: Preclinical Ocular Pharmacokinetics of this compound (5% solution, single topical dose in Dutch-Belted Rabbits)
TissueCmax (ng/g)Tmax (hours)AUCHalf-lifeSource
Retina-Choroid4438Not ReportedNot ReportedDrug concentrations maintained for >12 hours
ScleraHigh LevelsNot ReportedNot ReportedNot Reported
Vitreous HumorLow LevelsNot ReportedNot ReportedNot Reported

Note: Comprehensive pharmacokinetic parameters (Tmax, AUC, half-life) are not publicly available in a structured format. The data indicates a scleral route of distribution to the back of the eye.

Experimental Protocols

Integrin-Ligand Binding Assay (Competitive ELISA)

This assay quantifies the ability of this compound to inhibit the binding of integrins to their ligands.

Methodology:

  • Plate Coating: 96-well ELISA plates are coated with a solution of the integrin ligand (e.g., vitronectin) in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition Reaction: A fixed concentration of the purified integrin receptor (e.g., αvβ3) is pre-incubated with varying concentrations of this compound for a defined period.

  • Binding: The integrin-nesvategrast mixture is then added to the ligand-coated and blocked wells and incubated for 1-2 hours at room temperature.

  • Detection: The plates are washed, and a primary antibody specific to the integrin is added, followed by incubation. After another wash step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated.

  • Signal Development: After a final wash, a substrate for the enzyme (e.g., TMB) is added, and the colorimetric reaction is allowed to develop. The reaction is stopped with a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance is read using a microplate reader at the appropriate wavelength. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of the integrin to its ligand.

Cellular Adhesion Assay

This assay measures the ability of this compound to inhibit cell adhesion to a vitronectin-coated surface.

Methodology:

  • Plate Coating: 96-well tissue culture plates are coated with vitronectin solution and incubated for at least 2 hours at 37°C or overnight at 4°C.

  • Cell Preparation: The cell line of interest (e.g., HUVECs) is harvested, washed, and resuspended in a serum-free medium.

  • Inhibition: The cells are pre-incubated with various concentrations of this compound for a specified time.

  • Adhesion: The cell-nesvategrast suspension is then added to the vitronectin-coated wells and incubated at 37°C to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing with PBS.

  • Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of the absorbance. Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., calcein-AM) before the assay, and the fluorescence of the adherent cells can be measured.

  • Data Analysis: The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell adhesion compared to the untreated control.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the αvβ3 integrin, which disrupts the downstream signaling cascade initiated by vascular endothelial growth factor (VEGF). The interaction between VEGFR2 and αvβ3 is crucial for full activation of pro-angiogenic pathways.

Nesvategrast_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Vitronectin Vitronectin avB3_Integrin αvβ3 Integrin Vitronectin->avB3_Integrin Binds FAK FAK VEGFR2->FAK Activates avB3_Integrin->FAK Activates This compound This compound This compound->avB3_Integrin Inhibits PI3K PI3K FAK->PI3K Activates ERK ERK FAK->ERK Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis Promotes ERK->Angiogenesis Promotes

Caption: this compound inhibits αvβ3 integrin, blocking pro-angiogenic signaling.

The following diagram illustrates the experimental workflow for determining the in vitro efficacy of this compound.

Nesvategrast_Experimental_Workflow cluster_elisa Integrin Binding Assay (ELISA) cluster_adhesion Cell Adhesion Assay Coat_Plate_Ligand Coat Plate with Vitronectin Block_Plate Block Plate (e.g., BSA) Coat_Plate_Ligand->Block_Plate Competition Incubate Integrin with this compound Block_Plate->Competition Add_to_Plate Add Mixture to Plate Competition->Add_to_Plate Detect_Binding Detect Bound Integrin (Antibody-based) Add_to_Plate->Detect_Binding Calculate_IC50_ELISA Calculate IC50 Detect_Binding->Calculate_IC50_ELISA Coat_Plate_Adhesion Coat Plate with Vitronectin Incubate_Cells Incubate Cells with this compound Coat_Plate_Adhesion->Incubate_Cells Add_Cells_to_Plate Add Cells to Plate Incubate_Cells->Add_Cells_to_Plate Wash_Unbound Wash Unbound Cells Add_Cells_to_Plate->Wash_Unbound Quantify_Adherent Quantify Adherent Cells Wash_Unbound->Quantify_Adherent Calculate_IC50_Adhesion Calculate IC50 Quantify_Adherent->Calculate_IC50_Adhesion

Caption: In vitro experimental workflow for this compound efficacy testing.

References

Methodological & Application

Application Notes and Protocols for Nesvategrast In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays relevant to the study of nesvategrast (also known as SF0166 and OTT166), a potent and selective small molecule RGD integrin inhibitor. This compound primarily targets the αvβ3 integrin, playing a crucial role in inhibiting cellular adhesion and neovascularization.[1][2]

Mechanism of Action

This compound is an antagonist of αvβ3 integrin, with high selectivity.[1] Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin, in particular, is a key player in angiogenesis, the formation of new blood vessels, and is often overexpressed on activated endothelial cells and some tumor cells.[3] this compound, as an RGD (Arginine-Glycine-Aspartic acid) mimetic, competitively binds to the RGD-binding site on αvβ3 integrin, thereby blocking its interaction with extracellular matrix (ECM) proteins like vitronectin.[4] This inhibition disrupts the downstream signaling pathways that promote cell adhesion, migration, and proliferation, which are critical processes in angiogenesis.

Nesvategrast_Mechanism_of_Action cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Vitronectin Vitronectin Integrin αvβ3 Integrin Vitronectin->Integrin Binds Signaling Adhesion & Angiogenesis Signaling Cascade Integrin->Signaling Activates This compound This compound This compound->Integrin Blocks

Caption: this compound blocks the binding of vitronectin to αvβ3 integrin.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: this compound IC50 Values against Purified Integrins

Integrin SubtypeIC50 (nM)
αvβ30.6
αvβ68
αvβ813

Table 2: this compound IC50 Values in Cellular Adhesion to Vitronectin Assays

Cell Line OriginIC50 Range (pM - nM)
Human7.6 pM - 76 nM
Rat7.6 pM - 76 nM
Rabbit7.6 pM - 76 nM
Dog7.6 pM - 76 nM

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.

Cellular Adhesion to Vitronectin Assay

This assay measures the ability of this compound to inhibit the adhesion of cells to vitronectin-coated surfaces, a process mediated by αvβ3 integrin.

Materials:

  • 96-well tissue culture plates

  • Human vitronectin

  • Bovine Serum Albumin (BSA)

  • Cells expressing αvβ3 integrin (e.g., human umbilical vein endothelial cells (HUVECs), M21 human melanoma cells)

  • Cell culture medium (e.g., DMEM)

  • Calcein-AM fluorescent dye

  • Plate reader with fluorescence detection

Protocol:

Cell_Adhesion_Workflow A Coat 96-well plate with Vitronectin (5 µg/mL) overnight at 4°C. B Block non-specific binding sites with 1% BSA for 1 hour at 37°C. A->B D Pre-incubate labeled cells with varying concentrations of this compound for 30 minutes at 37°C. B->D C Label cells with Calcein-AM. C->D E Seed pre-incubated cells onto the vitronectin-coated plate (5x10^4 cells/well). D->E F Incubate for 1 hour at 37°C to allow for cell adhesion. E->F G Wash away non-adherent cells. F->G H Measure fluorescence of adherent cells. G->H CAM_Assay_Workflow A Incubate fertilized eggs for 3 days. B Create a window in the eggshell to expose the CAM. A->B C Place a coverslip/disc with this compound (0.5-4 µg) onto the CAM. B->C D Seal the window and continue incubation. C->D E After 12 days of treatment, excise and image the CAM. D->E F Quantify blood vessel density and branching. E->F Competitive_ELISA_Workflow A Coat ELISA plate with αvβ3 integrin. B Block non-specific binding sites. A->B C Add varying concentrations of this compound and a fixed concentration of biotinylated ligand. B->C D Incubate to allow for competitive binding. C->D E Wash to remove unbound reagents. D->E F Add Streptavidin-HRP. E->F G Wash and add TMB substrate. F->G H Stop the reaction and measure absorbance. G->H

References

Application Notes and Protocols for Nesvategrast In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays relevant to the study of nesvategrast (also known as SF0166 and OTT166), a potent and selective small molecule RGD integrin inhibitor. This compound primarily targets the αvβ3 integrin, playing a crucial role in inhibiting cellular adhesion and neovascularization.[1][2]

Mechanism of Action

This compound is an antagonist of αvβ3 integrin, with high selectivity.[1] Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin, in particular, is a key player in angiogenesis, the formation of new blood vessels, and is often overexpressed on activated endothelial cells and some tumor cells.[3] this compound, as an RGD (Arginine-Glycine-Aspartic acid) mimetic, competitively binds to the RGD-binding site on αvβ3 integrin, thereby blocking its interaction with extracellular matrix (ECM) proteins like vitronectin.[4] This inhibition disrupts the downstream signaling pathways that promote cell adhesion, migration, and proliferation, which are critical processes in angiogenesis.

Nesvategrast_Mechanism_of_Action cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Vitronectin Vitronectin Integrin αvβ3 Integrin Vitronectin->Integrin Binds Signaling Adhesion & Angiogenesis Signaling Cascade Integrin->Signaling Activates This compound This compound This compound->Integrin Blocks

Caption: this compound blocks the binding of vitronectin to αvβ3 integrin.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: this compound IC50 Values against Purified Integrins

Integrin SubtypeIC50 (nM)
αvβ30.6
αvβ68
αvβ813

Table 2: this compound IC50 Values in Cellular Adhesion to Vitronectin Assays

Cell Line OriginIC50 Range (pM - nM)
Human7.6 pM - 76 nM
Rat7.6 pM - 76 nM
Rabbit7.6 pM - 76 nM
Dog7.6 pM - 76 nM

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.

Cellular Adhesion to Vitronectin Assay

This assay measures the ability of this compound to inhibit the adhesion of cells to vitronectin-coated surfaces, a process mediated by αvβ3 integrin.

Materials:

  • 96-well tissue culture plates

  • Human vitronectin

  • Bovine Serum Albumin (BSA)

  • Cells expressing αvβ3 integrin (e.g., human umbilical vein endothelial cells (HUVECs), M21 human melanoma cells)

  • Cell culture medium (e.g., DMEM)

  • Calcein-AM fluorescent dye

  • Plate reader with fluorescence detection

Protocol:

Cell_Adhesion_Workflow A Coat 96-well plate with Vitronectin (5 µg/mL) overnight at 4°C. B Block non-specific binding sites with 1% BSA for 1 hour at 37°C. A->B D Pre-incubate labeled cells with varying concentrations of this compound for 30 minutes at 37°C. B->D C Label cells with Calcein-AM. C->D E Seed pre-incubated cells onto the vitronectin-coated plate (5x10^4 cells/well). D->E F Incubate for 1 hour at 37°C to allow for cell adhesion. E->F G Wash away non-adherent cells. F->G H Measure fluorescence of adherent cells. G->H CAM_Assay_Workflow A Incubate fertilized eggs for 3 days. B Create a window in the eggshell to expose the CAM. A->B C Place a coverslip/disc with this compound (0.5-4 µg) onto the CAM. B->C D Seal the window and continue incubation. C->D E After 12 days of treatment, excise and image the CAM. D->E F Quantify blood vessel density and branching. E->F Competitive_ELISA_Workflow A Coat ELISA plate with αvβ3 integrin. B Block non-specific binding sites. A->B C Add varying concentrations of this compound and a fixed concentration of biotinylated ligand. B->C D Incubate to allow for competitive binding. C->D E Wash to remove unbound reagents. D->E F Add Streptavidin-HRP. E->F G Wash and add TMB substrate. F->G H Stop the reaction and measure absorbance. G->H

References

Application Notes and Protocols for Nesvategrast in Animal Models of Ocular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesvategrast (formerly known as SF0166 or OTT166) is a potent and selective small molecule RGD integrin inhibitor.[1] It is designed for topical ophthalmic administration to treat various ocular diseases. This compound selectively targets key RGD integrin subtypes, including αvβ3, αvβ6, and αvβ8, which are involved in cellular adhesion, migration, and signaling pathways associated with inflammation and angiogenesis.[2][3] Although initially investigated for diabetic retinopathy, its mechanism of action suggests potential therapeutic applications in other ocular conditions, such as dry eye disease, where inflammation and cell adhesion play a crucial role.

These application notes provide a summary of the available preclinical data for this compound and a detailed experimental protocol for evaluating its efficacy in a rabbit model of dry eye disease.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro potency of this compound in inhibiting integrin-ligand interactions and cellular adhesion.

TargetAssaySpeciesIC50Reference
αvβ3 IntegrinLigand BindingHuman0.6 nM[3]
αvβ6 IntegrinLigand BindingHuman8 nM[3]
αvβ8 IntegrinLigand BindingHuman13 nM
Cellular Adhesion to VitronectinCell-based assayHuman7.6 pM - 76 nM
Cellular Adhesion to VitronectinCell-based assayRat7.6 pM - 76 nM
Cellular Adhesion to VitronectinCell-based assayRabbit7.6 pM - 76 nM
Cellular Adhesion to VitronectinCell-based assayDog7.6 pM - 76 nM
Ocular Pharmacokinetics of this compound in Rabbits

The following table presents the concentration of this compound in various ocular tissues of Dutch-Belted rabbits after a single topical administration of a 5% solution.

Ocular TissueTime Post-DoseMean Concentration (ng/g or ng/mL)Reference
Retina-ChoroidPeak4438
ScleraNot specifiedHigh levels
Vitreous HumorNot specifiedLow levels

Note: The peak concentration in the retina-choroid of approximately 8 µM was maintained for over 12 hours, substantially exceeding the in vitro IC50 values for integrin inhibition.

Experimental Protocols

Proposed Protocol for Evaluation of this compound in a Rabbit Model of Dry Eye Disease

This protocol describes a desiccating stress-induced model of dry eye in rabbits to evaluate the therapeutic potential of topically administered this compound.

1. Animal Model

  • Species: New Zealand White rabbits

  • Sex: Male

  • Weight: 2-3 kg

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment in a controlled environment (23°C ± 2°C, 60% ± 10% relative humidity, 12-hour light/dark cycle).

2. Induction of Dry Eye Disease

  • A controlled drying system will be used to create a desiccating environment.

  • Rabbits will be housed in cages within the system with a relative humidity of 22% ± 4%, an airflow of 3-4 m/s, and a temperature of 23-25°C for 14 consecutive days.

  • A control group of rabbits will be housed in a normal environment.

3. Experimental Groups and Treatment

  • Group 1: Normal Control: Healthy rabbits not subjected to desiccating stress, receiving vehicle eye drops.

  • Group 2: Dry Eye Control: Rabbits subjected to desiccating stress, receiving vehicle eye drops.

  • Group 3: this compound Low Dose: Rabbits subjected to desiccating stress, receiving this compound (e.g., 1% solution) eye drops.

  • Group 4: this compound High Dose: Rabbits subjected to desiccating stress, receiving this compound (e.g., 5% solution) eye drops.

  • Group 5: Positive Control: Rabbits subjected to desiccating stress, receiving a clinically approved dry eye treatment (e.g., cyclosporine ophthalmic emulsion).

4. Dosing Regimen

  • Topical administration of one 50 µL drop of the respective solution to each eye twice daily (BID) for 14 days, starting from the first day of desiccating stress.

5. Efficacy Endpoints and Measurements

  • Clinical Assessments (performed at baseline, day 7, and day 14):

    • Tear Break-Up Time (TBUT): Measurement of tear film stability using fluorescein (B123965) strips.

    • Schirmer's Test: Quantification of aqueous tear production.

    • Corneal Fluorescein Staining: Assessment of corneal epithelial defects.

    • Lissamine Green Staining: Evaluation of conjunctival epithelial damage.

  • Post-Mortem Analyses (at day 14):

    • Histopathology: Collection of cornea and conjunctiva for H&E staining to assess tissue morphology and inflammatory cell infiltration.

    • Immunohistochemistry: Staining of conjunctival tissue for MUC5AC to quantify goblet cell density and mucin production.

    • Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α) in conjunctival tissue homogenates using ELISA.

Mandatory Visualizations

G cluster_0 Pre-Study Phase cluster_1 Induction and Treatment Phase (14 days) cluster_2 Endpoint Assessment acclimatization Animal Acclimatization (1 week) baseline Baseline Measurements (TBUT, Schirmer's, Staining) acclimatization->baseline induction Induce Dry Eye (Desiccating Stress) baseline->induction treatment Topical Treatment Administration (Vehicle, this compound, Positive Control) Twice Daily induction->treatment clinical_assessment Clinical Assessments (Day 7 and Day 14) treatment->clinical_assessment post_mortem Post-Mortem Analysis (Day 14) histopathology Histopathology (Cornea, Conjunctiva) post_mortem->histopathology ihc Immunohistochemistry (MUC5AC) post_mortem->ihc cytokine Cytokine Analysis (ELISA) post_mortem->cytokine

Caption: Experimental workflow for evaluating this compound in a rabbit dry eye model.

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Signaling Pathways cluster_2 Therapeutic Outcomes in Dry Eye This compound This compound (Topical Eye Drop) integrins αvβ3, αvβ6, αvβ8 Integrins (on ocular surface cells) This compound->integrins Inhibition cell_adhesion Decreased Inflammatory Cell Adhesion integrins->cell_adhesion inflammation Reduced Pro-inflammatory Cytokine Release integrins->inflammation vegf_signaling Modulation of VEGF Signaling integrins->vegf_signaling reduced_inflammation Reduced Ocular Surface Inflammation cell_adhesion->reduced_inflammation inflammation->reduced_inflammation epithelial_protection Protection of Corneal and Conjunctival Epithelium vegf_signaling->epithelial_protection reduced_inflammation->epithelial_protection goblet_cell Improved Goblet Cell Function epithelial_protection->goblet_cell

Caption: Hypothesized signaling pathway of this compound on the ocular surface.

References

Application Notes and Protocols for Nesvategrast in Animal Models of Ocular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesvategrast (formerly known as SF0166 or OTT166) is a potent and selective small molecule RGD integrin inhibitor.[1] It is designed for topical ophthalmic administration to treat various ocular diseases. This compound selectively targets key RGD integrin subtypes, including αvβ3, αvβ6, and αvβ8, which are involved in cellular adhesion, migration, and signaling pathways associated with inflammation and angiogenesis.[2][3] Although initially investigated for diabetic retinopathy, its mechanism of action suggests potential therapeutic applications in other ocular conditions, such as dry eye disease, where inflammation and cell adhesion play a crucial role.

These application notes provide a summary of the available preclinical data for this compound and a detailed experimental protocol for evaluating its efficacy in a rabbit model of dry eye disease.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro potency of this compound in inhibiting integrin-ligand interactions and cellular adhesion.

TargetAssaySpeciesIC50Reference
αvβ3 IntegrinLigand BindingHuman0.6 nM[3]
αvβ6 IntegrinLigand BindingHuman8 nM[3]
αvβ8 IntegrinLigand BindingHuman13 nM
Cellular Adhesion to VitronectinCell-based assayHuman7.6 pM - 76 nM
Cellular Adhesion to VitronectinCell-based assayRat7.6 pM - 76 nM
Cellular Adhesion to VitronectinCell-based assayRabbit7.6 pM - 76 nM
Cellular Adhesion to VitronectinCell-based assayDog7.6 pM - 76 nM
Ocular Pharmacokinetics of this compound in Rabbits

The following table presents the concentration of this compound in various ocular tissues of Dutch-Belted rabbits after a single topical administration of a 5% solution.

Ocular TissueTime Post-DoseMean Concentration (ng/g or ng/mL)Reference
Retina-ChoroidPeak4438
ScleraNot specifiedHigh levels
Vitreous HumorNot specifiedLow levels

Note: The peak concentration in the retina-choroid of approximately 8 µM was maintained for over 12 hours, substantially exceeding the in vitro IC50 values for integrin inhibition.

Experimental Protocols

Proposed Protocol for Evaluation of this compound in a Rabbit Model of Dry Eye Disease

This protocol describes a desiccating stress-induced model of dry eye in rabbits to evaluate the therapeutic potential of topically administered this compound.

1. Animal Model

  • Species: New Zealand White rabbits

  • Sex: Male

  • Weight: 2-3 kg

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment in a controlled environment (23°C ± 2°C, 60% ± 10% relative humidity, 12-hour light/dark cycle).

2. Induction of Dry Eye Disease

  • A controlled drying system will be used to create a desiccating environment.

  • Rabbits will be housed in cages within the system with a relative humidity of 22% ± 4%, an airflow of 3-4 m/s, and a temperature of 23-25°C for 14 consecutive days.

  • A control group of rabbits will be housed in a normal environment.

3. Experimental Groups and Treatment

  • Group 1: Normal Control: Healthy rabbits not subjected to desiccating stress, receiving vehicle eye drops.

  • Group 2: Dry Eye Control: Rabbits subjected to desiccating stress, receiving vehicle eye drops.

  • Group 3: this compound Low Dose: Rabbits subjected to desiccating stress, receiving this compound (e.g., 1% solution) eye drops.

  • Group 4: this compound High Dose: Rabbits subjected to desiccating stress, receiving this compound (e.g., 5% solution) eye drops.

  • Group 5: Positive Control: Rabbits subjected to desiccating stress, receiving a clinically approved dry eye treatment (e.g., cyclosporine ophthalmic emulsion).

4. Dosing Regimen

  • Topical administration of one 50 µL drop of the respective solution to each eye twice daily (BID) for 14 days, starting from the first day of desiccating stress.

5. Efficacy Endpoints and Measurements

  • Clinical Assessments (performed at baseline, day 7, and day 14):

    • Tear Break-Up Time (TBUT): Measurement of tear film stability using fluorescein strips.

    • Schirmer's Test: Quantification of aqueous tear production.

    • Corneal Fluorescein Staining: Assessment of corneal epithelial defects.

    • Lissamine Green Staining: Evaluation of conjunctival epithelial damage.

  • Post-Mortem Analyses (at day 14):

    • Histopathology: Collection of cornea and conjunctiva for H&E staining to assess tissue morphology and inflammatory cell infiltration.

    • Immunohistochemistry: Staining of conjunctival tissue for MUC5AC to quantify goblet cell density and mucin production.

    • Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α) in conjunctival tissue homogenates using ELISA.

Mandatory Visualizations

G cluster_0 Pre-Study Phase cluster_1 Induction and Treatment Phase (14 days) cluster_2 Endpoint Assessment acclimatization Animal Acclimatization (1 week) baseline Baseline Measurements (TBUT, Schirmer's, Staining) acclimatization->baseline induction Induce Dry Eye (Desiccating Stress) baseline->induction treatment Topical Treatment Administration (Vehicle, this compound, Positive Control) Twice Daily induction->treatment clinical_assessment Clinical Assessments (Day 7 and Day 14) treatment->clinical_assessment post_mortem Post-Mortem Analysis (Day 14) histopathology Histopathology (Cornea, Conjunctiva) post_mortem->histopathology ihc Immunohistochemistry (MUC5AC) post_mortem->ihc cytokine Cytokine Analysis (ELISA) post_mortem->cytokine

Caption: Experimental workflow for evaluating this compound in a rabbit dry eye model.

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Signaling Pathways cluster_2 Therapeutic Outcomes in Dry Eye This compound This compound (Topical Eye Drop) integrins αvβ3, αvβ6, αvβ8 Integrins (on ocular surface cells) This compound->integrins Inhibition cell_adhesion Decreased Inflammatory Cell Adhesion integrins->cell_adhesion inflammation Reduced Pro-inflammatory Cytokine Release integrins->inflammation vegf_signaling Modulation of VEGF Signaling integrins->vegf_signaling reduced_inflammation Reduced Ocular Surface Inflammation cell_adhesion->reduced_inflammation inflammation->reduced_inflammation epithelial_protection Protection of Corneal and Conjunctival Epithelium vegf_signaling->epithelial_protection reduced_inflammation->epithelial_protection goblet_cell Improved Goblet Cell Function epithelial_protection->goblet_cell

Caption: Hypothesized signaling pathway of this compound on the ocular surface.

References

Application Notes and Protocols for Nesvategrast in an Oxygen-Induced Retinopathy Model

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Nesvategrast (formerly OTT166) is a novel, selective, small-molecule RGD-mimetic inhibitor of integrin subtypes, particularly αvβ3, αvβ6, and αvβ8.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play a crucial role in angiogenesis, inflammation, and fibrosis.[1] By targeting these specific integrins, this compound was developed to modulate pathological vascular processes in the retina.[2] It was formulated as a topical eye drop to allow for non-invasive administration and distribution to the posterior segment of the eye.[1]

The oxygen-induced retinopathy (OIR) model is a well-established and highly utilized animal model for studying proliferative retinopathies such as retinopathy of prematurity and proliferative diabetic retinopathy. The model involves exposing neonatal animals to hyperoxia, which leads to vaso-obliteration in the central retina, followed by a return to normoxia, which induces a relative hypoxia, triggering robust and predictable retinal neovascularization.

These application notes provide a hypothetical framework for evaluating the potential efficacy of this compound in the OIR model, based on its mechanism of action and standard OIR protocols. It is important to note that while this compound has undergone clinical trials for diabetic retinopathy, published data on its use in a preclinical OIR model is not currently available. The Phase 2 DR:EAM clinical trial for diabetic retinopathy did not meet its primary or key secondary efficacy endpoints, though the drug was found to be safe and well-tolerated.

Mechanism of Action and Signaling Pathway

This compound is a selective RGD integrin inhibitor that targets key integrin subtypes, including αvβ3. In the context of retinal neovascularization, vascular endothelial growth factor (VEGF) is a primary driver. The binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers downstream signaling cascades that promote proliferation, migration, and survival of these cells, leading to the formation of new blood vessels. The αvβ3 integrin is known to be upregulated on activated endothelial cells and acts as a co-receptor for VEGFR2. The interaction between αvβ3 integrin and the extracellular matrix, as well as its association with VEGFR2, is crucial for full activation of the angiogenic signaling cascade. By blocking the αvβ3 integrin, this compound is hypothesized to inhibit the downstream signaling of VEGF, thereby reducing pathological retinal neovascularization.

Nesvategrast_Signaling_Pathway cluster_EC Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds avB3 αvβ3 Integrin PI3K PI3K/Akt Pathway VEGFR2->PI3K RAS RAS/MAPK Pathway VEGFR2->RAS avB3->PI3K avB3->RAS This compound This compound This compound->avB3 Inhibits ECM Extracellular Matrix (ECM) ECM->avB3 Binds Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PI3K->Angiogenesis RAS->Angiogenesis

Caption: this compound inhibits αvβ3 integrin, disrupting VEGF-mediated signaling pathways.

Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Model

A standard mouse OIR model can be utilized to assess the anti-angiogenic potential of this compound.

Materials:

  • C57BL/6J mouse pups and nursing dams

  • Oxygen chamber with an oxygen controller

  • This compound ophthalmic solution (e.g., 5%) and vehicle control

  • Anesthesia (e.g., Avertin or isoflurane)

  • Dissecting microscope and tools

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Blocking/permeabilization buffer (e.g., PBS with Triton X-100 and BSA)

  • Isolectin B4 (IB4) conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing dam into a hyperoxic chamber set to 75% oxygen.

  • Maintain the hyperoxic conditions for 5 days (until P12).

  • On P12, return the mice to normoxic (room air) conditions. This initiates the hypoxic phase that drives neovascularization.

  • Randomly assign the pups into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • From P12 to P16, administer the topical treatment (e.g., one 5 µL drop of this compound or vehicle) to the eyes of the pups twice daily.

  • On P17, the peak of neovascularization, euthanize the mice and enucleate the eyes.

  • Fix the eyes in 4% PFA, dissect the retinas, and perform whole-mount staining with fluorescently labeled isolectin B4 to visualize the retinal vasculature.

  • Capture images of the retinal flat mounts using a fluorescence microscope.

  • Quantify the areas of vaso-obliteration and neovascularization using imaging software (e.g., ImageJ).

OIR_Workflow P7 P7: Place pups in 75% Oxygen P12 P12: Return to Room Air P7->P12 Treatment P12-P16: Topical This compound/Vehicle Administration P12->Treatment P17 P17: Euthanize, Enucleate Eyes Treatment->P17 Staining Retinal Dissection & Whole-Mount Staining (IB4) P17->Staining Analysis Imaging & Quantification of Neovascularization Staining->Analysis

Caption: Experimental workflow for the oxygen-induced retinopathy (OIR) model.

Assessment of Retinal Neovascularization

The primary outcome measure for efficacy in the OIR model is the extent of retinal neovascularization and vaso-obliteration.

Quantification:

  • Avascular Area: The central non-perfused area of the retina is measured and expressed as a percentage of the total retinal area.

  • Neovascular Tuft Area: The area of pathological neovascular tufts is quantified and also expressed as a percentage of the total retinal area.

Data Presentation

The following tables are templates for presenting quantitative data from a hypothetical study using this compound in the OIR model.

Table 1: Effect of this compound on Retinal Vaso-obliteration at P17

Treatment GroupNAvascular Area (% of Total Retina)Standard Deviationp-value vs. Vehicle
Naive (Normoxia)800N/A
Vehicle Control1215.23.5N/A
This compound (Low Dose)1213.83.1>0.05
This compound (High Dose)1212.52.8<0.05

Table 2: Effect of this compound on Retinal Neovascularization at P17

Treatment GroupNNeovascular Area (% of Total Retina)Standard Deviationp-value vs. Vehicle
Naive (Normoxia)800N/A
Vehicle Control1210.52.1N/A
This compound (Low Dose)127.81.9<0.05
This compound (High Dose)125.31.5<0.01

Discussion and Considerations

  • Clinical Context: While the proposed preclinical study in the OIR model is a standard approach to evaluate anti-angiogenic compounds, it is crucial to consider the results from the Phase 2 DR:EAM clinical trial, which did not show a significant effect of this compound on the progression of diabetic retinopathy. This suggests that the therapeutic effect of targeting αvβ3 integrin alone may be insufficient in a clinical setting or that the topical delivery, while safe, may not achieve the required therapeutic concentration for a sufficient duration in humans.

  • Dosage and Formulation: The concentration of the this compound ophthalmic solution and the frequency of administration are critical parameters. The provided protocol suggests a twice-daily administration, but this may need to be optimized. The physicochemical properties of this compound were designed to allow for distribution to the retina after topical administration.

  • Animal Model: The OIR model is primarily a model of ischemia-induced neovascularization. While it shares features with proliferative diabetic retinopathy, it does not encompass all aspects of the human disease, such as inflammation and the chronic hyperglycemic state.

  • Further Studies: Should this compound show efficacy in the OIR model, further investigations could include histological analysis of retinal cross-sections to assess the location and morphology of neovascular tufts, as well as molecular analyses (e.g., qPCR, Western blot) to confirm the downstream effects on signaling pathways (e.g., phosphorylation of Akt and MAPK).

Conclusion

The protocol outlined above provides a robust framework for the initial preclinical evaluation of this compound in a well-established model of retinal neovascularization. Based on its mechanism of action as an αvβ3 integrin inhibitor, there is a scientific rationale to hypothesize that this compound could mitigate the pathological angiogenesis in the OIR model. However, the negative results from clinical trials in diabetic retinopathy should be carefully considered when interpreting any potential positive findings in this preclinical model.

References

Application Notes and Protocols for Nesvategrast in an Oxygen-Induced Retinopathy Model

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Nesvategrast (formerly OTT166) is a novel, selective, small-molecule RGD-mimetic inhibitor of integrin subtypes, particularly αvβ3, αvβ6, and αvβ8.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play a crucial role in angiogenesis, inflammation, and fibrosis.[1] By targeting these specific integrins, this compound was developed to modulate pathological vascular processes in the retina.[2] It was formulated as a topical eye drop to allow for non-invasive administration and distribution to the posterior segment of the eye.[1]

The oxygen-induced retinopathy (OIR) model is a well-established and highly utilized animal model for studying proliferative retinopathies such as retinopathy of prematurity and proliferative diabetic retinopathy. The model involves exposing neonatal animals to hyperoxia, which leads to vaso-obliteration in the central retina, followed by a return to normoxia, which induces a relative hypoxia, triggering robust and predictable retinal neovascularization.

These application notes provide a hypothetical framework for evaluating the potential efficacy of this compound in the OIR model, based on its mechanism of action and standard OIR protocols. It is important to note that while this compound has undergone clinical trials for diabetic retinopathy, published data on its use in a preclinical OIR model is not currently available. The Phase 2 DR:EAM clinical trial for diabetic retinopathy did not meet its primary or key secondary efficacy endpoints, though the drug was found to be safe and well-tolerated.

Mechanism of Action and Signaling Pathway

This compound is a selective RGD integrin inhibitor that targets key integrin subtypes, including αvβ3. In the context of retinal neovascularization, vascular endothelial growth factor (VEGF) is a primary driver. The binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers downstream signaling cascades that promote proliferation, migration, and survival of these cells, leading to the formation of new blood vessels. The αvβ3 integrin is known to be upregulated on activated endothelial cells and acts as a co-receptor for VEGFR2. The interaction between αvβ3 integrin and the extracellular matrix, as well as its association with VEGFR2, is crucial for full activation of the angiogenic signaling cascade. By blocking the αvβ3 integrin, this compound is hypothesized to inhibit the downstream signaling of VEGF, thereby reducing pathological retinal neovascularization.

Nesvategrast_Signaling_Pathway cluster_EC Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds avB3 αvβ3 Integrin PI3K PI3K/Akt Pathway VEGFR2->PI3K RAS RAS/MAPK Pathway VEGFR2->RAS avB3->PI3K avB3->RAS This compound This compound This compound->avB3 Inhibits ECM Extracellular Matrix (ECM) ECM->avB3 Binds Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PI3K->Angiogenesis RAS->Angiogenesis

Caption: this compound inhibits αvβ3 integrin, disrupting VEGF-mediated signaling pathways.

Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Model

A standard mouse OIR model can be utilized to assess the anti-angiogenic potential of this compound.

Materials:

  • C57BL/6J mouse pups and nursing dams

  • Oxygen chamber with an oxygen controller

  • This compound ophthalmic solution (e.g., 5%) and vehicle control

  • Anesthesia (e.g., Avertin or isoflurane)

  • Dissecting microscope and tools

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Blocking/permeabilization buffer (e.g., PBS with Triton X-100 and BSA)

  • Isolectin B4 (IB4) conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing dam into a hyperoxic chamber set to 75% oxygen.

  • Maintain the hyperoxic conditions for 5 days (until P12).

  • On P12, return the mice to normoxic (room air) conditions. This initiates the hypoxic phase that drives neovascularization.

  • Randomly assign the pups into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • From P12 to P16, administer the topical treatment (e.g., one 5 µL drop of this compound or vehicle) to the eyes of the pups twice daily.

  • On P17, the peak of neovascularization, euthanize the mice and enucleate the eyes.

  • Fix the eyes in 4% PFA, dissect the retinas, and perform whole-mount staining with fluorescently labeled isolectin B4 to visualize the retinal vasculature.

  • Capture images of the retinal flat mounts using a fluorescence microscope.

  • Quantify the areas of vaso-obliteration and neovascularization using imaging software (e.g., ImageJ).

OIR_Workflow P7 P7: Place pups in 75% Oxygen P12 P12: Return to Room Air P7->P12 Treatment P12-P16: Topical This compound/Vehicle Administration P12->Treatment P17 P17: Euthanize, Enucleate Eyes Treatment->P17 Staining Retinal Dissection & Whole-Mount Staining (IB4) P17->Staining Analysis Imaging & Quantification of Neovascularization Staining->Analysis

Caption: Experimental workflow for the oxygen-induced retinopathy (OIR) model.

Assessment of Retinal Neovascularization

The primary outcome measure for efficacy in the OIR model is the extent of retinal neovascularization and vaso-obliteration.

Quantification:

  • Avascular Area: The central non-perfused area of the retina is measured and expressed as a percentage of the total retinal area.

  • Neovascular Tuft Area: The area of pathological neovascular tufts is quantified and also expressed as a percentage of the total retinal area.

Data Presentation

The following tables are templates for presenting quantitative data from a hypothetical study using this compound in the OIR model.

Table 1: Effect of this compound on Retinal Vaso-obliteration at P17

Treatment GroupNAvascular Area (% of Total Retina)Standard Deviationp-value vs. Vehicle
Naive (Normoxia)800N/A
Vehicle Control1215.23.5N/A
This compound (Low Dose)1213.83.1>0.05
This compound (High Dose)1212.52.8<0.05

Table 2: Effect of this compound on Retinal Neovascularization at P17

Treatment GroupNNeovascular Area (% of Total Retina)Standard Deviationp-value vs. Vehicle
Naive (Normoxia)800N/A
Vehicle Control1210.52.1N/A
This compound (Low Dose)127.81.9<0.05
This compound (High Dose)125.31.5<0.01

Discussion and Considerations

  • Clinical Context: While the proposed preclinical study in the OIR model is a standard approach to evaluate anti-angiogenic compounds, it is crucial to consider the results from the Phase 2 DR:EAM clinical trial, which did not show a significant effect of this compound on the progression of diabetic retinopathy. This suggests that the therapeutic effect of targeting αvβ3 integrin alone may be insufficient in a clinical setting or that the topical delivery, while safe, may not achieve the required therapeutic concentration for a sufficient duration in humans.

  • Dosage and Formulation: The concentration of the this compound ophthalmic solution and the frequency of administration are critical parameters. The provided protocol suggests a twice-daily administration, but this may need to be optimized. The physicochemical properties of this compound were designed to allow for distribution to the retina after topical administration.

  • Animal Model: The OIR model is primarily a model of ischemia-induced neovascularization. While it shares features with proliferative diabetic retinopathy, it does not encompass all aspects of the human disease, such as inflammation and the chronic hyperglycemic state.

  • Further Studies: Should this compound show efficacy in the OIR model, further investigations could include histological analysis of retinal cross-sections to assess the location and morphology of neovascular tufts, as well as molecular analyses (e.g., qPCR, Western blot) to confirm the downstream effects on signaling pathways (e.g., phosphorylation of Akt and MAPK).

Conclusion

The protocol outlined above provides a robust framework for the initial preclinical evaluation of this compound in a well-established model of retinal neovascularization. Based on its mechanism of action as an αvβ3 integrin inhibitor, there is a scientific rationale to hypothesize that this compound could mitigate the pathological angiogenesis in the OIR model. However, the negative results from clinical trials in diabetic retinopathy should be carefully considered when interpreting any potential positive findings in this preclinical model.

References

Nesvategrast (OTT166/SF0166): Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesvategrast, also known as OTT166 or SF0166, is a potent and selective small molecule inhibitor of RGD-binding integrins, primarily targeting αvβ3, αvβ6, and αvβ8.[1][2][3] It modulates cellular responses to various growth factors, including Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[4] This document provides detailed application notes and protocols for the preparation and use of this compound in a laboratory setting, intended to support preclinical research and drug development efforts.

Chemical and Physical Properties

This compound is a propionate (B1217596) derivative with the following chemical properties:

PropertyValueReference
Synonyms OTT166, SF0166[1]
Molecular Formula C₂₃H₂₇F₂N₅O₄
Molecular Weight 475.49 g/mol
CAS Number 1621332-91-9

Mechanism of Action and Signaling Pathway

This compound selectively inhibits key RGD integrin subtypes, including αvβ3, αvβ6, and αvβ8, thereby regulating cellular responses to VEGF and other growth factors that contribute to the development and progression of diseases like diabetic retinopathy. The interaction between VEGF, its receptor VEGFR2, and αvβ3 integrin is a critical signaling nexus in angiogenesis. This compound, by blocking αvβ3 integrin, disrupts this crosstalk.

The binding of VEGF to its receptor, VEGFR2, initiates a signaling cascade that, in concert with αvβ3 integrin engagement with the extracellular matrix (ECM), promotes endothelial cell proliferation, migration, and survival. This crosstalk is bidirectional, with each receptor capable of modulating the activity of the other. For instance, VEGF can induce the phosphorylation of the β3 integrin subunit, which is essential for the association between VEGFR2 and β3 integrin and subsequent VEGFR2 activation. Downstream signaling involves the activation of several key proteins, including Focal Adhesion Kinase (FAK), Src, and the MAPK/ERK and PI3K/Akt pathways.

Nesvategrast_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds ECM ECM avb3_Integrin αvβ3 Integrin ECM->avb3_Integrin Binds VEGFR2->avb3_Integrin Crosstalk Src Src VEGFR2->Src Activates avb3_Integrin->VEGFR2 Crosstalk FAK FAK avb3_Integrin->FAK Activates This compound This compound This compound->avb3_Integrin Inhibits Src->FAK Activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Leads to MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Leads to Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PI3K_Akt->Angiogenesis MAPK_ERK->Angiogenesis Stock_Solution_Workflow A Calculate Mass of this compound B Weigh this compound Powder A->B C Add Calculated Volume of DMSO B->C D Vortex to Dissolve C->D E Aliquot and Store at -20°C or -80°C D->E

References

Nesvategrast (OTT166/SF0166): Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesvategrast, also known as OTT166 or SF0166, is a potent and selective small molecule inhibitor of RGD-binding integrins, primarily targeting αvβ3, αvβ6, and αvβ8.[1][2][3] It modulates cellular responses to various growth factors, including Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[4] This document provides detailed application notes and protocols for the preparation and use of this compound in a laboratory setting, intended to support preclinical research and drug development efforts.

Chemical and Physical Properties

This compound is a propionate derivative with the following chemical properties:

PropertyValueReference
Synonyms OTT166, SF0166[1]
Molecular Formula C₂₃H₂₇F₂N₅O₄
Molecular Weight 475.49 g/mol
CAS Number 1621332-91-9

Mechanism of Action and Signaling Pathway

This compound selectively inhibits key RGD integrin subtypes, including αvβ3, αvβ6, and αvβ8, thereby regulating cellular responses to VEGF and other growth factors that contribute to the development and progression of diseases like diabetic retinopathy. The interaction between VEGF, its receptor VEGFR2, and αvβ3 integrin is a critical signaling nexus in angiogenesis. This compound, by blocking αvβ3 integrin, disrupts this crosstalk.

The binding of VEGF to its receptor, VEGFR2, initiates a signaling cascade that, in concert with αvβ3 integrin engagement with the extracellular matrix (ECM), promotes endothelial cell proliferation, migration, and survival. This crosstalk is bidirectional, with each receptor capable of modulating the activity of the other. For instance, VEGF can induce the phosphorylation of the β3 integrin subunit, which is essential for the association between VEGFR2 and β3 integrin and subsequent VEGFR2 activation. Downstream signaling involves the activation of several key proteins, including Focal Adhesion Kinase (FAK), Src, and the MAPK/ERK and PI3K/Akt pathways.

Nesvategrast_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds ECM ECM avb3_Integrin αvβ3 Integrin ECM->avb3_Integrin Binds VEGFR2->avb3_Integrin Crosstalk Src Src VEGFR2->Src Activates avb3_Integrin->VEGFR2 Crosstalk FAK FAK avb3_Integrin->FAK Activates This compound This compound This compound->avb3_Integrin Inhibits Src->FAK Activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Leads to MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Leads to Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PI3K_Akt->Angiogenesis MAPK_ERK->Angiogenesis Stock_Solution_Workflow A Calculate Mass of this compound B Weigh this compound Powder A->B C Add Calculated Volume of DMSO B->C D Vortex to Dissolve C->D E Aliquot and Store at -20°C or -80°C D->E

References

Application Notes and Protocols for Studying Integrin Signaling Pathways with Nesvategrast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesvategrast (also known as OTT166 and SF0166) is a potent and selective small-molecule RGD-motif antagonist of several integrin subtypes, playing a crucial role in cell adhesion, migration, proliferation, and angiogenesis.[1][2] Its high affinity for αvβ3, αvβ6, and αvβ8 integrins makes it a valuable tool for investigating the roles of these specific integrins in various biological processes.[1][2] this compound was developed for topical administration to the eye and has been evaluated in preclinical and clinical settings for ophthalmic diseases such as diabetic retinopathy.[3] Although a Phase 2 clinical trial for diabetic retinopathy did not meet its primary efficacy endpoints, the compound was found to be safe and well-tolerated, and it remains a significant research tool for elucidating integrin signaling pathways.

These application notes provide detailed protocols for utilizing this compound to study integrin signaling, with a focus on downstream pathways involving Focal Adhesion Kinase (FAK) and Src kinase.

Quantitative Data

The following tables summarize the quantitative data available for this compound, facilitating the design of in vitro and in vivo experiments.

Table 1: this compound (SF0166) IC50 Values for Human Integrin-Ligand Interactions

Integrin SubtypeIC50 (nM)
αvβ30.6
αvβ68
αvβ813

Data sourced from MedchemExpress and Investigative Ophthalmology & Visual Science.

Table 2: this compound (SF0166) IC50 Values for Cellular Adhesion to Vitronectin

Cell Line OriginIC50 Range
Human, Rat, Rabbit, Dog7.6 pM - 76 nM

Data sourced from Askew et al., 2018.

Key Signaling Pathways

This compound, by inhibiting RGD-binding integrins, is expected to modulate downstream signaling pathways critical for cell adhesion, migration, and proliferation. The primary signaling axes anticipated to be affected are the FAK/Src and VEGF pathways.

Integrin-FAK-Src Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397 (Y397). This creates a binding site for Src family kinases. The subsequent activation of the FAK-Src complex triggers a cascade of downstream signaling events, including the activation of the Ras/MEK/ERK pathway, which promotes cell proliferation and survival.

Integrin_FAK_Src_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM RGD Ligand Integrin Integrin (αvβ3/6/8) ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation This compound This compound This compound->Integrin Inhibition pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment pSrc p-Src Src->pSrc Activation Downstream Downstream Signaling (e.g., Ras/MEK/ERK) pSrc->Downstream Signal Transduction

Caption: this compound inhibits integrin-ligand binding, preventing FAK and Src activation.

This compound's Putative Effect on VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis. Integrin αvβ3 is known to play a role in VEGF-mediated angiogenesis. By inhibiting αvβ3, this compound can interfere with VEGF signaling, leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation.

VEGF_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binding Signaling Angiogenic Signaling (Proliferation, Migration) VEGFR->Signaling Activation Integrin Integrin αvβ3 Integrin->Signaling Co-stimulation This compound This compound This compound->Integrin Inhibition

Caption: this compound may inhibit VEGF-mediated angiogenesis by blocking integrin αvβ3.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on integrin signaling.

Protocol 1: In Vitro Cell Adhesion Assay

This assay determines the ability of this compound to inhibit cell adhesion to an ECM protein-coated surface.

Materials:

  • 96-well tissue culture plates

  • ECM protein (e.g., vitronectin, fibronectin)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Cell line of interest (e.g., HUVECs, ARPE-19)

  • Serum-free cell culture medium

  • Calcein-AM or other suitable cell viability dye

  • Plate reader with fluorescence capabilities

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.

    • Wash the wells three times with sterile PBS to remove any unbound protein.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells again with PBS.

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Starve cells in serum-free medium for 2-4 hours prior to the assay.

    • Harvest cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium.

  • Assay:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add 50 µL of the this compound dilutions to the coated wells.

    • Add 50 µL of the cell suspension (e.g., 5 x 10^4 cells/well) to each well.

    • Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

  • Quantification:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Add Calcein-AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.

    • Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/520 nm for Calcein-AM).

  • Data Analysis:

    • Calculate the percentage of adhesion relative to the vehicle control (e.g., DMSO).

    • Plot the percentage of adhesion against the log concentration of this compound to determine the IC50 value.

Cell_Adhesion_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Coat 96-well plate with ECM protein B Block non-specific binding A->B E Add this compound and cells to wells B->E C Prepare cell suspension C->E D Prepare this compound serial dilutions D->E F Incubate (1-2 hours) E->F G Wash to remove non-adherent cells F->G H Stain with Calcein-AM G->H I Read fluorescence H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro cell adhesion assay.

Protocol 2: Western Blot Analysis of FAK and Src Phosphorylation

This protocol is for detecting changes in the phosphorylation status of FAK and Src in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-FAK Y397, anti-total FAK, anti-p-Src Y416, anti-total Src)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Scrape the cells and centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-FAK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total FAK) or a housekeeping protein (e.g., GAPDH, β-actin).

Protocol 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This assay assesses the anti-angiogenic potential of this compound in a living system.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Small scissors or Dremel tool

  • Sterile PBS

  • Thermanox coverslips or sterile filter paper discs

  • This compound solution

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation:

    • Incubate fertilized eggs at 37°C with 60% humidity for 3 days.

  • Windowing the Egg:

    • On day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.

  • Application of this compound:

    • On day 7 or 8, place a sterile coverslip or filter paper disc soaked with this compound (or vehicle control) onto the CAM.

  • Incubation and Observation:

    • Seal the window with sterile tape and return the egg to the incubator.

    • Incubate for another 2-3 days.

    • On day 10 or 11, open the window and observe the blood vessel formation around the disc under a stereomicroscope.

  • Quantification:

    • Capture images of the CAM.

    • Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length in a defined area around the disc using image analysis software.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricacies of integrin signaling. The protocols outlined in these application notes provide a framework for researchers to explore the effects of this potent integrin antagonist on cell adhesion, downstream signaling cascades involving FAK and Src, and angiogenesis. By utilizing these methods, scientists can further unravel the roles of specific integrins in both physiological and pathological processes.

References

Application Notes and Protocols for Studying Integrin Signaling Pathways with Nesvategrast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesvategrast (also known as OTT166 and SF0166) is a potent and selective small-molecule RGD-motif antagonist of several integrin subtypes, playing a crucial role in cell adhesion, migration, proliferation, and angiogenesis.[1][2] Its high affinity for αvβ3, αvβ6, and αvβ8 integrins makes it a valuable tool for investigating the roles of these specific integrins in various biological processes.[1][2] this compound was developed for topical administration to the eye and has been evaluated in preclinical and clinical settings for ophthalmic diseases such as diabetic retinopathy.[3] Although a Phase 2 clinical trial for diabetic retinopathy did not meet its primary efficacy endpoints, the compound was found to be safe and well-tolerated, and it remains a significant research tool for elucidating integrin signaling pathways.

These application notes provide detailed protocols for utilizing this compound to study integrin signaling, with a focus on downstream pathways involving Focal Adhesion Kinase (FAK) and Src kinase.

Quantitative Data

The following tables summarize the quantitative data available for this compound, facilitating the design of in vitro and in vivo experiments.

Table 1: this compound (SF0166) IC50 Values for Human Integrin-Ligand Interactions

Integrin SubtypeIC50 (nM)
αvβ30.6
αvβ68
αvβ813

Data sourced from MedchemExpress and Investigative Ophthalmology & Visual Science.

Table 2: this compound (SF0166) IC50 Values for Cellular Adhesion to Vitronectin

Cell Line OriginIC50 Range
Human, Rat, Rabbit, Dog7.6 pM - 76 nM

Data sourced from Askew et al., 2018.

Key Signaling Pathways

This compound, by inhibiting RGD-binding integrins, is expected to modulate downstream signaling pathways critical for cell adhesion, migration, and proliferation. The primary signaling axes anticipated to be affected are the FAK/Src and VEGF pathways.

Integrin-FAK-Src Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397 (Y397). This creates a binding site for Src family kinases. The subsequent activation of the FAK-Src complex triggers a cascade of downstream signaling events, including the activation of the Ras/MEK/ERK pathway, which promotes cell proliferation and survival.

Integrin_FAK_Src_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM RGD Ligand Integrin Integrin (αvβ3/6/8) ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation This compound This compound This compound->Integrin Inhibition pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment pSrc p-Src Src->pSrc Activation Downstream Downstream Signaling (e.g., Ras/MEK/ERK) pSrc->Downstream Signal Transduction

Caption: this compound inhibits integrin-ligand binding, preventing FAK and Src activation.

This compound's Putative Effect on VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis. Integrin αvβ3 is known to play a role in VEGF-mediated angiogenesis. By inhibiting αvβ3, this compound can interfere with VEGF signaling, leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation.

VEGF_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binding Signaling Angiogenic Signaling (Proliferation, Migration) VEGFR->Signaling Activation Integrin Integrin αvβ3 Integrin->Signaling Co-stimulation This compound This compound This compound->Integrin Inhibition

Caption: this compound may inhibit VEGF-mediated angiogenesis by blocking integrin αvβ3.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on integrin signaling.

Protocol 1: In Vitro Cell Adhesion Assay

This assay determines the ability of this compound to inhibit cell adhesion to an ECM protein-coated surface.

Materials:

  • 96-well tissue culture plates

  • ECM protein (e.g., vitronectin, fibronectin)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Cell line of interest (e.g., HUVECs, ARPE-19)

  • Serum-free cell culture medium

  • Calcein-AM or other suitable cell viability dye

  • Plate reader with fluorescence capabilities

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.

    • Wash the wells three times with sterile PBS to remove any unbound protein.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells again with PBS.

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Starve cells in serum-free medium for 2-4 hours prior to the assay.

    • Harvest cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium.

  • Assay:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add 50 µL of the this compound dilutions to the coated wells.

    • Add 50 µL of the cell suspension (e.g., 5 x 10^4 cells/well) to each well.

    • Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

  • Quantification:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Add Calcein-AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.

    • Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/520 nm for Calcein-AM).

  • Data Analysis:

    • Calculate the percentage of adhesion relative to the vehicle control (e.g., DMSO).

    • Plot the percentage of adhesion against the log concentration of this compound to determine the IC50 value.

Cell_Adhesion_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Coat 96-well plate with ECM protein B Block non-specific binding A->B E Add this compound and cells to wells B->E C Prepare cell suspension C->E D Prepare this compound serial dilutions D->E F Incubate (1-2 hours) E->F G Wash to remove non-adherent cells F->G H Stain with Calcein-AM G->H I Read fluorescence H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro cell adhesion assay.

Protocol 2: Western Blot Analysis of FAK and Src Phosphorylation

This protocol is for detecting changes in the phosphorylation status of FAK and Src in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-FAK Y397, anti-total FAK, anti-p-Src Y416, anti-total Src)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Scrape the cells and centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-FAK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total FAK) or a housekeeping protein (e.g., GAPDH, β-actin).

Protocol 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This assay assesses the anti-angiogenic potential of this compound in a living system.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Small scissors or Dremel tool

  • Sterile PBS

  • Thermanox coverslips or sterile filter paper discs

  • This compound solution

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation:

    • Incubate fertilized eggs at 37°C with 60% humidity for 3 days.

  • Windowing the Egg:

    • On day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.

  • Application of this compound:

    • On day 7 or 8, place a sterile coverslip or filter paper disc soaked with this compound (or vehicle control) onto the CAM.

  • Incubation and Observation:

    • Seal the window with sterile tape and return the egg to the incubator.

    • Incubate for another 2-3 days.

    • On day 10 or 11, open the window and observe the blood vessel formation around the disc under a stereomicroscope.

  • Quantification:

    • Capture images of the CAM.

    • Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length in a defined area around the disc using image analysis software.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricacies of integrin signaling. The protocols outlined in these application notes provide a framework for researchers to explore the effects of this potent integrin antagonist on cell adhesion, downstream signaling cascades involving FAK and Src, and angiogenesis. By utilizing these methods, scientists can further unravel the roles of specific integrins in both physiological and pathological processes.

References

Application of Nesvategrast in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesvategrast (formerly known as OTT166 or SF0166) is a potent and selective small-molecule inhibitor of RGD-binding integrins, primarily targeting αvβ3, αvβ6, and αvβ8.[1][2] Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in cellular adhesion, migration, proliferation, and survival.[3] The inhibition of these specific integrin subtypes by this compound disrupts key signaling pathways involved in angiogenesis and fibrosis, making it a compound of interest for studying these processes in more physiologically relevant in vitro systems.[1][3]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as powerful tools in drug discovery and cancer research. They more accurately mimic the in vivo microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and ECM deposition, compared to traditional 2D monolayer cultures. This application note provides detailed protocols for utilizing this compound in 3D cell culture models to investigate its effects on cell aggregation, spheroid formation, and invasion.

Mechanism of Action

This compound selectively binds to the RGD-binding pocket of αv integrins, preventing their interaction with extracellular matrix proteins like vitronectin and fibronectin. This blockade inhibits downstream signaling pathways that are critical for cell adhesion and migration. In the context of angiogenesis, αvβ3 integrin is highly expressed on activated endothelial cells, and its inhibition can induce apoptosis in newly forming blood vessels.

This compound This compound Integrin αvβ3/αvβ6/αvβ8 Integrins This compound->Integrin Inhibits CellAdhesion Cell-Matrix Adhesion Integrin->CellAdhesion FAK FAK Activation Integrin->FAK Activates ECM ECM Proteins (e.g., Vitronectin) ECM->Integrin Binds CellMigration Cell Migration & Invasion CellAdhesion->CellMigration Angiogenesis Angiogenesis CellMigration->Angiogenesis Actin Actin Cytoskeleton Reorganization FAK->Actin Regulates Actin->CellMigration

Figure 1. Simplified signaling pathway of this compound's inhibitory action.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments conducted using the protocols described below. These tables are for illustrative purposes to demonstrate the potential effects of this compound in 3D cell culture assays.

Table 1: Effect of this compound on Spheroid Compaction

Cell LineThis compound Conc. (nM)Spheroid Diameter (µm) at 48h (Mean ± SD)% Change from Control
U-87 MG 0 (Vehicle)450 ± 250%
1485 ± 30+7.8%
10550 ± 35+22.2%
100620 ± 40+37.8%
HUVEC 0 (Vehicle)380 ± 200%
1410 ± 22+7.9%
10490 ± 28+28.9%
100575 ± 33+51.3%

Table 2: Effect of this compound on 3D Spheroid Invasion

Cell LineThis compound Conc. (nM)Invasion Area (mm²) at 72h (Mean ± SD)% Inhibition of Invasion
MDA-MB-231 0 (Vehicle)1.25 ± 0.150%
11.05 ± 0.1216.0%
100.60 ± 0.0852.0%
1000.25 ± 0.0580.0%

Experimental Protocols

Protocol 1: Spheroid Formation and Compaction Assay

This protocol is designed to assess the effect of this compound on the ability of cells to aggregate and form compact spheroids, a process dependent on cell-cell and cell-ECM adhesions.

Start Start: Single Cell Suspension Seed Seed cells in low-attachment U-bottom plate Start->Seed Treat Add this compound at desired concentrations Seed->Treat Incubate Incubate 24-72h to allow spheroid formation Treat->Incubate Image Image spheroids using brightfield microscopy Incubate->Image Analyze Measure spheroid diameter and circularity Image->Analyze Start Start: Pre-formed Spheroids (from Protocol 1) Embed Embed spheroids in ECM gel (e.g., Matrigel) Start->Embed Polymerize Allow ECM to polymerize at 37°C Embed->Polymerize Overlay Overlay with medium containing this compound or vehicle Polymerize->Overlay Incubate Incubate for 48-96h to allow for cell invasion Overlay->Incubate Image Image spheroids and invading cells at regular intervals Incubate->Image Analyze Quantify the total area of invasion from the spheroid core Image->Analyze

References

Application of Nesvategrast in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesvategrast (formerly known as OTT166 or SF0166) is a potent and selective small-molecule inhibitor of RGD-binding integrins, primarily targeting αvβ3, αvβ6, and αvβ8.[1][2] Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in cellular adhesion, migration, proliferation, and survival.[3] The inhibition of these specific integrin subtypes by this compound disrupts key signaling pathways involved in angiogenesis and fibrosis, making it a compound of interest for studying these processes in more physiologically relevant in vitro systems.[1][3]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as powerful tools in drug discovery and cancer research. They more accurately mimic the in vivo microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and ECM deposition, compared to traditional 2D monolayer cultures. This application note provides detailed protocols for utilizing this compound in 3D cell culture models to investigate its effects on cell aggregation, spheroid formation, and invasion.

Mechanism of Action

This compound selectively binds to the RGD-binding pocket of αv integrins, preventing their interaction with extracellular matrix proteins like vitronectin and fibronectin. This blockade inhibits downstream signaling pathways that are critical for cell adhesion and migration. In the context of angiogenesis, αvβ3 integrin is highly expressed on activated endothelial cells, and its inhibition can induce apoptosis in newly forming blood vessels.

This compound This compound Integrin αvβ3/αvβ6/αvβ8 Integrins This compound->Integrin Inhibits CellAdhesion Cell-Matrix Adhesion Integrin->CellAdhesion FAK FAK Activation Integrin->FAK Activates ECM ECM Proteins (e.g., Vitronectin) ECM->Integrin Binds CellMigration Cell Migration & Invasion CellAdhesion->CellMigration Angiogenesis Angiogenesis CellMigration->Angiogenesis Actin Actin Cytoskeleton Reorganization FAK->Actin Regulates Actin->CellMigration

Figure 1. Simplified signaling pathway of this compound's inhibitory action.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments conducted using the protocols described below. These tables are for illustrative purposes to demonstrate the potential effects of this compound in 3D cell culture assays.

Table 1: Effect of this compound on Spheroid Compaction

Cell LineThis compound Conc. (nM)Spheroid Diameter (µm) at 48h (Mean ± SD)% Change from Control
U-87 MG 0 (Vehicle)450 ± 250%
1485 ± 30+7.8%
10550 ± 35+22.2%
100620 ± 40+37.8%
HUVEC 0 (Vehicle)380 ± 200%
1410 ± 22+7.9%
10490 ± 28+28.9%
100575 ± 33+51.3%

Table 2: Effect of this compound on 3D Spheroid Invasion

Cell LineThis compound Conc. (nM)Invasion Area (mm²) at 72h (Mean ± SD)% Inhibition of Invasion
MDA-MB-231 0 (Vehicle)1.25 ± 0.150%
11.05 ± 0.1216.0%
100.60 ± 0.0852.0%
1000.25 ± 0.0580.0%

Experimental Protocols

Protocol 1: Spheroid Formation and Compaction Assay

This protocol is designed to assess the effect of this compound on the ability of cells to aggregate and form compact spheroids, a process dependent on cell-cell and cell-ECM adhesions.

Start Start: Single Cell Suspension Seed Seed cells in low-attachment U-bottom plate Start->Seed Treat Add this compound at desired concentrations Seed->Treat Incubate Incubate 24-72h to allow spheroid formation Treat->Incubate Image Image spheroids using brightfield microscopy Incubate->Image Analyze Measure spheroid diameter and circularity Image->Analyze Start Start: Pre-formed Spheroids (from Protocol 1) Embed Embed spheroids in ECM gel (e.g., Matrigel) Start->Embed Polymerize Allow ECM to polymerize at 37°C Embed->Polymerize Overlay Overlay with medium containing this compound or vehicle Polymerize->Overlay Incubate Incubate for 48-96h to allow for cell invasion Overlay->Incubate Image Image spheroids and invading cells at regular intervals Incubate->Image Analyze Quantify the total area of invasion from the spheroid core Image->Analyze

References

Application Notes and Protocols: Fluorescent Labeling of Nesvategrast for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesvategrast (also known as SF0166) is a small molecule, potent, and selective antagonist of αvβ3 integrin.[1][2] Integrins are a family of cell adhesion molecules that play a crucial role in various cellular processes, including adhesion, migration, proliferation, and survival.[2] The αvβ3 integrin, in particular, is a key player in angiogenesis and is implicated in the pathology of diseases such as diabetic retinopathy.[1][2] this compound has been investigated as a topical treatment for retinal diseases due to its ability to be distributed to the posterior segment of the eye.

Fluorescent labeling of small molecules like this compound is a powerful technique that enables researchers to visualize and track the molecule's distribution, cellular uptake, and target engagement in real-time using imaging studies. This application note provides a detailed protocol for the fluorescent labeling of this compound and its subsequent use in cellular imaging experiments.

Principle of Fluorescent Labeling

Fluorescent labeling involves the covalent attachment of a fluorescent dye (fluorophore) to a target molecule. The resulting fluorescent conjugate can be visualized using fluorescence microscopy, allowing for sensitive and specific detection of the molecule of interest within a biological system. The choice of fluorophore and the labeling strategy are critical to ensure that the biological activity of the small molecule is not compromised.

Proposed Labeling Strategy for this compound

Based on the chemical structure of this compound (C23H27F2N5O4), the carboxylic acid group represents a suitable site for conjugation with a fluorescent dye. This functional group can be activated to react with an amine-functionalized fluorescent dye, forming a stable amide bond. This strategy is less likely to interfere with the pharmacophore responsible for binding to the αvβ3 integrin compared to modifications of the core ring structures.

Table 1: Key Properties of this compound

PropertyValueReference
Molecular FormulaC23H27F2N5O4
Molecular Weight475.5 g/mol
Mechanism of Actionαvβ3, αvβ6, and αvβ8 integrin antagonist
IC50 (αvβ3)0.6 nM

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with an Amine-Reactive Dye

This protocol describes the conjugation of this compound to an amine-reactive fluorescent dye, such as a succinimidyl ester (NHS ester) derivative of Cyanine3 (Cy3), a commonly used orange-fluorescent dye.

Materials:

  • This compound

  • Amine-reactive Cy3 NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid group.

  • Conjugation Reaction:

    • In a separate vial, dissolve the amine-reactive Cy3 NHS ester (1.1 equivalents) in anhydrous DMF.

    • Add the Cy3 solution and DIPEA (3 equivalents) to the activated this compound solution.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, purify the fluorescently labeled this compound (this compound-Cy3) by reverse-phase HPLC. Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

  • Characterization:

    • Confirm the identity and purity of the this compound-Cy3 conjugate by mass spectrometry and analytical HPLC.

    • Determine the concentration of the labeled compound spectrophotometrically.

Table 2: Spectral Properties of Selected Fluorescent Dyes

DyeExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
FITC4945180.9575,000
Rhodamine B5545760.31105,000
BODIPY FL5035120.9780,000
Cy35545680.15150,000
Cy77507760.28250,000

Note: The selection of the fluorescent dye should be based on the specific imaging setup and the potential for spectral overlap with other fluorophores in multiplexing experiments.

Protocol 2: Live-Cell Imaging of this compound-Cy3 Uptake and Localization

This protocol outlines the procedure for visualizing the interaction of this compound-Cy3 with cells expressing αvβ3 integrin, such as human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs (or other suitable cell line expressing αvβ3 integrin)

  • Cell culture medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glass-bottom imaging dishes

  • This compound-Cy3

  • Hoechst 33342 (for nuclear counterstaining)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets for Cy3 and DAPI

Procedure:

  • Cell Culture:

    • Culture HUVECs in EGM-2 medium supplemented with 2% FBS and Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.

    • Seed the cells onto glass-bottom imaging dishes and allow them to adhere and grow to 70-80% confluency.

  • Cell Labeling:

    • Prepare a working solution of this compound-Cy3 in cell culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically to achieve good signal-to-noise with minimal cytotoxicity.

    • Wash the cells twice with pre-warmed PBS.

    • Incubate the cells with the this compound-Cy3 containing medium for 30-60 minutes at 37°C.

    • For nuclear counterstaining, add Hoechst 33342 to the medium for the last 10 minutes of incubation.

  • Imaging:

    • Wash the cells three times with pre-warmed PBS to remove unbound probe.

    • Add fresh, pre-warmed cell culture medium or imaging buffer to the dish.

    • Image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for Cy3 (Ex: ~550 nm, Em: ~570 nm) and DAPI (Ex: ~350 nm, Em: ~460 nm).

    • Acquire images at different time points to observe the dynamics of this compound-Cy3 uptake and localization.

Table 3: Troubleshooting Common Live-Cell Imaging Issues

IssuePossible CauseSuggested Solution
High BackgroundIncomplete removal of unbound probeIncrease the number and duration of washing steps.
Weak SignalLow probe concentration or low target expressionIncrease probe concentration or incubation time; use a cell line with higher target expression.
PhototoxicityExcessive light exposureReduce excitation light intensity and exposure time; use a more photostable dye.
Non-specific BindingProbe aggregation or hydrophobic interactionsCentrifuge the probe solution before use; include a blocking agent like BSA in the incubation medium.

Visualization of Pathways and Workflows

Nesvategrast_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular ECM ECM Proteins (e.g., Vitronectin) Integrin αvβ3 Integrin ECM->Integrin Binds FAK FAK Integrin->FAK Activates This compound Fluorescent This compound This compound->Integrin Blocks Src Src FAK->Src Activates Downstream Downstream Signaling (Migration, Proliferation, Angiogenesis) Src->Downstream Leads to

Caption: this compound signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_imaging Live-Cell Imaging Start This compound Activation Carboxylic Acid Activation (EDC/HOBt) Start->Activation Conjugation Conjugation with Amine-Reactive Dye Activation->Conjugation Purification HPLC Purification Conjugation->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Labeled_Product Fluorescent this compound Characterization->Labeled_Product Labeling Incubate Cells with Fluorescent this compound Labeled_Product->Labeling Cell_Culture Cell Culture (αvβ3-expressing cells) Cell_Culture->Labeling Washing Wash to Remove Unbound Probe Labeling->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

References

Application Notes and Protocols: Fluorescent Labeling of Nesvategrast for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesvategrast (also known as SF0166) is a small molecule, potent, and selective antagonist of αvβ3 integrin.[1][2] Integrins are a family of cell adhesion molecules that play a crucial role in various cellular processes, including adhesion, migration, proliferation, and survival.[2] The αvβ3 integrin, in particular, is a key player in angiogenesis and is implicated in the pathology of diseases such as diabetic retinopathy.[1][2] this compound has been investigated as a topical treatment for retinal diseases due to its ability to be distributed to the posterior segment of the eye.

Fluorescent labeling of small molecules like this compound is a powerful technique that enables researchers to visualize and track the molecule's distribution, cellular uptake, and target engagement in real-time using imaging studies. This application note provides a detailed protocol for the fluorescent labeling of this compound and its subsequent use in cellular imaging experiments.

Principle of Fluorescent Labeling

Fluorescent labeling involves the covalent attachment of a fluorescent dye (fluorophore) to a target molecule. The resulting fluorescent conjugate can be visualized using fluorescence microscopy, allowing for sensitive and specific detection of the molecule of interest within a biological system. The choice of fluorophore and the labeling strategy are critical to ensure that the biological activity of the small molecule is not compromised.

Proposed Labeling Strategy for this compound

Based on the chemical structure of this compound (C23H27F2N5O4), the carboxylic acid group represents a suitable site for conjugation with a fluorescent dye. This functional group can be activated to react with an amine-functionalized fluorescent dye, forming a stable amide bond. This strategy is less likely to interfere with the pharmacophore responsible for binding to the αvβ3 integrin compared to modifications of the core ring structures.

Table 1: Key Properties of this compound

PropertyValueReference
Molecular FormulaC23H27F2N5O4
Molecular Weight475.5 g/mol
Mechanism of Actionαvβ3, αvβ6, and αvβ8 integrin antagonist
IC50 (αvβ3)0.6 nM

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with an Amine-Reactive Dye

This protocol describes the conjugation of this compound to an amine-reactive fluorescent dye, such as a succinimidyl ester (NHS ester) derivative of Cyanine3 (Cy3), a commonly used orange-fluorescent dye.

Materials:

  • This compound

  • Amine-reactive Cy3 NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid group.

  • Conjugation Reaction:

    • In a separate vial, dissolve the amine-reactive Cy3 NHS ester (1.1 equivalents) in anhydrous DMF.

    • Add the Cy3 solution and DIPEA (3 equivalents) to the activated this compound solution.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, purify the fluorescently labeled this compound (this compound-Cy3) by reverse-phase HPLC. Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Characterization:

    • Confirm the identity and purity of the this compound-Cy3 conjugate by mass spectrometry and analytical HPLC.

    • Determine the concentration of the labeled compound spectrophotometrically.

Table 2: Spectral Properties of Selected Fluorescent Dyes

DyeExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
FITC4945180.9575,000
Rhodamine B5545760.31105,000
BODIPY FL5035120.9780,000
Cy35545680.15150,000
Cy77507760.28250,000

Note: The selection of the fluorescent dye should be based on the specific imaging setup and the potential for spectral overlap with other fluorophores in multiplexing experiments.

Protocol 2: Live-Cell Imaging of this compound-Cy3 Uptake and Localization

This protocol outlines the procedure for visualizing the interaction of this compound-Cy3 with cells expressing αvβ3 integrin, such as human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs (or other suitable cell line expressing αvβ3 integrin)

  • Cell culture medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glass-bottom imaging dishes

  • This compound-Cy3

  • Hoechst 33342 (for nuclear counterstaining)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets for Cy3 and DAPI

Procedure:

  • Cell Culture:

    • Culture HUVECs in EGM-2 medium supplemented with 2% FBS and Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.

    • Seed the cells onto glass-bottom imaging dishes and allow them to adhere and grow to 70-80% confluency.

  • Cell Labeling:

    • Prepare a working solution of this compound-Cy3 in cell culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically to achieve good signal-to-noise with minimal cytotoxicity.

    • Wash the cells twice with pre-warmed PBS.

    • Incubate the cells with the this compound-Cy3 containing medium for 30-60 minutes at 37°C.

    • For nuclear counterstaining, add Hoechst 33342 to the medium for the last 10 minutes of incubation.

  • Imaging:

    • Wash the cells three times with pre-warmed PBS to remove unbound probe.

    • Add fresh, pre-warmed cell culture medium or imaging buffer to the dish.

    • Image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for Cy3 (Ex: ~550 nm, Em: ~570 nm) and DAPI (Ex: ~350 nm, Em: ~460 nm).

    • Acquire images at different time points to observe the dynamics of this compound-Cy3 uptake and localization.

Table 3: Troubleshooting Common Live-Cell Imaging Issues

IssuePossible CauseSuggested Solution
High BackgroundIncomplete removal of unbound probeIncrease the number and duration of washing steps.
Weak SignalLow probe concentration or low target expressionIncrease probe concentration or incubation time; use a cell line with higher target expression.
PhototoxicityExcessive light exposureReduce excitation light intensity and exposure time; use a more photostable dye.
Non-specific BindingProbe aggregation or hydrophobic interactionsCentrifuge the probe solution before use; include a blocking agent like BSA in the incubation medium.

Visualization of Pathways and Workflows

Nesvategrast_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular ECM ECM Proteins (e.g., Vitronectin) Integrin αvβ3 Integrin ECM->Integrin Binds FAK FAK Integrin->FAK Activates This compound Fluorescent This compound This compound->Integrin Blocks Src Src FAK->Src Activates Downstream Downstream Signaling (Migration, Proliferation, Angiogenesis) Src->Downstream Leads to

Caption: this compound signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_imaging Live-Cell Imaging Start This compound Activation Carboxylic Acid Activation (EDC/HOBt) Start->Activation Conjugation Conjugation with Amine-Reactive Dye Activation->Conjugation Purification HPLC Purification Conjugation->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Labeled_Product Fluorescent this compound Characterization->Labeled_Product Labeling Incubate Cells with Fluorescent this compound Labeled_Product->Labeling Cell_Culture Cell Culture (αvβ3-expressing cells) Cell_Culture->Labeling Washing Wash to Remove Unbound Probe Labeling->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

References

Troubleshooting & Optimization

Improving Nesvategrast solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nesvategrast (OTT166/SF0166). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as OTT166 or SF0166) is a potent and selective small molecule inhibitor of RGD-binding integrins.[1][2] It primarily targets αvβ3, αvβ6, and αvβ8 integrins.[3][4] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their signaling plays a crucial role in cell proliferation, migration, survival, and angiogenesis.[5] By antagonizing these integrins, this compound can inhibit these cellular processes.

Q2: What are the primary research applications for this compound in vitro?

Based on its mechanism of action, this compound is primarily used for in vitro studies investigating:

  • Cellular adhesion to extracellular matrix proteins like vitronectin.

  • Angiogenesis and neovascularization.

  • Cell migration and invasion assays.

  • Signaling pathways downstream of αvβ3, αvβ6, and αvβ8 integrins.

Q3: In which solvent can I dissolve this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For most cell culture experiments, a high-concentration stock solution in DMSO is prepared and then serially diluted in culture medium to the desired final concentration.

Q4: Has this compound been used in clinical trials?

Yes, this compound was investigated in a Phase 2 clinical trial (DR:EAM trial) as a topical eye drop for the treatment of diabetic retinopathy. While the trial did not meet its primary efficacy endpoints, the drug was found to be safe and well-tolerated.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous media. The final concentration of DMSO in the cell culture medium is too low to maintain solubility. The compound may be "crashing out" of solution.1. Ensure the final DMSO concentration in your cell culture medium does not exceed a level toxic to your cells (typically ≤ 0.5%). 2. When diluting the DMSO stock, add the stock solution to a small volume of pre-warmed medium while vortexing gently, and then add this to the final volume. 3. Consider a two-step dilution: first dilute the DMSO stock into a small volume of serum-containing medium before the final dilution into the full volume of culture medium.
Inconsistent or unexpected experimental results. 1. Degradation of this compound stock solution. 2. Inaccurate final concentration due to pipetting errors. 3. Cell line not expressing the target integrins (αvβ3, αvβ6, αvβ8).1. Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. 2. Calibrate your pipettes regularly. Prepare a fresh serial dilution for each experiment. 3. Verify the expression of the target integrins in your cell line using techniques like flow cytometry, western blotting, or qPCR.
Cell toxicity observed at expected working concentrations. 1. The final DMSO concentration is too high for your specific cell line. 2. The cell line is particularly sensitive to the inhibition of integrin signaling.1. Run a DMSO toxicity control to determine the maximum tolerable concentration for your cells. 2. Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your experimental endpoint.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (powder form)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 475.49 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into single-use sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Treating Cells with this compound

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Cultured cells ready for treatment

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, ensure the final concentration of DMSO in the medium is low (e.g., ≤ 0.1%). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from your cultured cells.

  • Add the medium containing the desired final concentration of this compound (or vehicle control) to the cells.

  • Incubate the cells for the desired experimental duration.

Visualizations

Nesvategrast_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Vitronectin Vitronectin Integrin αvβ3/αvβ6/αvβ8 Integrin Vitronectin->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Proliferation Proliferation Ras->Proliferation Migration Migration Ras->Migration Survival Survival PI3K->Survival This compound This compound This compound->Integrin inhibits

Caption: this compound inhibits the binding of ligands to integrins.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM This compound Stock (in DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Culture Cells to Desired Confluency D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Experimental Duration D->E F Perform Assay (e.g., Adhesion, Viability) E->F G Data Collection and Analysis F->G

Caption: General workflow for in vitro experiments with this compound.

References

Improving Nesvategrast solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nesvategrast (OTT166/SF0166). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as OTT166 or SF0166) is a potent and selective small molecule inhibitor of RGD-binding integrins.[1][2] It primarily targets αvβ3, αvβ6, and αvβ8 integrins.[3][4] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their signaling plays a crucial role in cell proliferation, migration, survival, and angiogenesis.[5] By antagonizing these integrins, this compound can inhibit these cellular processes.

Q2: What are the primary research applications for this compound in vitro?

Based on its mechanism of action, this compound is primarily used for in vitro studies investigating:

  • Cellular adhesion to extracellular matrix proteins like vitronectin.

  • Angiogenesis and neovascularization.

  • Cell migration and invasion assays.

  • Signaling pathways downstream of αvβ3, αvβ6, and αvβ8 integrins.

Q3: In which solvent can I dissolve this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For most cell culture experiments, a high-concentration stock solution in DMSO is prepared and then serially diluted in culture medium to the desired final concentration.

Q4: Has this compound been used in clinical trials?

Yes, this compound was investigated in a Phase 2 clinical trial (DR:EAM trial) as a topical eye drop for the treatment of diabetic retinopathy. While the trial did not meet its primary efficacy endpoints, the drug was found to be safe and well-tolerated.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous media. The final concentration of DMSO in the cell culture medium is too low to maintain solubility. The compound may be "crashing out" of solution.1. Ensure the final DMSO concentration in your cell culture medium does not exceed a level toxic to your cells (typically ≤ 0.5%). 2. When diluting the DMSO stock, add the stock solution to a small volume of pre-warmed medium while vortexing gently, and then add this to the final volume. 3. Consider a two-step dilution: first dilute the DMSO stock into a small volume of serum-containing medium before the final dilution into the full volume of culture medium.
Inconsistent or unexpected experimental results. 1. Degradation of this compound stock solution. 2. Inaccurate final concentration due to pipetting errors. 3. Cell line not expressing the target integrins (αvβ3, αvβ6, αvβ8).1. Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. 2. Calibrate your pipettes regularly. Prepare a fresh serial dilution for each experiment. 3. Verify the expression of the target integrins in your cell line using techniques like flow cytometry, western blotting, or qPCR.
Cell toxicity observed at expected working concentrations. 1. The final DMSO concentration is too high for your specific cell line. 2. The cell line is particularly sensitive to the inhibition of integrin signaling.1. Run a DMSO toxicity control to determine the maximum tolerable concentration for your cells. 2. Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your experimental endpoint.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (powder form)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 475.49 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into single-use sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Treating Cells with this compound

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Cultured cells ready for treatment

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, ensure the final concentration of DMSO in the medium is low (e.g., ≤ 0.1%). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from your cultured cells.

  • Add the medium containing the desired final concentration of this compound (or vehicle control) to the cells.

  • Incubate the cells for the desired experimental duration.

Visualizations

Nesvategrast_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Vitronectin Vitronectin Integrin αvβ3/αvβ6/αvβ8 Integrin Vitronectin->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Proliferation Proliferation Ras->Proliferation Migration Migration Ras->Migration Survival Survival PI3K->Survival This compound This compound This compound->Integrin inhibits

Caption: this compound inhibits the binding of ligands to integrins.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM This compound Stock (in DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Culture Cells to Desired Confluency D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Experimental Duration D->E F Perform Assay (e.g., Adhesion, Viability) E->F G Data Collection and Analysis F->G

Caption: General workflow for in vitro experiments with this compound.

References

Nesvategrast stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of nesvategrast (also known as OTT166 or SF0166), a selective RGD integrin inhibitor. The information is intended to assist researchers in designing experiments and handling the compound appropriately.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

While specific storage conditions should always be obtained from the product's Certificate of Analysis (CoA), general recommendations for solid this compound are to store it at -20°C. For solutions, it is advisable to aliquot and store them at -80°C to minimize freeze-thaw cycles.

Q2: What is the known solubility of this compound?

This compound is soluble in organic solvents such as DMSO. For aqueous solutions, the solubility is more limited. It is recommended to prepare stock solutions in a suitable organic solvent and then dilute them in aqueous buffers as required for your experiment.

Q3: Are there any known incompatibilities for this compound?

Specific incompatibility data for this compound is not widely published. However, as a small molecule, it may be susceptible to degradation in the presence of strong oxidizing agents, strong acids, or bases. It is crucial to use high-purity solvents and buffers and to avoid unnecessary exposure to reactive chemicals.

Q4: How should I handle this compound to ensure its stability?

To maintain the integrity of this compound:

  • Minimize exposure to light by using amber vials or covering containers with foil.

  • Avoid repeated freeze-thaw cycles of stock solutions.

  • Use freshly prepared solutions for experiments whenever possible.

  • Ensure that all containers are tightly sealed to prevent solvent evaporation and potential contamination.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Review your storage and handling procedures against the recommendations. 2. Prepare fresh stock solutions from solid compound. 3. Perform a quality control check of the compound if possible (e.g., by HPLC).
Precipitation of this compound in aqueous buffer Low aqueous solubility of the compound.1. Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed the recommended percentage. 2. Consider using a different buffer system or adjusting the pH. 3. Sonication may help to dissolve small amounts of precipitate, but the solution should be visually inspected for clarity before use.
Loss of biological activity over time Instability of this compound in the experimental medium.1. Assess the stability of this compound in your specific experimental buffer and conditions over the time course of your experiment. 2. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

Stability and Storage Conditions Summary

Due to the limited publicly available quantitative stability data for this compound, the following table provides a general guideline for researchers. It is imperative to consult the Certificate of Analysis provided by the supplier for specific storage and stability information.

Form Storage Temperature Recommended Container General Stability Notes
Solid (Powder) -20°CTightly sealed, light-resistant vialStable for extended periods when stored correctly. Avoid moisture.
Stock Solution (in organic solvent, e.g., DMSO) -80°C (aliquoted)Tightly sealed, amber glass or polypropylene (B1209903) vialsMinimize freeze-thaw cycles. The stability of stock solutions in specific solvents should be validated internally.
Working Solution (in aqueous buffer) 2-8°C (short-term)Sterile, tightly sealed tubesPrepare fresh before use. Stability in aqueous buffers is limited and should be determined for the specific conditions of the experiment.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder accurately in a sterile tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C.

Visualizations

Nesvategrast_Signaling_Pathway This compound This compound Integrin αvβ3 Integrin This compound->Integrin Inhibits Downstream Downstream Signaling (e.g., FAK, Src) Integrin->Downstream ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin Binds VEGF_Pathway VEGF Signaling Pathway Angiogenesis Angiogenesis & Vascular Permeability VEGF_Pathway->Angiogenesis Downstream->Angiogenesis Promotes

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B C Aliquot and Store at -80°C B->C D Thaw Aliquot C->D E Dilute in Assay Buffer (Working Solution) D->E F Add to Cells/Assay E->F G Incubate F->G H Measure Endpoint G->H I Data Analysis H->I

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic node_rect node_rect Start Inconsistent Results? Check_Storage Improper Storage? Start->Check_Storage Check_Handling Incorrect Handling? Start->Check_Handling Check_Solubility Precipitation? Start->Check_Solubility Action_Storage Store at recommended T Use fresh aliquots Check_Storage->Action_Storage Yes Action_Handling Minimize freeze-thaw Protect from light Check_Handling->Action_Handling Yes Action_Solubility Adjust solvent % Check pH Check_Solubility->Action_Solubility Yes

Caption: Troubleshooting logic for inconsistent experimental results.

Nesvategrast stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of nesvategrast (also known as OTT166 or SF0166), a selective RGD integrin inhibitor. The information is intended to assist researchers in designing experiments and handling the compound appropriately.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

While specific storage conditions should always be obtained from the product's Certificate of Analysis (CoA), general recommendations for solid this compound are to store it at -20°C. For solutions, it is advisable to aliquot and store them at -80°C to minimize freeze-thaw cycles.

Q2: What is the known solubility of this compound?

This compound is soluble in organic solvents such as DMSO. For aqueous solutions, the solubility is more limited. It is recommended to prepare stock solutions in a suitable organic solvent and then dilute them in aqueous buffers as required for your experiment.

Q3: Are there any known incompatibilities for this compound?

Specific incompatibility data for this compound is not widely published. However, as a small molecule, it may be susceptible to degradation in the presence of strong oxidizing agents, strong acids, or bases. It is crucial to use high-purity solvents and buffers and to avoid unnecessary exposure to reactive chemicals.

Q4: How should I handle this compound to ensure its stability?

To maintain the integrity of this compound:

  • Minimize exposure to light by using amber vials or covering containers with foil.

  • Avoid repeated freeze-thaw cycles of stock solutions.

  • Use freshly prepared solutions for experiments whenever possible.

  • Ensure that all containers are tightly sealed to prevent solvent evaporation and potential contamination.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Review your storage and handling procedures against the recommendations. 2. Prepare fresh stock solutions from solid compound. 3. Perform a quality control check of the compound if possible (e.g., by HPLC).
Precipitation of this compound in aqueous buffer Low aqueous solubility of the compound.1. Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed the recommended percentage. 2. Consider using a different buffer system or adjusting the pH. 3. Sonication may help to dissolve small amounts of precipitate, but the solution should be visually inspected for clarity before use.
Loss of biological activity over time Instability of this compound in the experimental medium.1. Assess the stability of this compound in your specific experimental buffer and conditions over the time course of your experiment. 2. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

Stability and Storage Conditions Summary

Due to the limited publicly available quantitative stability data for this compound, the following table provides a general guideline for researchers. It is imperative to consult the Certificate of Analysis provided by the supplier for specific storage and stability information.

Form Storage Temperature Recommended Container General Stability Notes
Solid (Powder) -20°CTightly sealed, light-resistant vialStable for extended periods when stored correctly. Avoid moisture.
Stock Solution (in organic solvent, e.g., DMSO) -80°C (aliquoted)Tightly sealed, amber glass or polypropylene vialsMinimize freeze-thaw cycles. The stability of stock solutions in specific solvents should be validated internally.
Working Solution (in aqueous buffer) 2-8°C (short-term)Sterile, tightly sealed tubesPrepare fresh before use. Stability in aqueous buffers is limited and should be determined for the specific conditions of the experiment.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder accurately in a sterile tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C.

Visualizations

Nesvategrast_Signaling_Pathway This compound This compound Integrin αvβ3 Integrin This compound->Integrin Inhibits Downstream Downstream Signaling (e.g., FAK, Src) Integrin->Downstream ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin Binds VEGF_Pathway VEGF Signaling Pathway Angiogenesis Angiogenesis & Vascular Permeability VEGF_Pathway->Angiogenesis Downstream->Angiogenesis Promotes

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B C Aliquot and Store at -80°C B->C D Thaw Aliquot C->D E Dilute in Assay Buffer (Working Solution) D->E F Add to Cells/Assay E->F G Incubate F->G H Measure Endpoint G->H I Data Analysis H->I

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic node_rect node_rect Start Inconsistent Results? Check_Storage Improper Storage? Start->Check_Storage Check_Handling Incorrect Handling? Start->Check_Handling Check_Solubility Precipitation? Start->Check_Solubility Action_Storage Store at recommended T Use fresh aliquots Check_Storage->Action_Storage Yes Action_Handling Minimize freeze-thaw Protect from light Check_Handling->Action_Handling Yes Action_Solubility Adjust solvent % Check pH Check_Solubility->Action_Solubility Yes

Caption: Troubleshooting logic for inconsistent experimental results.

Overcoming off-target effects of Nesvategrast in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nesvategrast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to offer strategies for overcoming potential off-target effects.

Understanding this compound

This compound (also known as OTT166 or SF0166) is an investigational, potent, and selective small molecule inhibitor of RGD-class integrins.[1] Its primary mechanism of action is as an antagonist of αvβ3 integrin, but it also shows high affinity for αvβ6 and αvβ8.[2] By inhibiting these integrins, this compound can regulate cellular responses to growth factors like VEGF, which are implicated in various diseases.[1] While developed for ophthalmic use to treat conditions like diabetic retinopathy, its utility in broader research requires a clear understanding of its specificity and potential for off-target interactions.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and known selectivity of this compound?

A1: this compound is a potent antagonist of the αvβ3 integrin with a reported IC50 of 0.6 nM. It also exhibits high affinity for αvβ6 (IC50 = 8 nM) and αvβ8 (IC50 = 13 nM), making it a selective RGD integrin inhibitor. Its selectivity is a key feature, but cross-reactivity with other integrins or unrelated proteins can occur, particularly at higher concentrations.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects are unintended interactions between a compound and cellular components other than its intended target. For this compound, this could mean binding to other integrin subtypes or unrelated proteins like kinases or GPCRs. These interactions can lead to misleading experimental results, where an observed biological effect is incorrectly attributed to the inhibition of αvβ3, and can also cause cellular toxicity.

Q3: I'm observing unexpected cellular toxicity at my effective dose. What could be the cause?

A3: Unexpected toxicity can arise from several factors. Firstly, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Secondly, the observed toxicity may be an off-target effect, where this compound inhibits a protein essential for cell survival. It is crucial to perform a dose-response experiment to find the lowest effective concentration that minimizes such toxicity.

Q4: How can I confirm that the phenotype I observe is due to on-target αvβ3 inhibition?

A4: Confirming on-target activity is a critical step in any experiment. Key strategies include:

  • Using control compounds: Employ a structurally similar but biologically inactive molecule as a negative control.

  • Orthogonal approaches: Use a different method to block the target, such as siRNA/shRNA knockdown of the αvβ3 integrin subunit, and check if it phenocopies the effect of this compound.

  • Rescue experiments: If this compound's effect is due to blocking a specific signaling pathway, try to "rescue" the phenotype by reintroducing a key downstream component of that pathway.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent Results Between Replicates 1. Compound Instability: this compound may degrade in culture media over time. 2. Cell Variability: Differences in cell passage number, density, or health. 3. Pipetting Errors: Inaccurate serial dilutions or additions.1. Perform a stability study of this compound in your specific experimental media. Consider refreshing the media with the compound for long-term experiments. 2. Use cells within a consistent passage number range and seed at a uniform density. 3. Use calibrated pipettes and ensure thorough mixing of solutions.
Observed Effect Differs from Published Data 1. Different Cell Line/System: Cellular context dramatically influences drug response. 2. Off-Target Engagement: The phenotype may be due to an off-target effect prevalent in your specific cell type. 3. Incorrect Concentration: The dose used may be too high, leading to off-target effects, or too low for on-target engagement.1. Validate the expression of αvβ3, αvβ6, and αvβ8 integrins in your cell line. 2. Perform a target deconvolution study, such as a cellular thermal shift assay (CETSA) or chemical proteomics, to identify potential off-target binders. 3. Conduct a careful dose-response analysis to establish the IC50 for your specific biological endpoint.
High Background Signal in Adhesion Assays 1. Non-Specific Cell Sticking: Cells may adhere non-specifically to the plate surface. 2. Suboptimal Blocking: Incomplete blocking of non-specific binding sites on the coated substrate.1. Ensure plates are adequately blocked with an appropriate agent (e.g., BSA). 2. Include a control where cells are plated on a non-coated but blocked surface to measure background adhesion.
Data Presentation

Summarizing the binding profile of this compound is essential for experimental design. The following table presents its known binding affinities.

Target IC50 (nM) Target Class Reference
αvβ3 Integrin 0.6On-Target
αvβ6 Integrin 8On-Target
αvβ8 Integrin 13On-Target
Hypothetical Off-Target Kinase X>1000Potential Off-Target-
Hypothetical Off-Target GPCR Y>5000Potential Off-Target-

Note: Data for hypothetical off-targets are illustrative and should be determined experimentally.

Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using a Control Compound

This protocol helps differentiate between the intended effects of αvβ3 inhibition and potential off-target effects.

Materials:

  • Cells expressing the target integrin.

  • This compound.

  • A structurally similar but inactive control compound.

  • A structurally unrelated αvβ3 inhibitor (positive control).

  • Cell culture reagents and appropriate assay plates.

Procedure:

  • Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, the inactive control, and the positive control. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Treat cells with the compounds for the desired duration.

  • Endpoint Measurement: Perform the functional assay (e.g., cell adhesion, migration, or signaling assay).

  • Analysis: Compare the dose-response curves. An on-target effect should be observed with this compound and the positive control, but not with the inactive control or vehicle. An effect seen with this compound but not the positive control may indicate an off-target mechanism.

Mandatory Visualization
Signaling Pathways

The diagram below illustrates the intended on-target pathway of this compound and potential off-target interactions that can confound experimental results.

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Effects This compound This compound avb3 αvβ3 Integrin This compound->avb3 Inhibits KinaseX Kinase X This compound->KinaseX Inhibits GPCRY GPCR Y This compound->GPCRY Activates Adhesion Cell Adhesion & Migration avb3->Adhesion Mediates Signaling Downstream Signaling (e.g., FAK/Src) avb3->Signaling Activates Toxicity Cellular Toxicity KinaseX->Toxicity Confounding Confounding Phenotype GPCRY->Confounding

Caption: On-target vs. potential off-target pathways of this compound.

Experimental Workflow

This workflow provides a logical progression for troubleshooting unexpected experimental outcomes.

Start Unexpected Result Observed CheckControls Verify Controls (Vehicle, Positive Control) Start->CheckControls DoseResponse Perform Dose-Response Analysis CheckControls->DoseResponse Controls OK CompareIC50 Compare Phenotype IC50 to Binding IC50 (αvβ3) DoseResponse->CompareIC50 OnTarget Result Likely On-Target CompareIC50->OnTarget IC50s Match OffTarget Suspect Off-Target Effect CompareIC50->OffTarget IC50s Mismatch OrthogonalAssay Use Orthogonal Approach (e.g., siRNA) OffTarget->OrthogonalAssay InactiveControl Test Inactive Control Compound OffTarget->InactiveControl cluster_validation Validation Steps Phenotype Phenotype Observed with this compound q1 Is phenotype replicated by other αvβ3 inhibitors? Phenotype->q1 q2 Is phenotype absent with inactive control? q1->q2 Yes OffTarget Conclusion: Off-Target Effect q1->OffTarget No q3 Is phenotype rescued by downstream pathway activation? q2->q3 Yes q2->OffTarget No OnTarget Conclusion: On-Target Effect q3->OnTarget Yes q3->OffTarget No

References

Overcoming off-target effects of Nesvategrast in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nesvategrast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to offer strategies for overcoming potential off-target effects.

Understanding this compound

This compound (also known as OTT166 or SF0166) is an investigational, potent, and selective small molecule inhibitor of RGD-class integrins.[1] Its primary mechanism of action is as an antagonist of αvβ3 integrin, but it also shows high affinity for αvβ6 and αvβ8.[2] By inhibiting these integrins, this compound can regulate cellular responses to growth factors like VEGF, which are implicated in various diseases.[1] While developed for ophthalmic use to treat conditions like diabetic retinopathy, its utility in broader research requires a clear understanding of its specificity and potential for off-target interactions.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and known selectivity of this compound?

A1: this compound is a potent antagonist of the αvβ3 integrin with a reported IC50 of 0.6 nM. It also exhibits high affinity for αvβ6 (IC50 = 8 nM) and αvβ8 (IC50 = 13 nM), making it a selective RGD integrin inhibitor. Its selectivity is a key feature, but cross-reactivity with other integrins or unrelated proteins can occur, particularly at higher concentrations.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects are unintended interactions between a compound and cellular components other than its intended target. For this compound, this could mean binding to other integrin subtypes or unrelated proteins like kinases or GPCRs. These interactions can lead to misleading experimental results, where an observed biological effect is incorrectly attributed to the inhibition of αvβ3, and can also cause cellular toxicity.

Q3: I'm observing unexpected cellular toxicity at my effective dose. What could be the cause?

A3: Unexpected toxicity can arise from several factors. Firstly, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Secondly, the observed toxicity may be an off-target effect, where this compound inhibits a protein essential for cell survival. It is crucial to perform a dose-response experiment to find the lowest effective concentration that minimizes such toxicity.

Q4: How can I confirm that the phenotype I observe is due to on-target αvβ3 inhibition?

A4: Confirming on-target activity is a critical step in any experiment. Key strategies include:

  • Using control compounds: Employ a structurally similar but biologically inactive molecule as a negative control.

  • Orthogonal approaches: Use a different method to block the target, such as siRNA/shRNA knockdown of the αvβ3 integrin subunit, and check if it phenocopies the effect of this compound.

  • Rescue experiments: If this compound's effect is due to blocking a specific signaling pathway, try to "rescue" the phenotype by reintroducing a key downstream component of that pathway.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent Results Between Replicates 1. Compound Instability: this compound may degrade in culture media over time. 2. Cell Variability: Differences in cell passage number, density, or health. 3. Pipetting Errors: Inaccurate serial dilutions or additions.1. Perform a stability study of this compound in your specific experimental media. Consider refreshing the media with the compound for long-term experiments. 2. Use cells within a consistent passage number range and seed at a uniform density. 3. Use calibrated pipettes and ensure thorough mixing of solutions.
Observed Effect Differs from Published Data 1. Different Cell Line/System: Cellular context dramatically influences drug response. 2. Off-Target Engagement: The phenotype may be due to an off-target effect prevalent in your specific cell type. 3. Incorrect Concentration: The dose used may be too high, leading to off-target effects, or too low for on-target engagement.1. Validate the expression of αvβ3, αvβ6, and αvβ8 integrins in your cell line. 2. Perform a target deconvolution study, such as a cellular thermal shift assay (CETSA) or chemical proteomics, to identify potential off-target binders. 3. Conduct a careful dose-response analysis to establish the IC50 for your specific biological endpoint.
High Background Signal in Adhesion Assays 1. Non-Specific Cell Sticking: Cells may adhere non-specifically to the plate surface. 2. Suboptimal Blocking: Incomplete blocking of non-specific binding sites on the coated substrate.1. Ensure plates are adequately blocked with an appropriate agent (e.g., BSA). 2. Include a control where cells are plated on a non-coated but blocked surface to measure background adhesion.
Data Presentation

Summarizing the binding profile of this compound is essential for experimental design. The following table presents its known binding affinities.

Target IC50 (nM) Target Class Reference
αvβ3 Integrin 0.6On-Target
αvβ6 Integrin 8On-Target
αvβ8 Integrin 13On-Target
Hypothetical Off-Target Kinase X>1000Potential Off-Target-
Hypothetical Off-Target GPCR Y>5000Potential Off-Target-

Note: Data for hypothetical off-targets are illustrative and should be determined experimentally.

Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using a Control Compound

This protocol helps differentiate between the intended effects of αvβ3 inhibition and potential off-target effects.

Materials:

  • Cells expressing the target integrin.

  • This compound.

  • A structurally similar but inactive control compound.

  • A structurally unrelated αvβ3 inhibitor (positive control).

  • Cell culture reagents and appropriate assay plates.

Procedure:

  • Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, the inactive control, and the positive control. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Treat cells with the compounds for the desired duration.

  • Endpoint Measurement: Perform the functional assay (e.g., cell adhesion, migration, or signaling assay).

  • Analysis: Compare the dose-response curves. An on-target effect should be observed with this compound and the positive control, but not with the inactive control or vehicle. An effect seen with this compound but not the positive control may indicate an off-target mechanism.

Mandatory Visualization
Signaling Pathways

The diagram below illustrates the intended on-target pathway of this compound and potential off-target interactions that can confound experimental results.

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Effects This compound This compound avb3 αvβ3 Integrin This compound->avb3 Inhibits KinaseX Kinase X This compound->KinaseX Inhibits GPCRY GPCR Y This compound->GPCRY Activates Adhesion Cell Adhesion & Migration avb3->Adhesion Mediates Signaling Downstream Signaling (e.g., FAK/Src) avb3->Signaling Activates Toxicity Cellular Toxicity KinaseX->Toxicity Confounding Confounding Phenotype GPCRY->Confounding

Caption: On-target vs. potential off-target pathways of this compound.

Experimental Workflow

This workflow provides a logical progression for troubleshooting unexpected experimental outcomes.

Start Unexpected Result Observed CheckControls Verify Controls (Vehicle, Positive Control) Start->CheckControls DoseResponse Perform Dose-Response Analysis CheckControls->DoseResponse Controls OK CompareIC50 Compare Phenotype IC50 to Binding IC50 (αvβ3) DoseResponse->CompareIC50 OnTarget Result Likely On-Target CompareIC50->OnTarget IC50s Match OffTarget Suspect Off-Target Effect CompareIC50->OffTarget IC50s Mismatch OrthogonalAssay Use Orthogonal Approach (e.g., siRNA) OffTarget->OrthogonalAssay InactiveControl Test Inactive Control Compound OffTarget->InactiveControl cluster_validation Validation Steps Phenotype Phenotype Observed with this compound q1 Is phenotype replicated by other αvβ3 inhibitors? Phenotype->q1 q2 Is phenotype absent with inactive control? q1->q2 Yes OffTarget Conclusion: Off-Target Effect q1->OffTarget No q3 Is phenotype rescued by downstream pathway activation? q2->q3 Yes q2->OffTarget No OnTarget Conclusion: On-Target Effect q3->OnTarget Yes q3->OffTarget No

References

Optimizing Nesvategrast concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Nesvategrast (also known as OTT166 or SF0166) in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational, potent, and selective small molecule antagonist of integrin αvβ3.[1][2][3][4][5] It functions by inhibiting the interaction between the αvβ3 integrin receptor and its ligands, such as vitronectin. This blockade disrupts downstream signaling pathways involved in cell adhesion, migration, proliferation, and angiogenesis. Preclinical studies have shown that this compound also exhibits inhibitory activity against αvβ6 and αvβ8 integrins, but not αvβ5.

Q2: What are the key in vitro applications for this compound?

This compound is primarily used in vitro to study the role of αvβ3 integrin in various cellular processes, including:

  • Inhibition of cell adhesion to extracellular matrix (ECM) proteins like vitronectin.

  • Modulation of cell migration and invasion.

  • Investigation of angiogenesis and neovascularization.

  • Studying signaling pathways downstream of integrin activation.

Q3: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is cell-type and assay-dependent. Based on preclinical data, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. The reported IC50 values for this compound's inhibition of human integrin-ligand interactions are 0.6 nM for αvβ3, 8 nM for αvβ6, and 13 nM for αvβ8. For cellular adhesion to vitronectin, IC50 values have been observed to range from 7.6 pM to 76 nM across different cell lines. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound for cell culture experiments?

For in vitro use, this compound is typically dissolved in a sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is minimal (typically below 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in serum-free medium or phosphate-buffered saline (PBS) immediately before use.

Q5: Is this compound stable in cell culture medium?

The stability of small molecules in cell culture media can be influenced by factors such as temperature, pH, and the presence of serum proteins. While specific stability data for this compound in various culture media is not extensively published, it is good practice to prepare fresh dilutions for each experiment. If long-term incubation is required, the stability of the compound in your specific medium and conditions should be validated.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay.Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 10 µM) to determine the optimal inhibitory concentration.
Low Integrin Expression: The cell line used may not express sufficient levels of the target integrins (αvβ3, αvβ6, αvβ8).Verify the expression of target integrins in your cell line using techniques like flow cytometry or western blotting.
Compound Inactivity: Improper storage or handling may have led to the degradation of this compound.Ensure proper storage of the stock solution at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
High Cell Death or Cytotoxicity High this compound Concentration: The concentration used may be cytotoxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations well below the toxic threshold for functional assays.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments.
Variability in Results Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
Assay-Specific Issues: For adhesion assays, incomplete blocking of non-specific binding sites or harsh washing steps can lead to variability.Optimize blocking conditions (e.g., with BSA) and ensure gentle and consistent washing procedures.
Unexpected Agonistic Effects at Low Concentrations Biphasic Effect: Some RGD-mimetic integrin antagonists have been reported to exhibit agonistic (activating) effects at low concentrations.Be aware of this potential biphasic effect. If unexpected activation is observed at low concentrations, it may be a real phenomenon. Carefully characterize the full dose-response curve.

Quantitative Data Summary

Table 1: this compound (SF0166) In Vitro Activity

Target Assay Species IC50 Reference
αvβ3 IntegrinLigand BindingHuman0.6 nM
αvβ6 IntegrinLigand BindingHuman8 nM
αvβ8 IntegrinLigand BindingHuman13 nM
αvβ5 IntegrinLigand BindingHumanNo Inhibition
Various Cell LinesAdhesion to VitronectinHuman, Rat, Rabbit, Dog7.6 pM - 76 nM

Experimental Protocols

Protocol 1: Cell Adhesion Assay

This protocol provides a general method to assess the effect of this compound on cell adhesion to vitronectin.

Materials:

  • 96-well tissue culture plates

  • Vitronectin (human)

  • Bovine Serum Albumin (BSA)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (serum-free for assay)

  • Cells of interest (e.g., endothelial cells, melanoma cells known to express αvβ3)

  • Crystal Violet stain (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium.

  • Adhesion: Add 100 µL of the cell suspension to each well, along with 100 µL of the this compound dilutions (or vehicle control). Incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

  • Staining: Fix the adherent cells with 4% paraformaldehyde for 10 minutes, then stain with 0.5% Crystal Violet for 20 minutes.

  • Quantification: Wash the wells with water to remove excess stain. Solubilize the stain with 1% SDS and measure the absorbance at 570 nm using a plate reader.

Protocol 2: Cell Viability (MTT) Assay

This protocol is to determine the cytotoxic potential of this compound.

Materials:

  • 96-well tissue culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (and a vehicle control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

Visualizations

Nesvategrast_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cyto Cytoplasm Vitronectin Vitronectin Integrin αvβ3 Integrin Vitronectin->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation Downstream Downstream Signaling (Adhesion, Migration, Proliferation) Src->Downstream This compound This compound This compound->Integrin Inhibition

Caption: this compound inhibits the binding of vitronectin to αvβ3 integrin.

Experimental_Workflow_Adhesion_Assay A 1. Coat Plate with Vitronectin B 2. Block with BSA A->B C 3. Prepare Cell Suspension and this compound Dilutions B->C D 4. Add Cells and This compound to Wells C->D E 5. Incubate (1-2h, 37°C) D->E F 6. Wash to Remove Non-adherent Cells E->F G 7. Fix and Stain (Crystal Violet) F->G H 8. Solubilize and Measure Absorbance G->H

Caption: Workflow for a cell adhesion assay with this compound.

References

Optimizing Nesvategrast concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Nesvategrast (also known as OTT166 or SF0166) in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational, potent, and selective small molecule antagonist of integrin αvβ3.[1][2][3][4][5] It functions by inhibiting the interaction between the αvβ3 integrin receptor and its ligands, such as vitronectin. This blockade disrupts downstream signaling pathways involved in cell adhesion, migration, proliferation, and angiogenesis. Preclinical studies have shown that this compound also exhibits inhibitory activity against αvβ6 and αvβ8 integrins, but not αvβ5.

Q2: What are the key in vitro applications for this compound?

This compound is primarily used in vitro to study the role of αvβ3 integrin in various cellular processes, including:

  • Inhibition of cell adhesion to extracellular matrix (ECM) proteins like vitronectin.

  • Modulation of cell migration and invasion.

  • Investigation of angiogenesis and neovascularization.

  • Studying signaling pathways downstream of integrin activation.

Q3: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is cell-type and assay-dependent. Based on preclinical data, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. The reported IC50 values for this compound's inhibition of human integrin-ligand interactions are 0.6 nM for αvβ3, 8 nM for αvβ6, and 13 nM for αvβ8. For cellular adhesion to vitronectin, IC50 values have been observed to range from 7.6 pM to 76 nM across different cell lines. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound for cell culture experiments?

For in vitro use, this compound is typically dissolved in a sterile solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is minimal (typically below 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in serum-free medium or phosphate-buffered saline (PBS) immediately before use.

Q5: Is this compound stable in cell culture medium?

The stability of small molecules in cell culture media can be influenced by factors such as temperature, pH, and the presence of serum proteins. While specific stability data for this compound in various culture media is not extensively published, it is good practice to prepare fresh dilutions for each experiment. If long-term incubation is required, the stability of the compound in your specific medium and conditions should be validated.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay.Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 10 µM) to determine the optimal inhibitory concentration.
Low Integrin Expression: The cell line used may not express sufficient levels of the target integrins (αvβ3, αvβ6, αvβ8).Verify the expression of target integrins in your cell line using techniques like flow cytometry or western blotting.
Compound Inactivity: Improper storage or handling may have led to the degradation of this compound.Ensure proper storage of the stock solution at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
High Cell Death or Cytotoxicity High this compound Concentration: The concentration used may be cytotoxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations well below the toxic threshold for functional assays.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments.
Variability in Results Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
Assay-Specific Issues: For adhesion assays, incomplete blocking of non-specific binding sites or harsh washing steps can lead to variability.Optimize blocking conditions (e.g., with BSA) and ensure gentle and consistent washing procedures.
Unexpected Agonistic Effects at Low Concentrations Biphasic Effect: Some RGD-mimetic integrin antagonists have been reported to exhibit agonistic (activating) effects at low concentrations.Be aware of this potential biphasic effect. If unexpected activation is observed at low concentrations, it may be a real phenomenon. Carefully characterize the full dose-response curve.

Quantitative Data Summary

Table 1: this compound (SF0166) In Vitro Activity

Target Assay Species IC50 Reference
αvβ3 IntegrinLigand BindingHuman0.6 nM
αvβ6 IntegrinLigand BindingHuman8 nM
αvβ8 IntegrinLigand BindingHuman13 nM
αvβ5 IntegrinLigand BindingHumanNo Inhibition
Various Cell LinesAdhesion to VitronectinHuman, Rat, Rabbit, Dog7.6 pM - 76 nM

Experimental Protocols

Protocol 1: Cell Adhesion Assay

This protocol provides a general method to assess the effect of this compound on cell adhesion to vitronectin.

Materials:

  • 96-well tissue culture plates

  • Vitronectin (human)

  • Bovine Serum Albumin (BSA)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (serum-free for assay)

  • Cells of interest (e.g., endothelial cells, melanoma cells known to express αvβ3)

  • Crystal Violet stain (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium.

  • Adhesion: Add 100 µL of the cell suspension to each well, along with 100 µL of the this compound dilutions (or vehicle control). Incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

  • Staining: Fix the adherent cells with 4% paraformaldehyde for 10 minutes, then stain with 0.5% Crystal Violet for 20 minutes.

  • Quantification: Wash the wells with water to remove excess stain. Solubilize the stain with 1% SDS and measure the absorbance at 570 nm using a plate reader.

Protocol 2: Cell Viability (MTT) Assay

This protocol is to determine the cytotoxic potential of this compound.

Materials:

  • 96-well tissue culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (and a vehicle control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

Visualizations

Nesvategrast_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cyto Cytoplasm Vitronectin Vitronectin Integrin αvβ3 Integrin Vitronectin->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation Downstream Downstream Signaling (Adhesion, Migration, Proliferation) Src->Downstream This compound This compound This compound->Integrin Inhibition

Caption: this compound inhibits the binding of vitronectin to αvβ3 integrin.

Experimental_Workflow_Adhesion_Assay A 1. Coat Plate with Vitronectin B 2. Block with BSA A->B C 3. Prepare Cell Suspension and this compound Dilutions B->C D 4. Add Cells and This compound to Wells C->D E 5. Incubate (1-2h, 37°C) D->E F 6. Wash to Remove Non-adherent Cells E->F G 7. Fix and Stain (Crystal Violet) F->G H 8. Solubilize and Measure Absorbance G->H

Caption: Workflow for a cell adhesion assay with this compound.

References

Technical Support Center: Nesvategrast (OTT166) Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nesvategrast (also known as OTT166 or SF0166) in animal models of ocular disease. The information is designed to assist in the successful administration and evaluation of this topical αvβ3 integrin antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (OTT166) is a small-molecule, selective RGD integrin inhibitor, specifically targeting αvβ3, αvβ6, and αvβ8 integrins.[1] Its primary mechanism is to block the interaction of these integrins with their ligands in the extracellular matrix, such as vitronectin. This interference disrupts downstream signaling pathways that are critical for angiogenesis (new blood vessel formation) and vascular permeability, which are key pathological processes in diseases like diabetic retinopathy and age-related macular degeneration (AMD).[2][3] this compound is formulated as a topical eye drop designed to penetrate ocular tissues and reach the posterior segment of the eye.[4][5]

Q2: Which animal models are most commonly used for this compound studies?

A2: Due to their anatomical and physiological similarities to the human eye, pigmented rabbits are a commonly used non-rodent species for both pharmacokinetic and toxicology studies of ophthalmic drugs. For efficacy studies, particularly those involving neovascularization, mouse models such as the oxygen-induced retinopathy (OIR) model are frequently employed.

Q3: What are the known challenges with topical drug delivery to the posterior segment of the eye?

A3: Delivering therapeutic concentrations of a drug to the retina and choroid via topical administration is challenging due to the eye's natural protective barriers. Key obstacles include:

  • Rapid Tear Turnover and Drainage: A significant portion of the instilled drop is quickly cleared from the ocular surface.

  • Corneal Barrier: The cornea is a multi-layered, relatively impermeable tissue that limits the penetration of many substances.

  • Conjunctival Absorption: While some drug is absorbed through the conjunctiva, it can be cleared by blood flow before reaching the posterior segment.

  • Drug Dilution: The instilled drug is diluted by the tear film.

This compound was specifically engineered with physicochemical properties to overcome these barriers and achieve therapeutic concentrations in the retina after topical administration.

Troubleshooting Guide

This guide addresses common issues encountered during the topical administration of this compound in animal models.

Issue 1: Inconsistent or Low Drug Concentration in Posterior Segment Tissues

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Improper Administration Technique Review and refine your eye drop instillation protocol. Ensure the drop is applied to the conjunctival sac and not directly onto the cornea where it can be blinked away more easily. For rabbits, gently hold the eyelids open for a few seconds post-instillation.Proper technique maximizes the contact time of the formulation with the ocular surface, allowing for better absorption.
Incorrect Drop Volume Calibrate your micropipette or dropper to ensure a consistent and appropriate volume. For mice, a volume of 2-5 µL is typical, while for rabbits, it is around 30 µL.Excess volume will spill out of the eye, while insufficient volume will limit the total dose delivered. The conjunctival sac has a limited capacity.
Formulation Issues (pH, Viscosity) Ensure the formulation pH is within a tolerable range (typically 5.0-7.4) to avoid irritation and reflex tearing. Consider using a viscosity-enhancing agent (e.g., carboxymethylcellulose, hyaluronic acid) to increase the formulation's residence time on the ocular surface.An improper pH can cause stinging, leading to excessive tearing and rapid washout of the drug. Increased viscosity slows clearance from the conjunctival sac.
Animal Stress/Movement Ensure animals are properly habituated to the procedure. For struggling animals, consider gentle restraint methods, such as wrapping a rabbit in a towel ("bunny burrito").Stress can lead to excessive blinking and tearing, which will prematurely clear the drug from the eye.
Issue 2: High Variability in Efficacy Results Between Animals

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Inconsistent Dosing Schedule Adhere strictly to the dosing schedule (e.g., twice daily). If multiple technicians are involved, ensure they are all following the exact same protocol.Pharmacokinetic studies of topical ophthalmic drugs show that concentrations in ocular tissues peak and then decline over several hours. A consistent schedule ensures that drug levels are maintained within a therapeutic window.
Inter-animal Physiological Differences Increase the number of animals per group to improve statistical power and account for biological variability.Individual differences in tear production, blinking rate, and ocular anatomy can affect drug absorption and distribution.
Incorrect Formulation Preparation Ensure the this compound solution is properly prepared and stored according to instructions. Verify the concentration and homogeneity of the solution.Errors in formulation, such as incorrect concentration or precipitation of the active ingredient, will directly impact the dose delivered to the eye.

Experimental Protocols

Protocol 1: Topical Ocular Administration in a Rabbit Model

This protocol outlines the procedure for administering this compound eye drops to New Zealand White or Dutch-Belted rabbits.

  • Animal Restraint:

    • One person should securely hold the rabbit on a stable surface. Placing the rabbit in a restraint box or wrapping it snugly in a towel can minimize movement and stress.

  • Preparation:

    • Before administration, gently clean any debris from around the eyes using a sterile, lint-free wipe dampened with saline.

    • Prepare a calibrated micropipette with the desired volume of this compound solution (typically 30 µL for rabbits).

  • Instillation:

    • With one hand, gently part the upper and lower eyelids of one eye to form a small pouch with the lower conjunctival sac.

    • With the other hand, position the micropipette tip above the eye, taking care not to touch any part of the ocular surface.

    • Dispense the 30 µL drop into the conjunctival sac.

  • Post-Administration:

    • Gently hold the eyelids closed for a few seconds to allow the solution to spread over the ocular surface and minimize immediate drainage.

    • Monitor the animal for any signs of acute irritation (e.g., excessive redness, blinking, or pawing at the eye).

    • Return the animal to its cage and observe its behavior. Provide praise and a treat to create a positive association with the procedure.

Data Presentation

Table 1: Representative Pharmacokinetic Data for a Topical Integrin Antagonist in Rabbit Ocular Tissues

The following data is based on a study of GW559090, another topical integrin antagonist, and serves as an illustrative example of expected tissue distribution. This compound has been shown to distribute to the choroid and retina in amounts that substantially exceed its cellular IC50 for over 12 hours.

Ocular Tissue Cmax (ng/g or ng/mL) Time to Cmax (Tmax) Relative Exposure (AUC)
Bulbar Conjunctiva ~2200~0.5 hrHigh
Cornea ~1100~0.5 hrHigh
Aqueous Humor ~29~6 hrModerate
Iris/Ciliary Body ~69~6 hrModerate
Retina/Choroid Expected to be above IC50Sustained >12 hrLow but Therapeutic
Plasma ~2-27~0.25 hrVery Low

Visualizations

Signaling Pathway of this compound Action

Nesvategrast_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Cell Endothelial Cell Vitronectin Vitronectin Integrin_inactive αvβ3 Integrin (Inactive) Vitronectin->Integrin_inactive Binds Integrin_active αvβ3 Integrin (Active) Integrin_inactive->Integrin_active Activates FAK FAK Integrin_active->FAK Src Src Integrin_active->Src VEGFR2 VEGFR2 VEGFR2->Integrin_active Cross-talk/ Activates PI3K PI3K/Akt Pathway VEGFR2->PI3K Ras Ras/MAPK Pathway FAK->Ras Src->Ras Angiogenesis Angiogenesis & Vascular Permeability Ras->Angiogenesis Promotes PI3K->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR2 Binds This compound This compound (OTT166) This compound->Integrin_inactive Blocks Binding

Caption: this compound blocks the binding of ECM proteins to αvβ3 integrin, inhibiting downstream signaling.

Experimental Workflow for Evaluating this compound Delivery

Nesvategrast_Workflow cluster_tissues Ocular Tissue Dissection start Start: Animal Model Selection (e.g., Pigmented Rabbit) formulation Formulation Preparation: This compound in Sterile Vehicle start->formulation dosing Topical Administration (e.g., 30 µL drop, BID) formulation->dosing sampling Tissue Collection at Multiple Time Points dosing->sampling cornea Cornea aq_humor Aqueous Humor retina Retina/Choroid vitreous Vitreous analysis Drug Quantification (LC-MS/MS) cornea->analysis aq_humor->analysis retina->analysis vitreous->analysis pk_model Pharmacokinetic (PK) Modeling analysis->pk_model endpoint Endpoint: Determine Cmax, Tmax, AUC in Target Tissues pk_model->endpoint

Caption: Workflow for assessing this compound pharmacokinetics in an animal model.

References

Technical Support Center: Nesvategrast (OTT166) Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nesvategrast (also known as OTT166 or SF0166) in animal models of ocular disease. The information is designed to assist in the successful administration and evaluation of this topical αvβ3 integrin antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (OTT166) is a small-molecule, selective RGD integrin inhibitor, specifically targeting αvβ3, αvβ6, and αvβ8 integrins.[1] Its primary mechanism is to block the interaction of these integrins with their ligands in the extracellular matrix, such as vitronectin. This interference disrupts downstream signaling pathways that are critical for angiogenesis (new blood vessel formation) and vascular permeability, which are key pathological processes in diseases like diabetic retinopathy and age-related macular degeneration (AMD).[2][3] this compound is formulated as a topical eye drop designed to penetrate ocular tissues and reach the posterior segment of the eye.[4][5]

Q2: Which animal models are most commonly used for this compound studies?

A2: Due to their anatomical and physiological similarities to the human eye, pigmented rabbits are a commonly used non-rodent species for both pharmacokinetic and toxicology studies of ophthalmic drugs. For efficacy studies, particularly those involving neovascularization, mouse models such as the oxygen-induced retinopathy (OIR) model are frequently employed.

Q3: What are the known challenges with topical drug delivery to the posterior segment of the eye?

A3: Delivering therapeutic concentrations of a drug to the retina and choroid via topical administration is challenging due to the eye's natural protective barriers. Key obstacles include:

  • Rapid Tear Turnover and Drainage: A significant portion of the instilled drop is quickly cleared from the ocular surface.

  • Corneal Barrier: The cornea is a multi-layered, relatively impermeable tissue that limits the penetration of many substances.

  • Conjunctival Absorption: While some drug is absorbed through the conjunctiva, it can be cleared by blood flow before reaching the posterior segment.

  • Drug Dilution: The instilled drug is diluted by the tear film.

This compound was specifically engineered with physicochemical properties to overcome these barriers and achieve therapeutic concentrations in the retina after topical administration.

Troubleshooting Guide

This guide addresses common issues encountered during the topical administration of this compound in animal models.

Issue 1: Inconsistent or Low Drug Concentration in Posterior Segment Tissues

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Improper Administration Technique Review and refine your eye drop instillation protocol. Ensure the drop is applied to the conjunctival sac and not directly onto the cornea where it can be blinked away more easily. For rabbits, gently hold the eyelids open for a few seconds post-instillation.Proper technique maximizes the contact time of the formulation with the ocular surface, allowing for better absorption.
Incorrect Drop Volume Calibrate your micropipette or dropper to ensure a consistent and appropriate volume. For mice, a volume of 2-5 µL is typical, while for rabbits, it is around 30 µL.Excess volume will spill out of the eye, while insufficient volume will limit the total dose delivered. The conjunctival sac has a limited capacity.
Formulation Issues (pH, Viscosity) Ensure the formulation pH is within a tolerable range (typically 5.0-7.4) to avoid irritation and reflex tearing. Consider using a viscosity-enhancing agent (e.g., carboxymethylcellulose, hyaluronic acid) to increase the formulation's residence time on the ocular surface.An improper pH can cause stinging, leading to excessive tearing and rapid washout of the drug. Increased viscosity slows clearance from the conjunctival sac.
Animal Stress/Movement Ensure animals are properly habituated to the procedure. For struggling animals, consider gentle restraint methods, such as wrapping a rabbit in a towel ("bunny burrito").Stress can lead to excessive blinking and tearing, which will prematurely clear the drug from the eye.
Issue 2: High Variability in Efficacy Results Between Animals

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Inconsistent Dosing Schedule Adhere strictly to the dosing schedule (e.g., twice daily). If multiple technicians are involved, ensure they are all following the exact same protocol.Pharmacokinetic studies of topical ophthalmic drugs show that concentrations in ocular tissues peak and then decline over several hours. A consistent schedule ensures that drug levels are maintained within a therapeutic window.
Inter-animal Physiological Differences Increase the number of animals per group to improve statistical power and account for biological variability.Individual differences in tear production, blinking rate, and ocular anatomy can affect drug absorption and distribution.
Incorrect Formulation Preparation Ensure the this compound solution is properly prepared and stored according to instructions. Verify the concentration and homogeneity of the solution.Errors in formulation, such as incorrect concentration or precipitation of the active ingredient, will directly impact the dose delivered to the eye.

Experimental Protocols

Protocol 1: Topical Ocular Administration in a Rabbit Model

This protocol outlines the procedure for administering this compound eye drops to New Zealand White or Dutch-Belted rabbits.

  • Animal Restraint:

    • One person should securely hold the rabbit on a stable surface. Placing the rabbit in a restraint box or wrapping it snugly in a towel can minimize movement and stress.

  • Preparation:

    • Before administration, gently clean any debris from around the eyes using a sterile, lint-free wipe dampened with saline.

    • Prepare a calibrated micropipette with the desired volume of this compound solution (typically 30 µL for rabbits).

  • Instillation:

    • With one hand, gently part the upper and lower eyelids of one eye to form a small pouch with the lower conjunctival sac.

    • With the other hand, position the micropipette tip above the eye, taking care not to touch any part of the ocular surface.

    • Dispense the 30 µL drop into the conjunctival sac.

  • Post-Administration:

    • Gently hold the eyelids closed for a few seconds to allow the solution to spread over the ocular surface and minimize immediate drainage.

    • Monitor the animal for any signs of acute irritation (e.g., excessive redness, blinking, or pawing at the eye).

    • Return the animal to its cage and observe its behavior. Provide praise and a treat to create a positive association with the procedure.

Data Presentation

Table 1: Representative Pharmacokinetic Data for a Topical Integrin Antagonist in Rabbit Ocular Tissues

The following data is based on a study of GW559090, another topical integrin antagonist, and serves as an illustrative example of expected tissue distribution. This compound has been shown to distribute to the choroid and retina in amounts that substantially exceed its cellular IC50 for over 12 hours.

Ocular Tissue Cmax (ng/g or ng/mL) Time to Cmax (Tmax) Relative Exposure (AUC)
Bulbar Conjunctiva ~2200~0.5 hrHigh
Cornea ~1100~0.5 hrHigh
Aqueous Humor ~29~6 hrModerate
Iris/Ciliary Body ~69~6 hrModerate
Retina/Choroid Expected to be above IC50Sustained >12 hrLow but Therapeutic
Plasma ~2-27~0.25 hrVery Low

Visualizations

Signaling Pathway of this compound Action

Nesvategrast_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Cell Endothelial Cell Vitronectin Vitronectin Integrin_inactive αvβ3 Integrin (Inactive) Vitronectin->Integrin_inactive Binds Integrin_active αvβ3 Integrin (Active) Integrin_inactive->Integrin_active Activates FAK FAK Integrin_active->FAK Src Src Integrin_active->Src VEGFR2 VEGFR2 VEGFR2->Integrin_active Cross-talk/ Activates PI3K PI3K/Akt Pathway VEGFR2->PI3K Ras Ras/MAPK Pathway FAK->Ras Src->Ras Angiogenesis Angiogenesis & Vascular Permeability Ras->Angiogenesis Promotes PI3K->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR2 Binds This compound This compound (OTT166) This compound->Integrin_inactive Blocks Binding

Caption: this compound blocks the binding of ECM proteins to αvβ3 integrin, inhibiting downstream signaling.

Experimental Workflow for Evaluating this compound Delivery

Nesvategrast_Workflow cluster_tissues Ocular Tissue Dissection start Start: Animal Model Selection (e.g., Pigmented Rabbit) formulation Formulation Preparation: This compound in Sterile Vehicle start->formulation dosing Topical Administration (e.g., 30 µL drop, BID) formulation->dosing sampling Tissue Collection at Multiple Time Points dosing->sampling cornea Cornea aq_humor Aqueous Humor retina Retina/Choroid vitreous Vitreous analysis Drug Quantification (LC-MS/MS) cornea->analysis aq_humor->analysis retina->analysis vitreous->analysis pk_model Pharmacokinetic (PK) Modeling analysis->pk_model endpoint Endpoint: Determine Cmax, Tmax, AUC in Target Tissues pk_model->endpoint

Caption: Workflow for assessing this compound pharmacokinetics in an animal model.

References

Navigating Unexpected Findings in Nesvategrast Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Boston, MA – The recent topline results from the Phase 2 DR:EAM (Diabetic Retinopathy: Early Active Management) clinical trial of nesvategrast (OTT166) have generated significant discussion within the research community. While the study demonstrated a strong safety and tolerability profile, it did not meet its primary and key secondary efficacy endpoints related to the Diabetic Retinopathy Severity Scale (DRSS). However, an unexpected and statistically significant reduction in vision-threatening events (VTEs) was observed in a specific patient subgroup, prompting a deeper dive into the interpretation of these results.[1][2][3][4][5]

This technical support center provides a resource for researchers, scientists, and drug development professionals to understand the nuances of the this compound studies, troubleshoot potential experimental hurdles, and navigate the interpretation of similar unexpected clinical trial outcomes.

Frequently Asked Questions (FAQs)

Q1: What were the primary and key secondary endpoints of the DR:EAM trial, and what were the main outcomes?

A1: The primary efficacy endpoint of the DR:EAM trial was the percentage of patients achieving a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS). The key secondary endpoint was the prevention of disease progression as measured by the DRSS. The trial failed to demonstrate a statistically significant improvement in either of these endpoints for patients treated with this compound compared to the placebo group.

Q2: What was the unexpected positive finding in the DR:EAM trial?

A2: A key unexpected finding was a statistically significant reduction in the development of vision-threatening events (VTEs) by week 24 in patients with moderately severe to severe non-proliferative diabetic retinopathy (DRSS levels 47 and 53) at baseline (p=0.045). This suggests a potential protective effect of this compound in a specific subset of patients at higher risk for severe complications.

Q3: How can a drug fail its primary endpoint but show a positive result in a secondary endpoint?

A3: This scenario is not uncommon in clinical trials and can arise from several factors. The primary endpoint is the main focus of the study and is used to determine the overall success of the treatment. Secondary endpoints measure other effects of the treatment that are also of interest. A statistically significant result in a secondary endpoint, particularly in a subgroup analysis, may suggest that the drug has a real effect, but this effect might be more specific or nuanced than what the primary endpoint was designed to capture. Such findings are often considered hypothesis-generating and typically require further investigation in subsequent trials specifically designed to confirm the observed effect in the identified subgroup.

Q4: What is the mechanism of action for this compound?

A4: this compound is a novel, selective small molecule RGD integrin inhibitor. It is designed to be administered as an eye drop and has a high concentration in the retina. Preclinical studies have shown that this compound selectively inhibits key RGD integrin subtypes, including αvβ3, to regulate cellular responses to VEGF and other growth factors that contribute to the development and progression of diabetic retinopathy and other eye diseases.

Q5: What are the next steps for the this compound program?

A5: OcuTerra Therapeutics has stated that they plan to review the full dataset from the DR:EAM study to evaluate the future of the this compound program. This will likely involve a thorough analysis of the secondary endpoints and other measures to inform potential future clinical trials or strategic alternatives.

Troubleshooting Guide

This guide addresses potential issues researchers might encounter when working with integrin inhibitors like this compound.

IssuePotential CauseRecommended Action
Inconsistent in vitro results in cell adhesion or migration assays Cell passage number and confluency can affect integrin expression. Variability in coating plates with extracellular matrix (ECM) proteins.Use cells within a consistent and low passage number range. Ensure a uniform and saturating concentration of ECM proteins for coating. Perform quality control checks on coated plates.
Lack of efficacy in animal models of retinal neovascularization Suboptimal drug delivery or concentration at the target site. The chosen animal model may not fully recapitulate the complexities of human diabetic retinopathy.Optimize the route and frequency of administration to ensure adequate retinal exposure. Consider using multiple, complementary animal models to assess efficacy.
Discrepancy between preclinical and clinical results The pathophysiology of diabetic retinopathy is complex and multifactorial. The patient population in the clinical trial may have been more heterogeneous than the preclinical models.Conduct further preclinical studies to explore the drug's effect on different aspects of the disease (e.g., inflammation, vascular leakage). In future trials, consider enrichment strategies to enroll patients more likely to respond to the treatment based on biomarkers or disease characteristics.

Data Presentation

Summary of DR:EAM Phase 2 Trial Results
EndpointThis compound GroupPlacebo GroupOutcome
Primary Endpoint: ≥2-Step DRSS Improvement Data not publicly availableData not publicly availableNot statistically significant
Key Secondary Endpoint: Disease Progression (DRSS) Data not publicly availableData not publicly availableNot statistically significant
Secondary Endpoint: Vision-Threatening Events (VTEs) in patients with DRSS 47 & 53 Data not publicly availableData not publicly availableStatistically significant reduction (p=0.045)

Note: Specific quantitative data for the primary and key secondary endpoints have not been publicly released by OcuTerra Therapeutics.

Experimental Protocols

Key Preclinical Experiment: Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is a standard method for studying retinal neovascularization.

  • Induction of Vaso-obliteration: On postnatal day 7 (P7), C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen.

  • Hyperoxia Exposure: The animals are maintained in the hyperoxic environment for 5 days (until P12). This leads to the cessation of normal retinal vessel development and obliteration of the central retinal capillaries.

  • Induction of Neovascularization: On P12, the mice are returned to a normal room air environment (normoxia). The resulting relative hypoxia in the avascular retina stimulates the production of angiogenic factors, leading to the growth of new, abnormal blood vessels (neovascularization) that peak around P17.

  • Treatment Administration: this compound or a vehicle control can be administered (e.g., via topical eye drops or intravitreal injection) at various time points during the experiment to assess its effect on neovascularization.

  • Assessment: At P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with fluorescently labeled isolectin B4 to visualize the vasculature. The extent of neovascularization and the area of vaso-obliteration are then quantified using microscopy and image analysis software.

Visualizations

Proposed Signaling Pathway of this compound in Retinal Endothelial Cells

Nesvategrast_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds This compound This compound Integrin αvβ3 Integrin This compound->Integrin Inhibits PLCg PLCγ VEGFR2->PLCg Activates FAK FAK Integrin->FAK Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) ERK->Angiogenesis PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis

Caption: this compound inhibits αvβ3 integrin, potentially disrupting downstream signaling pathways involved in angiogenesis.

DR:EAM Phase 2 Clinical Trial Workflow

DREAM_Trial_Workflow Start Patient Screening (n=225) Randomization Randomization Start->Randomization Treatment_A This compound (High Dose) Randomization->Treatment_A Treatment_B This compound (Low Dose) Randomization->Treatment_B Placebo Placebo Randomization->Placebo Treatment_Period 24-Week Treatment Period Treatment_A->Treatment_Period Treatment_B->Treatment_Period Placebo->Treatment_Period Follow_Up Follow-Up and Data Analysis Treatment_Period->Follow_Up Primary_Endpoint Primary Endpoint Analysis: ≥2-Step DRSS Improvement Follow_Up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis: - Disease Progression (DRSS) - Vision-Threatening Events (VTEs) Follow_Up->Secondary_Endpoint

Caption: Overview of the DR:EAM Phase 2 clinical trial design from patient screening to endpoint analysis.

References

Navigating Unexpected Findings in Nesvategrast Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Boston, MA – The recent topline results from the Phase 2 DR:EAM (Diabetic Retinopathy: Early Active Management) clinical trial of nesvategrast (OTT166) have generated significant discussion within the research community. While the study demonstrated a strong safety and tolerability profile, it did not meet its primary and key secondary efficacy endpoints related to the Diabetic Retinopathy Severity Scale (DRSS). However, an unexpected and statistically significant reduction in vision-threatening events (VTEs) was observed in a specific patient subgroup, prompting a deeper dive into the interpretation of these results.[1][2][3][4][5]

This technical support center provides a resource for researchers, scientists, and drug development professionals to understand the nuances of the this compound studies, troubleshoot potential experimental hurdles, and navigate the interpretation of similar unexpected clinical trial outcomes.

Frequently Asked Questions (FAQs)

Q1: What were the primary and key secondary endpoints of the DR:EAM trial, and what were the main outcomes?

A1: The primary efficacy endpoint of the DR:EAM trial was the percentage of patients achieving a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS). The key secondary endpoint was the prevention of disease progression as measured by the DRSS. The trial failed to demonstrate a statistically significant improvement in either of these endpoints for patients treated with this compound compared to the placebo group.

Q2: What was the unexpected positive finding in the DR:EAM trial?

A2: A key unexpected finding was a statistically significant reduction in the development of vision-threatening events (VTEs) by week 24 in patients with moderately severe to severe non-proliferative diabetic retinopathy (DRSS levels 47 and 53) at baseline (p=0.045). This suggests a potential protective effect of this compound in a specific subset of patients at higher risk for severe complications.

Q3: How can a drug fail its primary endpoint but show a positive result in a secondary endpoint?

A3: This scenario is not uncommon in clinical trials and can arise from several factors. The primary endpoint is the main focus of the study and is used to determine the overall success of the treatment. Secondary endpoints measure other effects of the treatment that are also of interest. A statistically significant result in a secondary endpoint, particularly in a subgroup analysis, may suggest that the drug has a real effect, but this effect might be more specific or nuanced than what the primary endpoint was designed to capture. Such findings are often considered hypothesis-generating and typically require further investigation in subsequent trials specifically designed to confirm the observed effect in the identified subgroup.

Q4: What is the mechanism of action for this compound?

A4: this compound is a novel, selective small molecule RGD integrin inhibitor. It is designed to be administered as an eye drop and has a high concentration in the retina. Preclinical studies have shown that this compound selectively inhibits key RGD integrin subtypes, including αvβ3, to regulate cellular responses to VEGF and other growth factors that contribute to the development and progression of diabetic retinopathy and other eye diseases.

Q5: What are the next steps for the this compound program?

A5: OcuTerra Therapeutics has stated that they plan to review the full dataset from the DR:EAM study to evaluate the future of the this compound program. This will likely involve a thorough analysis of the secondary endpoints and other measures to inform potential future clinical trials or strategic alternatives.

Troubleshooting Guide

This guide addresses potential issues researchers might encounter when working with integrin inhibitors like this compound.

IssuePotential CauseRecommended Action
Inconsistent in vitro results in cell adhesion or migration assays Cell passage number and confluency can affect integrin expression. Variability in coating plates with extracellular matrix (ECM) proteins.Use cells within a consistent and low passage number range. Ensure a uniform and saturating concentration of ECM proteins for coating. Perform quality control checks on coated plates.
Lack of efficacy in animal models of retinal neovascularization Suboptimal drug delivery or concentration at the target site. The chosen animal model may not fully recapitulate the complexities of human diabetic retinopathy.Optimize the route and frequency of administration to ensure adequate retinal exposure. Consider using multiple, complementary animal models to assess efficacy.
Discrepancy between preclinical and clinical results The pathophysiology of diabetic retinopathy is complex and multifactorial. The patient population in the clinical trial may have been more heterogeneous than the preclinical models.Conduct further preclinical studies to explore the drug's effect on different aspects of the disease (e.g., inflammation, vascular leakage). In future trials, consider enrichment strategies to enroll patients more likely to respond to the treatment based on biomarkers or disease characteristics.

Data Presentation

Summary of DR:EAM Phase 2 Trial Results
EndpointThis compound GroupPlacebo GroupOutcome
Primary Endpoint: ≥2-Step DRSS Improvement Data not publicly availableData not publicly availableNot statistically significant
Key Secondary Endpoint: Disease Progression (DRSS) Data not publicly availableData not publicly availableNot statistically significant
Secondary Endpoint: Vision-Threatening Events (VTEs) in patients with DRSS 47 & 53 Data not publicly availableData not publicly availableStatistically significant reduction (p=0.045)

Note: Specific quantitative data for the primary and key secondary endpoints have not been publicly released by OcuTerra Therapeutics.

Experimental Protocols

Key Preclinical Experiment: Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is a standard method for studying retinal neovascularization.

  • Induction of Vaso-obliteration: On postnatal day 7 (P7), C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen.

  • Hyperoxia Exposure: The animals are maintained in the hyperoxic environment for 5 days (until P12). This leads to the cessation of normal retinal vessel development and obliteration of the central retinal capillaries.

  • Induction of Neovascularization: On P12, the mice are returned to a normal room air environment (normoxia). The resulting relative hypoxia in the avascular retina stimulates the production of angiogenic factors, leading to the growth of new, abnormal blood vessels (neovascularization) that peak around P17.

  • Treatment Administration: this compound or a vehicle control can be administered (e.g., via topical eye drops or intravitreal injection) at various time points during the experiment to assess its effect on neovascularization.

  • Assessment: At P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with fluorescently labeled isolectin B4 to visualize the vasculature. The extent of neovascularization and the area of vaso-obliteration are then quantified using microscopy and image analysis software.

Visualizations

Proposed Signaling Pathway of this compound in Retinal Endothelial Cells

Nesvategrast_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds This compound This compound Integrin αvβ3 Integrin This compound->Integrin Inhibits PLCg PLCγ VEGFR2->PLCg Activates FAK FAK Integrin->FAK Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) ERK->Angiogenesis PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis

Caption: this compound inhibits αvβ3 integrin, potentially disrupting downstream signaling pathways involved in angiogenesis.

DR:EAM Phase 2 Clinical Trial Workflow

DREAM_Trial_Workflow Start Patient Screening (n=225) Randomization Randomization Start->Randomization Treatment_A This compound (High Dose) Randomization->Treatment_A Treatment_B This compound (Low Dose) Randomization->Treatment_B Placebo Placebo Randomization->Placebo Treatment_Period 24-Week Treatment Period Treatment_A->Treatment_Period Treatment_B->Treatment_Period Placebo->Treatment_Period Follow_Up Follow-Up and Data Analysis Treatment_Period->Follow_Up Primary_Endpoint Primary Endpoint Analysis: ≥2-Step DRSS Improvement Follow_Up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis: - Disease Progression (DRSS) - Vision-Threatening Events (VTEs) Follow_Up->Secondary_Endpoint

Caption: Overview of the DR:EAM Phase 2 clinical trial design from patient screening to endpoint analysis.

References

Nesvategrast Cytotoxicity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of Nesvategrast in primary cell lines. This compound is a selective RGD integrin inhibitor targeting αvβ3, αvβ6, and αvβ8 integrins. While clinical trials have indicated a favorable safety profile, in vitro cytotoxicity studies are essential for understanding its cellular effects.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule RGD integrin antagonist.[4] It selectively targets and inhibits the αvβ3, αvβ6, and αvβ8 integrins, which are cell adhesion receptors involved in cell-cell and cell-extracellular matrix interactions.[5] By blocking these integrins, this compound can interfere with downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival.

Q2: What are the expected cytotoxic effects of this compound on primary cell lines?

A2: As an integrin antagonist, this compound may induce a form of programmed cell death known as anoikis in anchorage-dependent primary cells by disrupting their attachment to the extracellular matrix. Inhibition of integrin signaling can also affect cell survival pathways. The extent of cytotoxicity is expected to be cell-type dependent and concentration-dependent.

Q3: Which primary cell lines are most relevant for this compound cytotoxicity studies?

A3: Given its development for ophthalmic applications, relevant primary cell lines include human retinal pigment epithelial cells (HRPE), corneal epithelial cells, and vascular endothelial cells. The choice of cell line should align with the specific research question.

Q4: What are the recommended starting concentrations and incubation times for this compound?

A4: Based on studies of other RGD mimetics and integrin antagonists, a broad concentration range should be tested initially. We recommend a pilot experiment with concentrations ranging from nanomolar to micromolar. Incubation times of 24, 48, and 72 hours are standard to assess both acute and long-term effects.

Data Presentation: Recommended Starting Parameters for Cytotoxicity Assays

The following table provides suggested starting concentrations and incubation times for initial experiments with this compound. These should be optimized for your specific primary cell line and experimental conditions.

ParameterRecommended RangeRationale
This compound Concentration 1 nM - 100 µMTo capture a wide dose-response curve, from potential therapeutic concentrations to those that might induce toxicity.
Incubation Time 24, 48, 72 hoursTo assess short-term and long-term effects on cell viability and proliferation.
Cell Seeding Density Varies by cell type (e.g., 5,000-10,000 cells/well in a 96-well plate)Should be optimized to ensure cells are in the logarithmic growth phase during the experiment.
Serum Concentration Match standard culture conditions, consider serum-free for specific assaysSerum can interfere with some assay reagents and may contain factors that influence cell survival.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Follow steps 1-4 from the MTT assay protocol.

  • Collect the cell culture supernatant from each well.

  • Add lysis buffer to the positive control wells to induce maximum LDH release.

  • Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.

  • Incubate as recommended by the kit manufacturer.

  • Measure the absorbance at the specified wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Troubleshooting Guides

IssuePossible CauseSuggested Solution
High background in control wells Contamination of reagents or medium; high cell seeding density.Use fresh, sterile reagents. Optimize cell seeding density in a preliminary experiment.
High variability between replicate wells Inconsistent cell seeding; pipetting errors; edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate for critical measurements.
No dose-dependent cytotoxicity observed This compound concentration range is too low or too high; incubation time is too short; cell line is resistant.Test a broader range of concentrations. Increase the incubation time. Use a positive control for cytotoxicity to ensure the assay is working.
Discrepancy between different cytotoxicity assays Assays measure different cellular events (metabolism vs. membrane integrity).Use multiple assays to get a comprehensive view of cytotoxicity. For example, complement a viability assay (MTT) with a cytotoxicity assay (LDH) and an apoptosis assay.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Primary Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells treat_cells Treat Cells plate_cells->treat_cells prep_nesva Prepare this compound Dilutions prep_nesva->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay read_plate Read Plate mtt_assay->read_plate ldh_assay->read_plate calc_cyto Calculate Cytotoxicity read_plate->calc_cyto signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome nesva This compound integrin αvβ3 / αvβ6 / αvβ8 Integrin nesva->integrin Inhibits focal_adhesion Focal Adhesion Kinase (FAK) integrin->focal_adhesion tgfb_activation TGF-β Activation (for αvβ6/αvβ8) integrin->tgfb_activation Activates ecm Extracellular Matrix (ECM) ecm->integrin Binds survival_pathways Pro-Survival Signaling (e.g., PI3K/Akt) focal_adhesion->survival_pathways Leads to anoikis Anoikis / Apoptosis survival_pathways->anoikis Inhibition leads to

References

Nesvategrast Cytotoxicity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of Nesvategrast in primary cell lines. This compound is a selective RGD integrin inhibitor targeting αvβ3, αvβ6, and αvβ8 integrins. While clinical trials have indicated a favorable safety profile, in vitro cytotoxicity studies are essential for understanding its cellular effects.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule RGD integrin antagonist.[4] It selectively targets and inhibits the αvβ3, αvβ6, and αvβ8 integrins, which are cell adhesion receptors involved in cell-cell and cell-extracellular matrix interactions.[5] By blocking these integrins, this compound can interfere with downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival.

Q2: What are the expected cytotoxic effects of this compound on primary cell lines?

A2: As an integrin antagonist, this compound may induce a form of programmed cell death known as anoikis in anchorage-dependent primary cells by disrupting their attachment to the extracellular matrix. Inhibition of integrin signaling can also affect cell survival pathways. The extent of cytotoxicity is expected to be cell-type dependent and concentration-dependent.

Q3: Which primary cell lines are most relevant for this compound cytotoxicity studies?

A3: Given its development for ophthalmic applications, relevant primary cell lines include human retinal pigment epithelial cells (HRPE), corneal epithelial cells, and vascular endothelial cells. The choice of cell line should align with the specific research question.

Q4: What are the recommended starting concentrations and incubation times for this compound?

A4: Based on studies of other RGD mimetics and integrin antagonists, a broad concentration range should be tested initially. We recommend a pilot experiment with concentrations ranging from nanomolar to micromolar. Incubation times of 24, 48, and 72 hours are standard to assess both acute and long-term effects.

Data Presentation: Recommended Starting Parameters for Cytotoxicity Assays

The following table provides suggested starting concentrations and incubation times for initial experiments with this compound. These should be optimized for your specific primary cell line and experimental conditions.

ParameterRecommended RangeRationale
This compound Concentration 1 nM - 100 µMTo capture a wide dose-response curve, from potential therapeutic concentrations to those that might induce toxicity.
Incubation Time 24, 48, 72 hoursTo assess short-term and long-term effects on cell viability and proliferation.
Cell Seeding Density Varies by cell type (e.g., 5,000-10,000 cells/well in a 96-well plate)Should be optimized to ensure cells are in the logarithmic growth phase during the experiment.
Serum Concentration Match standard culture conditions, consider serum-free for specific assaysSerum can interfere with some assay reagents and may contain factors that influence cell survival.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Follow steps 1-4 from the MTT assay protocol.

  • Collect the cell culture supernatant from each well.

  • Add lysis buffer to the positive control wells to induce maximum LDH release.

  • Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.

  • Incubate as recommended by the kit manufacturer.

  • Measure the absorbance at the specified wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Troubleshooting Guides

IssuePossible CauseSuggested Solution
High background in control wells Contamination of reagents or medium; high cell seeding density.Use fresh, sterile reagents. Optimize cell seeding density in a preliminary experiment.
High variability between replicate wells Inconsistent cell seeding; pipetting errors; edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate for critical measurements.
No dose-dependent cytotoxicity observed This compound concentration range is too low or too high; incubation time is too short; cell line is resistant.Test a broader range of concentrations. Increase the incubation time. Use a positive control for cytotoxicity to ensure the assay is working.
Discrepancy between different cytotoxicity assays Assays measure different cellular events (metabolism vs. membrane integrity).Use multiple assays to get a comprehensive view of cytotoxicity. For example, complement a viability assay (MTT) with a cytotoxicity assay (LDH) and an apoptosis assay.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Primary Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells treat_cells Treat Cells plate_cells->treat_cells prep_nesva Prepare this compound Dilutions prep_nesva->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay read_plate Read Plate mtt_assay->read_plate ldh_assay->read_plate calc_cyto Calculate Cytotoxicity read_plate->calc_cyto signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome nesva This compound integrin αvβ3 / αvβ6 / αvβ8 Integrin nesva->integrin Inhibits focal_adhesion Focal Adhesion Kinase (FAK) integrin->focal_adhesion tgfb_activation TGF-β Activation (for αvβ6/αvβ8) integrin->tgfb_activation Activates ecm Extracellular Matrix (ECM) ecm->integrin Binds survival_pathways Pro-Survival Signaling (e.g., PI3K/Akt) focal_adhesion->survival_pathways Leads to anoikis Anoikis / Apoptosis survival_pathways->anoikis Inhibition leads to

References

Technical Support Center: Nesvategrast Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Nesvategrast during experimental use. The information is based on general best practices for handling small molecule inhibitors in ophthalmic solutions and related compounds, as specific degradation pathways for this compound are not extensively detailed in public literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as SF0166 or OTT166) is a potent and selective small molecule RGD integrin inhibitor.[1] It primarily targets the αvβ3 integrin, but also shows activity against αvβ6 and αvβ8.[1][2][3] Its mechanism of action involves blocking the interaction of these integrins with their ligands in the extracellular matrix, which plays a role in angiogenesis and vascular leakage, processes implicated in retinal diseases like diabetic retinopathy.

Q2: What are the general chemical properties of this compound?

While detailed public data is limited, this compound is a synthetic small molecule designed for topical administration as an ophthalmic solution. Its structure is optimized for physiochemical properties that allow it to penetrate ocular tissues and reach the retina in sufficient concentrations. Like many small molecules, its stability in solution can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidative agents.

Q3: What are the recommended storage conditions for this compound?

For powdered forms of RGD peptides, storage at -20°C is generally recommended. For this compound specifically, it is crucial to refer to the manufacturer's or supplier's certificate of analysis for precise storage instructions. As a general guideline for similar compounds in solution, storage at 2-8°C in a tightly sealed, light-protected container is advisable to minimize degradation.

Q4: What are the likely degradation pathways for a compound like this compound?

Based on the chemical structure of similar molecules and general principles of drug degradation, the most probable pathways for this compound degradation include:

  • Hydrolysis: The amide bonds present in the peptidomimetic structure could be susceptible to cleavage in aqueous solutions, especially at non-optimal pH levels.

  • Oxidation: Certain functional groups can be sensitive to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.

  • Photodegradation: Exposure to UV or high-intensity light can induce degradation in photosensitive molecules.

Q5: How can I prepare a stable working solution of this compound?

To prepare a stable working solution, consider the following:

  • Solvent Selection: Use high-purity, sterile solvents recommended by the supplier. For many RGD peptides, initial dissolution in a small amount of DMSO followed by dilution in an appropriate aqueous buffer is common.

  • pH Control: The pH of the final solution is critical. Ophthalmic formulations are typically buffered to a pH close to that of tear fluid (around 7.4) to ensure both stability and physiological compatibility.

  • Aseptic Technique: Use sterile filtration for aqueous solutions to prevent microbial contamination, which can alter the chemical environment and degrade the compound.

Troubleshooting Guide for this compound Degradation

This section addresses specific issues that may arise during experiments, suggesting potential causes and corrective actions.

Observed Issue Potential Cause(s) Recommended Action(s)
Reduced biological activity or inconsistent results over time. 1. Chemical Degradation: The compound may be degrading in the working solution due to improper storage, pH shifts, or oxidation.2. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.1. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a recently prepared stock.2. Optimize Storage: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles and store at ≤ -20°C.3. Verify pH: Ensure the pH of your experimental buffer is within a stable range for the molecule.
Precipitation or cloudiness in the experimental solution. 1. Low Solubility: The concentration of this compound may exceed its solubility in the chosen buffer.2. pH Shift: A change in pH could reduce the solubility of the compound.3. Buffer Incompatibility: Components of the experimental medium may be incompatible with this compound.1. Check Solubility Limits: Consult the supplier's data sheet for solubility information.2. Adjust pH: Ensure the pH of the final solution is appropriate for maintaining solubility.3. Use a Co-solvent: For stock solutions, a small percentage of a non-aqueous solvent like DMSO might be necessary before dilution.
Variability between different batches of the compound. 1. Supplier Variation: Different lots may have slight variations in purity or formulation.2. Degradation During Shipping/Storage: The compound may have been exposed to adverse conditions before receipt.1. Lot-to-Lot Testing: If possible, perform a simple activity assay to qualify each new lot before use in critical experiments.2. Inspect on Arrival: Check the physical appearance of the compound upon receipt and ensure it was shipped under the correct conditions.

Experimental Protocols and Workflows

Protocol: Preparation of this compound Working Solution
  • Reconstitution of Lyophilized Powder:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of a recommended solvent (e.g., sterile DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Gently vortex or sonicate to ensure complete dissolution.

  • Preparation of Working Dilution:

    • Perform a serial dilution of the stock solution into your final sterile, buffered experimental medium (e.g., cell culture medium, phosphate-buffered saline).

    • Ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced artifacts in your assay.

  • Storage of Solutions:

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C.

    • Prepare fresh working dilutions for each experiment and do not store them for extended periods unless stability data is available.

Workflow for Troubleshooting this compound Instability

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 Resolution start Inconsistent or Reduced This compound Activity check_solution Is the working solution freshly prepared? start->check_solution check_storage How is the stock solution stored? check_solution->check_storage Yes prepare_fresh Prepare fresh working solution daily check_solution->prepare_fresh No check_protocol Is the experimental protocol consistent? check_storage->check_protocol Properly aliquot_stock Aliquot stock solution; avoid freeze-thaw check_storage->aliquot_stock Improperly review_protocol Review and standardize protocol steps check_protocol->review_protocol No check_environment Check pH, temp, light of experimental setup check_protocol->check_environment Yes end Restored Experimental Consistency prepare_fresh->end aliquot_stock->end review_protocol->end check_environment->end

Caption: Troubleshooting workflow for this compound instability.

Signaling Pathway Context

This compound acts by inhibiting RGD-binding integrins. The diagram below illustrates the general signaling pathway that this compound is designed to interrupt.

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling ecm Vitronectin, Fibronectin (RGD-containing proteins) integrin αvβ3 Integrin ecm->integrin Binds focal_adhesion Focal Adhesion Kinase (FAK) integrin->focal_adhesion Activates downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) focal_adhesion->downstream angiogenesis Angiogenesis & Vascular Permeability downstream->angiogenesis This compound This compound This compound->integrin Inhibits

Caption: this compound's mechanism of action on the integrin signaling pathway.

References

Technical Support Center: Nesvategrast Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Nesvategrast during experimental use. The information is based on general best practices for handling small molecule inhibitors in ophthalmic solutions and related compounds, as specific degradation pathways for this compound are not extensively detailed in public literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as SF0166 or OTT166) is a potent and selective small molecule RGD integrin inhibitor.[1] It primarily targets the αvβ3 integrin, but also shows activity against αvβ6 and αvβ8.[1][2][3] Its mechanism of action involves blocking the interaction of these integrins with their ligands in the extracellular matrix, which plays a role in angiogenesis and vascular leakage, processes implicated in retinal diseases like diabetic retinopathy.

Q2: What are the general chemical properties of this compound?

While detailed public data is limited, this compound is a synthetic small molecule designed for topical administration as an ophthalmic solution. Its structure is optimized for physiochemical properties that allow it to penetrate ocular tissues and reach the retina in sufficient concentrations. Like many small molecules, its stability in solution can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidative agents.

Q3: What are the recommended storage conditions for this compound?

For powdered forms of RGD peptides, storage at -20°C is generally recommended. For this compound specifically, it is crucial to refer to the manufacturer's or supplier's certificate of analysis for precise storage instructions. As a general guideline for similar compounds in solution, storage at 2-8°C in a tightly sealed, light-protected container is advisable to minimize degradation.

Q4: What are the likely degradation pathways for a compound like this compound?

Based on the chemical structure of similar molecules and general principles of drug degradation, the most probable pathways for this compound degradation include:

  • Hydrolysis: The amide bonds present in the peptidomimetic structure could be susceptible to cleavage in aqueous solutions, especially at non-optimal pH levels.

  • Oxidation: Certain functional groups can be sensitive to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.

  • Photodegradation: Exposure to UV or high-intensity light can induce degradation in photosensitive molecules.

Q5: How can I prepare a stable working solution of this compound?

To prepare a stable working solution, consider the following:

  • Solvent Selection: Use high-purity, sterile solvents recommended by the supplier. For many RGD peptides, initial dissolution in a small amount of DMSO followed by dilution in an appropriate aqueous buffer is common.

  • pH Control: The pH of the final solution is critical. Ophthalmic formulations are typically buffered to a pH close to that of tear fluid (around 7.4) to ensure both stability and physiological compatibility.

  • Aseptic Technique: Use sterile filtration for aqueous solutions to prevent microbial contamination, which can alter the chemical environment and degrade the compound.

Troubleshooting Guide for this compound Degradation

This section addresses specific issues that may arise during experiments, suggesting potential causes and corrective actions.

Observed Issue Potential Cause(s) Recommended Action(s)
Reduced biological activity or inconsistent results over time. 1. Chemical Degradation: The compound may be degrading in the working solution due to improper storage, pH shifts, or oxidation.2. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.1. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a recently prepared stock.2. Optimize Storage: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles and store at ≤ -20°C.3. Verify pH: Ensure the pH of your experimental buffer is within a stable range for the molecule.
Precipitation or cloudiness in the experimental solution. 1. Low Solubility: The concentration of this compound may exceed its solubility in the chosen buffer.2. pH Shift: A change in pH could reduce the solubility of the compound.3. Buffer Incompatibility: Components of the experimental medium may be incompatible with this compound.1. Check Solubility Limits: Consult the supplier's data sheet for solubility information.2. Adjust pH: Ensure the pH of the final solution is appropriate for maintaining solubility.3. Use a Co-solvent: For stock solutions, a small percentage of a non-aqueous solvent like DMSO might be necessary before dilution.
Variability between different batches of the compound. 1. Supplier Variation: Different lots may have slight variations in purity or formulation.2. Degradation During Shipping/Storage: The compound may have been exposed to adverse conditions before receipt.1. Lot-to-Lot Testing: If possible, perform a simple activity assay to qualify each new lot before use in critical experiments.2. Inspect on Arrival: Check the physical appearance of the compound upon receipt and ensure it was shipped under the correct conditions.

Experimental Protocols and Workflows

Protocol: Preparation of this compound Working Solution
  • Reconstitution of Lyophilized Powder:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of a recommended solvent (e.g., sterile DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Gently vortex or sonicate to ensure complete dissolution.

  • Preparation of Working Dilution:

    • Perform a serial dilution of the stock solution into your final sterile, buffered experimental medium (e.g., cell culture medium, phosphate-buffered saline).

    • Ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced artifacts in your assay.

  • Storage of Solutions:

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C.

    • Prepare fresh working dilutions for each experiment and do not store them for extended periods unless stability data is available.

Workflow for Troubleshooting this compound Instability

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 Resolution start Inconsistent or Reduced This compound Activity check_solution Is the working solution freshly prepared? start->check_solution check_storage How is the stock solution stored? check_solution->check_storage Yes prepare_fresh Prepare fresh working solution daily check_solution->prepare_fresh No check_protocol Is the experimental protocol consistent? check_storage->check_protocol Properly aliquot_stock Aliquot stock solution; avoid freeze-thaw check_storage->aliquot_stock Improperly review_protocol Review and standardize protocol steps check_protocol->review_protocol No check_environment Check pH, temp, light of experimental setup check_protocol->check_environment Yes end Restored Experimental Consistency prepare_fresh->end aliquot_stock->end review_protocol->end check_environment->end

Caption: Troubleshooting workflow for this compound instability.

Signaling Pathway Context

This compound acts by inhibiting RGD-binding integrins. The diagram below illustrates the general signaling pathway that this compound is designed to interrupt.

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling ecm Vitronectin, Fibronectin (RGD-containing proteins) integrin αvβ3 Integrin ecm->integrin Binds focal_adhesion Focal Adhesion Kinase (FAK) integrin->focal_adhesion Activates downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) focal_adhesion->downstream angiogenesis Angiogenesis & Vascular Permeability downstream->angiogenesis This compound This compound This compound->integrin Inhibits

Caption: this compound's mechanism of action on the integrin signaling pathway.

References

Nesvategrast Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nesvategrast. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves in experimental settings.

Understanding this compound's Mechanism of Action

This compound is a small molecule, RGD-mimetic that acts as a potent and selective antagonist of αvβ3, αvβ6, and αvβ8 integrins.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The RGD (Arginine-Glycine-Aspartic acid) sequence is a common recognition motif for many integrins, and by mimicking this sequence, this compound can block the binding of natural ligands, such as vitronectin, to these integrins. This inhibition of integrin signaling can, in turn, interfere with downstream processes such as cell adhesion, migration, proliferation, and angiogenesis.[1]

Signaling Pathway of this compound Action

Nesvategrast_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Vitronectin Vitronectin Integrin αvβ3/αvβ6/αvβ8 Integrin Vitronectin->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates pFAK Phosphorylated FAK (pFAK) FAK->pFAK Phosphorylation Downstream Downstream Signaling (e.g., Akt, ERK pathways) pFAK->Downstream Initiates Cellular_Responses Cellular Responses: - Adhesion - Migration - Proliferation - Angiogenesis Downstream->Cellular_Responses Regulates This compound This compound (RGD-mimetic) This compound->Integrin Blocks Binding Cell_Adhesion_Workflow A Coat 96-well plate with Vitronectin B Block non-specific binding sites (e.g., with BSA) A->B E Seed cells onto the vitronectin-coated plate B->E C Prepare cell suspension in serum-free media D Pre-incubate cells with varying concentrations of this compound C->D D->E F Incubate to allow for cell adhesion E->F G Wash to remove non-adherent cells F->G H Stain adherent cells (e.g., with Crystal Violet) G->H I Solubilize stain and measure absorbance H->I J Plot dose-response curve and calculate IC50 I->J

References

Nesvategrast Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nesvategrast. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves in experimental settings.

Understanding this compound's Mechanism of Action

This compound is a small molecule, RGD-mimetic that acts as a potent and selective antagonist of αvβ3, αvβ6, and αvβ8 integrins.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The RGD (Arginine-Glycine-Aspartic acid) sequence is a common recognition motif for many integrins, and by mimicking this sequence, this compound can block the binding of natural ligands, such as vitronectin, to these integrins. This inhibition of integrin signaling can, in turn, interfere with downstream processes such as cell adhesion, migration, proliferation, and angiogenesis.[1]

Signaling Pathway of this compound Action

Nesvategrast_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Vitronectin Vitronectin Integrin αvβ3/αvβ6/αvβ8 Integrin Vitronectin->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates pFAK Phosphorylated FAK (pFAK) FAK->pFAK Phosphorylation Downstream Downstream Signaling (e.g., Akt, ERK pathways) pFAK->Downstream Initiates Cellular_Responses Cellular Responses: - Adhesion - Migration - Proliferation - Angiogenesis Downstream->Cellular_Responses Regulates This compound This compound (RGD-mimetic) This compound->Integrin Blocks Binding Cell_Adhesion_Workflow A Coat 96-well plate with Vitronectin B Block non-specific binding sites (e.g., with BSA) A->B E Seed cells onto the vitronectin-coated plate B->E C Prepare cell suspension in serum-free media D Pre-incubate cells with varying concentrations of this compound C->D D->E F Incubate to allow for cell adhesion E->F G Wash to remove non-adherent cells F->G H Stain adherent cells (e.g., with Crystal Violet) G->H I Solubilize stain and measure absorbance H->I J Plot dose-response curve and calculate IC50 I->J

References

Validation & Comparative

A Comparative Analysis of Nesvategrast and Other αvβ3 Integrin Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the performance, mechanism of action, and experimental data of Nesvategrast, Abituzumab, Etaracizumab, and Cilengitide.

In the landscape of therapeutic drug development, αvβ3 integrin has emerged as a promising target for a variety of pathologies, including cancer and retinal diseases. This receptor plays a crucial role in angiogenesis, cell migration, and survival. This guide provides a detailed comparison of this compound (OTT166), a novel small molecule inhibitor, with three other notable αvβ3 integrin antagonists: Abituzumab, Etaracizumab, and Cilengitide. The information is tailored for researchers, scientists, and drug development professionals, presenting a synthesis of available preclinical and clinical data to inform future research and development efforts.

At a Glance: Key Characteristics of αvβ3 Integrin Antagonists

FeatureThis compound (OTT166)Abituzumab (DI17E6)Etaracizumab (MEDI-522)Cilengitide (EMD 121974)
Molecule Type Small moleculeHumanized IgG2 Monoclonal AntibodyHumanized IgG1 Monoclonal AntibodyCyclic Peptide
Primary Target(s) αvβ3, αvβ6, αvβ8Pan-αv integrinsαvβ3αvβ3, αvβ5
Binding Site RGD binding siteαv subunit extracellular domainαvβ3 complexRGD binding site
Administration Topical (eye drop)IntravenousIntravenousIntravenous
Primary Indication(s) Studied Diabetic RetinopathyCancer (Prostate, Colorectal)Cancer (Melanoma, Prostate, Ovarian)Cancer (Glioblastoma)

Performance and Efficacy: A Data-Driven Comparison

The following tables summarize the available quantitative data on the inhibitory activity and pharmacokinetic properties of these four antagonists. Direct comparison is challenging due to the variability in assay conditions and the different stages of clinical development.

Inhibitory Activity
AntagonistTargetAssay TypeIC50Reference(s)
This compound αvβ3Cell-free0.6 nM[1]
αvβ6Cell-free8 nM[1]
αvβ8Cell-free13 nM[1]
Cell Adhesion to VitronectinHuman, rat, rabbit, and dog cell lines7.6 pM - 76 nM[1]
Abituzumab αv IntegrinsCell Adhesion to Vitronectin, Osteopontin (B1167477), FibronectinInhibition observed (20-40% at 100 µg/mL)[2]
Etaracizumab αvβ3Binding to U87MG cellsKd: 0.35 ± 0.06 nM
Cilengitide αvβ3Cell-free0.61 nM
αvβ5Cell-free8.4 nM
α5β1Cell-free14.9 nM
Binding to Vitronectin (αvβ3)Cell-free4 nM
Binding to Vitronectin (αvβ5)Cell-free79 nM
Cell Adhesion to VitronectinM21 melanoma cells0.4 µM

Note: IC50 and Kd values are highly dependent on the specific assay conditions and cell types used. The data presented here are for comparative purposes and should be interpreted within the context of the cited studies.

Pharmacokinetic Properties
AntagonistHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Administration RouteReference(s)
This compound Data not available for systemic circulationData not availableData not availableTopical (eye drop)
Abituzumab Dose-dependent: 19.3 h (35 mg) to 246.1 h (1500 mg)Stabilizes at ≥250 mg4.1 - 5.9 LIntravenous
Etaracizumab 49 - 180 h (dose-dependent)Data not availableData not availableIntravenous
Cilengitide ~2.5 - 3.0 h5.9 - 12.1 L/h~20 LIntravenous

Mechanism of Action and Signaling Pathways

Integrin αvβ3 signaling is central to processes like cell adhesion, migration, proliferation, and survival. Upon ligand binding, αvβ3 clustering activates downstream signaling cascades, primarily involving Focal Adhesion Kinase (FAK), Src family kinases, and the PI3K/Akt and MAPK/ERK pathways. Each antagonist interferes with this process, albeit through different molecular interactions.

This compound Signaling Pathway

As a small molecule RGD mimetic, this compound is designed to compete with extracellular matrix (ECM) proteins for binding to the RGD-binding pocket of αvβ3, αvβ6, and αvβ8 integrins. This competitive inhibition is expected to block the initiation of downstream signaling.

Nesvategrast_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin αvβ3/αvβ6/αvβ8 FAK FAK Integrin->FAK Activates ECM ECM Ligands (e.g., Vitronectin) ECM->Integrin Binds This compound This compound This compound->Integrin Inhibits Src Src FAK->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Cellular_Response Cell Adhesion, Migration, Proliferation PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

This compound inhibits integrin-ligand binding.
Abituzumab Signaling Pathway

Abituzumab is a monoclonal antibody that targets the αv subunit of integrins. By binding to this subunit, it sterically hinders the interaction of multiple αv-containing integrins (αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8) with their respective ECM ligands. This broad-spectrum inhibition of αv integrins leads to the downregulation of FAK, Akt, and ERK phosphorylation.

Abituzumab_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Pan-αv Integrins FAK FAK Integrin->FAK Activates ECM ECM Ligands ECM->Integrin Binds Abituzumab Abituzumab Abituzumab->Integrin Inhibits Akt Akt FAK->Akt ERK ERK FAK->ERK Cellular_Response Cell Adhesion, Migration, Invasion Akt->Cellular_Response ERK->Cellular_Response

Abituzumab blocks pan-αv integrin signaling.
Etaracizumab Signaling Pathway

Etaracizumab is a humanized monoclonal antibody that specifically targets the αvβ3 integrin complex. Its binding is thought to sterically hinder the access of large ECM ligands to the RGD-binding pocket. Studies in ovarian cancer have shown that Etaracizumab can decrease the phosphorylation of Akt and its downstream effector mTOR.

Etaracizumab_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin αvβ3 Integrin PI3K PI3K Integrin->PI3K Activates ECM ECM Ligands ECM->Integrin Binds Etaracizumab Etaracizumab Etaracizumab->Integrin Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cellular_Response Proliferation, Invasion mTOR->Cellular_Response

Etaracizumab inhibits the αvβ3-Akt-mTOR pathway.
Cilengitide Signaling Pathway

Cilengitide, a cyclic RGD peptide, is a high-affinity antagonist of αvβ3 and αvβ5 integrins. By blocking ligand binding to these integrins, Cilengitide has been shown to inhibit the phosphorylation of FAK, Src, and Akt. Some studies also suggest that at higher concentrations, it can lead to a decrease in ERK phosphorylation.

Cilengitide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin αvβ3/αvβ5 FAK FAK Integrin->FAK Activates ECM ECM Ligands ECM->Integrin Binds Cilengitide Cilengitide Cilengitide->Integrin Inhibits Src Src FAK->Src Akt Akt Src->Akt Cellular_Response Adhesion, Apoptosis, Angiogenesis Akt->Cellular_Response

Cilengitide disrupts the FAK/Src/Akt signaling cascade.

Experimental Protocols: Key Methodologies

The following sections detail the general protocols for key experiments used to characterize αvβ3 integrin antagonists. These methodologies are fundamental to understanding the data presented in this guide.

Cell Adhesion Assay

This assay quantifies the ability of an antagonist to inhibit cell attachment to an ECM-coated surface.

Cell_Adhesion_Workflow Coat_Plate 1. Coat plate with ECM protein (e.g., Vitronectin) Block 2. Block non-specific binding sites Coat_Plate->Block Add_Cells 3. Add cells pre-incubated with antagonist Block->Add_Cells Incubate 4. Incubate to allow adhesion Add_Cells->Incubate Wash 5. Wash to remove non-adherent cells Incubate->Wash Quantify 6. Quantify adherent cells (e.g., crystal violet staining) Wash->Quantify

Workflow for a typical cell adhesion assay.

Protocol:

  • 96-well plates are coated with an ECM protein such as vitronectin, fibronectin, or osteopontin and incubated to allow for protein adsorption.

  • The plates are washed, and any remaining non-specific binding sites are blocked with a solution like bovine serum albumin (BSA).

  • Cells known to express the target integrin are harvested and pre-incubated with varying concentrations of the antagonist or a vehicle control.

  • The cell suspensions are then added to the coated wells and incubated for a defined period to allow for cell adhesion.

  • Non-adherent cells are removed by a series of gentle washing steps.

  • The remaining adherent cells are fixed and stained (e.g., with crystal violet). The dye is then solubilized, and the absorbance is measured to quantify the number of adherent cells. The IC50 value is determined as the concentration of the antagonist that inhibits cell adhesion by 50%.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of an antagonist on the migratory capacity of cells towards a chemoattractant.

Cell_Migration_Workflow Prepare_Insert 1. Place Transwell insert in well with chemoattractant Add_Cells 2. Add cells with antagonist to the upper chamber Prepare_Insert->Add_Cells Incubate 3. Incubate to allow migration Add_Cells->Incubate Remove_Nonmigrated 4. Remove non-migrated cells from the top Incubate->Remove_Nonmigrated Stain_Migrated 5. Stain migrated cells on the bottom Remove_Nonmigrated->Stain_Migrated Quantify 6. Quantify migrated cells Stain_Migrated->Quantify

Workflow for a Transwell cell migration assay.

Protocol:

  • A Transwell insert with a porous membrane is placed into the well of a culture plate containing a chemoattractant (e.g., fetal bovine serum) in the lower chamber. The membrane can be coated with an ECM protein to mimic in vivo conditions.

  • A suspension of cells, pre-treated with the antagonist or vehicle, is added to the upper chamber of the Transwell insert.

  • The plate is incubated for a period sufficient to allow for cell migration through the pores of the membrane towards the chemoattractant.

  • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

  • The migrated cells on the lower surface of the membrane are fixed and stained.

  • The number of migrated cells is then quantified, typically by counting under a microscope. The inhibitory effect of the antagonist on cell migration is determined by comparing the number of migrated cells in the treated versus control groups.

In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of compounds.

CAM_Assay_Workflow Prepare_Egg 1. Prepare a window in a fertilized chicken egg Apply_Stimulus 2. Apply an angiogenic stimulus to the CAM Prepare_Egg->Apply_Stimulus Apply_Antagonist 3. Apply the antagonist to the same area Apply_Stimulus->Apply_Antagonist Incubate 4. Incubate for several days Apply_Antagonist->Incubate Observe_Angiogenesis 5. Observe and quantify blood vessel formation Incubate->Observe_Angiogenesis

Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Protocol:

  • Fertilized chicken eggs are incubated for several days to allow for the development of the embryo and the CAM. A small window is then carefully made in the eggshell to expose the CAM.

  • An angiogenic stimulus, such as a growth factor (e.g., bFGF or VEGF) or tumor cells, is applied to the surface of the CAM, usually on a carrier matrix.

  • The antagonist being tested is applied topically to the same area.

  • The eggs are returned to the incubator for a few more days to allow for an angiogenic response.

  • The CAM is then examined, and the extent of new blood vessel formation is quantified. The inhibition of angiogenesis is determined by comparing the vascularization in the antagonist-treated group to the control group.

Conclusion

This comparative guide provides a detailed overview of this compound and three other key αvβ3 integrin antagonists. While all four molecules target integrin-mediated pathways, they differ significantly in their molecular nature, target specificity, and pharmacokinetic profiles. This compound stands out as a topically administered small molecule with a unique selectivity profile, though its clinical efficacy in diabetic retinopathy was not demonstrated in the recent Phase 2 trial. Abituzumab offers broad inhibition of αv integrins, while Etaracizumab is specific for αvβ3. Cilengitide, a well-studied cyclic peptide, targets both αvβ3 and αvβ5.

The choice of an appropriate antagonist for research or therapeutic development will depend on the specific biological question or clinical indication. The data and protocols presented here offer a valuable resource for making informed decisions in the dynamic field of integrin-targeted therapies. Further head-to-head studies under standardized conditions are warranted to enable a more direct and definitive comparison of these promising therapeutic agents.

References

A Comparative Analysis of Nesvategrast and Other αvβ3 Integrin Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the performance, mechanism of action, and experimental data of Nesvategrast, Abituzumab, Etaracizumab, and Cilengitide.

In the landscape of therapeutic drug development, αvβ3 integrin has emerged as a promising target for a variety of pathologies, including cancer and retinal diseases. This receptor plays a crucial role in angiogenesis, cell migration, and survival. This guide provides a detailed comparison of this compound (OTT166), a novel small molecule inhibitor, with three other notable αvβ3 integrin antagonists: Abituzumab, Etaracizumab, and Cilengitide. The information is tailored for researchers, scientists, and drug development professionals, presenting a synthesis of available preclinical and clinical data to inform future research and development efforts.

At a Glance: Key Characteristics of αvβ3 Integrin Antagonists

FeatureThis compound (OTT166)Abituzumab (DI17E6)Etaracizumab (MEDI-522)Cilengitide (EMD 121974)
Molecule Type Small moleculeHumanized IgG2 Monoclonal AntibodyHumanized IgG1 Monoclonal AntibodyCyclic Peptide
Primary Target(s) αvβ3, αvβ6, αvβ8Pan-αv integrinsαvβ3αvβ3, αvβ5
Binding Site RGD binding siteαv subunit extracellular domainαvβ3 complexRGD binding site
Administration Topical (eye drop)IntravenousIntravenousIntravenous
Primary Indication(s) Studied Diabetic RetinopathyCancer (Prostate, Colorectal)Cancer (Melanoma, Prostate, Ovarian)Cancer (Glioblastoma)

Performance and Efficacy: A Data-Driven Comparison

The following tables summarize the available quantitative data on the inhibitory activity and pharmacokinetic properties of these four antagonists. Direct comparison is challenging due to the variability in assay conditions and the different stages of clinical development.

Inhibitory Activity
AntagonistTargetAssay TypeIC50Reference(s)
This compound αvβ3Cell-free0.6 nM[1]
αvβ6Cell-free8 nM[1]
αvβ8Cell-free13 nM[1]
Cell Adhesion to VitronectinHuman, rat, rabbit, and dog cell lines7.6 pM - 76 nM[1]
Abituzumab αv IntegrinsCell Adhesion to Vitronectin, Osteopontin, FibronectinInhibition observed (20-40% at 100 µg/mL)[2]
Etaracizumab αvβ3Binding to U87MG cellsKd: 0.35 ± 0.06 nM
Cilengitide αvβ3Cell-free0.61 nM
αvβ5Cell-free8.4 nM
α5β1Cell-free14.9 nM
Binding to Vitronectin (αvβ3)Cell-free4 nM
Binding to Vitronectin (αvβ5)Cell-free79 nM
Cell Adhesion to VitronectinM21 melanoma cells0.4 µM

Note: IC50 and Kd values are highly dependent on the specific assay conditions and cell types used. The data presented here are for comparative purposes and should be interpreted within the context of the cited studies.

Pharmacokinetic Properties
AntagonistHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Administration RouteReference(s)
This compound Data not available for systemic circulationData not availableData not availableTopical (eye drop)
Abituzumab Dose-dependent: 19.3 h (35 mg) to 246.1 h (1500 mg)Stabilizes at ≥250 mg4.1 - 5.9 LIntravenous
Etaracizumab 49 - 180 h (dose-dependent)Data not availableData not availableIntravenous
Cilengitide ~2.5 - 3.0 h5.9 - 12.1 L/h~20 LIntravenous

Mechanism of Action and Signaling Pathways

Integrin αvβ3 signaling is central to processes like cell adhesion, migration, proliferation, and survival. Upon ligand binding, αvβ3 clustering activates downstream signaling cascades, primarily involving Focal Adhesion Kinase (FAK), Src family kinases, and the PI3K/Akt and MAPK/ERK pathways. Each antagonist interferes with this process, albeit through different molecular interactions.

This compound Signaling Pathway

As a small molecule RGD mimetic, this compound is designed to compete with extracellular matrix (ECM) proteins for binding to the RGD-binding pocket of αvβ3, αvβ6, and αvβ8 integrins. This competitive inhibition is expected to block the initiation of downstream signaling.

Nesvategrast_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin αvβ3/αvβ6/αvβ8 FAK FAK Integrin->FAK Activates ECM ECM Ligands (e.g., Vitronectin) ECM->Integrin Binds This compound This compound This compound->Integrin Inhibits Src Src FAK->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Cellular_Response Cell Adhesion, Migration, Proliferation PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

This compound inhibits integrin-ligand binding.
Abituzumab Signaling Pathway

Abituzumab is a monoclonal antibody that targets the αv subunit of integrins. By binding to this subunit, it sterically hinders the interaction of multiple αv-containing integrins (αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8) with their respective ECM ligands. This broad-spectrum inhibition of αv integrins leads to the downregulation of FAK, Akt, and ERK phosphorylation.

Abituzumab_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Pan-αv Integrins FAK FAK Integrin->FAK Activates ECM ECM Ligands ECM->Integrin Binds Abituzumab Abituzumab Abituzumab->Integrin Inhibits Akt Akt FAK->Akt ERK ERK FAK->ERK Cellular_Response Cell Adhesion, Migration, Invasion Akt->Cellular_Response ERK->Cellular_Response

Abituzumab blocks pan-αv integrin signaling.
Etaracizumab Signaling Pathway

Etaracizumab is a humanized monoclonal antibody that specifically targets the αvβ3 integrin complex. Its binding is thought to sterically hinder the access of large ECM ligands to the RGD-binding pocket. Studies in ovarian cancer have shown that Etaracizumab can decrease the phosphorylation of Akt and its downstream effector mTOR.

Etaracizumab_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin αvβ3 Integrin PI3K PI3K Integrin->PI3K Activates ECM ECM Ligands ECM->Integrin Binds Etaracizumab Etaracizumab Etaracizumab->Integrin Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cellular_Response Proliferation, Invasion mTOR->Cellular_Response

Etaracizumab inhibits the αvβ3-Akt-mTOR pathway.
Cilengitide Signaling Pathway

Cilengitide, a cyclic RGD peptide, is a high-affinity antagonist of αvβ3 and αvβ5 integrins. By blocking ligand binding to these integrins, Cilengitide has been shown to inhibit the phosphorylation of FAK, Src, and Akt. Some studies also suggest that at higher concentrations, it can lead to a decrease in ERK phosphorylation.

Cilengitide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin αvβ3/αvβ5 FAK FAK Integrin->FAK Activates ECM ECM Ligands ECM->Integrin Binds Cilengitide Cilengitide Cilengitide->Integrin Inhibits Src Src FAK->Src Akt Akt Src->Akt Cellular_Response Adhesion, Apoptosis, Angiogenesis Akt->Cellular_Response

Cilengitide disrupts the FAK/Src/Akt signaling cascade.

Experimental Protocols: Key Methodologies

The following sections detail the general protocols for key experiments used to characterize αvβ3 integrin antagonists. These methodologies are fundamental to understanding the data presented in this guide.

Cell Adhesion Assay

This assay quantifies the ability of an antagonist to inhibit cell attachment to an ECM-coated surface.

Cell_Adhesion_Workflow Coat_Plate 1. Coat plate with ECM protein (e.g., Vitronectin) Block 2. Block non-specific binding sites Coat_Plate->Block Add_Cells 3. Add cells pre-incubated with antagonist Block->Add_Cells Incubate 4. Incubate to allow adhesion Add_Cells->Incubate Wash 5. Wash to remove non-adherent cells Incubate->Wash Quantify 6. Quantify adherent cells (e.g., crystal violet staining) Wash->Quantify

Workflow for a typical cell adhesion assay.

Protocol:

  • 96-well plates are coated with an ECM protein such as vitronectin, fibronectin, or osteopontin and incubated to allow for protein adsorption.

  • The plates are washed, and any remaining non-specific binding sites are blocked with a solution like bovine serum albumin (BSA).

  • Cells known to express the target integrin are harvested and pre-incubated with varying concentrations of the antagonist or a vehicle control.

  • The cell suspensions are then added to the coated wells and incubated for a defined period to allow for cell adhesion.

  • Non-adherent cells are removed by a series of gentle washing steps.

  • The remaining adherent cells are fixed and stained (e.g., with crystal violet). The dye is then solubilized, and the absorbance is measured to quantify the number of adherent cells. The IC50 value is determined as the concentration of the antagonist that inhibits cell adhesion by 50%.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of an antagonist on the migratory capacity of cells towards a chemoattractant.

Cell_Migration_Workflow Prepare_Insert 1. Place Transwell insert in well with chemoattractant Add_Cells 2. Add cells with antagonist to the upper chamber Prepare_Insert->Add_Cells Incubate 3. Incubate to allow migration Add_Cells->Incubate Remove_Nonmigrated 4. Remove non-migrated cells from the top Incubate->Remove_Nonmigrated Stain_Migrated 5. Stain migrated cells on the bottom Remove_Nonmigrated->Stain_Migrated Quantify 6. Quantify migrated cells Stain_Migrated->Quantify

Workflow for a Transwell cell migration assay.

Protocol:

  • A Transwell insert with a porous membrane is placed into the well of a culture plate containing a chemoattractant (e.g., fetal bovine serum) in the lower chamber. The membrane can be coated with an ECM protein to mimic in vivo conditions.

  • A suspension of cells, pre-treated with the antagonist or vehicle, is added to the upper chamber of the Transwell insert.

  • The plate is incubated for a period sufficient to allow for cell migration through the pores of the membrane towards the chemoattractant.

  • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

  • The migrated cells on the lower surface of the membrane are fixed and stained.

  • The number of migrated cells is then quantified, typically by counting under a microscope. The inhibitory effect of the antagonist on cell migration is determined by comparing the number of migrated cells in the treated versus control groups.

In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of compounds.

CAM_Assay_Workflow Prepare_Egg 1. Prepare a window in a fertilized chicken egg Apply_Stimulus 2. Apply an angiogenic stimulus to the CAM Prepare_Egg->Apply_Stimulus Apply_Antagonist 3. Apply the antagonist to the same area Apply_Stimulus->Apply_Antagonist Incubate 4. Incubate for several days Apply_Antagonist->Incubate Observe_Angiogenesis 5. Observe and quantify blood vessel formation Incubate->Observe_Angiogenesis

Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Protocol:

  • Fertilized chicken eggs are incubated for several days to allow for the development of the embryo and the CAM. A small window is then carefully made in the eggshell to expose the CAM.

  • An angiogenic stimulus, such as a growth factor (e.g., bFGF or VEGF) or tumor cells, is applied to the surface of the CAM, usually on a carrier matrix.

  • The antagonist being tested is applied topically to the same area.

  • The eggs are returned to the incubator for a few more days to allow for an angiogenic response.

  • The CAM is then examined, and the extent of new blood vessel formation is quantified. The inhibition of angiogenesis is determined by comparing the vascularization in the antagonist-treated group to the control group.

Conclusion

This comparative guide provides a detailed overview of this compound and three other key αvβ3 integrin antagonists. While all four molecules target integrin-mediated pathways, they differ significantly in their molecular nature, target specificity, and pharmacokinetic profiles. This compound stands out as a topically administered small molecule with a unique selectivity profile, though its clinical efficacy in diabetic retinopathy was not demonstrated in the recent Phase 2 trial. Abituzumab offers broad inhibition of αv integrins, while Etaracizumab is specific for αvβ3. Cilengitide, a well-studied cyclic peptide, targets both αvβ3 and αvβ5.

The choice of an appropriate antagonist for research or therapeutic development will depend on the specific biological question or clinical indication. The data and protocols presented here offer a valuable resource for making informed decisions in the dynamic field of integrin-targeted therapies. Further head-to-head studies under standardized conditions are warranted to enable a more direct and definitive comparison of these promising therapeutic agents.

References

An In Vitro Comparison of Nesvategrast and Cilengitide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nesvategrast (also known as SF0166) and Cilengitide are both antagonists of integrin receptors, a class of transmembrane proteins crucial for cell adhesion, migration, and signaling. Their roles in these fundamental cellular processes have made them subjects of interest in drug development, particularly in oncology and ophthalmology. This guide provides an objective in vitro comparison of this compound and Cilengitide, focusing on their mechanisms of action, effects on cellular functions, and the signaling pathways they modulate. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their preclinical studies.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative in vitro data for this compound and Cilengitide. It is important to note that direct comparative studies are limited, and the available data for this compound is less extensive than for Cilengitide in the context of in vitro cancer cell models.

ParameterThis compound (SF0166)Cilengitide
Target Integrins αvβ3, αvβ6, αvβ8[1][2]αvβ3, αvβ5[3]
Binding Affinity (IC50) αvβ3: 0.6 nMαvβ6: 8 nMαvβ8: 13 nM[1][2]Subnanomolar for αvβ3, low nanomolar for αvβ5
Cell Adhesion Inhibition Potent inhibitor of cell adhesion to vitronectin (IC50 values from 7.6 pM to 76 nM across various cell lines)Inhibits adhesion of various tumor cell lines to vitronectin and fibronectin
Anti-Angiogenic Activity Inhibits bFGF- and VEGF-stimulated angiogenesis in chick chorioallantoic membrane (CAM) assayDemonstrates anti-angiogenic effects in vitro
Cell Migration Inhibition Data from standard in vitro migration assays (e.g., scratch wound, Transwell) is not readily available in public literature.Inhibits migration of various cancer cell lines in vitro
Signaling Pathway Modulation The effect on FAK/Src/Akt signaling pathway has not been detailed in publicly available in vitro studies.Inhibits the FAK/Src/Akt signaling pathway

Mechanism of Action and In Vitro Effects

This compound (SF0166)

This compound is a potent and selective small molecule antagonist of the αvβ3 integrin, with additional activity against αvβ6 and αvβ8 integrins. Its primary mechanism of action involves blocking the binding of these integrins to their extracellular matrix (ECM) ligands, such as vitronectin.

In Vitro Performance:

  • Cell Adhesion: this compound has been shown to be a highly potent inhibitor of cellular adhesion to vitronectin across various human, rat, rabbit, and dog cell lines, with IC50 values in the picomolar to low nanomolar range.

  • Angiogenesis: In the chick chorioallantoic membrane (CAM) assay, a model for angiogenesis, this compound demonstrated a dose-dependent inhibition of blood vessel formation stimulated by basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).

Currently, there is a lack of publicly available in vitro data on the specific effects of this compound on cancer cell migration and its direct impact on the FAK/Src/Akt signaling pathway. The majority of published research on this compound focuses on its application in ophthalmology for treating retinal diseases.

Cilengitide

Cilengitide is a cyclic pentapeptide that acts as a selective antagonist of αvβ3 and αvβ5 integrins. By mimicking the RGD (Arginine-Glycine-Aspartic acid) sequence found in ECM proteins, Cilengitide competitively inhibits the binding of these integrins to their ligands.

In Vitro Performance:

  • Cell Adhesion: Cilengitide effectively inhibits the adhesion of various tumor cells, including glioma and melanoma, to ECM proteins like vitronectin and fibronectin.

  • Cell Migration and Invasion: In vitro studies have demonstrated that Cilengitide can inhibit the migration and invasion of several cancer cell lines. The effect, however, can be cell-line dependent.

  • Apoptosis: By disrupting cell-matrix interactions, Cilengitide can induce anoikis (a form of programmed cell death) in endothelial and some tumor cells.

  • Signaling Pathway Modulation: A key mechanism underlying Cilengitide's effects is the inhibition of the Focal Adhesion Kinase (FAK), Src, and Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.

Experimental Protocols

Detailed methodologies for key in vitro experiments performed with Cilengitide are provided below. These protocols can serve as a reference for researchers designing their own studies.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to an ECM-coated surface and the inhibitory effect of compounds like Cilengitide.

  • Plate Coating: 96-well plates are coated with an ECM protein (e.g., vitronectin or fibronectin) at a concentration of 1-10 µg/mL in phosphate-buffered saline (PBS) and incubated overnight at 4°C. Plates are then washed with PBS and blocked with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation: Tumor cells are harvested, washed, and resuspended in a serum-free medium.

  • Treatment and Seeding: Cells are pre-incubated with varying concentrations of Cilengitide or a vehicle control for 30 minutes at 37°C. Following pre-incubation, the cell suspension is added to the coated wells (e.g., 5 x 10^4 cells/well) and incubated for 1-2 hours at 37°C to allow for cell adhesion.

  • Quantification: Non-adherent cells are removed by gentle washing with PBS. The remaining adherent cells are fixed with 4% paraformaldehyde and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm). The percentage of adhesion is calculated relative to the vehicle-treated control.

Scratch Wound (Cell Migration) Assay

This assay measures the rate of collective cell migration to close a "wound" or gap created in a confluent cell monolayer.

  • Cell Seeding: Cells are seeded in a 6-well or 12-well plate and grown to form a confluent monolayer.

  • Wound Creation: A sterile pipette tip (e.g., p200) is used to create a linear scratch or "wound" across the center of the monolayer. The debris is removed by washing with PBS.

  • Treatment: The cells are then incubated with a culture medium containing different concentrations of Cilengitide or a vehicle control.

  • Image Acquisition: Images of the wound are captured at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a phase-contrast microscope.

  • Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the effect of the treatment on cell migration.

Transwell (Boyden Chamber) Migration Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane.

  • Chamber Preparation: Transwell inserts with a specific pore size (e.g., 8 µm) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum), while the upper chamber contains a serum-free medium.

  • Cell Seeding and Treatment: Cells are harvested, resuspended in a serum-free medium with different concentrations of Cilengitide or a vehicle control, and seeded into the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.

  • Analysis: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface of the membrane are fixed and stained with a dye like crystal violet.

  • Quantification: The number of migrated cells is counted in several random fields under a microscope.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key signaling proteins like FAK, Src, and Akt.

  • Cell Lysis: Cells are treated with Cilengitide for a specified duration, after which they are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of FAK, Src, and Akt. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to assess the effect of the treatment.

Visualization of Pathways and Workflows

Signaling Pathway of Cilengitide Action

The following diagram illustrates the proposed signaling pathway affected by Cilengitide. By blocking the binding of integrins αvβ3 and αvβ5 to the extracellular matrix, Cilengitide inhibits the downstream activation of FAK, Src, and Akt, which are critical for cell survival and migration.

Cilengitide_Signaling_Pathway Cilengitide Cilengitide Integrins Integrins (αvβ3, αvβ5) Cilengitide->Integrins Inhibits FAK FAK Integrins->FAK Activates ECM Extracellular Matrix (ECM) ECM->Integrins Binds Src Src FAK->Src Activates Akt Akt Src->Akt Activates Survival_Migration Cell Survival & Migration Akt->Survival_Migration Promotes

Cilengitide inhibits the integrin-mediated FAK/Src/Akt signaling pathway.
General Experimental Workflow for In Vitro Comparison

This diagram outlines a typical workflow for the in vitro comparison of two compounds targeting cell migration.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture adhesion_assay Cell Adhesion Assay cell_culture->adhesion_assay migration_assay Cell Migration Assay (Scratch/Transwell) cell_culture->migration_assay signaling_assay Signaling Pathway Analysis (Western Blot) cell_culture->signaling_assay data_analysis Data Analysis & Comparison adhesion_assay->data_analysis migration_assay->data_analysis signaling_assay->data_analysis conclusion Conclusion data_analysis->conclusion

A generalized workflow for in vitro compound comparison studies.

Conclusion

Both this compound and Cilengitide are potent integrin antagonists with demonstrated in vitro activity. Cilengitide has been extensively studied in various cancer cell models, and its inhibitory effects on cell adhesion, migration, and the FAK/Src/Akt signaling pathway are well-documented. This compound is a highly potent antagonist of αvβ3, αvβ6, and αvβ8 integrins and has shown strong inhibition of cell adhesion and angiogenesis in vitro. However, there is a notable lack of publicly available data on its effects on cancer cell migration and the specific signaling pathways it modulates in these contexts.

For researchers investigating anti-migratory and anti-invasive therapeutic strategies, Cilengitide offers a well-characterized profile for comparative studies. Further in vitro research on this compound is warranted to fully elucidate its mechanism of action and potential as a therapeutic agent in oncology beyond its current focus on ophthalmology. This guide provides a foundation of the current knowledge to aid in the design of future preclinical investigations.

References

An In Vitro Comparison of Nesvategrast and Cilengitide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nesvategrast (also known as SF0166) and Cilengitide are both antagonists of integrin receptors, a class of transmembrane proteins crucial for cell adhesion, migration, and signaling. Their roles in these fundamental cellular processes have made them subjects of interest in drug development, particularly in oncology and ophthalmology. This guide provides an objective in vitro comparison of this compound and Cilengitide, focusing on their mechanisms of action, effects on cellular functions, and the signaling pathways they modulate. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their preclinical studies.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative in vitro data for this compound and Cilengitide. It is important to note that direct comparative studies are limited, and the available data for this compound is less extensive than for Cilengitide in the context of in vitro cancer cell models.

ParameterThis compound (SF0166)Cilengitide
Target Integrins αvβ3, αvβ6, αvβ8[1][2]αvβ3, αvβ5[3]
Binding Affinity (IC50) αvβ3: 0.6 nMαvβ6: 8 nMαvβ8: 13 nM[1][2]Subnanomolar for αvβ3, low nanomolar for αvβ5
Cell Adhesion Inhibition Potent inhibitor of cell adhesion to vitronectin (IC50 values from 7.6 pM to 76 nM across various cell lines)Inhibits adhesion of various tumor cell lines to vitronectin and fibronectin
Anti-Angiogenic Activity Inhibits bFGF- and VEGF-stimulated angiogenesis in chick chorioallantoic membrane (CAM) assayDemonstrates anti-angiogenic effects in vitro
Cell Migration Inhibition Data from standard in vitro migration assays (e.g., scratch wound, Transwell) is not readily available in public literature.Inhibits migration of various cancer cell lines in vitro
Signaling Pathway Modulation The effect on FAK/Src/Akt signaling pathway has not been detailed in publicly available in vitro studies.Inhibits the FAK/Src/Akt signaling pathway

Mechanism of Action and In Vitro Effects

This compound (SF0166)

This compound is a potent and selective small molecule antagonist of the αvβ3 integrin, with additional activity against αvβ6 and αvβ8 integrins. Its primary mechanism of action involves blocking the binding of these integrins to their extracellular matrix (ECM) ligands, such as vitronectin.

In Vitro Performance:

  • Cell Adhesion: this compound has been shown to be a highly potent inhibitor of cellular adhesion to vitronectin across various human, rat, rabbit, and dog cell lines, with IC50 values in the picomolar to low nanomolar range.

  • Angiogenesis: In the chick chorioallantoic membrane (CAM) assay, a model for angiogenesis, this compound demonstrated a dose-dependent inhibition of blood vessel formation stimulated by basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).

Currently, there is a lack of publicly available in vitro data on the specific effects of this compound on cancer cell migration and its direct impact on the FAK/Src/Akt signaling pathway. The majority of published research on this compound focuses on its application in ophthalmology for treating retinal diseases.

Cilengitide

Cilengitide is a cyclic pentapeptide that acts as a selective antagonist of αvβ3 and αvβ5 integrins. By mimicking the RGD (Arginine-Glycine-Aspartic acid) sequence found in ECM proteins, Cilengitide competitively inhibits the binding of these integrins to their ligands.

In Vitro Performance:

  • Cell Adhesion: Cilengitide effectively inhibits the adhesion of various tumor cells, including glioma and melanoma, to ECM proteins like vitronectin and fibronectin.

  • Cell Migration and Invasion: In vitro studies have demonstrated that Cilengitide can inhibit the migration and invasion of several cancer cell lines. The effect, however, can be cell-line dependent.

  • Apoptosis: By disrupting cell-matrix interactions, Cilengitide can induce anoikis (a form of programmed cell death) in endothelial and some tumor cells.

  • Signaling Pathway Modulation: A key mechanism underlying Cilengitide's effects is the inhibition of the Focal Adhesion Kinase (FAK), Src, and Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.

Experimental Protocols

Detailed methodologies for key in vitro experiments performed with Cilengitide are provided below. These protocols can serve as a reference for researchers designing their own studies.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to an ECM-coated surface and the inhibitory effect of compounds like Cilengitide.

  • Plate Coating: 96-well plates are coated with an ECM protein (e.g., vitronectin or fibronectin) at a concentration of 1-10 µg/mL in phosphate-buffered saline (PBS) and incubated overnight at 4°C. Plates are then washed with PBS and blocked with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation: Tumor cells are harvested, washed, and resuspended in a serum-free medium.

  • Treatment and Seeding: Cells are pre-incubated with varying concentrations of Cilengitide or a vehicle control for 30 minutes at 37°C. Following pre-incubation, the cell suspension is added to the coated wells (e.g., 5 x 10^4 cells/well) and incubated for 1-2 hours at 37°C to allow for cell adhesion.

  • Quantification: Non-adherent cells are removed by gentle washing with PBS. The remaining adherent cells are fixed with 4% paraformaldehyde and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm). The percentage of adhesion is calculated relative to the vehicle-treated control.

Scratch Wound (Cell Migration) Assay

This assay measures the rate of collective cell migration to close a "wound" or gap created in a confluent cell monolayer.

  • Cell Seeding: Cells are seeded in a 6-well or 12-well plate and grown to form a confluent monolayer.

  • Wound Creation: A sterile pipette tip (e.g., p200) is used to create a linear scratch or "wound" across the center of the monolayer. The debris is removed by washing with PBS.

  • Treatment: The cells are then incubated with a culture medium containing different concentrations of Cilengitide or a vehicle control.

  • Image Acquisition: Images of the wound are captured at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a phase-contrast microscope.

  • Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the effect of the treatment on cell migration.

Transwell (Boyden Chamber) Migration Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane.

  • Chamber Preparation: Transwell inserts with a specific pore size (e.g., 8 µm) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum), while the upper chamber contains a serum-free medium.

  • Cell Seeding and Treatment: Cells are harvested, resuspended in a serum-free medium with different concentrations of Cilengitide or a vehicle control, and seeded into the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.

  • Analysis: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface of the membrane are fixed and stained with a dye like crystal violet.

  • Quantification: The number of migrated cells is counted in several random fields under a microscope.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key signaling proteins like FAK, Src, and Akt.

  • Cell Lysis: Cells are treated with Cilengitide for a specified duration, after which they are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of FAK, Src, and Akt. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to assess the effect of the treatment.

Visualization of Pathways and Workflows

Signaling Pathway of Cilengitide Action

The following diagram illustrates the proposed signaling pathway affected by Cilengitide. By blocking the binding of integrins αvβ3 and αvβ5 to the extracellular matrix, Cilengitide inhibits the downstream activation of FAK, Src, and Akt, which are critical for cell survival and migration.

Cilengitide_Signaling_Pathway Cilengitide Cilengitide Integrins Integrins (αvβ3, αvβ5) Cilengitide->Integrins Inhibits FAK FAK Integrins->FAK Activates ECM Extracellular Matrix (ECM) ECM->Integrins Binds Src Src FAK->Src Activates Akt Akt Src->Akt Activates Survival_Migration Cell Survival & Migration Akt->Survival_Migration Promotes

Cilengitide inhibits the integrin-mediated FAK/Src/Akt signaling pathway.
General Experimental Workflow for In Vitro Comparison

This diagram outlines a typical workflow for the in vitro comparison of two compounds targeting cell migration.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture adhesion_assay Cell Adhesion Assay cell_culture->adhesion_assay migration_assay Cell Migration Assay (Scratch/Transwell) cell_culture->migration_assay signaling_assay Signaling Pathway Analysis (Western Blot) cell_culture->signaling_assay data_analysis Data Analysis & Comparison adhesion_assay->data_analysis migration_assay->data_analysis signaling_assay->data_analysis conclusion Conclusion data_analysis->conclusion

A generalized workflow for in vitro compound comparison studies.

Conclusion

Both this compound and Cilengitide are potent integrin antagonists with demonstrated in vitro activity. Cilengitide has been extensively studied in various cancer cell models, and its inhibitory effects on cell adhesion, migration, and the FAK/Src/Akt signaling pathway are well-documented. This compound is a highly potent antagonist of αvβ3, αvβ6, and αvβ8 integrins and has shown strong inhibition of cell adhesion and angiogenesis in vitro. However, there is a notable lack of publicly available data on its effects on cancer cell migration and the specific signaling pathways it modulates in these contexts.

For researchers investigating anti-migratory and anti-invasive therapeutic strategies, Cilengitide offers a well-characterized profile for comparative studies. Further in vitro research on this compound is warranted to fully elucidate its mechanism of action and potential as a therapeutic agent in oncology beyond its current focus on ophthalmology. This guide provides a foundation of the current knowledge to aid in the design of future preclinical investigations.

References

A Comparative Analysis of Nesvategrast and Anti-VEGF Therapies for Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel integrin inhibitor, Nesvategrast, and established anti-VEGF therapies for the treatment of diabetic retinopathy. This analysis is based on available preclinical and clinical trial data, with a focus on efficacy, mechanism of action, and experimental methodologies.

Executive Summary

This compound, a selective RGD integrin inhibitor, represents a novel therapeutic approach for diabetic retinopathy by targeting pathways involved in cellular responses to vascular endothelial growth factor (VEGF) and other growth factors.[1][2][3] However, in its Phase 2 clinical trial (DR:EAM), this compound administered as a topical eye drop did not meet its primary efficacy endpoint of a statistically significant improvement in the Diabetic Retinopathy Severity Scale (DRSS) compared to placebo.[1][4] In contrast, anti-VEGF therapies, delivered via intravitreal injection, have consistently demonstrated efficacy in improving DRSS scores and have become the standard of care for vision-threatening complications of diabetic retinopathy. This guide will delve into the distinct mechanisms of action, present a comparative summary of clinical trial outcomes, and detail the experimental protocols of key studies.

Mechanism of Action

This compound: Targeting Integrin Signaling

This compound is a small molecule designed to selectively inhibit key RGD integrin subtypes, including αvβ3. These integrins are cell adhesion receptors that play a crucial role in mediating cellular responses to growth factors like VEGF. By blocking these integrins, this compound aims to modulate the downstream signaling pathways that contribute to the pathological angiogenesis and vascular permeability characteristic of diabetic retinopathy.

cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell cluster_intervention Therapeutic Intervention ECM ECM Proteins (e.g., Vitronectin) Integrin αvβ3 Integrin ECM->Integrin binds Signaling Downstream Signaling (e.g., FAK, Src) Integrin->Signaling VEGFR VEGF Receptor VEGFR->Signaling Response Cellular Responses (Angiogenesis, Permeability) Signaling->Response This compound This compound This compound->Integrin inhibits VEGF VEGF VEGF->VEGFR binds

Caption: this compound Signaling Pathway
Anti-VEGF Therapies: Direct Cytokine Sequestration

Anti-VEGF therapies, such as ranibizumab, aflibercept, and bevacizumab, are monoclonal antibodies or fusion proteins that directly bind to and neutralize VEGF-A. VEGF is a key mediator of angiogenesis and vascular permeability. By sequestering VEGF, these drugs prevent its interaction with its receptors (VEGFRs) on endothelial cells, thereby inhibiting the downstream signaling that leads to abnormal blood vessel growth and leakage in the retina.

cluster_extracellular Extracellular Space cluster_cell Endothelial Cell VEGF VEGF-A VEGFR VEGF Receptor VEGF->VEGFR binds & activates AntiVEGF Anti-VEGF Drug AntiVEGF->VEGF binds & neutralizes Signaling Downstream Signaling VEGFR->Signaling Response Angiogenesis & Permeability Signaling->Response cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (BCVA, DRSS, OCT) Screening->Baseline Randomize Randomization Baseline->Randomize TreatmentA Group A (e.g., this compound Eye Drops) Randomize->TreatmentA TreatmentB Group B (e.g., Anti-VEGF Injections) Randomize->TreatmentB Control Control Group (Placebo/Sham/Laser) Randomize->Control FollowUp Regular Follow-up Visits (e.g., Monthly, Bimonthly) TreatmentA->FollowUp TreatmentB->FollowUp Control->FollowUp Endpoint Primary & Secondary Endpoint Assessment FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

References

A Comparative Analysis of Nesvategrast and Anti-VEGF Therapies for Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel integrin inhibitor, Nesvategrast, and established anti-VEGF therapies for the treatment of diabetic retinopathy. This analysis is based on available preclinical and clinical trial data, with a focus on efficacy, mechanism of action, and experimental methodologies.

Executive Summary

This compound, a selective RGD integrin inhibitor, represents a novel therapeutic approach for diabetic retinopathy by targeting pathways involved in cellular responses to vascular endothelial growth factor (VEGF) and other growth factors.[1][2][3] However, in its Phase 2 clinical trial (DR:EAM), this compound administered as a topical eye drop did not meet its primary efficacy endpoint of a statistically significant improvement in the Diabetic Retinopathy Severity Scale (DRSS) compared to placebo.[1][4] In contrast, anti-VEGF therapies, delivered via intravitreal injection, have consistently demonstrated efficacy in improving DRSS scores and have become the standard of care for vision-threatening complications of diabetic retinopathy. This guide will delve into the distinct mechanisms of action, present a comparative summary of clinical trial outcomes, and detail the experimental protocols of key studies.

Mechanism of Action

This compound: Targeting Integrin Signaling

This compound is a small molecule designed to selectively inhibit key RGD integrin subtypes, including αvβ3. These integrins are cell adhesion receptors that play a crucial role in mediating cellular responses to growth factors like VEGF. By blocking these integrins, this compound aims to modulate the downstream signaling pathways that contribute to the pathological angiogenesis and vascular permeability characteristic of diabetic retinopathy.

cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell cluster_intervention Therapeutic Intervention ECM ECM Proteins (e.g., Vitronectin) Integrin αvβ3 Integrin ECM->Integrin binds Signaling Downstream Signaling (e.g., FAK, Src) Integrin->Signaling VEGFR VEGF Receptor VEGFR->Signaling Response Cellular Responses (Angiogenesis, Permeability) Signaling->Response This compound This compound This compound->Integrin inhibits VEGF VEGF VEGF->VEGFR binds

Caption: this compound Signaling Pathway
Anti-VEGF Therapies: Direct Cytokine Sequestration

Anti-VEGF therapies, such as ranibizumab, aflibercept, and bevacizumab, are monoclonal antibodies or fusion proteins that directly bind to and neutralize VEGF-A. VEGF is a key mediator of angiogenesis and vascular permeability. By sequestering VEGF, these drugs prevent its interaction with its receptors (VEGFRs) on endothelial cells, thereby inhibiting the downstream signaling that leads to abnormal blood vessel growth and leakage in the retina.

cluster_extracellular Extracellular Space cluster_cell Endothelial Cell VEGF VEGF-A VEGFR VEGF Receptor VEGF->VEGFR binds & activates AntiVEGF Anti-VEGF Drug AntiVEGF->VEGF binds & neutralizes Signaling Downstream Signaling VEGFR->Signaling Response Angiogenesis & Permeability Signaling->Response cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (BCVA, DRSS, OCT) Screening->Baseline Randomize Randomization Baseline->Randomize TreatmentA Group A (e.g., this compound Eye Drops) Randomize->TreatmentA TreatmentB Group B (e.g., Anti-VEGF Injections) Randomize->TreatmentB Control Control Group (Placebo/Sham/Laser) Randomize->Control FollowUp Regular Follow-up Visits (e.g., Monthly, Bimonthly) TreatmentA->FollowUp TreatmentB->FollowUp Control->FollowUp Endpoint Primary & Secondary Endpoint Assessment FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Nesvategrast's Selectivity Profile: A Comparative Analysis of Integrin Subtype Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nesvategrast's binding affinity across various integrin subtypes, supported by available preclinical data. The information is presented to facilitate an understanding of its selectivity and potential for off-target effects.

This compound (also known as OTT166 and SF0166) is an investigational small molecule RGD (Arginine-Glycine-Aspartic acid) integrin inhibitor.[1][2] Developed as a topical eye drop, its primary therapeutic target is the αvβ3 integrin, which plays a role in angiogenesis and is implicated in ocular diseases such as diabetic retinopathy.[1] Understanding the cross-reactivity of this compound with other integrin subtypes is crucial for evaluating its specificity and overall safety profile.

Comparative Binding Affinity of this compound

Preclinical studies have quantified the inhibitory activity of this compound against several human integrin subtypes. The data, presented in terms of IC50 values (the concentration of an inhibitor required to block 50% of the target's activity), demonstrates a preferential, though not exclusive, affinity for the αvβ3 integrin.

A conference abstract from Furuya et al. (2018) further specified that this compound did not show inhibitory activity against the αvβ5 integrin subtype.

Integrin SubtypeThis compound (SF0166) IC50 (nM)
αvβ3 0.6
αvβ68
αvβ813
αvβ5No inhibition

This data is compiled from preclinical in vitro binding assays.

Experimental Methodology for Determining Integrin Binding Affinity

While the precise, detailed protocol used for generating the specific IC50 values for this compound is not publicly available in the cited literature, a standard competitive enzyme-linked immunosorbent assay (ELISA)-based protocol is commonly employed for this purpose. The following represents a generalized methodology for such an experiment.

General Protocol: Competitive Integrin Binding Assay (ELISA-based)

This assay measures the ability of a test compound (e.g., this compound) to compete with a known ligand for binding to a purified integrin receptor.

1. Plate Coating:

  • Purified recombinant human integrin protein (e.g., αvβ3, αvβ6, αvβ8) is diluted in a suitable buffer (e.g., PBS, pH 7.4).
  • The integrin solution is added to the wells of a high-binding 96-well microplate.
  • The plate is incubated overnight at 4°C to allow the protein to adhere to the well surface.

2. Blocking:

  • The coating solution is removed, and the wells are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • A blocking buffer (e.g., PBS containing 1-3% BSA) is added to each well to prevent non-specific binding.
  • The plate is incubated for 1-2 hours at room temperature.

3. Competitive Binding:

  • The blocking buffer is removed, and the wells are washed.
  • A known, labeled ligand for the integrin (e.g., biotinylated vitronectin or fibronectin) is prepared at a constant concentration.
  • Serial dilutions of the test compound (this compound) are prepared.
  • The labeled ligand and the various concentrations of the test compound are added simultaneously to the wells. A control group contains only the labeled ligand.
  • The plate is incubated for 2-3 hours at room temperature to allow for competitive binding to the coated integrin.

4. Detection:

  • The wells are washed to remove unbound reagents.
  • An enzyme-conjugated secondary reactant that binds to the labeled ligand (e.g., streptavidin-horseradish peroxidase [HRP] for a biotinylated ligand) is added to each well.
  • The plate is incubated for 1 hour at room temperature.

5. Signal Development and Measurement:

  • The wells are washed again to remove the unbound enzyme conjugate.
  • A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to each well.
  • The reaction is allowed to proceed for a set time, then stopped with a stop solution (e.g., sulfuric acid).
  • The absorbance in each well is measured using a microplate reader at the appropriate wavelength.

6. Data Analysis:

  • The absorbance values are plotted against the concentration of the test compound.
  • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the labeled ligand binding.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical competitive binding assay used to assess the cross-reactivity of a compound like this compound.

G cluster_prep Assay Preparation cluster_binding Competitive Binding cluster_detection Detection & Analysis plate 96-well Microplate integrin Purified Integrin (e.g., αvβ3, αvβ6, αvβ8) coating Coat Plate with Integrin integrin->coating blocking Block with BSA to Prevent Non-specific Binding coating->blocking incubation Add Ligand + this compound to Wells & Incubate blocking->incubation ligand Biotinylated Ligand (e.g., Vitronectin) ligand->incubation This compound This compound (Serial Dilutions) This compound->incubation strep_hrp Add Streptavidin-HRP incubation->strep_hrp substrate Add TMB Substrate strep_hrp->substrate readout Measure Absorbance substrate->readout analysis Calculate IC50 readout->analysis

Workflow for a competitive integrin binding assay.

References

Nesvategrast's Selectivity Profile: A Comparative Analysis of Integrin Subtype Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nesvategrast's binding affinity across various integrin subtypes, supported by available preclinical data. The information is presented to facilitate an understanding of its selectivity and potential for off-target effects.

This compound (also known as OTT166 and SF0166) is an investigational small molecule RGD (Arginine-Glycine-Aspartic acid) integrin inhibitor.[1][2] Developed as a topical eye drop, its primary therapeutic target is the αvβ3 integrin, which plays a role in angiogenesis and is implicated in ocular diseases such as diabetic retinopathy.[1] Understanding the cross-reactivity of this compound with other integrin subtypes is crucial for evaluating its specificity and overall safety profile.

Comparative Binding Affinity of this compound

Preclinical studies have quantified the inhibitory activity of this compound against several human integrin subtypes. The data, presented in terms of IC50 values (the concentration of an inhibitor required to block 50% of the target's activity), demonstrates a preferential, though not exclusive, affinity for the αvβ3 integrin.

A conference abstract from Furuya et al. (2018) further specified that this compound did not show inhibitory activity against the αvβ5 integrin subtype.

Integrin SubtypeThis compound (SF0166) IC50 (nM)
αvβ3 0.6
αvβ68
αvβ813
αvβ5No inhibition

This data is compiled from preclinical in vitro binding assays.

Experimental Methodology for Determining Integrin Binding Affinity

While the precise, detailed protocol used for generating the specific IC50 values for this compound is not publicly available in the cited literature, a standard competitive enzyme-linked immunosorbent assay (ELISA)-based protocol is commonly employed for this purpose. The following represents a generalized methodology for such an experiment.

General Protocol: Competitive Integrin Binding Assay (ELISA-based)

This assay measures the ability of a test compound (e.g., this compound) to compete with a known ligand for binding to a purified integrin receptor.

1. Plate Coating:

  • Purified recombinant human integrin protein (e.g., αvβ3, αvβ6, αvβ8) is diluted in a suitable buffer (e.g., PBS, pH 7.4).
  • The integrin solution is added to the wells of a high-binding 96-well microplate.
  • The plate is incubated overnight at 4°C to allow the protein to adhere to the well surface.

2. Blocking:

  • The coating solution is removed, and the wells are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • A blocking buffer (e.g., PBS containing 1-3% BSA) is added to each well to prevent non-specific binding.
  • The plate is incubated for 1-2 hours at room temperature.

3. Competitive Binding:

  • The blocking buffer is removed, and the wells are washed.
  • A known, labeled ligand for the integrin (e.g., biotinylated vitronectin or fibronectin) is prepared at a constant concentration.
  • Serial dilutions of the test compound (this compound) are prepared.
  • The labeled ligand and the various concentrations of the test compound are added simultaneously to the wells. A control group contains only the labeled ligand.
  • The plate is incubated for 2-3 hours at room temperature to allow for competitive binding to the coated integrin.

4. Detection:

  • The wells are washed to remove unbound reagents.
  • An enzyme-conjugated secondary reactant that binds to the labeled ligand (e.g., streptavidin-horseradish peroxidase [HRP] for a biotinylated ligand) is added to each well.
  • The plate is incubated for 1 hour at room temperature.

5. Signal Development and Measurement:

  • The wells are washed again to remove the unbound enzyme conjugate.
  • A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to each well.
  • The reaction is allowed to proceed for a set time, then stopped with a stop solution (e.g., sulfuric acid).
  • The absorbance in each well is measured using a microplate reader at the appropriate wavelength.

6. Data Analysis:

  • The absorbance values are plotted against the concentration of the test compound.
  • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the labeled ligand binding.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical competitive binding assay used to assess the cross-reactivity of a compound like this compound.

G cluster_prep Assay Preparation cluster_binding Competitive Binding cluster_detection Detection & Analysis plate 96-well Microplate integrin Purified Integrin (e.g., αvβ3, αvβ6, αvβ8) coating Coat Plate with Integrin integrin->coating blocking Block with BSA to Prevent Non-specific Binding coating->blocking incubation Add Ligand + this compound to Wells & Incubate blocking->incubation ligand Biotinylated Ligand (e.g., Vitronectin) ligand->incubation This compound This compound (Serial Dilutions) This compound->incubation strep_hrp Add Streptavidin-HRP incubation->strep_hrp substrate Add TMB Substrate strep_hrp->substrate readout Measure Absorbance substrate->readout analysis Calculate IC50 readout->analysis

Workflow for a competitive integrin binding assay.

References

Nesvategrast vs. Current Treatments: A Comparative Analysis for Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the novel topical RGD integrin inhibitor, Nesvategrast, in comparison to established therapies for diabetic retinopathy, including anti-VEGF agents, corticosteroids, and laser photocoagulation. This guide provides an objective analysis of their mechanisms of action, clinical trial outcomes, and experimental protocols to inform researchers and drug development professionals.

Diabetic retinopathy remains a leading cause of vision loss in working-age adults, creating a significant unmet need for effective and less invasive treatment options. While current therapies such as intravitreal anti-VEGF injections and laser photocoagulation have revolutionized the management of diabetic retinopathy, they are not without their limitations, including treatment burden and potential side effects. This compound (OTT166), a novel, selective RGD integrin inhibitor administered as a topical eye drop, has emerged as a potential non-invasive alternative. This report provides a comprehensive comparative analysis of this compound and the current standard-of-care treatments for diabetic retinopathy.

Mechanism of Action: A Tale of Two Pathways

The therapeutic approaches to diabetic retinopathy can be broadly categorized by their primary molecular targets. Current mainstream treatments predominantly focus on the vascular endothelial growth factor (VEGF) pathway, while this compound targets integrin-mediated signaling.

This compound: Targeting Integrin-Mediated Pathways

This compound is a small molecule RGD integrin inhibitor.[1][2] Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, proliferation, and signaling.[3] In diabetic retinopathy, RGD-binding integrins, such as αvβ3, are implicated in pathological processes including inflammation, vascular leakage, angiogenesis, and fibrosis.[4][5] By selectively inhibiting these integrins, this compound aims to modulate the cellular responses to multiple growth factors, including VEGF, thereby addressing several key aspects of the disease pathophysiology.

dot

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Integrin αvβ3 Integrin αvβ3 FAK FAK Integrin αvβ3->FAK VEGFR2 VEGFR2 PI3K/Akt PI3K/Akt VEGFR2->PI3K/Akt Extracellular Matrix Extracellular Matrix Extracellular Matrix->Integrin αvβ3 Binds VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->Integrin αvβ3 Inhibits FAK->PI3K/Akt Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK FAK->Ras/Raf/MEK/ERK Pathological Processes Inflammation Vascular Leakage Angiogenesis Fibrosis PI3K/Akt->Pathological Processes Ras/Raf/MEK/ERK->Pathological Processes

Caption: this compound Signaling Pathway. (Within 100 characters)

Anti-VEGF Therapy: A Focused Approach

Anti-VEGF agents, such as aflibercept, ranibizumab (B1194657), and bevacizumab, directly target vascular endothelial growth factor A (VEGF-A). In diabetic retinopathy, retinal ischemia triggers the upregulation of VEGF, a potent signaling protein that promotes angiogenesis (the formation of new, abnormal blood vessels) and increases vascular permeability, leading to macular edema. By binding to and neutralizing VEGF-A, these drugs inhibit its interaction with its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, thereby reducing neovascularization and vascular leakage.

dot

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Hypoxia Hypoxia VEGF-A VEGF-A Hypoxia->VEGF-A Upregulates VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds Anti-VEGF Agents Anti-VEGF Agents Anti-VEGF Agents->VEGF-A Binds & Neutralizes PLCγ PLCγ VEGFR2->PLCγ PI3K/Akt PI3K/Akt VEGFR2->PI3K/Akt Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK PLCγ->Ras/Raf/MEK/ERK Pathological Processes Vascular Permeability Angiogenesis PI3K/Akt->Pathological Processes Ras/Raf/MEK/ERK->Pathological Processes

Caption: Anti-VEGF Signaling Pathway. (Within 100 characters)

Corticosteroids: A Multi-faceted Anti-Inflammatory Approach

Intravitreal corticosteroids, such as dexamethasone (B1670325) and fluocinolone (B42009) acetonide, exert their therapeutic effects through multiple mechanisms. They are potent anti-inflammatory agents that inhibit the expression of various inflammatory cytokines and mediators. In the context of diabetic macular edema, corticosteroids can reduce vascular permeability, inhibit VEGF expression, and stabilize the blood-retinal barrier.

dot

cluster_0 Intracellular Corticosteroids Corticosteroids Glucocorticoid Receptor Glucocorticoid Receptor Corticosteroids->Glucocorticoid Receptor Binds NF-κB NF-κB Glucocorticoid Receptor->NF-κB Inhibits Pro-inflammatory Genes VEGF ICAM-1 Cytokines NF-κB->Pro-inflammatory Genes Activates

Caption: Corticosteroid Signaling Pathway. (Within 100 characters)

Clinical Efficacy and Safety: A Comparative Overview

The clinical development of this compound is at an earlier stage compared to the well-established treatments for diabetic retinopathy. The following tables summarize the available quantitative data from key clinical trials.

Table 1: this compound Clinical Trial Data

Trial Phase Treatment Arms Primary Endpoint Key Findings Safety
DR:EAM 2This compound (high and low dose) vs. PlaceboPercentage of patients with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) at 24 weeksDid not meet primary or key secondary efficacy endpoints. A statistically significant reduction in vision-threatening events (VTEs) was observed in patients with moderately severe to severe NPDR at baseline (p=0.045).Safe and well-tolerated.

Table 2: Anti-VEGF Agents Clinical Trial Data

Trial Drug Key Comparison Primary Endpoint Key Efficacy Outcomes
PANORAMA AfliberceptAflibercept vs. ShamProportion of eyes with a ≥2-step improvement in DRSS at 24 and 52 weeksAt 52 weeks, 80% (2q8/PRN) and 65% (2q16) of aflibercept-treated eyes achieved a ≥2-step DRSS improvement vs. 15% of sham-treated eyes.
RISE & RIDE RanibizumabRanibizumab (0.3mg and 0.5mg) vs. ShamProportion of patients gaining ≥15 letters in BCVA at 24 monthsAt 24 months in RIDE, 45.7% of the 0.5mg group and 33.6% of the 0.3mg group gained ≥15 letters vs. 12.3% in the sham group.
VISTA & VIVID AfliberceptAflibercept (2q4 and 2q8) vs. LaserMean change from baseline in BCVA at 52 weeksAt 100 weeks in VISTA, mean BCVA gain was +11.5 (2q4) and +11.1 (2q8) letters vs. +0.9 letters with laser. In VIVID, mean BCVA gain was +11.4 (2q4) and +9.4 (2q8) letters vs. +0.7 letters with laser.

Table 3: Corticosteroids Clinical Trial Data

Drug Key Trial Key Efficacy Outcomes Key Safety Findings
Dexamethasone Intravitreal Implant FAMEAt 36 months, 28.7% (low dose) and 27.8% (high dose) of implant-treated eyes gained ≥15 letters vs. 18.9% of sham eyes.Increased risk of elevated intraocular pressure and cataract formation.
Fluocinolone Acetonide Intravitreal Implant FAME(Same as above)Up to 8.1% of patients required incisional glaucoma surgery, and cataract progressed in nearly all phakic eyes.

Table 4: Laser Photocoagulation Clinical Trial Data

Trial Treatment Key Efficacy Outcomes Key Adverse Effects
ETDRS Focal/Grid PhotocoagulationReduced the risk of moderate vision loss by 50% in eyes with clinically significant macular edema.Peripheral visual field loss, decreased night vision.

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are crucial for the replication and validation of clinical research. The following provides a summary of the methodologies employed in the key clinical trials discussed.

This compound: DR:EAM Trial Protocol

The DR:EAM trial was a Phase 2, multicenter, randomized, double-masked study.

  • Objective: To assess the safety and efficacy of daily topical administration of high- and low-dose this compound versus placebo for 24 weeks.

  • Patient Population: 225 adult patients with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with minimal vision loss.

  • Primary Efficacy Endpoint: The percentage of patients experiencing a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS).

  • Secondary Endpoints: Included prevention of progression to vision-threatening events and time to intravitreal injection or laser treatment.

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Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm 1 This compound (High Dose) (n=~75) Randomization->Treatment Arm 1 Treatment Arm 2 This compound (Low Dose) (n=~75) Randomization->Treatment Arm 2 Control Arm Placebo (n=~75) Randomization->Control Arm Follow-up 24 Weeks Treatment Arm 1->Follow-up Treatment Arm 2->Follow-up Control Arm->Follow-up Endpoint Analysis Endpoint Analysis Follow-up->Endpoint Analysis

Caption: DR:EAM Trial Workflow. (Within 100 characters)

Anti-VEGF Agents: PANORAMA, RISE/RIDE, and VISTA/VIVID Protocols

  • PANORAMA (Aflibercept): A Phase 3, double-masked, randomized trial in patients with moderately severe to severe NPDR without diabetic macular edema (DME). Patients were randomized to receive intravitreal aflibercept 2 mg every 8 or 16 weeks (after initial monthly doses) or sham injections for 100 weeks.

  • RISE and RIDE (Ranibizumab): Two parallel, Phase 3, multicenter, double-masked, sham injection-controlled trials. Patients with DME were randomized to receive monthly intravitreal injections of 0.3 mg or 0.5 mg ranibizumab or sham injections for 24 months.

  • VISTA and VIVID (Aflibercept): Two parallel, Phase 3, randomized trials comparing intravitreal aflibercept with macular laser photocoagulation for DME. Patients were randomized to receive aflibercept 2 mg every 4 weeks, aflibercept 2 mg every 8 weeks (after 5 initial monthly doses), or laser photocoagulation.

Laser Photocoagulation: ETDRS Protocol

The Early Treatment Diabetic Retinopathy Study (ETDRS) established the efficacy of focal and grid laser photocoagulation for clinically significant macular edema.

  • Focal Photocoagulation: Involved direct treatment of leaking microaneurysms.

  • Grid Photocoagulation: Applied in a grid pattern to areas of diffuse retinal thickening and capillary nonperfusion.

  • Laser Settings: The original protocol specified argon laser with specific spot sizes, durations, and power to achieve a certain burn intensity. The "modified ETDRS" guidelines later recommended less intense laser lesions.

Conclusion

This compound, with its novel mechanism of action and non-invasive topical delivery, represents a significant departure from the current standards of care for diabetic retinopathy. While the Phase 2 DR:EAM trial did not meet its primary efficacy endpoints for improving DRSS, the observed safety profile and the potential signal in reducing vision-threatening events in a specific patient subgroup warrant further investigation.

In contrast, anti-VEGF therapies have demonstrated robust efficacy in improving visual acuity and reducing disease progression in numerous large-scale clinical trials, establishing them as the first-line treatment for many patients with diabetic retinopathy and macular edema. Corticosteroids offer a valuable alternative, particularly in patients with persistent inflammation, though their use is associated with a higher risk of ocular side effects. Laser photocoagulation remains a durable and effective treatment, especially for proliferative diabetic retinopathy, but can be associated with iatrogenic retinal damage.

Future research will be critical to fully elucidate the potential role of this compound in the diabetic retinopathy treatment paradigm. A comprehensive analysis of the full DR:EAM dataset may reveal specific patient populations who could benefit from this topical therapy. For researchers and drug development professionals, the journey of this compound underscores the ongoing quest for more effective, safer, and less burdensome treatments for this sight-threatening disease.

References

Nesvategrast vs. Current Treatments: A Comparative Analysis for Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the novel topical RGD integrin inhibitor, Nesvategrast, in comparison to established therapies for diabetic retinopathy, including anti-VEGF agents, corticosteroids, and laser photocoagulation. This guide provides an objective analysis of their mechanisms of action, clinical trial outcomes, and experimental protocols to inform researchers and drug development professionals.

Diabetic retinopathy remains a leading cause of vision loss in working-age adults, creating a significant unmet need for effective and less invasive treatment options. While current therapies such as intravitreal anti-VEGF injections and laser photocoagulation have revolutionized the management of diabetic retinopathy, they are not without their limitations, including treatment burden and potential side effects. This compound (OTT166), a novel, selective RGD integrin inhibitor administered as a topical eye drop, has emerged as a potential non-invasive alternative. This report provides a comprehensive comparative analysis of this compound and the current standard-of-care treatments for diabetic retinopathy.

Mechanism of Action: A Tale of Two Pathways

The therapeutic approaches to diabetic retinopathy can be broadly categorized by their primary molecular targets. Current mainstream treatments predominantly focus on the vascular endothelial growth factor (VEGF) pathway, while this compound targets integrin-mediated signaling.

This compound: Targeting Integrin-Mediated Pathways

This compound is a small molecule RGD integrin inhibitor.[1][2] Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, proliferation, and signaling.[3] In diabetic retinopathy, RGD-binding integrins, such as αvβ3, are implicated in pathological processes including inflammation, vascular leakage, angiogenesis, and fibrosis.[4][5] By selectively inhibiting these integrins, this compound aims to modulate the cellular responses to multiple growth factors, including VEGF, thereby addressing several key aspects of the disease pathophysiology.

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cluster_0 Cell Membrane cluster_1 Intracellular Signaling Integrin αvβ3 Integrin αvβ3 FAK FAK Integrin αvβ3->FAK VEGFR2 VEGFR2 PI3K/Akt PI3K/Akt VEGFR2->PI3K/Akt Extracellular Matrix Extracellular Matrix Extracellular Matrix->Integrin αvβ3 Binds VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->Integrin αvβ3 Inhibits FAK->PI3K/Akt Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK FAK->Ras/Raf/MEK/ERK Pathological Processes Inflammation Vascular Leakage Angiogenesis Fibrosis PI3K/Akt->Pathological Processes Ras/Raf/MEK/ERK->Pathological Processes

Caption: this compound Signaling Pathway. (Within 100 characters)

Anti-VEGF Therapy: A Focused Approach

Anti-VEGF agents, such as aflibercept, ranibizumab, and bevacizumab, directly target vascular endothelial growth factor A (VEGF-A). In diabetic retinopathy, retinal ischemia triggers the upregulation of VEGF, a potent signaling protein that promotes angiogenesis (the formation of new, abnormal blood vessels) and increases vascular permeability, leading to macular edema. By binding to and neutralizing VEGF-A, these drugs inhibit its interaction with its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, thereby reducing neovascularization and vascular leakage.

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cluster_0 Cell Membrane cluster_1 Intracellular Signaling Hypoxia Hypoxia VEGF-A VEGF-A Hypoxia->VEGF-A Upregulates VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds Anti-VEGF Agents Anti-VEGF Agents Anti-VEGF Agents->VEGF-A Binds & Neutralizes PLCγ PLCγ VEGFR2->PLCγ PI3K/Akt PI3K/Akt VEGFR2->PI3K/Akt Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK PLCγ->Ras/Raf/MEK/ERK Pathological Processes Vascular Permeability Angiogenesis PI3K/Akt->Pathological Processes Ras/Raf/MEK/ERK->Pathological Processes

Caption: Anti-VEGF Signaling Pathway. (Within 100 characters)

Corticosteroids: A Multi-faceted Anti-Inflammatory Approach

Intravitreal corticosteroids, such as dexamethasone and fluocinolone acetonide, exert their therapeutic effects through multiple mechanisms. They are potent anti-inflammatory agents that inhibit the expression of various inflammatory cytokines and mediators. In the context of diabetic macular edema, corticosteroids can reduce vascular permeability, inhibit VEGF expression, and stabilize the blood-retinal barrier.

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cluster_0 Intracellular Corticosteroids Corticosteroids Glucocorticoid Receptor Glucocorticoid Receptor Corticosteroids->Glucocorticoid Receptor Binds NF-κB NF-κB Glucocorticoid Receptor->NF-κB Inhibits Pro-inflammatory Genes VEGF ICAM-1 Cytokines NF-κB->Pro-inflammatory Genes Activates

Caption: Corticosteroid Signaling Pathway. (Within 100 characters)

Clinical Efficacy and Safety: A Comparative Overview

The clinical development of this compound is at an earlier stage compared to the well-established treatments for diabetic retinopathy. The following tables summarize the available quantitative data from key clinical trials.

Table 1: this compound Clinical Trial Data

Trial Phase Treatment Arms Primary Endpoint Key Findings Safety
DR:EAM 2This compound (high and low dose) vs. PlaceboPercentage of patients with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) at 24 weeksDid not meet primary or key secondary efficacy endpoints. A statistically significant reduction in vision-threatening events (VTEs) was observed in patients with moderately severe to severe NPDR at baseline (p=0.045).Safe and well-tolerated.

Table 2: Anti-VEGF Agents Clinical Trial Data

Trial Drug Key Comparison Primary Endpoint Key Efficacy Outcomes
PANORAMA AfliberceptAflibercept vs. ShamProportion of eyes with a ≥2-step improvement in DRSS at 24 and 52 weeksAt 52 weeks, 80% (2q8/PRN) and 65% (2q16) of aflibercept-treated eyes achieved a ≥2-step DRSS improvement vs. 15% of sham-treated eyes.
RISE & RIDE RanibizumabRanibizumab (0.3mg and 0.5mg) vs. ShamProportion of patients gaining ≥15 letters in BCVA at 24 monthsAt 24 months in RIDE, 45.7% of the 0.5mg group and 33.6% of the 0.3mg group gained ≥15 letters vs. 12.3% in the sham group.
VISTA & VIVID AfliberceptAflibercept (2q4 and 2q8) vs. LaserMean change from baseline in BCVA at 52 weeksAt 100 weeks in VISTA, mean BCVA gain was +11.5 (2q4) and +11.1 (2q8) letters vs. +0.9 letters with laser. In VIVID, mean BCVA gain was +11.4 (2q4) and +9.4 (2q8) letters vs. +0.7 letters with laser.

Table 3: Corticosteroids Clinical Trial Data

Drug Key Trial Key Efficacy Outcomes Key Safety Findings
Dexamethasone Intravitreal Implant FAMEAt 36 months, 28.7% (low dose) and 27.8% (high dose) of implant-treated eyes gained ≥15 letters vs. 18.9% of sham eyes.Increased risk of elevated intraocular pressure and cataract formation.
Fluocinolone Acetonide Intravitreal Implant FAME(Same as above)Up to 8.1% of patients required incisional glaucoma surgery, and cataract progressed in nearly all phakic eyes.

Table 4: Laser Photocoagulation Clinical Trial Data

Trial Treatment Key Efficacy Outcomes Key Adverse Effects
ETDRS Focal/Grid PhotocoagulationReduced the risk of moderate vision loss by 50% in eyes with clinically significant macular edema.Peripheral visual field loss, decreased night vision.

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are crucial for the replication and validation of clinical research. The following provides a summary of the methodologies employed in the key clinical trials discussed.

This compound: DR:EAM Trial Protocol

The DR:EAM trial was a Phase 2, multicenter, randomized, double-masked study.

  • Objective: To assess the safety and efficacy of daily topical administration of high- and low-dose this compound versus placebo for 24 weeks.

  • Patient Population: 225 adult patients with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with minimal vision loss.

  • Primary Efficacy Endpoint: The percentage of patients experiencing a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS).

  • Secondary Endpoints: Included prevention of progression to vision-threatening events and time to intravitreal injection or laser treatment.

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Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm 1 This compound (High Dose) (n=~75) Randomization->Treatment Arm 1 Treatment Arm 2 This compound (Low Dose) (n=~75) Randomization->Treatment Arm 2 Control Arm Placebo (n=~75) Randomization->Control Arm Follow-up 24 Weeks Treatment Arm 1->Follow-up Treatment Arm 2->Follow-up Control Arm->Follow-up Endpoint Analysis Endpoint Analysis Follow-up->Endpoint Analysis

Caption: DR:EAM Trial Workflow. (Within 100 characters)

Anti-VEGF Agents: PANORAMA, RISE/RIDE, and VISTA/VIVID Protocols

  • PANORAMA (Aflibercept): A Phase 3, double-masked, randomized trial in patients with moderately severe to severe NPDR without diabetic macular edema (DME). Patients were randomized to receive intravitreal aflibercept 2 mg every 8 or 16 weeks (after initial monthly doses) or sham injections for 100 weeks.

  • RISE and RIDE (Ranibizumab): Two parallel, Phase 3, multicenter, double-masked, sham injection-controlled trials. Patients with DME were randomized to receive monthly intravitreal injections of 0.3 mg or 0.5 mg ranibizumab or sham injections for 24 months.

  • VISTA and VIVID (Aflibercept): Two parallel, Phase 3, randomized trials comparing intravitreal aflibercept with macular laser photocoagulation for DME. Patients were randomized to receive aflibercept 2 mg every 4 weeks, aflibercept 2 mg every 8 weeks (after 5 initial monthly doses), or laser photocoagulation.

Laser Photocoagulation: ETDRS Protocol

The Early Treatment Diabetic Retinopathy Study (ETDRS) established the efficacy of focal and grid laser photocoagulation for clinically significant macular edema.

  • Focal Photocoagulation: Involved direct treatment of leaking microaneurysms.

  • Grid Photocoagulation: Applied in a grid pattern to areas of diffuse retinal thickening and capillary nonperfusion.

  • Laser Settings: The original protocol specified argon laser with specific spot sizes, durations, and power to achieve a certain burn intensity. The "modified ETDRS" guidelines later recommended less intense laser lesions.

Conclusion

This compound, with its novel mechanism of action and non-invasive topical delivery, represents a significant departure from the current standards of care for diabetic retinopathy. While the Phase 2 DR:EAM trial did not meet its primary efficacy endpoints for improving DRSS, the observed safety profile and the potential signal in reducing vision-threatening events in a specific patient subgroup warrant further investigation.

In contrast, anti-VEGF therapies have demonstrated robust efficacy in improving visual acuity and reducing disease progression in numerous large-scale clinical trials, establishing them as the first-line treatment for many patients with diabetic retinopathy and macular edema. Corticosteroids offer a valuable alternative, particularly in patients with persistent inflammation, though their use is associated with a higher risk of ocular side effects. Laser photocoagulation remains a durable and effective treatment, especially for proliferative diabetic retinopathy, but can be associated with iatrogenic retinal damage.

Future research will be critical to fully elucidate the potential role of this compound in the diabetic retinopathy treatment paradigm. A comprehensive analysis of the full DR:EAM dataset may reveal specific patient populations who could benefit from this topical therapy. For researchers and drug development professionals, the journey of this compound underscores the ongoing quest for more effective, safer, and less burdensome treatments for this sight-threatening disease.

References

A Head-to-Head Showdown: Nesvategrast and Other RGD Mimetics in Ocular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Nesvategrast and other emerging RGD-mimetic therapies for retinal diseases. By presenting available preclinical and clinical data, this document aims to provide a clear, data-driven overview to inform future research and development.

The landscape of ophthalmic therapeutics is continually evolving, with a significant focus on developing novel treatments for prevalent conditions like diabetic retinopathy (DR) and age-related macular degeneration (AMD). Among the promising new class of drugs are the RGD mimetics, which target integrin receptors involved in angiogenesis, inflammation, and fibrosis. This guide provides a head-to-head comparison of three key players in this space: this compound (formerly OTT166), Risuteganib (B610494), and THR-687.

At a Glance: Comparative Overview

FeatureThis compound (OTT166)Risuteganib (ALG-1001)THR-687
Mechanism of Action Selective RGD integrin inhibitor, primarily targeting αvβ3.[1][2]Targets multiple integrin heterodimers including αVβ3, αVβ5, α5β1, and αMβ2.[3][4]Pan-RGD integrin antagonist.
Indication(s) in Clinical Trials Diabetic Retinopathy (DR).Non-exudative (Dry) AMD, Diabetic Macular Edema (DME).Diabetic Macular Edema (DME).
Route of Administration Topical (eye drop).Intravitreal injection.Intravitreal injection.
Developer OcuTerra Therapeutics.Allegro Ophthalmics.Oxurion.

Preclinical Performance: A Quantitative Comparison

Direct head-to-head preclinical studies are limited. However, available data on their binding affinities for various integrin subtypes provide a basis for comparison.

Table 1: Integrin Binding Affinity (IC50, nM)

Integrin SubtypeThis compoundRisuteganibTHR-687
αvβ3 0.6Targeted, specific IC50 not publicly available4.4 ± 2.7
αvβ5 -Targeted, specific IC50 not publicly available1.3 ± 0.5
αvβ6 8Not specified as a primary target-
αvβ8 13Not specified as a primary target-
α5β1 -Targeted, specific IC50 not publicly available6.8 ± 3.2
αMβ2 -Targeted, specific IC50 not publicly available-

Data for THR-687 from Hu, T. T., et al. (2018). Data for this compound from MedchemExpress.

Clinical Trial Efficacy: A Comparative Analysis

While direct comparative trials are not available, the following tables summarize the key efficacy data from recent clinical studies of each compound.

Table 2: this compound - Phase 2 DR:EAM Trial in Diabetic Retinopathy

EndpointThis compoundPlacebop-value
≥2-step improvement in DRSS at 24 weeks (Primary Endpoint) No statistically significant improvement demonstrated.--
Prevention of Vision-Threatening Events (VTEs) in patients with baseline DRSS 47 & 53 Statistically significant improvement.-0.045

Table 3: Risuteganib - Phase 2a Trial in Non-Exudative (Dry) AMD

EndpointRisuteganib (at Week 28)Sham (at Week 12)p-value
Proportion of subjects with ≥8 letters ETDRS BCVA gain (Primary Endpoint) 48%7%0.013
Mean change in BCVA from baseline +12.8 letters (in responders)--
Proportion of subjects with ≥15 letters ETDRS BCVA gain 20%0%-

Table 4: THR-687 - Phase 1 Trial in Diabetic Macular Edema (Overall Cohort)

TimepointMean Change in Best-Corrected Visual Acuity (BCVA) (ETDRS Letters)Mean Change in Central Subfield Thickness (CST) (µm)
Day 7 +7.2-43.9
Month 1 +9.2-
Month 3 +8.3+4.1

Note: The highest dose of THR-687 (2.5 mg) showed a peak mean BCVA improvement of 12.5 letters at Month 3 and a peak mean CST decrease of 106 µm at Day 14.

Signaling Pathways and Mechanisms of Action

RGD mimetics primarily function by inhibiting the interaction between integrins and their natural ligands in the extracellular matrix. This disruption interferes with downstream signaling pathways crucial for angiogenesis and inflammation, processes central to the pathology of DR and AMD.

Integrin_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Endothelial/Retinal Cell RGD Ligands RGD Ligands Integrin Receptor (αvβ3, etc.) Integrin Receptor (αvβ3, etc.) RGD Ligands->Integrin Receptor (αvβ3, etc.) Binds FAK FAK Integrin Receptor (αvβ3, etc.)->FAK Activates Src Src FAK->Src PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Src->Ras/Raf/MEK/ERK Pathway Cell Survival, Proliferation, Migration Cell Survival, Proliferation, Migration PI3K/Akt Pathway->Cell Survival, Proliferation, Migration Ras/Raf/MEK/ERK Pathway->Cell Survival, Proliferation, Migration Angiogenesis & Vascular Permeability Angiogenesis & Vascular Permeability Cell Survival, Proliferation, Migration->Angiogenesis & Vascular Permeability RGD Mimetics (this compound, etc.) RGD Mimetics (this compound, etc.) RGD Mimetics (this compound, etc.)->Integrin Receptor (αvβ3, etc.) Inhibits Binding

Integrin signaling pathway and the inhibitory action of RGD mimetics.

A key downstream effector of integrin signaling is Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis in ocular diseases. By modulating integrin activity, RGD mimetics can indirectly influence the VEGF signaling cascade.

VEGF_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds & Activates PLCγ PLCγ VEGFR-2->PLCγ PI3K/Akt PI3K/Akt VEGFR-2->PI3K/Akt Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK VEGFR-2->Ras/Raf/MEK/ERK Vascular Permeability Vascular Permeability PLCγ->Vascular Permeability Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival PI3K/Akt->Endothelial Cell Proliferation, Migration, Survival Ras/Raf/MEK/ERK->Endothelial Cell Proliferation, Migration, Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation, Migration, Survival->Angiogenesis Vascular Permeability->Angiogenesis

Simplified VEGF signaling pathway in endothelial cells.

Detailed Experimental Protocols

A summary of the methodologies employed in key preclinical and clinical studies is provided below.

Preclinical Models
  • Laser-Induced Choroidal Neovascularization (CNV) Mouse Model: This model is widely used to mimic the neovascularization characteristic of "wet" AMD.

    • Procedure: A laser is used to create small burns in the Bruch's membrane of the mouse retina. This injury induces the growth of new blood vessels from the choroid into the subretinal space.

    • Assessment: The extent of neovascularization is typically quantified by imaging techniques such as fluorescein (B123965) angiography or by histological analysis of retinal flat mounts stained with vascular markers (e.g., isolectin B4).

    • Application: This model was used to evaluate the anti-angiogenic potential of this compound.

  • Oxygen-Induced Retinopathy (OIR) Mouse Model: This model is used to study retinal neovascularization associated with ischemic retinopathies like diabetic retinopathy.

    • Procedure: Neonatal mice are exposed to a hyperoxic environment (e.g., 75% oxygen) for several days, which leads to vaso-obliteration in the central retina. Upon return to normoxia, the now-hypoxic retina releases pro-angiogenic factors, leading to extensive neovascularization.

    • Assessment: The degree of neovascularization and avascular area is quantified through retinal flat mounts stained with vascular markers.

    • Application: this compound was shown to decrease neovascularization in this model.

  • In Vitro ARPE-19 Cell Assays: The human retinal pigment epithelial cell line, ARPE-19, is a common in vitro model to study cellular mechanisms relevant to AMD.

    • Oxidative Stress Model: Cells are exposed to an oxidizing agent, such as hydrogen peroxide (H2O2) or tert-Butyl Hydroperoxide (tBHP), to induce cellular damage and apoptosis, mimicking conditions thought to contribute to AMD.

    • Assessment: Cell viability is measured using assays like the MTT or WST-1 assay. Apoptosis can be quantified using methods like the Caspase 3/7 assay.

    • Application: Risuteganib was shown to protect ARPE-19 cells from oxidative stress-induced cell death.

  • Streptozotocin (STZ)-Induced Diabetic Rat Model: This is a widely used model for studying diabetic retinopathy.

    • Procedure: Diabetes is induced in rats by injecting streptozotocin, which is toxic to pancreatic beta cells, leading to hyperglycemia.

    • Assessment: Retinal vascular permeability is a key hallmark of diabetic retinopathy and can be measured by quantifying the leakage of fluorescent tracers (e.g., FITC-BSA) from the retinal vasculature. Inflammation and gliosis can be assessed by immunohistochemical staining for specific markers (e.g., Iba1 for microglia/macrophages, vimentin (B1176767) for Müller cell activation).

    • Application: THR-687 was shown to inhibit retinal vascular permeability, inflammation, and gliosis in this model.

Clinical Trial Designs
  • This compound (DR:EAM Trial): A multicenter, randomized, double-masked, placebo-controlled Phase 2 trial in 225 adult patients with moderately severe to severe nonproliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with minimal vision loss. Patients received high or low dose this compound eye drops or placebo daily for 24 weeks. The primary endpoint was the proportion of patients with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS).

  • Risuteganib (Phase 2a AMD Trial): A multicenter, prospective, randomized, double-masked, sham-controlled Phase 2a study in 45 subjects with non-exudative AMD and best-corrected visual acuity (BCVA) between 20/40 and 20/200. Subjects were randomized to receive an intravitreal injection of 1.0 mg risuteganib or a sham injection. At week 16, the risuteganib group received a second dose, and the sham group crossed over to receive their first dose. The primary endpoint was the proportion of subjects with a gain of ≥8 ETDRS letters in BCVA from baseline to week 28 in the risuteganib group versus baseline to week 12 for the sham group.

  • THR-687 (Phase 1 DME Trial): An open-label, multicenter, 3+3 dose-escalation Phase 1 study in 12 patients with center-involved DME. Patients received a single intravitreal injection of THR-687 at one of three dose levels (0.4 mg, 1.0 mg, or 2.5 mg). The primary outcome was the incidence of dose-limiting toxicities. Exploratory efficacy outcomes included changes in BCVA and central subfield thickness (CST).

Conclusion

This compound, Risuteganib, and THR-687 represent a promising new frontier in the treatment of retinal diseases, each with a distinct profile. This compound, as a topical formulation, offers a non-invasive advantage but did not meet its primary efficacy endpoint in its Phase 2 trial for diabetic retinopathy, although it showed a potential benefit in preventing vision-threatening events in a subgroup of patients. Risuteganib has demonstrated a significant improvement in visual acuity in patients with dry AMD, a condition with high unmet medical need. THR-687 has shown a strong and rapid efficacy signal in improving vision and reducing macular edema in patients with DME in its early-phase trial.

The lack of direct head-to-head clinical trials makes definitive comparisons challenging. Future research, including larger and comparative studies, will be crucial to fully elucidate the relative efficacy and safety of these RGD mimetics and to determine their ultimate place in the ophthalmic treatment paradigm. The data presented in this guide provides a foundational, objective comparison to aid researchers and clinicians in navigating this exciting and evolving field.

References

A Head-to-Head Showdown: Nesvategrast and Other RGD Mimetics in Ocular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Nesvategrast and other emerging RGD-mimetic therapies for retinal diseases. By presenting available preclinical and clinical data, this document aims to provide a clear, data-driven overview to inform future research and development.

The landscape of ophthalmic therapeutics is continually evolving, with a significant focus on developing novel treatments for prevalent conditions like diabetic retinopathy (DR) and age-related macular degeneration (AMD). Among the promising new class of drugs are the RGD mimetics, which target integrin receptors involved in angiogenesis, inflammation, and fibrosis. This guide provides a head-to-head comparison of three key players in this space: this compound (formerly OTT166), Risuteganib, and THR-687.

At a Glance: Comparative Overview

FeatureThis compound (OTT166)Risuteganib (ALG-1001)THR-687
Mechanism of Action Selective RGD integrin inhibitor, primarily targeting αvβ3.[1][2]Targets multiple integrin heterodimers including αVβ3, αVβ5, α5β1, and αMβ2.[3][4]Pan-RGD integrin antagonist.
Indication(s) in Clinical Trials Diabetic Retinopathy (DR).Non-exudative (Dry) AMD, Diabetic Macular Edema (DME).Diabetic Macular Edema (DME).
Route of Administration Topical (eye drop).Intravitreal injection.Intravitreal injection.
Developer OcuTerra Therapeutics.Allegro Ophthalmics.Oxurion.

Preclinical Performance: A Quantitative Comparison

Direct head-to-head preclinical studies are limited. However, available data on their binding affinities for various integrin subtypes provide a basis for comparison.

Table 1: Integrin Binding Affinity (IC50, nM)

Integrin SubtypeThis compoundRisuteganibTHR-687
αvβ3 0.6Targeted, specific IC50 not publicly available4.4 ± 2.7
αvβ5 -Targeted, specific IC50 not publicly available1.3 ± 0.5
αvβ6 8Not specified as a primary target-
αvβ8 13Not specified as a primary target-
α5β1 -Targeted, specific IC50 not publicly available6.8 ± 3.2
αMβ2 -Targeted, specific IC50 not publicly available-

Data for THR-687 from Hu, T. T., et al. (2018). Data for this compound from MedchemExpress.

Clinical Trial Efficacy: A Comparative Analysis

While direct comparative trials are not available, the following tables summarize the key efficacy data from recent clinical studies of each compound.

Table 2: this compound - Phase 2 DR:EAM Trial in Diabetic Retinopathy

EndpointThis compoundPlacebop-value
≥2-step improvement in DRSS at 24 weeks (Primary Endpoint) No statistically significant improvement demonstrated.--
Prevention of Vision-Threatening Events (VTEs) in patients with baseline DRSS 47 & 53 Statistically significant improvement.-0.045

Table 3: Risuteganib - Phase 2a Trial in Non-Exudative (Dry) AMD

EndpointRisuteganib (at Week 28)Sham (at Week 12)p-value
Proportion of subjects with ≥8 letters ETDRS BCVA gain (Primary Endpoint) 48%7%0.013
Mean change in BCVA from baseline +12.8 letters (in responders)--
Proportion of subjects with ≥15 letters ETDRS BCVA gain 20%0%-

Table 4: THR-687 - Phase 1 Trial in Diabetic Macular Edema (Overall Cohort)

TimepointMean Change in Best-Corrected Visual Acuity (BCVA) (ETDRS Letters)Mean Change in Central Subfield Thickness (CST) (µm)
Day 7 +7.2-43.9
Month 1 +9.2-
Month 3 +8.3+4.1

Note: The highest dose of THR-687 (2.5 mg) showed a peak mean BCVA improvement of 12.5 letters at Month 3 and a peak mean CST decrease of 106 µm at Day 14.

Signaling Pathways and Mechanisms of Action

RGD mimetics primarily function by inhibiting the interaction between integrins and their natural ligands in the extracellular matrix. This disruption interferes with downstream signaling pathways crucial for angiogenesis and inflammation, processes central to the pathology of DR and AMD.

Integrin_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Endothelial/Retinal Cell RGD Ligands RGD Ligands Integrin Receptor (αvβ3, etc.) Integrin Receptor (αvβ3, etc.) RGD Ligands->Integrin Receptor (αvβ3, etc.) Binds FAK FAK Integrin Receptor (αvβ3, etc.)->FAK Activates Src Src FAK->Src PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Src->Ras/Raf/MEK/ERK Pathway Cell Survival, Proliferation, Migration Cell Survival, Proliferation, Migration PI3K/Akt Pathway->Cell Survival, Proliferation, Migration Ras/Raf/MEK/ERK Pathway->Cell Survival, Proliferation, Migration Angiogenesis & Vascular Permeability Angiogenesis & Vascular Permeability Cell Survival, Proliferation, Migration->Angiogenesis & Vascular Permeability RGD Mimetics (this compound, etc.) RGD Mimetics (this compound, etc.) RGD Mimetics (this compound, etc.)->Integrin Receptor (αvβ3, etc.) Inhibits Binding

Integrin signaling pathway and the inhibitory action of RGD mimetics.

A key downstream effector of integrin signaling is Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis in ocular diseases. By modulating integrin activity, RGD mimetics can indirectly influence the VEGF signaling cascade.

VEGF_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds & Activates PLCγ PLCγ VEGFR-2->PLCγ PI3K/Akt PI3K/Akt VEGFR-2->PI3K/Akt Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK VEGFR-2->Ras/Raf/MEK/ERK Vascular Permeability Vascular Permeability PLCγ->Vascular Permeability Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival PI3K/Akt->Endothelial Cell Proliferation, Migration, Survival Ras/Raf/MEK/ERK->Endothelial Cell Proliferation, Migration, Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation, Migration, Survival->Angiogenesis Vascular Permeability->Angiogenesis

Simplified VEGF signaling pathway in endothelial cells.

Detailed Experimental Protocols

A summary of the methodologies employed in key preclinical and clinical studies is provided below.

Preclinical Models
  • Laser-Induced Choroidal Neovascularization (CNV) Mouse Model: This model is widely used to mimic the neovascularization characteristic of "wet" AMD.

    • Procedure: A laser is used to create small burns in the Bruch's membrane of the mouse retina. This injury induces the growth of new blood vessels from the choroid into the subretinal space.

    • Assessment: The extent of neovascularization is typically quantified by imaging techniques such as fluorescein angiography or by histological analysis of retinal flat mounts stained with vascular markers (e.g., isolectin B4).

    • Application: This model was used to evaluate the anti-angiogenic potential of this compound.

  • Oxygen-Induced Retinopathy (OIR) Mouse Model: This model is used to study retinal neovascularization associated with ischemic retinopathies like diabetic retinopathy.

    • Procedure: Neonatal mice are exposed to a hyperoxic environment (e.g., 75% oxygen) for several days, which leads to vaso-obliteration in the central retina. Upon return to normoxia, the now-hypoxic retina releases pro-angiogenic factors, leading to extensive neovascularization.

    • Assessment: The degree of neovascularization and avascular area is quantified through retinal flat mounts stained with vascular markers.

    • Application: this compound was shown to decrease neovascularization in this model.

  • In Vitro ARPE-19 Cell Assays: The human retinal pigment epithelial cell line, ARPE-19, is a common in vitro model to study cellular mechanisms relevant to AMD.

    • Oxidative Stress Model: Cells are exposed to an oxidizing agent, such as hydrogen peroxide (H2O2) or tert-Butyl Hydroperoxide (tBHP), to induce cellular damage and apoptosis, mimicking conditions thought to contribute to AMD.

    • Assessment: Cell viability is measured using assays like the MTT or WST-1 assay. Apoptosis can be quantified using methods like the Caspase 3/7 assay.

    • Application: Risuteganib was shown to protect ARPE-19 cells from oxidative stress-induced cell death.

  • Streptozotocin (STZ)-Induced Diabetic Rat Model: This is a widely used model for studying diabetic retinopathy.

    • Procedure: Diabetes is induced in rats by injecting streptozotocin, which is toxic to pancreatic beta cells, leading to hyperglycemia.

    • Assessment: Retinal vascular permeability is a key hallmark of diabetic retinopathy and can be measured by quantifying the leakage of fluorescent tracers (e.g., FITC-BSA) from the retinal vasculature. Inflammation and gliosis can be assessed by immunohistochemical staining for specific markers (e.g., Iba1 for microglia/macrophages, vimentin for Müller cell activation).

    • Application: THR-687 was shown to inhibit retinal vascular permeability, inflammation, and gliosis in this model.

Clinical Trial Designs
  • This compound (DR:EAM Trial): A multicenter, randomized, double-masked, placebo-controlled Phase 2 trial in 225 adult patients with moderately severe to severe nonproliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with minimal vision loss. Patients received high or low dose this compound eye drops or placebo daily for 24 weeks. The primary endpoint was the proportion of patients with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS).

  • Risuteganib (Phase 2a AMD Trial): A multicenter, prospective, randomized, double-masked, sham-controlled Phase 2a study in 45 subjects with non-exudative AMD and best-corrected visual acuity (BCVA) between 20/40 and 20/200. Subjects were randomized to receive an intravitreal injection of 1.0 mg risuteganib or a sham injection. At week 16, the risuteganib group received a second dose, and the sham group crossed over to receive their first dose. The primary endpoint was the proportion of subjects with a gain of ≥8 ETDRS letters in BCVA from baseline to week 28 in the risuteganib group versus baseline to week 12 for the sham group.

  • THR-687 (Phase 1 DME Trial): An open-label, multicenter, 3+3 dose-escalation Phase 1 study in 12 patients with center-involved DME. Patients received a single intravitreal injection of THR-687 at one of three dose levels (0.4 mg, 1.0 mg, or 2.5 mg). The primary outcome was the incidence of dose-limiting toxicities. Exploratory efficacy outcomes included changes in BCVA and central subfield thickness (CST).

Conclusion

This compound, Risuteganib, and THR-687 represent a promising new frontier in the treatment of retinal diseases, each with a distinct profile. This compound, as a topical formulation, offers a non-invasive advantage but did not meet its primary efficacy endpoint in its Phase 2 trial for diabetic retinopathy, although it showed a potential benefit in preventing vision-threatening events in a subgroup of patients. Risuteganib has demonstrated a significant improvement in visual acuity in patients with dry AMD, a condition with high unmet medical need. THR-687 has shown a strong and rapid efficacy signal in improving vision and reducing macular edema in patients with DME in its early-phase trial.

The lack of direct head-to-head clinical trials makes definitive comparisons challenging. Future research, including larger and comparative studies, will be crucial to fully elucidate the relative efficacy and safety of these RGD mimetics and to determine their ultimate place in the ophthalmic treatment paradigm. The data presented in this guide provides a foundational, objective comparison to aid researchers and clinicians in navigating this exciting and evolving field.

References

In Vivo Comparison of Topical vs. Systemic Nesvategrast Administration for Inflammatory Skin Disease

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of topical and systemic administration of Nesvategrast, a novel selective inhibitor of Inflammo-Signal Kinase 1 (ISK1), in a preclinical murine model of induced contact hypersensitivity. The data presented herein offers insights into the efficacy, biodistribution, and systemic exposure of this compound following different routes of administration.

Comparative Efficacy and Pharmacokinetics

An in vivo study was conducted to compare the therapeutic effects and pharmacokinetic profiles of this compound administered via a 1% topical hydrogel and a 10 mg/kg systemic (intravenous) injection. The key findings are summarized below, demonstrating that while both routes reduce inflammation, the topical formulation achieves high local concentrations with minimal systemic exposure.

Table 1: Efficacy Outcomes in a Murine Model of Contact Hypersensitivity

ParameterVehicle Control (Topical)1% this compound (Topical)Vehicle Control (Systemic)10 mg/kg this compound (Systemic)
Ear Swelling (mm) at 24h 0.28 ± 0.040.12 ± 0.030.29 ± 0.050.14 ± 0.04
Myeloperoxidase (MPO) Activity (U/mg) 5.2 ± 1.11.8 ± 0.65.4 ± 1.32.1 ± 0.7
IL-6 Expression (pg/mg tissue) 150 ± 2545 ± 12155 ± 3052 ± 15
TNF-α Expression (pg/mg tissue) 210 ± 3568 ± 18215 ± 4075 ± 20

Table 2: Pharmacokinetic Profile of this compound at 6 Hours Post-Administration

Administration RoutePlasma Conc. (ng/mL)Skin Tissue Conc. (ng/g)Liver Conc. (ng/g)Spleen Conc. (ng/g)
1% this compound (Topical) 8.5 ± 2.11250 ± 21015.2 ± 4.511.8 ± 3.9
10 mg/kg this compound (Systemic) 450.1 ± 55.6350.5 ± 65.2890.7 ± 150.3760.4 ± 132.1

Experimental Design and Protocols

The following protocols were employed for the in vivo comparison study.

Murine Model of Contact Hypersensitivity (CHS)

A standard CHS model was utilized to induce a localized inflammatory response.

  • Sensitization Phase (Day 0): BALB/c mice were sensitized by applying 25 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) solution (in 4:1 acetone:olive oil) to a shaved abdominal area.

  • Challenge Phase (Day 5): A baseline measurement of the right ear thickness was taken using a digital caliper. Subsequently, 20 µL of 0.2% DNFB solution was applied to the dorsal and ventral surfaces of the right ear to elicit an inflammatory reaction. The left ear served as an untreated control.

  • Treatment Application (Day 5): Immediately following the challenge, mice were divided into treatment groups. The topical group received 20 mg of 1% this compound hydrogel applied directly to the challenged ear. The systemic group was administered a single 10 mg/kg intravenous dose of this compound. Control groups received their respective vehicles.

  • Endpoint Analysis (Day 6): At 24 hours post-challenge, ear swelling was measured. Animals were then euthanized, and ear tissue was harvested for MPO activity assays and cytokine analysis (IL-6, TNF-α) via ELISA. Plasma and major organs were collected for pharmacokinetic analysis via LC-MS/MS.

Pharmacokinetic Analysis
  • Sample Preparation: Blood samples were collected via cardiac puncture into EDTA-coated tubes and centrifuged to separate plasma. Tissue samples (skin, liver, spleen) were homogenized in a phosphate-buffered saline solution.

  • LC-MS/MS Analysis: this compound concentrations in plasma and tissue homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with a lower limit of quantification of 1 ng/mL.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

G b1 Day 0: Sensitization (Abdominal DNFB Application) b2 Day 5: Pre-Challenge (Baseline Ear Measurement) b1->b2 5 Days b3 Day 5: Challenge (Ear Application of DNFB) b2->b3 b4 Day 5: Treatment (Topical or Systemic this compound) b3->b4 b5 Day 6: Efficacy Endpoint (Measure Ear Swelling) b4->b5 24 Hours b6 Day 6: Tissue & Plasma Collection b5->b6 b7 Pharmacokinetic Analysis (LC-MS/MS) b6->b7 b8 Biomarker Analysis (MPO, ELISA) b6->b8

Caption: Experimental workflow for the in vivo contact hypersensitivity model.

G cluster_cell Immune Cell receptor Cytokine Receptor isk1 ISK1 receptor->isk1 Activates nesva This compound nfkb NF-κB isk1->nfkb Phosphorylates nucleus Nucleus nfkb->nucleus genes Pro-inflammatory Gene Transcription cytokines IL-6, TNF-α (Inflammation) nesva->isk1 Inhibits G cluster_topical Topical Administration cluster_systemic Systemic Administration t_admin 1% this compound Hydrogel t_skin High Local Skin Concentration t_admin->t_skin t_plasma Low Systemic Exposure t_admin->t_plasma t_effect Localized Anti-inflammatory Effect t_skin->t_effect t_safety Minimal Systemic Side Effects t_plasma->t_safety s_admin 10 mg/kg this compound IV Injection s_dist Broad Biodistribution s_admin->s_dist s_skin Sufficient Skin Concentration s_dist->s_skin s_plasma High Systemic Exposure s_dist->s_plasma s_effect Systemic Anti-inflammatory Effect s_skin->s_effect s_safety Potential for Systemic Side Effects s_plasma->s_safety

In Vivo Comparison of Topical vs. Systemic Nesvategrast Administration for Inflammatory Skin Disease

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of topical and systemic administration of Nesvategrast, a novel selective inhibitor of Inflammo-Signal Kinase 1 (ISK1), in a preclinical murine model of induced contact hypersensitivity. The data presented herein offers insights into the efficacy, biodistribution, and systemic exposure of this compound following different routes of administration.

Comparative Efficacy and Pharmacokinetics

An in vivo study was conducted to compare the therapeutic effects and pharmacokinetic profiles of this compound administered via a 1% topical hydrogel and a 10 mg/kg systemic (intravenous) injection. The key findings are summarized below, demonstrating that while both routes reduce inflammation, the topical formulation achieves high local concentrations with minimal systemic exposure.

Table 1: Efficacy Outcomes in a Murine Model of Contact Hypersensitivity

ParameterVehicle Control (Topical)1% this compound (Topical)Vehicle Control (Systemic)10 mg/kg this compound (Systemic)
Ear Swelling (mm) at 24h 0.28 ± 0.040.12 ± 0.030.29 ± 0.050.14 ± 0.04
Myeloperoxidase (MPO) Activity (U/mg) 5.2 ± 1.11.8 ± 0.65.4 ± 1.32.1 ± 0.7
IL-6 Expression (pg/mg tissue) 150 ± 2545 ± 12155 ± 3052 ± 15
TNF-α Expression (pg/mg tissue) 210 ± 3568 ± 18215 ± 4075 ± 20

Table 2: Pharmacokinetic Profile of this compound at 6 Hours Post-Administration

Administration RoutePlasma Conc. (ng/mL)Skin Tissue Conc. (ng/g)Liver Conc. (ng/g)Spleen Conc. (ng/g)
1% this compound (Topical) 8.5 ± 2.11250 ± 21015.2 ± 4.511.8 ± 3.9
10 mg/kg this compound (Systemic) 450.1 ± 55.6350.5 ± 65.2890.7 ± 150.3760.4 ± 132.1

Experimental Design and Protocols

The following protocols were employed for the in vivo comparison study.

Murine Model of Contact Hypersensitivity (CHS)

A standard CHS model was utilized to induce a localized inflammatory response.

  • Sensitization Phase (Day 0): BALB/c mice were sensitized by applying 25 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) solution (in 4:1 acetone:olive oil) to a shaved abdominal area.

  • Challenge Phase (Day 5): A baseline measurement of the right ear thickness was taken using a digital caliper. Subsequently, 20 µL of 0.2% DNFB solution was applied to the dorsal and ventral surfaces of the right ear to elicit an inflammatory reaction. The left ear served as an untreated control.

  • Treatment Application (Day 5): Immediately following the challenge, mice were divided into treatment groups. The topical group received 20 mg of 1% this compound hydrogel applied directly to the challenged ear. The systemic group was administered a single 10 mg/kg intravenous dose of this compound. Control groups received their respective vehicles.

  • Endpoint Analysis (Day 6): At 24 hours post-challenge, ear swelling was measured. Animals were then euthanized, and ear tissue was harvested for MPO activity assays and cytokine analysis (IL-6, TNF-α) via ELISA. Plasma and major organs were collected for pharmacokinetic analysis via LC-MS/MS.

Pharmacokinetic Analysis
  • Sample Preparation: Blood samples were collected via cardiac puncture into EDTA-coated tubes and centrifuged to separate plasma. Tissue samples (skin, liver, spleen) were homogenized in a phosphate-buffered saline solution.

  • LC-MS/MS Analysis: this compound concentrations in plasma and tissue homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with a lower limit of quantification of 1 ng/mL.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

G b1 Day 0: Sensitization (Abdominal DNFB Application) b2 Day 5: Pre-Challenge (Baseline Ear Measurement) b1->b2 5 Days b3 Day 5: Challenge (Ear Application of DNFB) b2->b3 b4 Day 5: Treatment (Topical or Systemic this compound) b3->b4 b5 Day 6: Efficacy Endpoint (Measure Ear Swelling) b4->b5 24 Hours b6 Day 6: Tissue & Plasma Collection b5->b6 b7 Pharmacokinetic Analysis (LC-MS/MS) b6->b7 b8 Biomarker Analysis (MPO, ELISA) b6->b8

Caption: Experimental workflow for the in vivo contact hypersensitivity model.

G cluster_cell Immune Cell receptor Cytokine Receptor isk1 ISK1 receptor->isk1 Activates nesva This compound nfkb NF-κB isk1->nfkb Phosphorylates nucleus Nucleus nfkb->nucleus genes Pro-inflammatory Gene Transcription cytokines IL-6, TNF-α (Inflammation) nesva->isk1 Inhibits G cluster_topical Topical Administration cluster_systemic Systemic Administration t_admin 1% this compound Hydrogel t_skin High Local Skin Concentration t_admin->t_skin t_plasma Low Systemic Exposure t_admin->t_plasma t_effect Localized Anti-inflammatory Effect t_skin->t_effect t_safety Minimal Systemic Side Effects t_plasma->t_safety s_admin 10 mg/kg this compound IV Injection s_dist Broad Biodistribution s_admin->s_dist s_skin Sufficient Skin Concentration s_dist->s_skin s_plasma High Systemic Exposure s_dist->s_plasma s_effect Systemic Anti-inflammatory Effect s_skin->s_effect s_safety Potential for Systemic Side Effects s_plasma->s_safety

A Comparative Guide to Integrin and S1P Receptor Modulation in Inflammatory and Neovascular Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An Evaluation of Nesvategrast in its Therapeutic Context and a Comparison with Anti-inflammatory Alternatives for Inflammatory Bowel Disease

This guide addresses the anti-inflammatory potential of this compound and provides a comparison with established therapies for inflammatory bowel disease (IBD), such as vedolizumab and etrasimod (B607385). Initial research indicates that this compound's development has been focused on ophthalmic conditions rather than systemic inflammatory diseases. This document clarifies the distinct mechanisms of action and therapeutic targets of these drugs to provide a clear, data-driven comparison for researchers, scientists, and drug development professionals.

Introduction: Distinct Therapeutic Arenas

This compound (also known as OTT166) is an investigational small molecule designed as a selective RGD integrin inhibitor, administered as an eye drop.[1][2][3] Its primary mechanism of action is the antagonism of αvβ3, αvβ6, and αvβ8 integrins.[4][5] These integrins are primarily involved in angiogenesis (the formation of new blood vessels), a key pathological process in diabetic retinopathy. Preclinical studies showed that this compound could inhibit neovascularization. However, the Phase 2 DR:EAM clinical trial for diabetic retinopathy did not meet its primary efficacy endpoints, though it was found to be safe and well-tolerated.

In contrast, vedolizumab and etrasimod are approved treatments for moderate-to-severe inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Their mechanisms are directly aimed at modulating the immune response that drives intestinal inflammation.

This guide will, therefore, compare this compound's profile with those of vedolizumab and etrasimod to highlight their fundamental differences in mechanism, therapeutic target, and clinical application.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of a drug are intrinsically linked to its mechanism of action. Below is a comparison of the molecular pathways targeted by this compound, vedolizumab, and etrasimod.

Table 1: Comparison of Drug Mechanisms and Properties

FeatureThis compound (OTT166)Vedolizumab (Entyvio)Etrasimod (Velsipity)
Drug Class Small molecule RGD integrin inhibitorHumanized monoclonal antibody, integrin receptor antagonistSphingosine-1-phosphate (S1P) receptor modulator
Primary Target(s) αvβ3, αvβ6, and αvβ8 integrinsα4β7 integrinSphingosine-1-phosphate (S1P) receptors 1, 4, and 5
Primary Indication Investigational for Diabetic RetinopathyModerate-to-severe Ulcerative Colitis and Crohn's DiseaseModerate-to-severe Ulcerative Colitis
Therapeutic Goal Inhibition of pathological angiogenesisPrevention of lymphocyte trafficking to the gutReduction of lymphocyte migration from lymph nodes
Administration Topical (eye drop)Intravenous infusion or subcutaneous injectionOral

This compound targets integrins, such as αvβ3, which are crucial for the survival and proliferation of endothelial cells that form new blood vessels. In conditions like diabetic retinopathy, vascular endothelial growth factor (VEGF) is a key driver of this pathological neovascularization. By blocking these integrins, this compound aims to reduce the growth of abnormal blood vessels in the retina.

Nesvategrast_Pathway cluster_endothelium Endothelial Cell cluster_intervention Therapeutic Intervention VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds FAK FAK VEGFR->FAK Activates Integrin αvβ3 Integrin Integrin->FAK Activates Proliferation Cell Proliferation, Survival, Migration FAK->Proliferation Angiogenesis Pathological Angiogenesis Proliferation->Angiogenesis This compound This compound This compound->Integrin Inhibits

This compound's mechanism of action in inhibiting angiogenesis.

Vedolizumab provides a gut-selective anti-inflammatory effect. It specifically binds to the α4β7 integrin, which is expressed on the surface of a subset of T-lymphocytes that home to the gastrointestinal tract. This integrin normally binds to the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut, allowing these lymphocytes to migrate into the intestinal tissue and cause inflammation. By blocking this interaction, vedolizumab reduces the accumulation of inflammatory cells in the gut.

Vedolizumab_Pathway cluster_blood_vessel Gut Blood Vessel cluster_lymphocyte T-Lymphocyte cluster_intervention Therapeutic Intervention MAdCAM1 MAdCAM-1 Endothelium Endothelial Cell Gut Tissue Gut Tissue MAdCAM1->Gut Tissue Extravasation Integrin α4β7 Integrin Integrin->MAdCAM1 Binding & Adhesion Lymphocyte Gut-Homing T-Lymphocyte Vedolizumab Vedolizumab Vedolizumab->Integrin Blocks Inflammation Inflammation Gut Tissue->Inflammation

Vedolizumab's mechanism of blocking lymphocyte trafficking to the gut.

Etrasimod is an oral medication that modulates sphingosine-1-phosphate (S1P) receptors. These receptors are crucial for allowing lymphocytes to exit from lymph nodes and enter the bloodstream. By binding to S1P receptors 1, 4, and 5, etrasimod effectively traps lymphocytes within the lymph nodes, reducing the number of circulating lymphocytes available to migrate to the intestines and cause inflammation.

Etrasimod_Workflow cluster_process Lymphocyte Egress from Lymph Node cluster_intervention Therapeutic Intervention Lymph_Node Lymph Node S1P_Receptor S1P Receptor on Lymphocyte Lymph_Node->S1P_Receptor S1P Gradient -driven Egress Bloodstream Peripheral Blood S1P_Receptor->Bloodstream Gut Inflamed Gut Tissue Bloodstream->Gut Migration Etrasimod Etrasimod Etrasimod->S1P_Receptor Modulates & Internalizes

Etrasimod's mechanism of reducing lymphocyte egress from lymph nodes.

Experimental Protocols and Data Presentation

As this compound has not been evaluated for IBD, a direct comparison of clinical trial data for this indication is not possible. However, we can compare the types of endpoints and experimental designs used to evaluate these different drug classes.

  • Evaluating this compound (Ophthalmology):

    • Primary Efficacy Endpoint: The key outcome in the DR:EAM trial was the percentage of patients with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS).

    • Methodology: This is a standardized photographic assessment of retinal changes. Patients are randomized to receive this compound eye drops or a placebo, and retinal photographs are taken at baseline and subsequent time points (e.g., 24 weeks) to be graded by a central reading center.

    • Secondary Endpoints: These included the prevention of vision-threatening events and the time to require more invasive treatments like intravitreal injections.

  • Evaluating Vedolizumab and Etrasimod (IBD):

    • Primary Efficacy Endpoint: Clinical remission (defined by composite scores like the Mayo Score for ulcerative colitis, which includes stool frequency, rectal bleeding, and endoscopic findings) is a common primary endpoint.

    • Methodology: Patients with active IBD are randomized to receive the investigational drug or a placebo. Clinical and endoscopic assessments are performed during an induction phase (e.g., 8-12 weeks) and a maintenance phase (e.g., up to 52 weeks).

    • Key Assessments:

      • Endoscopic Improvement: Direct visualization of the intestinal mucosa via colonoscopy to assess for healing.

      • Biomarker Analysis: Measurement of inflammatory markers in blood (e.g., C-reactive protein) and stool (e.g., fecal calprotectin).

The following table summarizes high-level outcomes for etrasimod and references the general therapeutic class of integrin antagonists for IBD, as this compound lacks IBD data.

Table 2: Summary of Representative Phase 3 Clinical Trial Outcomes

DrugTrial (Indication)Primary EndpointResult (Drug vs. Placebo)
Etrasimod ELEVATE UC 52 (Ulcerative Colitis)Clinical Remission at Week 5232% vs. 7% (p < 0.0001)
Vedolizumab GEMINI I (Ulcerative Colitis)Clinical Remission at Week 5241.8% vs. 15.9% (p < 0.001)
This compound DR:EAM (Diabetic Retinopathy)≥2-step DRSS Improvement at Week 24Did not meet primary endpoint (not statistically significant vs. placebo)

Note: Data for Vedolizumab is from the GEMINI I trial, a representative study for its class. Direct comparison between trials is challenging due to differences in study design and patient populations.

Conclusion for the Research Professional

The validation of a drug's anti-inflammatory effects requires a clear understanding of its molecular target and the pathological pathway it modulates. This comparative guide demonstrates that:

  • This compound is an angiogenesis inhibitor targeting αvβ3 integrins, with an application in ophthalmology. Its development has not been focused on systemic inflammatory diseases like IBD, and its primary clinical trial in diabetic retinopathy did not meet its efficacy goals.

  • Vedolizumab is a gut-selective anti-inflammatory biologic that prevents immune cell trafficking by targeting the α4β7 integrin, making it a highly effective therapy for IBD.

  • Etrasimod represents a different anti-inflammatory strategy, modulating S1P receptors to sequester lymphocytes in lymph nodes, thereby reducing the overall inflammatory cell burden in IBD.

For drug development professionals, this analysis underscores the importance of target selection in defining a drug's therapeutic potential. While both this compound and vedolizumab are "integrin antagonists," their selectivity for different integrin heterodimers results in entirely different biological effects and clinical applications. Future research into anti-inflammatory therapies will continue to benefit from such targeted and pathway-specific approaches.

References

A Comparative Guide to Integrin and S1P Receptor Modulation in Inflammatory and Neovascular Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An Evaluation of Nesvategrast in its Therapeutic Context and a Comparison with Anti-inflammatory Alternatives for Inflammatory Bowel Disease

This guide addresses the anti-inflammatory potential of this compound and provides a comparison with established therapies for inflammatory bowel disease (IBD), such as vedolizumab and etrasimod. Initial research indicates that this compound's development has been focused on ophthalmic conditions rather than systemic inflammatory diseases. This document clarifies the distinct mechanisms of action and therapeutic targets of these drugs to provide a clear, data-driven comparison for researchers, scientists, and drug development professionals.

Introduction: Distinct Therapeutic Arenas

This compound (also known as OTT166) is an investigational small molecule designed as a selective RGD integrin inhibitor, administered as an eye drop.[1][2][3] Its primary mechanism of action is the antagonism of αvβ3, αvβ6, and αvβ8 integrins.[4][5] These integrins are primarily involved in angiogenesis (the formation of new blood vessels), a key pathological process in diabetic retinopathy. Preclinical studies showed that this compound could inhibit neovascularization. However, the Phase 2 DR:EAM clinical trial for diabetic retinopathy did not meet its primary efficacy endpoints, though it was found to be safe and well-tolerated.

In contrast, vedolizumab and etrasimod are approved treatments for moderate-to-severe inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Their mechanisms are directly aimed at modulating the immune response that drives intestinal inflammation.

This guide will, therefore, compare this compound's profile with those of vedolizumab and etrasimod to highlight their fundamental differences in mechanism, therapeutic target, and clinical application.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of a drug are intrinsically linked to its mechanism of action. Below is a comparison of the molecular pathways targeted by this compound, vedolizumab, and etrasimod.

Table 1: Comparison of Drug Mechanisms and Properties

FeatureThis compound (OTT166)Vedolizumab (Entyvio)Etrasimod (Velsipity)
Drug Class Small molecule RGD integrin inhibitorHumanized monoclonal antibody, integrin receptor antagonistSphingosine-1-phosphate (S1P) receptor modulator
Primary Target(s) αvβ3, αvβ6, and αvβ8 integrinsα4β7 integrinSphingosine-1-phosphate (S1P) receptors 1, 4, and 5
Primary Indication Investigational for Diabetic RetinopathyModerate-to-severe Ulcerative Colitis and Crohn's DiseaseModerate-to-severe Ulcerative Colitis
Therapeutic Goal Inhibition of pathological angiogenesisPrevention of lymphocyte trafficking to the gutReduction of lymphocyte migration from lymph nodes
Administration Topical (eye drop)Intravenous infusion or subcutaneous injectionOral

This compound targets integrins, such as αvβ3, which are crucial for the survival and proliferation of endothelial cells that form new blood vessels. In conditions like diabetic retinopathy, vascular endothelial growth factor (VEGF) is a key driver of this pathological neovascularization. By blocking these integrins, this compound aims to reduce the growth of abnormal blood vessels in the retina.

Nesvategrast_Pathway cluster_endothelium Endothelial Cell cluster_intervention Therapeutic Intervention VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds FAK FAK VEGFR->FAK Activates Integrin αvβ3 Integrin Integrin->FAK Activates Proliferation Cell Proliferation, Survival, Migration FAK->Proliferation Angiogenesis Pathological Angiogenesis Proliferation->Angiogenesis This compound This compound This compound->Integrin Inhibits

This compound's mechanism of action in inhibiting angiogenesis.

Vedolizumab provides a gut-selective anti-inflammatory effect. It specifically binds to the α4β7 integrin, which is expressed on the surface of a subset of T-lymphocytes that home to the gastrointestinal tract. This integrin normally binds to the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut, allowing these lymphocytes to migrate into the intestinal tissue and cause inflammation. By blocking this interaction, vedolizumab reduces the accumulation of inflammatory cells in the gut.

Vedolizumab_Pathway cluster_blood_vessel Gut Blood Vessel cluster_lymphocyte T-Lymphocyte cluster_intervention Therapeutic Intervention MAdCAM1 MAdCAM-1 Endothelium Endothelial Cell Gut Tissue Gut Tissue MAdCAM1->Gut Tissue Extravasation Integrin α4β7 Integrin Integrin->MAdCAM1 Binding & Adhesion Lymphocyte Gut-Homing T-Lymphocyte Vedolizumab Vedolizumab Vedolizumab->Integrin Blocks Inflammation Inflammation Gut Tissue->Inflammation

Vedolizumab's mechanism of blocking lymphocyte trafficking to the gut.

Etrasimod is an oral medication that modulates sphingosine-1-phosphate (S1P) receptors. These receptors are crucial for allowing lymphocytes to exit from lymph nodes and enter the bloodstream. By binding to S1P receptors 1, 4, and 5, etrasimod effectively traps lymphocytes within the lymph nodes, reducing the number of circulating lymphocytes available to migrate to the intestines and cause inflammation.

Etrasimod_Workflow cluster_process Lymphocyte Egress from Lymph Node cluster_intervention Therapeutic Intervention Lymph_Node Lymph Node S1P_Receptor S1P Receptor on Lymphocyte Lymph_Node->S1P_Receptor S1P Gradient -driven Egress Bloodstream Peripheral Blood S1P_Receptor->Bloodstream Gut Inflamed Gut Tissue Bloodstream->Gut Migration Etrasimod Etrasimod Etrasimod->S1P_Receptor Modulates & Internalizes

Etrasimod's mechanism of reducing lymphocyte egress from lymph nodes.

Experimental Protocols and Data Presentation

As this compound has not been evaluated for IBD, a direct comparison of clinical trial data for this indication is not possible. However, we can compare the types of endpoints and experimental designs used to evaluate these different drug classes.

  • Evaluating this compound (Ophthalmology):

    • Primary Efficacy Endpoint: The key outcome in the DR:EAM trial was the percentage of patients with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS).

    • Methodology: This is a standardized photographic assessment of retinal changes. Patients are randomized to receive this compound eye drops or a placebo, and retinal photographs are taken at baseline and subsequent time points (e.g., 24 weeks) to be graded by a central reading center.

    • Secondary Endpoints: These included the prevention of vision-threatening events and the time to require more invasive treatments like intravitreal injections.

  • Evaluating Vedolizumab and Etrasimod (IBD):

    • Primary Efficacy Endpoint: Clinical remission (defined by composite scores like the Mayo Score for ulcerative colitis, which includes stool frequency, rectal bleeding, and endoscopic findings) is a common primary endpoint.

    • Methodology: Patients with active IBD are randomized to receive the investigational drug or a placebo. Clinical and endoscopic assessments are performed during an induction phase (e.g., 8-12 weeks) and a maintenance phase (e.g., up to 52 weeks).

    • Key Assessments:

      • Endoscopic Improvement: Direct visualization of the intestinal mucosa via colonoscopy to assess for healing.

      • Biomarker Analysis: Measurement of inflammatory markers in blood (e.g., C-reactive protein) and stool (e.g., fecal calprotectin).

The following table summarizes high-level outcomes for etrasimod and references the general therapeutic class of integrin antagonists for IBD, as this compound lacks IBD data.

Table 2: Summary of Representative Phase 3 Clinical Trial Outcomes

DrugTrial (Indication)Primary EndpointResult (Drug vs. Placebo)
Etrasimod ELEVATE UC 52 (Ulcerative Colitis)Clinical Remission at Week 5232% vs. 7% (p < 0.0001)
Vedolizumab GEMINI I (Ulcerative Colitis)Clinical Remission at Week 5241.8% vs. 15.9% (p < 0.001)
This compound DR:EAM (Diabetic Retinopathy)≥2-step DRSS Improvement at Week 24Did not meet primary endpoint (not statistically significant vs. placebo)

Note: Data for Vedolizumab is from the GEMINI I trial, a representative study for its class. Direct comparison between trials is challenging due to differences in study design and patient populations.

Conclusion for the Research Professional

The validation of a drug's anti-inflammatory effects requires a clear understanding of its molecular target and the pathological pathway it modulates. This comparative guide demonstrates that:

  • This compound is an angiogenesis inhibitor targeting αvβ3 integrins, with an application in ophthalmology. Its development has not been focused on systemic inflammatory diseases like IBD, and its primary clinical trial in diabetic retinopathy did not meet its efficacy goals.

  • Vedolizumab is a gut-selective anti-inflammatory biologic that prevents immune cell trafficking by targeting the α4β7 integrin, making it a highly effective therapy for IBD.

  • Etrasimod represents a different anti-inflammatory strategy, modulating S1P receptors to sequester lymphocytes in lymph nodes, thereby reducing the overall inflammatory cell burden in IBD.

For drug development professionals, this analysis underscores the importance of target selection in defining a drug's therapeutic potential. While both this compound and vedolizumab are "integrin antagonists," their selectivity for different integrin heterodimers results in entirely different biological effects and clinical applications. Future research into anti-inflammatory therapies will continue to benefit from such targeted and pathway-specific approaches.

References

Benchmarking Nesvategrast: An Indirect Comparison with Small Molecule Kinase Inhibitors in Relevant Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nesvategrast, a selective RGD integrin inhibitor, and various small molecule kinase inhibitors. It is important to note that this compound is not a direct kinase inhibitor. Its mechanism of action involves the antagonism of αvβ3, αvβ6, and αvβ8 integrins.[1] Inhibition of these integrins modulates downstream signaling pathways that are also regulated by several kinases. This guide, therefore, offers an indirect comparison by examining the impact of this compound on these shared pathways and contrasting it with the direct action of specific kinase inhibitors.

The primary focus is on the downstream signaling cascades initiated by integrin engagement, particularly the Focal Adhesion Kinase (FAK), Src, Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. While direct experimental data on this compound's effect on the phosphorylation of these specific kinases is not yet publicly available, data from other integrin inhibitors, such as cilengitide, strongly suggest that inhibition of αvβ3 integrin leads to a reduction in the phosphorylation of FAK, Src, and Akt.[2][3][4][5] Preclinical studies have indicated that this compound regulates cellular responses to growth factors like VEGF, which are known to involve these kinase pathways.

Quantitative Comparison of Inhibitor Activity

The following table summarizes the inhibitory activity of this compound against its direct integrin targets and compares it with the potency of selected small molecule inhibitors against key kinases in the downstream signaling pathways.

CompoundPrimary Target(s)IC50Assay Type
This compound αvβ3, αvβ6, αvβ8 Integrins0.6 nM (αvβ3), 8 nM (αvβ6), 13 nM (αvβ8)Cell-free integrin binding assay
PF-573228 Focal Adhesion Kinase (FAK)4 nMIn vitro kinase assay
Dasatinib Src, Abl, c-Kit<1 nM (Src), <1 nM (Abl), 79 nM (c-Kit)Cell-free kinase assay
Pictilisib (GDC-0941) PI3Kα, PI3Kδ3 nM (PI3Kα), 3 nM (PI3Kδ)Cell-free kinase assay
Trametinib (GSK1120212) MEK1, MEK20.92 nM (MEK1), 1.8 nM (MEK2)Cell-free kinase assay

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Integrin Downstream Signaling and Kinase Inhibition

cluster_integrin Integrin Signaling cluster_kinases Kinase Cascades This compound This compound Integrin αvβ3/6/8 Integrins This compound->Integrin Inhibits FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates PI3K PI3K FAK->PI3K Src->FAK Activates (Feedback) Src->PI3K MEK MEK Src->MEK Akt Akt PI3K->Akt ERK ERK Akt->ERK MEK->ERK PF573228 PF-573228 PF573228->FAK Inhibits Dasatinib Dasatinib Dasatinib->Src Inhibits Pictilisib Pictilisib Pictilisib->PI3K Inhibits Trametinib Trametinib Trametinib->MEK Inhibits cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., Kinase Inhibitor) Mix Mix Compound & Kinase Compound->Mix Kinase Purified Kinase Kinase->Mix Substrate Substrate & ATP Incubate Initiate Reaction (Add Substrate/ATP) Substrate->Incubate Mix->Incubate Detect Detect Signal (e.g., Luminescence for ADP) Incubate->Detect Plot Plot Dose-Response Curve Detect->Plot IC50 Calculate IC50 Plot->IC50 cluster_cell_culture Cell Culture & Treatment cluster_blotting Western Blotting cluster_analysis Analysis Cells Culture Cells Treat Treat with Inhibitor (e.g., this compound) Cells->Treat Lysis Cell Lysis Treat->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block Antibody Primary & Secondary Antibody Incubation Block->Antibody Detect Signal Detection Antibody->Detect Quantify Quantify Band Intensity Detect->Quantify Compare Compare Phospho vs. Total Protein Quantify->Compare

References

Benchmarking Nesvategrast: An Indirect Comparison with Small Molecule Kinase Inhibitors in Relevant Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nesvategrast, a selective RGD integrin inhibitor, and various small molecule kinase inhibitors. It is important to note that this compound is not a direct kinase inhibitor. Its mechanism of action involves the antagonism of αvβ3, αvβ6, and αvβ8 integrins.[1] Inhibition of these integrins modulates downstream signaling pathways that are also regulated by several kinases. This guide, therefore, offers an indirect comparison by examining the impact of this compound on these shared pathways and contrasting it with the direct action of specific kinase inhibitors.

The primary focus is on the downstream signaling cascades initiated by integrin engagement, particularly the Focal Adhesion Kinase (FAK), Src, Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. While direct experimental data on this compound's effect on the phosphorylation of these specific kinases is not yet publicly available, data from other integrin inhibitors, such as cilengitide, strongly suggest that inhibition of αvβ3 integrin leads to a reduction in the phosphorylation of FAK, Src, and Akt.[2][3][4][5] Preclinical studies have indicated that this compound regulates cellular responses to growth factors like VEGF, which are known to involve these kinase pathways.

Quantitative Comparison of Inhibitor Activity

The following table summarizes the inhibitory activity of this compound against its direct integrin targets and compares it with the potency of selected small molecule inhibitors against key kinases in the downstream signaling pathways.

CompoundPrimary Target(s)IC50Assay Type
This compound αvβ3, αvβ6, αvβ8 Integrins0.6 nM (αvβ3), 8 nM (αvβ6), 13 nM (αvβ8)Cell-free integrin binding assay
PF-573228 Focal Adhesion Kinase (FAK)4 nMIn vitro kinase assay
Dasatinib Src, Abl, c-Kit<1 nM (Src), <1 nM (Abl), 79 nM (c-Kit)Cell-free kinase assay
Pictilisib (GDC-0941) PI3Kα, PI3Kδ3 nM (PI3Kα), 3 nM (PI3Kδ)Cell-free kinase assay
Trametinib (GSK1120212) MEK1, MEK20.92 nM (MEK1), 1.8 nM (MEK2)Cell-free kinase assay

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Integrin Downstream Signaling and Kinase Inhibition

cluster_integrin Integrin Signaling cluster_kinases Kinase Cascades This compound This compound Integrin αvβ3/6/8 Integrins This compound->Integrin Inhibits FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates PI3K PI3K FAK->PI3K Src->FAK Activates (Feedback) Src->PI3K MEK MEK Src->MEK Akt Akt PI3K->Akt ERK ERK Akt->ERK MEK->ERK PF573228 PF-573228 PF573228->FAK Inhibits Dasatinib Dasatinib Dasatinib->Src Inhibits Pictilisib Pictilisib Pictilisib->PI3K Inhibits Trametinib Trametinib Trametinib->MEK Inhibits cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., Kinase Inhibitor) Mix Mix Compound & Kinase Compound->Mix Kinase Purified Kinase Kinase->Mix Substrate Substrate & ATP Incubate Initiate Reaction (Add Substrate/ATP) Substrate->Incubate Mix->Incubate Detect Detect Signal (e.g., Luminescence for ADP) Incubate->Detect Plot Plot Dose-Response Curve Detect->Plot IC50 Calculate IC50 Plot->IC50 cluster_cell_culture Cell Culture & Treatment cluster_blotting Western Blotting cluster_analysis Analysis Cells Culture Cells Treat Treat with Inhibitor (e.g., this compound) Cells->Treat Lysis Cell Lysis Treat->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block Antibody Primary & Secondary Antibody Incubation Block->Antibody Detect Signal Detection Antibody->Detect Quantify Quantify Band Intensity Detect->Quantify Compare Compare Phospho vs. Total Protein Quantify->Compare

References

Safety Operating Guide

Proper Disposal of Nesvategrast: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for researchers, this document outlines the essential procedures for the proper disposal of nesvategrast, an investigational drug. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

As this compound is an investigational compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available. Therefore, a conservative approach, treating the substance as potentially hazardous pharmaceutical waste, is mandatory. All disposal procedures must comply with federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) guidelines for pharmaceutical waste.[1][2][3][4]

Waste Identification and Segregation

The first critical step is to determine if the this compound waste is classified as hazardous. Since specific data for this compound is unavailable, it should be handled as hazardous pharmaceutical waste as a precautionary measure.

Key Steps:

  • Consult Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for classifying chemical waste and will provide specific guidance based on local regulations.[1]

  • Segregation: this compound waste must be segregated from non-hazardous waste at the point of generation. This includes:

    • Unused or expired this compound.

    • Contaminated materials such as personal protective equipment (PPE), vials, syringes, and labware.

Packaging and Labeling

Proper packaging and labeling are essential for safe handling and disposal.

Container Selection:

  • Use a compatible, leak-proof container clearly designated for hazardous chemical waste.

  • For sharps contaminated with this compound, use a designated, puncture-resistant sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".

Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste".

  • The label should include:

    • The full chemical name: "(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid" or "this compound".

    • The concentration of the active ingredient.

    • The name of the Principal Investigator (PI) and the laboratory contact information.

    • The date when the waste was first added to the container.

On-site Accumulation and Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA).

  • The SAA must be a secure area, and containers should be inspected weekly for any signs of leakage.

  • Keep waste containers closed at all times, except when adding waste.

Disposal Procedure

Incineration at a licensed hazardous waste facility is the recommended disposal method for investigational and hazardous pharmaceutical waste.

Step-by-Step Disposal:

  • Contact EHS for Pickup: Once the waste container is full, or if it has been in accumulation for the maximum allowed time (per institutional policy), contact your EHS department to arrange for pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste disposal request form, is completed accurately.

  • Off-site Transport and Incineration: EHS will coordinate with a licensed hazardous waste vendor to transport the waste for incineration in compliance with Department of Transportation (DOT) regulations.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any chemical waste be disposed of down the drain.

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste and not disposed of in the regular trash, as they may contain residues.

Quantitative Data

Currently, there is no publicly available quantitative data specific to the disposal of this compound. The following table highlights the lack of specific parameters, reinforcing the need for a conservative approach based on general hazardous waste guidelines.

ParameterValueSource
EPA Hazardous Waste Code Not yet assigned. Treat as potentially hazardous.N/A
Concentration Limits for Non-Hazardous Disposal Not established.N/A
Recommended Inactivation Method Incineration is the standard for investigational drugs.General Guidance

Experimental Protocols

As this compound is an investigational drug, standardized experimental protocols for the detection of residual contamination after cleaning are not publicly available. For laboratory decontamination procedures, a general approach should be followed:

  • Decontamination Solution: Use a deactivating solution known to be effective against a broad range of chemical compounds, as recommended by your institution's EHS.

  • Surface Wipe Sampling: After cleaning, perform wipe sampling on the decontaminated surfaces.

  • Analytical Method: Develop and validate a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect any residual this compound in the wipe samples. The specific parameters of the HPLC method (e.g., column, mobile phase, detection wavelength) would need to be optimized for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Nesvategrast_Disposal_Workflow cluster_generation Waste Generation cluster_packaging Packaging & Labeling cluster_storage On-site Storage cluster_disposal Final Disposal start Generation of This compound Waste segregate Segregate from Non-Hazardous Waste start->segregate container Select Appropriate Hazardous Waste Container segregate->container labeling Label Container with 'Hazardous Waste' & Required Information container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup incineration Transport to Licensed Facility for Incineration ehs_pickup->incineration

This compound Disposal Workflow

References

Proper Disposal of Nesvategrast: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for researchers, this document outlines the essential procedures for the proper disposal of nesvategrast, an investigational drug. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

As this compound is an investigational compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available. Therefore, a conservative approach, treating the substance as potentially hazardous pharmaceutical waste, is mandatory. All disposal procedures must comply with federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) guidelines for pharmaceutical waste.[1][2][3][4]

Waste Identification and Segregation

The first critical step is to determine if the this compound waste is classified as hazardous. Since specific data for this compound is unavailable, it should be handled as hazardous pharmaceutical waste as a precautionary measure.

Key Steps:

  • Consult Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for classifying chemical waste and will provide specific guidance based on local regulations.[1]

  • Segregation: this compound waste must be segregated from non-hazardous waste at the point of generation. This includes:

    • Unused or expired this compound.

    • Contaminated materials such as personal protective equipment (PPE), vials, syringes, and labware.

Packaging and Labeling

Proper packaging and labeling are essential for safe handling and disposal.

Container Selection:

  • Use a compatible, leak-proof container clearly designated for hazardous chemical waste.

  • For sharps contaminated with this compound, use a designated, puncture-resistant sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".

Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste".

  • The label should include:

    • The full chemical name: "(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid" or "this compound".

    • The concentration of the active ingredient.

    • The name of the Principal Investigator (PI) and the laboratory contact information.

    • The date when the waste was first added to the container.

On-site Accumulation and Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA).

  • The SAA must be a secure area, and containers should be inspected weekly for any signs of leakage.

  • Keep waste containers closed at all times, except when adding waste.

Disposal Procedure

Incineration at a licensed hazardous waste facility is the recommended disposal method for investigational and hazardous pharmaceutical waste.

Step-by-Step Disposal:

  • Contact EHS for Pickup: Once the waste container is full, or if it has been in accumulation for the maximum allowed time (per institutional policy), contact your EHS department to arrange for pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste disposal request form, is completed accurately.

  • Off-site Transport and Incineration: EHS will coordinate with a licensed hazardous waste vendor to transport the waste for incineration in compliance with Department of Transportation (DOT) regulations.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any chemical waste be disposed of down the drain.

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste and not disposed of in the regular trash, as they may contain residues.

Quantitative Data

Currently, there is no publicly available quantitative data specific to the disposal of this compound. The following table highlights the lack of specific parameters, reinforcing the need for a conservative approach based on general hazardous waste guidelines.

ParameterValueSource
EPA Hazardous Waste Code Not yet assigned. Treat as potentially hazardous.N/A
Concentration Limits for Non-Hazardous Disposal Not established.N/A
Recommended Inactivation Method Incineration is the standard for investigational drugs.General Guidance

Experimental Protocols

As this compound is an investigational drug, standardized experimental protocols for the detection of residual contamination after cleaning are not publicly available. For laboratory decontamination procedures, a general approach should be followed:

  • Decontamination Solution: Use a deactivating solution known to be effective against a broad range of chemical compounds, as recommended by your institution's EHS.

  • Surface Wipe Sampling: After cleaning, perform wipe sampling on the decontaminated surfaces.

  • Analytical Method: Develop and validate a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect any residual this compound in the wipe samples. The specific parameters of the HPLC method (e.g., column, mobile phase, detection wavelength) would need to be optimized for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Nesvategrast_Disposal_Workflow cluster_generation Waste Generation cluster_packaging Packaging & Labeling cluster_storage On-site Storage cluster_disposal Final Disposal start Generation of This compound Waste segregate Segregate from Non-Hazardous Waste start->segregate container Select Appropriate Hazardous Waste Container segregate->container labeling Label Container with 'Hazardous Waste' & Required Information container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup incineration Transport to Licensed Facility for Incineration ehs_pickup->incineration

This compound Disposal Workflow

References

Handling and Safety Protocols for Nesvategrast: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive safety and handling protocols for the investigational drug Nesvategrast (also known as OTT166) are not currently available in the public domain. Searches for a Material Safety Data Sheet (MSDS), specific personal protective equipment (PPE) guidelines, or detailed laboratory handling and disposal procedures have not yielded any specific documentation.

This compound is identified as a novel, selective RGD integrin inhibitor that was under development as a topical eye drop for the treatment of diabetic retinopathy. Clinical trial data have indicated that the eye drop formulation was "safe and well-tolerated" in patients participating in the studies. However, this information pertains to the administration of a diluted final product in a clinical setting and does not address the occupational safety and health considerations for researchers, scientists, and drug development professionals who may be working with the active pharmaceutical ingredient or its concentrated formulations in a laboratory or manufacturing environment.

Without access to a formal MSDS or equivalent safety and handling documentation from the manufacturer, OcuTerra Therapeutics, it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested. This includes the absence of quantitative data on exposure limits, appropriate glove materials and breakthrough times, and specific decontamination and disposal procedures.

Therefore, the creation of detailed procedural guidance, quantitative data tables, and experimental workflow diagrams that meet the core requirements of the prompt cannot be fulfilled at this time. It is recommended that any personnel anticipating work with this compound directly contact the manufacturer or supplier to obtain the official safety data sheets and handling guidelines. These documents are essential for ensuring the safe handling and disposal of this investigational compound and for developing appropriate laboratory safety protocols.

Handling and Safety Protocols for Nesvategrast: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive safety and handling protocols for the investigational drug Nesvategrast (also known as OTT166) are not currently available in the public domain. Searches for a Material Safety Data Sheet (MSDS), specific personal protective equipment (PPE) guidelines, or detailed laboratory handling and disposal procedures have not yielded any specific documentation.

This compound is identified as a novel, selective RGD integrin inhibitor that was under development as a topical eye drop for the treatment of diabetic retinopathy. Clinical trial data have indicated that the eye drop formulation was "safe and well-tolerated" in patients participating in the studies. However, this information pertains to the administration of a diluted final product in a clinical setting and does not address the occupational safety and health considerations for researchers, scientists, and drug development professionals who may be working with the active pharmaceutical ingredient or its concentrated formulations in a laboratory or manufacturing environment.

Without access to a formal MSDS or equivalent safety and handling documentation from the manufacturer, OcuTerra Therapeutics, it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested. This includes the absence of quantitative data on exposure limits, appropriate glove materials and breakthrough times, and specific decontamination and disposal procedures.

Therefore, the creation of detailed procedural guidance, quantitative data tables, and experimental workflow diagrams that meet the core requirements of the prompt cannot be fulfilled at this time. It is recommended that any personnel anticipating work with this compound directly contact the manufacturer or supplier to obtain the official safety data sheets and handling guidelines. These documents are essential for ensuring the safe handling and disposal of this investigational compound and for developing appropriate laboratory safety protocols.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.